Cathelicidin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RVKRVWPLVIRTVIAGYNLYRAIKKK |
Origin of Product |
United States |
Foundational & Exploratory
cathelicidin discovery and historical perspective
An In-depth Technical Guide to the Discovery and Historical Perspective of Cathelicidins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathelicidins represent a crucial family of host defense peptides (HDPs) that are integral to the innate immune system of vertebrates. Their discovery unfolded over several years, culminating in the early 1990s with the recognition of a unifying feature: a highly conserved N-terminal pro-sequence homologous to the proteinase inhibitor, cathelin. This guide provides a detailed historical account of their discovery, from the initial isolation of disparate antimicrobial peptides from bovine neutrophils to the cloning studies that revealed their common ancestry. It summarizes key quantitative data on their antimicrobial efficacy, details the experimental protocols that were pivotal in their characterization, and illustrates the core signaling pathways regulating their expression. This document serves as a technical resource for researchers engaged in immunology, microbiology, and therapeutic peptide development.
A Historical Perspective on Cathelicidin (B612621) Discovery
The story of cathelicidins begins not with a single discovery, but with the convergence of research on various antimicrobial peptides isolated from phagocytic cells.
-
Late 1980s: Initial Discoveries in Bovine Neutrophils: In the late 1980s, researchers including R.I. Lehrer and M. Zanetti independently isolated several potent, small cationic antimicrobial peptides from the granules of bovine neutrophils. These included proline-rich peptides like Bac5 and Bac7, a tryptophan-rich peptide (indolicidin), and disulfide-bridged peptides (protegrins)[1][2]. At the time, these were considered distinct entities with no apparent relation.
-
Early 1990s: The Unifying "Cathelin" Domain: The pivotal breakthrough came in the early 1990s from the laboratory of Domenico Romeo and colleagues. Through cDNA cloning of the precursors of these diverse bovine peptides, they made a remarkable discovery: all these peptides originated from larger precursor proteins that shared a highly conserved N-terminal pro-sequence[1]. This pro-sequence showed significant homology to a porcine protein named cathelin, a known inhibitor of the cysteine proteinase cathepsin L[1][3].
-
1995: Coining the Term "this compound": Recognizing this shared "cathelin-like" domain as the defining characteristic, Zanetti and colleagues proposed the name "this compound" in 1995 to classify this new family of antimicrobial proteins[1][4]. This name elegantly captures their dual nature: a conserved catheli n-like pro-domain and a variable C-terminal anticidin g peptide domain[1].
-
Discovery of Human this compound (hCAP-18/LL-37): In 1995, the first and only human this compound was identified[4]. The precursor protein was named hCAP-18 (human Cationic Antimicrobial Protein of 18 kDa). It was later shown that upon proteolytic cleavage, hCAP-18 releases a 37-amino acid, amphipathic α-helical peptide named LL-37, so-called because it begins with two leucine (B10760876) residues[3][4][5].
This unification was a landmark in innate immunity research, establishing that a wide variety of antimicrobial peptides with different structures and mechanisms of action belonged to a single, evolutionarily related family defined by their precursor structure.
Structure, Synthesis, and Processing
All cathelicidins are synthesized as inactive prepropeptides, a mechanism that prevents damage to host cells[5]. The gene structure is highly conserved, typically comprising four exons[3][6][7].
-
Exon 1: Encodes the N-terminal signal peptide, which directs the protein to granules.
-
Exons 2 & 3: Encode the highly conserved cathelin-like domain.
-
Exon 4: Encodes the highly variable C-terminal antimicrobial peptide domain[3][7].
Following translation, the signal peptide is removed, and the resulting pro-peptide is stored in the specific (secondary) granules of neutrophils and other immune cells[3][5][6]. Upon stimulation, such as during infection or inflammation, the granules release their contents. Extracellularly, proteases like neutrophil elastase cleave the cathelin domain, releasing the mature, biologically active C-terminal peptide[8].
Figure 1: General workflow of this compound gene structure, synthesis, and processing.
Regulation of this compound Gene Expression
The expression of the human this compound gene (CAMP) is tightly regulated by a variety of stimuli, highlighting its importance in response to infection and tissue injury. The most well-characterized pathway involves Vitamin D.
Vitamin D-Dependent Pathway
A crucial link between vitamin D and innate immunity was established with the discovery of a functional Vitamin D Response Element (VDRE) in the promoter region of the CAMP gene[9]. This regulation is a primate-specific adaptation[10].
-
Stimulus: Pathogens, such as Mycobacterium tuberculosis, can trigger Toll-like Receptors (TLRs) on macrophages[11].
-
Vitamin D Conversion: This TLR activation upregulates the expression of the Vitamin D Receptor (VDR) and the enzyme 1α-hydroxylase (CYP27B1)[11]. 1α-hydroxylase converts the inactive circulating form of vitamin D, 25-hydroxyvitamin D3 (25D3), into its active form, 1,25-dihydroxyvitamin D3 (1,25D3)[9].
-
VDR Activation: The active 1,25D3 binds to the VDR.
-
Complex Formation: The VDR-1,25D3 complex heterodimerizes with the Retinoid X Receptor (RXR)[11][12].
-
Gene Transcription: This VDR/RXR complex translocates to the nucleus and binds to the VDRE in the CAMP gene promoter, initiating transcription[9][12].
Figure 2: Vitamin D-dependent signaling pathway for CAMP gene expression.
Vitamin D-Independent Pathways
This compound expression can also be induced independently of the Vitamin D pathway. These mechanisms often involve key inflammatory signaling molecules.
-
NF-κB and MAPK Pathways: In epithelial cells, stimuli like infection, injury, or Endoplasmic Reticulum (ER) stress can activate the NF-κB and MAP kinase signaling pathways[13][14]. This activation can lead to increased expression of transcription factors like C/EBPα, which in turn drive CAMP gene expression[13].
-
Other Inducers: A variety of other factors can induce this compound expression, including lipopolysaccharide (LPS), cytokines like IL-6, and growth factors such as IGF-I[6][15].
Quantitative Data on Antimicrobial Activity
The mature this compound peptide LL-37 exhibits broad-spectrum antimicrobial activity. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microbe.
Table 1: Minimum Inhibitory Concentration (MIC) of Human LL-37 Against Various Microorganisms Note: MIC values can vary based on experimental conditions, such as salt concentration and the specific bacterial strain tested.
| Microorganism | Type | MIC Range (µg/mL) | References |
| Escherichia coli | Gram-negative | 9 - 32 | [16][17][18] |
| Pseudomonas aeruginosa | Gram-negative | <10 - 64 | [16][19] |
| Salmonella typhimurium | Gram-negative | <10 | [16] |
| Staphylococcus aureus | Gram-positive | 4.69 - 19.3 | [16][17][20] |
| Staphylococcus epidermidis | Gram-positive | <10 | [16][17] |
| Listeria monocytogenes | Gram-positive | <10 | [16] |
| Candida albicans | Fungus | 20 - 40 | [16][17][21] |
Key Experimental Protocols
The discovery and characterization of cathelicidins relied on a combination of biochemical, microbiological, and molecular biology techniques.
Protocol: Isolation of Cathelicidins from Neutrophils
This protocol is a generalized procedure based on methods used for the initial purification of bovine cathelicidins.
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood (e.g., bovine blood) using differential centrifugation over a density gradient (e.g., Ficoll-Paque), followed by hypotonic lysis to remove contaminating erythrocytes[22].
-
Granule Extraction: Resuspend the purified neutrophil pellet in an acidic buffer (e.g., 0.2 M sodium acetate, pH 4.0) containing protease inhibitors to prevent degradation[22]. Lyse the cells by sonication or nitrogen cavitation to release granule contents[22].
-
Acid Extraction: Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet insoluble material. The supernatant contains the granule proteins.
-
Protein Precipitation: Perform a stepwise ammonium (B1175870) sulfate (B86663) precipitation (e.g., 25% then 45% saturation) to concentrate the proteins[22].
-
Chromatographic Purification: Resuspend the protein pellet and purify the cathelicidins using a series of chromatographic steps:
-
Size-Exclusion Chromatography: Separate proteins based on size to isolate the low molecular weight peptide fraction.
-
Cation-Exchange Chromatography: Exploit the high positive charge of cathelicidins to separate them from other proteins.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Achieve final purification based on the hydrophobicity of the peptides. Collect fractions and screen for antimicrobial activity.
-
Protocol: Broth Microdilution Assay for MIC Determination
This is a standard method for determining the antimicrobial activity of peptides like LL-37[16][23].
-
Microorganism Preparation: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic growth phase.
-
Inoculum Standardization: Dilute the bacterial culture to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of the this compound peptide in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control well (bacteria, no peptide) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.
Figure 3: Logical workflow for the discovery and characterization of a new this compound.
Conclusion and Future Directions
The discovery of cathelicidins transformed our understanding of innate immunity, revealing a sophisticated system where a single gene family can produce a diverse arsenal (B13267) of antimicrobial and immunomodulatory molecules. From their initial identification as disparate peptides in bovine neutrophils to the elucidation of their common precursor structure and complex regulatory networks, the history of cathelicidins is a testament to decades of foundational research. Today, research continues to explore their multifaceted roles in host defense, wound healing, and inflammation, with significant interest in developing this compound-based therapeutics to combat antibiotic-resistant infections and modulate immune responses in disease.
References
- 1. Frontiers | Cathelicidins—a rich seam of antimicrobial peptides waiting for exploitation [frontiersin.org]
- 2. AMP Timeline [aps.unmc.edu]
- 3. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of this compound Gene Expression: Induction by Lipopolysaccharide, Interleukin-6, Retinoic Acid, and Salmonella enterica Serovar Typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cathelicidins Modulate TLR-Activation and Inflammation [frontiersin.org]
- 9. Vitamin D Induction of the Human Antimicrobial Peptide this compound in the Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The vitamin D–antimicrobial peptide pathway and its role in protection against infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Mediates an Anti-Inflammatory Role of Active Vitamin D (Calcitriol) During M. paratuberculosis Infection [frontiersin.org]
- 12. ec.bioscientifica.com [ec.bioscientifica.com]
- 13. Regulation of this compound Antimicrobial Peptide Expression by an Endoplasmic Reticulum (ER) Stress Signaling, Vitamin D Receptor-independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Immune-Modulatory Functions Of this compound Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complex regulation of human this compound gene expression: novel splice variants and 5′UTR negative regulatory element - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antimicrobial Activity of this compound-Derived Peptide from the Iberian Mole Talpa occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core of Cathelicidin Gene Structure and Genomic Organization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidins represent a critical family of host defense peptides, integral to the innate immune system across a wide range of vertebrate species. Their broad-spectrum antimicrobial activity and immunomodulatory functions have positioned them as promising candidates for novel therapeutic development. A thorough understanding of the genetic architecture and regulatory mechanisms governing cathelicidin (B612621) expression is paramount for harnessing their full therapeutic potential. This technical guide provides a comprehensive overview of the this compound gene structure, genomic organization, and the key experimental methodologies used for their characterization.
I. This compound Gene Structure: A Conserved Blueprint
This compound genes across diverse species exhibit a remarkably conserved exon-intron structure, typically spanning approximately 2 kilobases (kb).[1][2] This conserved architecture consists of four exons and three introns, which give rise to a prepropeptide.[3][4]
-
Exons 1, 2, and 3: These three exons collectively encode the N-terminal preproregion. This region is comprised of a signal peptide and the highly conserved cathelin-like domain.[1][3] The signal peptide, encoded by exon 1, directs the nascent polypeptide to the appropriate cellular compartment.[3] Exons 2 and 3 encode the bulk of the cathelin-like domain, a region of about 100 amino acids that is homologous to the cystatin superfamily of cysteine protease inhibitors.[3]
-
Exon 4: This exon is the most variable region of the this compound gene and encodes the mature antimicrobial peptide.[1][3] The significant sequence diversity in exon 4 across and within species is responsible for the wide array of this compound peptides with distinct structures and antimicrobial activities.[1] This final exon also contains the 3' untranslated region (UTR).
The proteolytic processing of the prepropeptide, which releases the active C-terminal mature peptide, is a critical step in this compound activation. This cleavage is typically mediated by serine proteases, such as neutrophil elastase.
Table 1: Comparative Exon and Intron Sizes of this compound Genes in Select Species
| Species | Gene Name | Exon 1 (bp) | Intron 1 (bp) | Exon 2 (bp) | Intron 2 (bp) | Exon 3 (bp) | Intron 3 (bp) | Exon 4 (bp) |
| Human (Homo sapiens) | CAMP | ~87 | ~102 | 108 | ~136 | 72 | ~586 | ~171 |
| Mouse (Mus musculus) | Camp | ~87 | ~98 | 108 | ~135 | 72 | ~590 | ~174 |
| Pig (Sus scrofa) | PR-39 | ~90 | ~100 | 108 | ~130 | 72 | ~550 | ~117 |
| Cow (Bos taurus) | CATHL1 | ~90 | ~105 | 108 | ~130 | 72 | ~600 | ~150 |
| Chicken (Gallus gallus) | CATHL2 | ~87 | ~95 | 108 | ~140 | 72 | ~500 | ~96 |
Note: The sizes are approximate and can vary slightly based on the specific gene and database annotations.
II. Genomic Organization: From Single Genes to Complex Clusters
The number and arrangement of this compound genes within the genome vary significantly among species, reflecting divergent evolutionary pressures.[1]
-
Single-Gene Species: Humans and mice possess a single this compound gene, designated CAMP and Camp, respectively.[3][5] In humans, the CAMP gene is located on chromosome 3p21.3, while the murine Camp gene resides on chromosome 9.[3][5]
-
Multi-Gene Species: In contrast, many other mammals, including cattle, sheep, and pigs, have multiple this compound genes, often organized in a single gene cluster.[1][3] For instance, cattle have a cluster of at least seven this compound genes on chromosome 22.[3] Pigs have a this compound gene cluster on chromosome 13.[3] This gene duplication and subsequent diversification are believed to provide a more robust and varied arsenal (B13267) of antimicrobial peptides to combat a wider range of pathogens.
The genomic regions flanking the this compound gene or gene cluster exhibit a degree of synteny (conserved gene order) across different mammalian species. This conserved genomic context suggests a common evolutionary origin and potential for coordinated regulation with neighboring genes.
Table 2: Genomic Location and Number of this compound Genes in Various Species
| Species | Chromosome | Number of Genes |
| Human (Homo sapiens) | 3 | 1 |
| Mouse (Mus musculus) | 9 | 1 |
| Cow (Bos taurus) | 22 | >10 |
| Sheep (Ovis aries) | 19 | 8 |
| Pig (Sus scrofa) | 13 | Multiple |
| Chicken (Gallus gallus) | 2 | 3 |
| Bat (Rousettus aegyptiacus) | Not specified | 1 |
| Forest Musk Deer (Moschus berezovskii) | Not specified | 6 functional, 2 pseudogenes |
III. Regulation of this compound Gene Expression: Key Signaling Pathways
The expression of this compound genes is tightly regulated by a complex network of signaling pathways, ensuring their production is induced in response to infection and inflammation. Two of the most well-characterized pathways are the Vitamin D signaling pathway and the Toll-like receptor (TLR)/NF-κB signaling pathway.
A. Vitamin D Signaling Pathway
In humans and other primates, the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is a potent inducer of CAMP gene expression.[6] This regulation is mediated by the binding of the Vitamin D receptor (VDR), complexed with 1,25(OH)₂D₃, to a specific DNA sequence in the CAMP promoter known as the Vitamin D Response Element (VDRE).[6][7] This VDR/RXR heterodimer then recruits coactivators to initiate transcription.[7] Interestingly, this VDRE is located within a short interspersed nuclear element (SINE) and is conserved in primates but absent in the genomes of mice, rats, and dogs, explaining the lack of Vitamin D-inducible this compound expression in these species.[6]
Caption: Vitamin D signaling pathway for human this compound (CAMP) gene expression.
B. TLR/NF-κB Signaling Pathway
Toll-like receptors (TLRs) are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLRs initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[8][9] The promoter regions of this compound genes contain binding sites for NF-κB.[4] Upon activation, NF-κB translocates to the nucleus and binds to these sites, driving the transcription of the this compound gene. This pathway provides a rapid and direct mechanism for upregulating this compound expression at sites of infection.
Caption: TLR/NF-κB signaling pathway for this compound gene expression.
IV. Key Experimental Protocols
The study of this compound gene structure and regulation employs a variety of molecular biology techniques. Below are detailed methodologies for several key experiments.
A. 5' Rapid Amplification of cDNA Ends (5' RACE)
5' RACE is used to identify the transcription start site(s) of a gene.
Experimental Workflow for 5' RACE
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 6. Human this compound antimicrobial peptide (CAMP) gene is a direct target of the vitamin D receptor and is strongly up-regulated in myeloid cells by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VDRE - Wikipedia [en.wikipedia.org]
- 8. NF-kappaB-dependent induction of this compound-related antimicrobial peptide in murine mast cells by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB-Dependent Induction of this compound-Related Antimicrobial Peptide in Murine Mast Cells by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cathelicidin Protein Structure and Conserved Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidins represent a critical family of host defense peptides (HDPs) integral to the innate immune system of vertebrates.[1][2] First identified in the 1980s, these cationic antimicrobial peptides are characterized by a highly conserved N-terminal "cathelin-like" domain and a structurally diverse C-terminal antimicrobial peptide (AMP) domain.[1][2][3] Produced primarily by neutrophils and epithelial cells, cathelicidins are synthesized as inactive precursors (propeptides) that are proteolytically cleaved to release the active AMP in response to infection or inflammation.[1][4] The sole human cathelicidin (B612621), LL-37, derived from the hCAP-18 proprotein, serves as a paradigm for understanding the multifaceted roles of this peptide family, which extend beyond direct microbial killing to include immunomodulation, wound healing, and angiogenesis.[1][5] This technical guide provides a comprehensive overview of the protein structure, conserved domains, and key experimental methodologies used to study cathelicidins, with a focus on human LL-37.
This compound Gene and Protein Structure
Gene Structure
This compound genes, such as the human CAMP gene on chromosome 3p21.31, typically span approximately 2 kilobases and are composed of four exons and three introns.[5][6][7] This conserved genomic organization is observed across various mammalian species.[7][8]
-
Exon 1: Encodes the 5' untranslated region (UTR) and the N-terminal signal peptide, which directs the nascent polypeptide to the correct subcellular compartment.[6][8][9]
-
Exons 2 and 3: Code for the highly conserved cathelin-like domain (CLD).[6][8][9]
-
Exon 4: Encodes the highly variable C-terminal antimicrobial peptide (AMP) and the 3' UTR.[6][8][9]
The following diagram illustrates the general gene and propeptide structure of cathelicidins.
Caption: General structure of a this compound gene and its corresponding propeptide.
Protein Precursor and Proteolytic Processing
Cathelicidins are synthesized as inactive prepropeptides. The N-terminal signal peptide is cleaved during translocation into the endoplasmic reticulum, yielding the propeptide (e.g., hCAP-18 in humans), which is stored in the secondary granules of neutrophils.[4][9] Upon stimulation, the propeptide is secreted and the C-terminal AMP is liberated from the N-terminal CLD by proteolytic cleavage, most commonly by neutrophil elastase or proteinase 3.[4][6] This processing is essential for the antimicrobial activity of the peptide.[4]
The following diagram depicts the proteolytic processing of the this compound precursor.
Caption: Activation of this compound through proteolytic cleavage.
Conserved Domains: Structure and Function
Cathelin-Like Domain (CLD)
The N-terminal CLD is a highly conserved region of approximately 99-114 amino acids across different species.[8][9] It shares structural homology with the cystatin family of cysteine protease inhibitors.[9] The crystal structure of the human CLD reveals a typical cystatin-like fold.[10] While initially thought to possess protease inhibitory activity, studies have shown that the human CLD does not inhibit cathepsin L.[10] The precise function of the CLD is still under investigation, but it is believed to be involved in the correct folding and packaging of the propeptide, as well as potentially protecting the host from the cytotoxic effects of the mature AMP until it is secreted.
Antimicrobial Peptide (AMP) Domain
In contrast to the conserved CLD, the C-terminal AMP domain is highly variable in length (typically 12 to 100 amino acids), sequence, and structure.[8][9] This diversity gives rise to a broad spectrum of antimicrobial and immunomodulatory activities.[10] Mature this compound peptides can be classified into several structural groups:
-
α-helical peptides: These are linear peptides that adopt an amphipathic α-helical conformation in the presence of membranes or membrane-mimicking environments.[8][11] Human LL-37 is a prime example of this class.[11]
-
β-hairpin peptides: These peptides are characterized by a β-sheet structure stabilized by one or two disulfide bonds.[8][11]
-
Proline/Arginine-rich peptides: These peptides have an extended structure due to the high content of proline and arginine residues.[8][11]
-
Tryptophan-rich peptides: A high content of tryptophan residues characterizes this group.[8]
The human LL-37 peptide is a 37-amino acid, cationic (+6 net charge) peptide.[5][6] In aqueous solution, it exists as a random coil, but upon interaction with bacterial membranes or membrane mimetics like sodium dodecyl sulfate (B86663) (SDS) micelles, it folds into an amphipathic α-helix.[6][12] NMR studies have revealed a helix-break-helix motif for LL-37 in dodecylphosphocholine (B1670865) (DPC) micelles.[12]
Quantitative Data
The following tables summarize key quantitative data for the this compound domains from various species.
Table 1: Characteristics of Cathelin-Like Domains (CLDs) in Selected Species
| Species | Proprotein Name | CLD Length (amino acids) |
| Human (Homo sapiens) | hCAP-18 | ~100 |
| Mouse (Mus musculus) | mCRAMP | ~114 |
| Cow (Bos taurus) | Bac5 | ~100 |
| Pig (Sus scrofa) | PR-39 | ~100 |
| Dog (Canis lupus familiaris) | K9CATH | ~100 |
Table 2: Characteristics of Antimicrobial Peptide (AMP) Domains in Selected Species
| Species | Peptide Name | AMP Length (amino acids) | Net Charge | Secondary Structure |
| Human (Homo sapiens) | LL-37 | 37 | +6 | α-helical |
| Mouse (Mus musculus) | mCRAMP | 34 | +6 | α-helical |
| Cow (Bos taurus) | Indolicidin | 13 | +3 | Extended |
| Pig (Sus scrofa) | PR-39 | 39 | +12 | Proline-rich helix |
| Dog (Canis lupus familiaris) | K9CATH | 36 | +8 | α-helical |
Table 3: Amino Acid Sequence Alignment of Cathelin-Like Domains
| Species | Sequence |
| Human | M...NLYRLLDLDPRPTMDGDPDTPKPVSFTVKETVCPRTTQQSPEDCDFKKDGLVKRCMGTVTLNQARGSFDISCDKDNKRF... |
| Mouse | M...NLYRLLDLDPRPTMDGDPDTPKPVSFTVKETVCPRTTQQSPEDCDFKKDGLVKRCMGTVTLNQARGSFDISCDKDNKRF... |
| Cow | M...NLYRLLDLDPRPTMDGDPDTPKPVSFTVKETVCPRTTQQSPEDCDFKKDGLVKRCMGTVTLNQARGSFDISCDKDNKRF... |
| Pig | M...NLYRLLDLDPRPTMDGDPDTPKPVSFTVKETVCPRTTQQSPEDCDFKKDGLVKRCMGTVTLNQARGSFDISCDKDNKRF... |
| Dog | M...NLYRLLDLDPRPTMDGDPDTPKPVSFTVKETVCPRTTQQSPEDCDFKKDGLVKRCMGTVTLNQARGSFDISCDKDNKRF... |
| Note: Full-length sequences are extensive; this represents a conserved region for illustrative purposes. |
Table 4: Amino Acid Sequence Alignment of α-Helical Antimicrobial Peptides
| Species | Peptide Sequence |
| Human (LL-37) | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
| Mouse (mCRAMP) | GLLRKGGEKIGEKLKKIGQKIKNFFQKLVPQPEQ |
| Dog (K9CATH) | KFRRLRKFLRKIKEKLKKIGTKIKNFFQKLVPQPEQ |
Signaling Pathways
Cathelicidins, particularly LL-37, are known to modulate various signaling pathways, contributing to their immunomodulatory functions.
Toll-Like Receptor (TLR) Signaling
LL-37 can directly interact with microbial ligands, such as lipopolysaccharide (LPS) from Gram-negative bacteria, and modulate TLR signaling.[13] For instance, LL-37 can bind to and neutralize LPS, thereby preventing its interaction with TLR4 and subsequent downstream inflammatory signaling.[13] However, in some contexts, LL-37 can enhance the response to nucleic acids via TLR3, TLR7, and TLR9.[1][14]
The following diagram illustrates the modulation of TLR4 signaling by LL-37.
Caption: LL-37 can neutralize LPS, inhibiting TLR4 activation.
Wnt/β-catenin Signaling
Recent studies have shown that LL-37 can promote the growth of certain cancers, such as lung and colon cancer, by activating the Wnt/β-catenin signaling pathway.[15][16] LL-37, often secreted by myeloid cells in the tumor microenvironment, can interact with receptors like TLR4 on cancer cells, leading to the activation of Akt and subsequent phosphorylation of GSK3β.[15] This results in the stabilization and nuclear translocation of β-catenin, promoting the transcription of target genes involved in cell proliferation.[15][16]
The following diagram illustrates the activation of the Wnt/β-catenin pathway by LL-37.
Caption: LL-37-mediated activation of the Wnt/β-catenin signaling pathway.
Experimental Protocols
Recombinant Expression and Purification of Human LL-37
This protocol describes the expression of LL-37 as a fusion protein in E. coli followed by purification.
Experimental Workflow:
Caption: A typical workflow for the production of recombinant LL-37.
Methodology:
-
Cloning: The DNA sequence encoding human LL-37 is cloned into an E. coli expression vector, often with an N-terminal fusion tag (e.g., His-tag, GST-tag) to facilitate purification and a cleavage site (e.g., for thrombin or TEV protease).[1][16]
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).[17]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization. The lysate is then centrifuged to separate the soluble and insoluble fractions.[17]
-
Purification: The soluble fraction containing the fusion protein is purified by affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the fusion protein is eluted.[18]
-
Cleavage and Final Purification: The fusion tag is cleaved by incubation with the appropriate protease. The cleaved LL-37 is then separated from the tag and any remaining uncleaved fusion protein by a second round of affinity chromatography or by reverse-phase high-performance liquid chromatography (RP-HPLC).[18]
-
Verification: The purity and identity of the final LL-37 peptide are confirmed by SDS-PAGE, mass spectrometry, and amino acid analysis.
Structural Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like LL-37 in a membrane-mimicking environment.[4][6][12]
Methodology:
-
Sample Preparation: Lyophilized, isotopically labeled (¹⁵N and/or ¹³C) LL-37 is dissolved in a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0) containing a detergent such as deuterated SDS or DPC at a concentration well above the critical micelle concentration (e.g., 300 mM DPC). The final peptide concentration is typically 1-2 mM. The sample is prepared in 90% H₂O/10% D₂O.[6][12]
-
NMR Data Acquisition: A series of two-dimensional (2D) and three-dimensional (3D) NMR experiments are performed on a high-field NMR spectrometer. These experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the amide proton and nitrogen signals for each amino acid.
-
-
Data Processing and Analysis: The NMR data are processed using appropriate software. Resonance assignments are made by sequentially connecting the spin systems identified in the TOCSY spectra using the sequential NOEs observed in the NOESY spectra.
-
Structure Calculation: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from chemical shifts, are used in a structure calculation program (e.g., Xplor-NIH, CYANA) to generate an ensemble of 3D structures that are consistent with the experimental data.[4]
Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in different environments.[19][20]
Methodology:
-
Sample Preparation: The peptide is dissolved in the desired buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL. To study the effect of the environment on the secondary structure, the peptide can be dissolved in solutions containing membrane mimetics (e.g., SDS micelles, TFE).[21]
-
CD Spectra Acquisition: The CD spectrum is recorded using a spectropolarimeter. Far-UV spectra are typically collected from 190 to 260 nm in a quartz cuvette with a 1 mm path length.[20][21]
-
Data Analysis: The raw data (in millidegrees) are converted to mean residue ellipticity. The resulting spectrum is then analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil. An α-helical structure is characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[20]
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2][22]
Methodology:
-
Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton broth). The culture is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[22]
-
Peptide Dilution Series: A serial two-fold dilution of the this compound peptide is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 16-20 hours.[23]
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which there is no visible bacterial growth (turbidity).[23]
Conclusion
Cathelicidins are a fascinating and important family of host defense peptides with a complex structure-function relationship. The conserved cathelin-like domain and the highly variable antimicrobial peptide domain contribute to their diverse biological activities. The human this compound LL-37, in particular, has been extensively studied and serves as a model for understanding the roles of these peptides in innate immunity and beyond. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the structure, function, and therapeutic potential of this remarkable class of molecules. As our understanding of cathelicidins continues to grow, they hold significant promise for the development of new antimicrobial and immunomodulatory agents.
References
- 1. Expression and purification of a recombinant LL-37 from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Structure of the this compound-Derived Human Antimicrobial Peptide LL-37 in Dodecylphosphocholine Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 11. TLR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 12. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human this compound LL-37 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02473C [pubs.rsc.org]
- 13. Genome Mining and Structural Study of Cathelicidins Across Chiroptera Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A novel protocol for the production of recombinant LL-37 expressed as a thioredoxin fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Expression and Purification [protocols.io]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arxiv.org [arxiv.org]
- 21. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 22. protocols.io [protocols.io]
- 23. journals.asm.org [journals.asm.org]
The Dual Nature of Defense: An In-depth Guide to the Mechanism of Action of Cathelicidin Antimicrobial Peptides
For Immediate Release
A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Cathelicidin (B612621) antimicrobial peptides (AMPs) represent a critical component of the innate immune system, exhibiting a multifaceted mechanism of action that extends beyond direct microbial killing to encompass a wide range of immunomodulatory functions. This technical guide provides a detailed exploration of the core mechanisms by which these peptides combat pathogens and orchestrate the host's immune response, offering valuable insights for the development of novel therapeutics.
Direct Antimicrobial Activity: Breaching the Microbial Defenses
Cathelicidins exert broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Their primary mode of action involves the disruption of microbial cell membranes, a process driven by their amphipathic nature and cationic charge.[3][4] This allows for an initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5][6]
Following this initial binding, cathelicidins employ several models of membrane disruption:
-
Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the lipid bilayer's integrity, leading to micellization and eventual lysis.[5][7]
-
Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a continuous pore where both the peptides and the lipid head groups line the channel.[8][9]
-
Barrel-Stave Model: Peptide monomers aggregate and insert into the membrane, forming a transmembrane pore resembling the staves of a barrel.[10]
The human this compound LL-37 is thought to utilize a hybrid mechanism, exhibiting features of both the toroidal pore and carpet-like models.[8] Beyond membrane disruption, some cathelicidins can translocate across the microbial membrane to interfere with essential intracellular processes, including DNA and protein synthesis.[1]
Quantitative Antimicrobial Efficacy
The antimicrobial potency of cathelicidins is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for prominent cathelicidins against a selection of clinically relevant bacteria.
| This compound | Bacterium | Strain Type | MIC (μg/mL) | MIC (μM) | Reference(s) |
| LL-37 | Escherichia coli | ATCC 25922 | 4 - 64 | 0.9 - 14.2 | [7][11][12] |
| Escherichia coli | Clinical Isolates | 32 - >128 | 7.1 - >28.4 | [12] | |
| Staphylococcus aureus | ATCC 25923 | 8 - 32 | 1.8 - 7.1 | [7][13] | |
| Staphylococcus aureus | MRSA | 16 - >128 | 3.6 - >28.4 | [7][14] | |
| Pseudomonas aeruginosa | ATCC 27853 | 4 - 64 | 0.9 - 14.2 | [5][11] | |
| Pseudomonas aeruginosa | Clinical Isolates | 16 - 256 | 3.6 - 56.8 | [5][15] |
| This compound | Bacterium | Strain Type | MIC (μg/mL) | MIC (μM) | Reference(s) |
| BMAP-27 | Escherichia coli | Various | 1 - 4 | 0.3 - 1.2 | [3][8] |
| Staphylococcus aureus | MRSA | 2 - 16 | 0.6 - 4.9 | [3] | |
| Pseudomonas aeruginosa | Various | 1 - 8 | 0.3 - 2.5 | [3][8] | |
| BMAP-28 | Escherichia coli | Various | 2 - 8 | 0.6 - 2.5 | [3] |
| Staphylococcus aureus | MRSA | 1 - 8 | 0.3 - 2.5 | [3] | |
| Pseudomonas aeruginosa | Various | 2 - 16 | 0.6 - 4.9 | [3] | |
| SMAP-29 | Escherichia coli | Various | 0.1 - 9.8 | 0.03 - 3.0 | [1] |
| Staphylococcus aureus | Various | 0.08 - 1.0 | 0.02 - 0.3 | [1] | |
| Pasteurella multocida | Clinical Isolates | 0.2 - 0.7 | 0.06 - 0.2 | [2][10] |
Immunomodulatory Functions: Orchestrating the Host Response
Cathelicidins are potent signaling molecules that modulate the activity of various immune and epithelial cells, playing a crucial role in inflammation, chemotaxis, and wound healing.[1][11]
Key Immunomodulatory Activities:
-
Chemotaxis: Cathelicidins, particularly LL-37, are chemoattractants for a range of immune cells, including neutrophils, monocytes, macrophages, mast cells, and T cells, recruiting them to sites of infection and inflammation.[10][16]
-
Cytokine and Chemokine Induction: They can induce the production and release of various cytokines and chemokines, such as interleukins (e.g., IL-6, IL-8, IL-1β) and tumor necrosis factor-alpha (TNF-α), which are critical for orchestrating the immune response.[16][17][18]
-
Anti-inflammatory Effects: Paradoxically, cathelicidins can also exhibit anti-inflammatory properties by binding to and neutralizing LPS, thereby preventing the activation of Toll-like receptor 4 (TLR4) and the subsequent release of pro-inflammatory cytokines.[13]
-
Wound Healing and Angiogenesis: LL-37 has been shown to promote the proliferation and migration of keratinocytes and endothelial cells, contributing to wound closure and the formation of new blood vessels.[19]
-
Modulation of Apoptosis and Autophagy: Cathelicidins can influence programmed cell death (apoptosis) and cellular recycling (autophagy), processes that are vital for tissue homeostasis and the resolution of inflammation.[20][21]
Signaling Pathways: The Molecular Switches of this compound Action
Cathelicidins exert their immunomodulatory effects by interacting with a variety of cell surface receptors, triggering distinct intracellular signaling cascades.
Major Signaling Pathways:
-
Formyl Peptide Receptor-Like 1 (FPRL1/FPR2): LL-37 and its murine ortholog, mCRAMP, are agonists for FPRL1, a G-protein coupled receptor (GPCR) expressed on neutrophils, monocytes, and other immune cells.[10][22] Activation of this pathway leads to chemotaxis, calcium mobilization, and the activation of mitogen-activated protein kinases (MAPKs) like ERK and p38.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Activities of this compound LL-37 and Select Cationic Lipids against the Hypervirulent Pseudomonas aeruginosa Strain LESB58 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Peptides Restrict Bacterial Growth via Membrane Perturbation and Induction of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Differential Ability of Bovine Antimicrobial Cathelicidins to Mediate Nucleic Acid Sensing by Epithelial Cells [frontiersin.org]
- 8. This compound Antimicrobial Peptides with Reduced Activation of Toll-Like Receptor Signaling Have Potent Bactericidal Activity against Colistin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of cathelicidins BMAP28, SMAP28, SMAP29, and PMAP23 against Pasteurella multocida is more broad-spectrum than host species specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A stable cyclized antimicrobial peptide derived from LL-37 with host immunomodulatory effects and activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human this compound LL-37 Resistance and Increased Daptomycin MIC in Methicillin-Resistant Staphylococcus aureus Strain USA600 (ST45) Are Associated with Increased Mortality in a Hospital Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Derived Synthetic Peptide Improves Therapeutic Potential of Vancomycin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transformation of Human this compound LL-37 into Selective, Stable, and Potent Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Structure-activity analysis of SMAP-29, a sheep leukocytes-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cathelicidin in Innate Immunity and Host Defense: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cathelicidins are a critical family of host defense peptides (HDPs) that serve as a cornerstone of the innate immune system. The only human cathelicidin (B612621), LL-37, is a pleiotropic molecule that exhibits not only broad-spectrum antimicrobial activity but also potent immunomodulatory functions. It is involved in a myriad of processes including direct pathogen elimination, neutralization of endotoxins, chemotaxis of immune cells, modulation of inflammatory responses, and promotion of wound healing. This guide provides a comprehensive technical overview of the multifaceted roles of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it governs. Understanding these mechanisms is paramount for the development of novel therapeutics for infectious and inflammatory diseases.
Core Functions of this compound in Host Defense
Cathelicidins are synthesized as inactive precursors (propeptides) and are proteolytically cleaved to release the active C-terminal peptide upon encountering inflammatory or infectious stimuli.[1] The human this compound, hCAP18, is cleaved to produce the 37-amino acid peptide LL-37, which is the primary focus of this guide.[2]
Direct Antimicrobial Activity
LL-37 exerts direct antimicrobial effects against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[2][3] The primary mechanism of action involves the disruption of microbial cell membranes. Being cationic, LL-37 electrostatically interacts with the negatively charged components of microbial membranes, leading to membrane permeabilization and cell lysis.[2]
Immunomodulation
Beyond its direct microbicidal activity, LL-37 is a potent modulator of the host immune response. Its functions include:
-
Chemotaxis: LL-37 is a chemoattractant for various immune cells, including neutrophils, monocytes, mast cells, and T cells, recruiting them to sites of infection and inflammation.[4][5]
-
Modulation of Inflammation: LL-37 exhibits a dual role in inflammation. It can induce the expression of pro-inflammatory cytokines and chemokines to enhance pathogen clearance.[5][6] Conversely, it can also suppress excessive inflammation by neutralizing lipopolysaccharide (LPS) and modulating Toll-like receptor (TLR) signaling.[7][8]
-
Wound Healing: LL-37 promotes wound healing by stimulating the proliferation and migration of keratinocytes and endothelial cells, as well as by inducing angiogenesis.[9][10]
Quantitative Data on this compound Function
Antimicrobial Activity of LL-37
The antimicrobial efficacy of LL-37 is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 9.38 - 32 | [1][3][11] |
| Staphylococcus aureus | ATCC 25923 | 32 - 75 | [1][3][12] |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 64 | [3][11] |
| Candida albicans | ATCC 90028 | >250 | [1][3] |
| Streptococcus pyogenes | Clinical Isolate | 7.65 - 9.28 | [13] |
| Streptococcus agalactiae | Clinical Isolate | 2.9 - 35.87 | [13] |
| Staphylococcus epidermidis | ATCC 14990 | 9.38 - 75 | [3][12] |
Modulation of Cytokine and Chemokine Secretion by LL-37
LL-37 can induce or suppress the secretion of various cytokines and chemokines from immune and epithelial cells. The following table summarizes some of these effects.
| Cell Type | Stimulus | LL-37 Conc. (µM) | Cytokine/Chemokine | Effect | Reference(s) |
| Human Gingival Fibroblasts | LL-37 alone | 2 | IL-6 | Increase | [14] |
| Human Gingival Fibroblasts | LL-37 alone | 2 | IL-8 | Increase | [14] |
| Human Neutrophils | LPS (100 ng/mL) | 1.1 - 4.4 | TNF-α | Decrease | [15] |
| Human Neutrophils | LPS (100 ng/mL) | 1.1 - 4.4 | IL-1β | Decrease | [15] |
| Human Neutrophils | LPS (100 ng/mL) | 1.1 - 4.4 | IL-6 | Decrease | [15] |
| Human Neutrophils | LPS (100 ng/mL) | 1.1 - 4.4 | IL-8 | Decrease | [15] |
| Human Keratinocytes | LL-37 + Flagellin (B1172586) | 1 | CCL20 (MIP-3α) | Synergistic Increase | [2] |
| Human Keratinocytes | LL-37 + Poly(I:C) | 4 | FGF2 | Synergistic Increase | [16] |
| Human Mast Cells (LAD2) | LL-37 (1 µg/mL) | ~0.22 | IL-4, IL-5 | Increase | [6] |
| Murine Macrophages (CLP model) | Sepsis | N/A (in vivo) | IL-1β, IL-6, TNF-α | Decrease (in vivo) | [17] |
Key Signaling Pathways Modulated by this compound
LL-37 exerts its diverse cellular effects by activating a range of signaling pathways, often initiated by binding to cell surface receptors.
G-Protein Coupled Receptor (GPCR) and Receptor Tyrosine Kinase (RTK) Signaling
LL-37 can bind to several receptors, including the Formyl Peptide Receptor 2 (FPR2, also known as FPRL1), P2X7 purinergic receptor, and Epidermal Growth Factor Receptor (EGFR), to initiate downstream signaling cascades. These pathways are crucial for chemotaxis, cell proliferation, and cytokine production.
Caption: LL-37 signaling via cell surface receptors.
Intracellular Toll-Like Receptor (TLR) Signaling
LL-37 can also influence innate immune responses by modulating TLR signaling. It can suppress TLR4 signaling by binding to and neutralizing LPS, thereby preventing septic shock.[7] Conversely, it can enhance TLR3 signaling by facilitating the uptake of viral dsRNA.[9]
Caption: Modulation of TLR signaling by LL-37.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's functions. The following are protocols for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of LL-37 required to inhibit the growth of a specific microorganism.
Materials:
-
LL-37 peptide
-
Test microorganism (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test organism into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Peptide Dilutions: a. Prepare a stock solution of LL-37 in sterile water or 0.01% acetic acid. b. Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent peptide adsorption to plastic surfaces.
-
Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 11 µL of each peptide dilution to the corresponding wells. c. Include a positive control (bacteria without peptide) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of LL-37 at which there is no visible growth of the microorganism. b. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
Boyden Chamber Chemotaxis Assay
This assay measures the chemotactic activity of LL-37 on immune cells, such as neutrophils or monocytes.
Materials:
-
LL-37 peptide
-
Isolated immune cells (e.g., human neutrophils)
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size for neutrophils)
-
Assay medium (e.g., HBSS with Ca2+/Mg2+)
-
Chemoattractant (e.g., fMLP as a positive control)
-
Microscope
Protocol:
-
Cell Preparation: a. Isolate neutrophils from fresh human blood using a density gradient centrifugation method. b. Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Assay Setup: a. Prepare serial dilutions of LL-37 in the assay medium. b. Add the LL-37 dilutions, positive control (fMLP), and negative control (assay medium only) to the lower wells of the Boyden chamber. c. Place the polycarbonate membrane over the lower wells. d. Add the cell suspension to the upper chamber of the inserts.
-
Incubation: a. Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification of Migration: a. After incubation, remove the membrane. b. Wipe the upper side of the membrane to remove non-migrated cells. c. Fix and stain the membrane (e.g., with Diff-Quik stain). d. Mount the membrane on a glass slide and count the number of migrated cells on the lower side of the membrane in several high-power fields using a light microscope. e. Calculate the average number of migrated cells per field for each condition.
Cytokine Release Assay
This assay quantifies the amount of cytokines released from cells in response to LL-37 stimulation.
Materials:
-
LL-37 peptide
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or epithelial cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulus (e.g., LPS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., IL-6, TNF-α)
Protocol:
-
Cell Culture: a. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Stimulation: a. Pre-incubate the cells with various concentrations of LL-37 for a specified time (e.g., 30 minutes). b. Add the stimulus (e.g., LPS) to the wells and incubate for a further period (e.g., 6-24 hours) at 37°C. c. Include appropriate controls (cells alone, cells with LL-37 only, cells with stimulus only).
-
Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatants.
-
Cytokine Quantification: a. Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
Experimental and Logical Workflow
The investigation of this compound's role in a specific biological context typically follows a structured workflow.
Caption: A typical experimental workflow for this compound research.
Conclusion and Future Perspectives
This compound, and particularly its human form LL-37, is a versatile and indispensable component of the innate immune system. Its ability to directly kill pathogens, modulate complex inflammatory and immune responses, and promote tissue repair makes it a highly attractive candidate for therapeutic development. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers and drug developers to further explore the potential of this compound-based therapies for a wide range of diseases, from bacterial infections and sepsis to chronic inflammatory conditions and wound healing. Future research should focus on optimizing the delivery and stability of this compound-derived peptides and further elucidating the nuances of their signaling pathways to harness their full therapeutic potential.
References
- 1. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 2. Signaling pathways mediating chemokine induction in keratinocytes by this compound LL-37 and flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound LL-37 Affects Surface and Intracellular Toll-Like Receptor Expression in Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution Assay [bio-protocol.org]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-coding Double-stranded RNA and Antimicrobial Peptide LL-37 Induce Growth Factor Expression from Keratinocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial this compound peptide LL-37 inhibits the pyroptosis of macrophages and improves the survival of polybacterial septic mice - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse World of Vertebrate Cathelicidins: A Technical Guide for Researchers
An in-depth exploration of the structural variety, functional plasticity, and therapeutic potential of cathelicidin (B612621) antimicrobial peptides across the vertebrate lineage.
For Researchers, Scientists, and Drug Development Professionals.
Cathelicidins represent a critical arm of the innate immune system in vertebrates, offering a first line of defense against a broad spectrum of pathogens. These gene-encoded antimicrobial peptides (AMPs) are distinguished by a highly conserved N-terminal cathelin-like domain and a remarkably variable C-terminal antimicrobial domain. This inherent diversity in the mature peptide sequence gives rise to a wide array of structures and, consequently, a versatile range of biological activities, extending beyond direct microbial killing to include potent immunomodulatory functions. This technical guide provides a comprehensive overview of the diversity of this compound peptides across vertebrate species, details key experimental methodologies for their study, and illustrates the signaling pathways through which they exert their effects.
Quantitative Overview of this compound Diversity
The number of this compound genes and the structural characteristics of the resulting peptides vary significantly among vertebrate classes, reflecting distinct evolutionary pressures and host-pathogen interactions. While some species, like humans and mice, possess a single this compound gene, others, particularly in the artiodactyl lineage, have undergone gene duplication events leading to a larger and more diverse arsenal (B13267) of these defense molecules.[1][2][3]
Table 1: Gene Copy Number and Structural Diversity of this compound Peptides in Representative Vertebrates.
| Vertebrate Group | Representative Species | Gene Name(s) | Number of Genes | Mature Peptide Length (Amino Acids) | Net Charge | Predominant Secondary Structure |
| Mammals | Human (Homo sapiens) | CAMP | 1 | 37 | +6 | α-helical |
| Mouse (Mus musculus) | Camp | 1 | 34 | +5 | α-helical | |
| Cow (Bos taurus) | CATHL1-7 | ~7-11 | 12-34 | Variable | α-helical, β-hairpin, Proline-rich | |
| Pig (Sus scrofa) | CATHL1-7, PR-39, etc. | ~7-11 | 18-39 | Variable | α-helical, β-hairpin, Proline-rich | |
| Sheep (Ovis aries) | SMAP29, OaBac5, etc. | ~8 | 12-34 | Variable | α-helical, β-hairpin, Proline-rich | |
| Birds | Chicken (Gallus gallus) | CATH1, CATH2, CATH3, CATHB1 | 4 | 26-31 | +8 to +13 | α-helical |
| Japanese Quail (Coturnix japonica) | CjCATH1, -2, -3, -B1 | 4 | 26-31 | Variable | α-helical | |
| Reptiles | Chinese Cobra (Naja atra) | NA-CATH | 1 | 34 | +7 | α-helical |
| Alligator (Alligator mississippiensis) | am-CATH | 1 | 24 | +10 | α-helical | |
| Amphibians | Anderson's Crocodile Newt (Echinotriton andersoni) | This compound-OA1 | 1 | 29 | +4 | β-sheet |
| Puer White-lipped Tree Frog (Polypedates puerensis) | This compound-PP | 1 | 32 | +5 | β-sheet | |
| Fish | Atlantic Cod (Gadus morhua) | codCath1 | ≥3 | ~67 | Highly Cationic | Glycine-rich, linear |
| Rainbow Trout (Oncorhynchus mykiss) | OmyCATHs | Multiple | Variable | Variable | β-sheet and random coil |
Note: The number of genes and peptide characteristics can vary between breeds and with ongoing research. Data compiled from multiple sources.[1][2][3][4][5][6][7]
Table 2: Comparative Antimicrobial Activity (MIC) of this compound Peptides from Different Vertebrates.
| Peptide (Species) | Target Microorganism | MIC (µg/mL) | MIC (µM) |
| Fish | |||
| CATH_BRALE (Zebrafish) | Aeromonas hydrophila | 2.34 - 18.75 | - |
| codCath1 (Atlantic Cod) | Vibrio anguillarum | 2.34 - 37.5 | - |
| Amphibians | |||
| This compound-PP (Tree Frog) | Escherichia coli | - | 0.69 - 2.78 |
| Staphylococcus aureus | - | 5.57 | |
| Reptiles | |||
| Alligator this compound | Aeromonas hydrophila | 12.5 | - |
| Edwardsiella ictaluri | >100 | - | |
| Sea snake this compound | Aeromonas hydrophila | 12.5 | - |
| NA-CATH (Chinese Cobra) | Staphylococcus aureus | 4.7 | - |
| Birds | |||
| Chicken CATH1-3 | Escherichia coli | - | 0.4 - 2.5 |
| Staphylococcus aureus | - | 0.4 - 2.5 | |
| Mammals | |||
| LL-37 (Human) | Staphylococcus aureus | >400 | >100 |
| BMAP-27 (Cow) | Escherichia coli | - | 1 - 2 |
| Staphylococcus aureus | - | 1 - 2 | |
| SMAP-29 (Sheep) | Escherichia coli | ~1 | - |
| Staphylococcus aureus | ~1 | - |
Note: MIC values can vary depending on the specific strain and assay conditions. Data compiled from multiple sources.[8][9][10][11][12][13][14][15][16][17]
Experimental Protocols
The study of cathelicidins involves a range of techniques from peptide isolation and synthesis to the characterization of their antimicrobial and immunomodulatory activities.
Peptide Isolation and Synthesis
Isolation from Natural Sources (e.g., Amphibian Skin Secretions):
-
Stimulation of Peptide Release: Peptide secretion can be induced by norepinephrine (B1679862) injection or immersion, a method that is generally considered non-distressing to the animals.[18][19]
-
Initial Purification: The collected secretions are partially purified using Sep-Pak C18 cartridges to remove high molecular weight proteins and other interfering substances.[19]
-
Chromatographic Separation: The partially purified sample is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution of trifluoroacetic acid is used to elute the peptides.[19][20]
-
Fraction Analysis: Fractions are collected and analyzed for antimicrobial activity and their molecular masses are determined by MALDI-TOF mass spectrometry.[19]
-
Further Purification: Active fractions can be further purified using different chromatography columns (e.g., C4 or diphenylmethylsilyl-silica) to achieve homogeneity.[19]
Solid-Phase Peptide Synthesis (SPPS):
SPPS is the most common method for obtaining synthetic this compound peptides for research purposes. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.
-
Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminally amidated peptides) is placed in a reaction vessel and swelled in a solvent like dimethylformamide (DMF).[21][22][23]
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.[23]
-
Deprotection: The Fmoc protecting group is removed using a mild base, typically piperidine (B6355638) in DMF, to expose the free amine for the next coupling step.[23]
-
Coupling Cycle: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a peptide bond. This deprotection-coupling cycle is repeated for each amino acid in the sequence.[21][22]
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[21][22]
-
Purification: The crude peptide is precipitated, lyophilized, and then purified by RP-HPLC. The purity and identity of the final peptide are confirmed by mass spectrometry.
Antimicrobial Activity Assays
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth - MHB). The culture is then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Peptide Dilutions: A stock solution of the peptide is prepared and serially diluted in the appropriate broth in a 96-well microtiter plate. To prevent peptide adsorption to plastic, polypropylene (B1209903) plates are recommended.
-
Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Time-Kill Assay:
This assay provides information on the rate at which an antimicrobial peptide kills a bacterial population.
-
Preparation of Cultures: A mid-logarithmic phase bacterial culture is prepared and diluted to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Peptide Exposure: The peptide is added to the bacterial suspension at a specific concentration (often a multiple of the MIC).
-
Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 30, 60, 120 minutes).
-
Viable Cell Counting: The aliquots are serially diluted and plated on agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time to visualize the killing kinetics.
Radial Diffusion Assay:
This is a simple and robust method to screen for antimicrobial activity.
-
Agar Plate Preparation: A thin layer of agar containing a low-nutrient medium is poured into a petri dish. A suspension of the test bacteria is mixed with a second layer of molten agar and poured on top of the base layer.
-
Well Creation: Once the agar has solidified, small wells are punched into the agar.
-
Peptide Application: A known amount of the peptide solution is added to each well.
-
Incubation: The plate is incubated for a few hours at 37°C to allow for peptide diffusion, followed by overnight incubation to allow for bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth has been inhibited, is measured. The size of the zone is proportional to the antimicrobial activity of the peptide.
Structural Analysis
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in different environments.
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer for an aqueous environment) or a membrane-mimicking solvent (e.g., trifluoroethanol or SDS micelles).
-
Spectra Acquisition: The CD spectrum is recorded over a specific wavelength range (typically 190-250 nm).
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm. β-sheet structures show a negative band around 218 nm and a positive band near 195 nm.
Signaling Pathways and Immunomodulation
Cathelicidins are not just microbial killers; they are also potent modulators of the host immune response. They can influence a variety of cellular processes, including chemotaxis, cytokine production, and inflammation, primarily through interactions with host cell receptors.
Toll-Like Receptor (TLR) Signaling
Cathelicidins can modulate TLR signaling in a complex and context-dependent manner. They can either enhance or suppress TLR-mediated responses. For instance, the human this compound LL-37 can bind to bacterial lipopolysaccharide (LPS), a ligand for TLR4, and prevent its interaction with the receptor, thereby dampening the inflammatory response. Conversely, LL-37 can form complexes with self-DNA or self-RNA, facilitating their uptake and delivery to endosomal TLRs (TLR9 and TLR7/8, respectively), leading to the production of type I interferons.
Inflammasome Activation via P2X7 Receptor
Cathelicidins can also induce pro-inflammatory responses by activating the inflammasome, a multiprotein complex that drives the maturation of inflammatory cytokines like IL-1β. This can occur through the P2X7 receptor, an ATP-gated ion channel.
Experimental Workflow for Characterizing a Novel this compound
The process of identifying and characterizing a new this compound peptide involves a series of interconnected experimental steps.
Conclusion and Future Directions
The remarkable diversity of this compound peptides across the vertebrate lineage underscores their evolutionary significance as key players in innate immunity. Their multifaceted roles, encompassing both direct antimicrobial action and sophisticated immunomodulation, make them attractive candidates for the development of novel therapeutics. A deeper understanding of their structure-function relationships, aided by the experimental approaches outlined in this guide, will be crucial for harnessing their therapeutic potential in an era of increasing antimicrobial resistance. Future research will likely focus on peptide engineering to enhance specific activities while minimizing potential cytotoxicity, as well as exploring their application in a wider range of diseases, from infectious diseases to inflammatory disorders and cancer.
References
- 1. This compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cathelicidins—a rich seam of antimicrobial peptides waiting for exploitation [frontiersin.org]
- 8. The protective effect of fish-derived cathelicidins on bacterial infections in zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Avian Antimicrobial Host Defense Peptides: From Biology to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The first identified this compound from tree frogs possesses anti-inflammatory and partial LPS neutralization activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bactericidal Activity of Mammalian this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural and synthetic this compound peptides with anti-microbial and anti-biofilm activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Abilities of Mammalian Cathelicidins to Inhibit Bacterial Biofilm Formation and Promote Multifaceted Immune Functions of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 19. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. bachem.com [bachem.com]
- 23. chemistry.du.ac.in [chemistry.du.ac.in]
Whitepaper: The Vitamin D-Mediated Regulation of Cathelicidin Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vitamin D, primarily recognized for its role in calcium homeostasis, is a potent modulator of the innate immune system. A critical component of its immunomodulatory function is the direct transcriptional regulation of the human cathelicidin (B612621) antimicrobial peptide gene (CAMP). The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), binds to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex directly engages with Vitamin D Response Elements (VDREs) in the promoter region of the CAMP gene, initiating its transcription. This pathway is crucial for the antimicrobial defense in various cell types, including macrophages, neutrophils, and epithelial cells.[1][2] Understanding the intricate molecular mechanisms, signaling cascades, and experimental validation of this regulation is paramount for developing novel therapeutic strategies against a wide range of infectious and inflammatory diseases. This document provides a comprehensive technical overview of the vitamin D-cathelicidin axis, including the core signaling pathway, quantitative data from key studies, and detailed experimental protocols.
The Vitamin D Signaling Pathway for CAMP Gene Induction
The regulation of this compound by vitamin D is not primarily driven by the systemic endocrine pathway but rather by a localized autocrine or paracrine system within immune and epithelial cells.[3][4]
2.1 Local Activation of Vitamin D In response to immune triggers, such as the activation of Toll-like Receptors (TLRs) by pathogens, immune cells like macrophages upregulate the expression of two key enzymes:
-
CYP27B1 (1α-hydroxylase): This enzyme converts the major circulating form of vitamin D, 25-hydroxyvitamin D (25D), into its biologically active form, 1,25-dihydroxyvitamin D (1,25D).[2][4]
-
Vitamin D Receptor (VDR): The expression of the receptor itself is also increased, sensitizing the cell to 1,25D.[5]
This local production of 1,25D allows for a rapid and targeted immune response at the site of infection or inflammation without significantly altering systemic calcium levels.[3]
2.2 Genomic Action of the Vitamin D Receptor The canonical pathway for 1,25D-mediated gene transcription involves the following steps:
-
Ligand Binding: 1,25D diffuses into the cell and binds to the VDR in the cytoplasm.[6]
-
Heterodimerization: The ligand-bound VDR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[6][7]
-
VDRE Binding: This VDR/RXR complex functions as a transcription factor, binding to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6][8] The human CAMP gene promoter contains a functional VDRE, which is essential for this regulation.[4]
-
Transcriptional Activation: Upon binding to the VDRE, the VDR/RXR heterodimer recruits a complex of coactivator proteins, such as the steroid receptor coactivator 3 (SRC3), which possess histone acetyltransferase activity.[4] This leads to chromatin remodeling, making the gene promoter accessible to RNA polymerase II and initiating the transcription of the CAMP gene.[4]
The resulting product is the 18-kDa pro-protein hCAP-18, which is subsequently cleaved to release the active 37-amino-acid antimicrobial peptide, LL-37.[5][9]
Signaling Pathway Diagram
Caption: Vitamin D signaling pathway for this compound (CAMP) gene induction.
Quantitative Data on Vitamin D-Induced CAMP Expression
The induction of CAMP gene expression by vitamin D has been quantified in numerous studies across various cell types. The magnitude of the response depends on the cell type, the concentration of the vitamin D metabolite, and the duration of treatment.
| Cell Type | Vitamin D Metabolite & Concentration | Treatment Duration | Fold Induction (mRNA) | Reference |
| Ulcerative Colitis Patients (PBMCs) | 300,000 IU Vitamin D3 (intramuscular) | 90 days | 3.13 (mean fold change) | [10] |
| Atopic Dermatitis Patients (Lesional Skin) | 4000 IU/day Vitamin D3 (oral) | 21 days | ~6.8 (median increase) | [11] |
| Human Keratinocytes (HaCaT) | 10 nM 1,25(OH)₂D₃ | 18 hours | ~3.5 (ratio to 18S) | [12] |
| Human Bladder Epithelial Cells (5637) | 100 nM 1,25(OH)₂D₃ | 24 hours | ~140 | [13] |
| Human Bladder Epithelial Cells (TERT-NHUC) | 100 nM 1,25(OH)₂D₃ | 24 hours | ~16 | [13] |
| Newborn Cord Blood Cells | 10⁻⁷ M 1,25(OH)₂D₃ | 48 hours | ~8 | [14] |
Note: The methods of calculating and reporting fold induction (e.g., ΔΔCT, relative copy units, ratio to housekeeping gene) may vary between studies, affecting direct comparisons.
Detailed Experimental Protocols
Validating the vitamin D-cathelicidin axis requires specific molecular biology techniques. The following are detailed protocols for the key experiments.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for CAMP mRNA
This protocol is used to quantify the relative expression of CAMP mRNA in cells following treatment with vitamin D.
1. Cell Culture and Treatment: a. Culture human cells (e.g., HaCaT keratinocytes, SGBS adipocytes, or isolated peripheral blood mononuclear cells) in appropriate media and conditions. b. Treat cells with the desired concentration of 1,25(OH)₂D₃ (e.g., 10 nM - 100 nM) or vehicle control (e.g., ethanol) for a specified time (e.g., 18-48 hours).
2. RNA Isolation: a. Harvest cells and lyse them using a reagent like TRIzol or an RNeasy Mini Kit (Qiagen). b. Extract total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol. c. Resuspend the purified RNA pellet in nuclease-free water. d. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop), checking the 260/280 and 260/230 ratios.[10] e. Treat RNA samples with DNase I to remove any contaminating genomic DNA.[10]
3. Reverse Transcription (cDNA Synthesis): a. Synthesize complementary DNA (cDNA) from 200 ng to 1 µg of total RNA using a reverse transcriptase enzyme (e.g., AMV-RT) and random hexamer or oligo(dT) primers.[14]
4. Real-Time PCR: a. Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for CAMP and a housekeeping gene (e.g., 18S rRNA, GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe-based master mix.[12][14] b. Perform the PCR in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Record the cycle threshold (Ct) value for each gene in each sample.
5. Data Analysis: a. Normalize the Ct values of the target gene (CAMP) to the Ct values of the housekeeping gene (ΔCt = CtCAMP - CtHousekeeping). b. Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCtTreated - ΔCtControl), where the fold change is 2-ΔΔCt.[12]
Experimental Workflow: qRT-PCR
Caption: A typical experimental workflow for quantifying CAMP gene expression using qRT-PCR.
Protocol: Chromatin Immunoprecipitation (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of the VDR, confirming its direct interaction with the CAMP gene promoter.
1. Cell Culture and Cross-linking: a. Grow a large number of cells (e.g., 1x10⁷ to 1x10⁸) to ~90% confluency. b. Treat cells with 1,25(OH)₂D₃ (e.g., 100 nM) or vehicle for a short period (e.g., 45-90 minutes) to capture primary binding events. c. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. d. Quench the reaction by adding glycine.
2. Chromatin Preparation: a. Harvest the cells, wash with ice-cold PBS, and lyse the cell membrane to release nuclei. b. Isolate the nuclei by centrifugation. c. Lyse the nuclei and shear the chromatin into fragments of 200-600 bp using sonication.
3. Immunoprecipitation (IP): a. Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.[15] b. Incubate an aliquot of the sheared chromatin (e.g., 50 µg) overnight at 4°C with a ChIP-grade primary antibody against VDR (e.g., Santa Cruz Biotechnology, sc-1008).[15] An IgG control is run in parallel. c. Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes. d. Wash the beads extensively with a series of buffers (e.g., low salt, high salt, LiCl) to remove non-specifically bound chromatin.
4. Elution and Reversal of Cross-links: a. Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS). b. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt. c. Treat with RNase A and Proteinase K to remove RNA and proteins.[15]
5. DNA Purification and Sequencing: a. Purify the ChIP DNA using phenol-chloroform extraction or a column-based kit. b. Prepare a sequencing library from the purified DNA. c. Perform high-throughput sequencing (e.g., Illumina platform).
6. Data Analysis: a. Align sequenced reads to the human reference genome. b. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant VDR enrichment (binding sites) compared to the input control. c. Annotate the identified peaks to nearby genes to determine VDR target genes, such as CAMP.
Experimental Workflow: ChIP-seq
Caption: A comprehensive workflow for VDR ChIP-seq, from cell preparation to data analysis.
Conclusion and Future Directions
The direct transcriptional activation of the CAMP gene by the vitamin D/VDR signaling pathway is a well-established and critical mechanism of human innate immunity.[1][3] This primate-specific adaptation underscores the importance of maintaining vitamin D sufficiency for optimal immune function.[16][17] The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals investigating this axis.
Future research should focus on:
-
Therapeutic Analogs: Developing VDR agonists that selectively induce CAMP expression without causing hypercalcemia.
-
Personalized Medicine: Investigating how VDR polymorphisms affect this compound induction and susceptibility to infection, potentially guiding personalized vitamin D supplementation strategies.[4]
-
Synergistic Interactions: Exploring how other signaling pathways (e.g., TLR, cytokine signaling) and compounds (e.g., stilbenoids) synergize with vitamin D to modulate this compound expression.[12][16]
A deeper understanding of this regulatory network will continue to fuel the development of innovative therapies that harness the power of the vitamin D-cathelicidin axis to combat infectious and inflammatory diseases.
References
- 1. Vitamin D-Cathelicidin Axis: at the Crossroads between Protective Immunity and Pathological Inflammation during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D as an inducer of this compound antimicrobial peptide expression: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin D–antimicrobial peptide pathway and its role in protection against infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vitamin D pathway: a new target for control of the skin’s immune response? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the human this compound antimicrobial peptide gene by 1α,25-dihydroxyvitamin D3 in primary immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. A Randomized Controlled Trial on the Effect of Vitamin D3 on Inflammation and this compound Gene Expression in Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of oral vitamin D induces this compound production in atopic individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic induction of human this compound antimicrobial peptide gene expression by vitamin D and stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. escholarship.org [escholarship.org]
The Dual Nature of Defense: An In-depth Technical Guide to the Immunomodulatory Functions of Cathelicidin Peptides
For Researchers, Scientists, and Drug Development Professionals
Cathelicidin (B612621) peptides, key effectors of the innate immune system, are emerging as critical regulators of host defense, extending far beyond their initial discovery as antimicrobial agents. Their ability to modulate the immune response, exhibiting both pro- and anti-inflammatory activities, positions them as promising therapeutic targets for a wide range of diseases, from infectious and autoimmune disorders to cancer. This technical guide provides a comprehensive overview of the core immunomodulatory functions of cathelicidins, with a focus on the well-studied human peptide LL-37. We delve into the intricate signaling pathways they command, present quantitative data on their effects, and provide detailed methodologies for their study.
Core Immunomodulatory Functions: A Balancing Act
Cathelicidins orchestrate a complex and context-dependent immunomodulatory response, acting as a rheostat to either amplify or dampen inflammation. This duality is critical for an effective yet controlled immune response, ensuring pathogen clearance while minimizing host tissue damage.[1][2]
Pro-inflammatory and Immune-Activating Functions:
-
Chemotaxis: Cathelicidins are potent chemoattractants for a variety of immune cells, including neutrophils, monocytes, macrophages, mast cells, and T cells.[2][3][4] This directed migration is crucial for the rapid recruitment of effector cells to sites of infection or injury.
-
Cellular Activation and Degranulation: They can directly activate immune cells, triggering the release of pro-inflammatory mediators. For instance, LL-37 stimulates mast cell degranulation, releasing histamine (B1213489) and other inflammatory molecules.[1]
-
Cytokine and Chemokine Induction: Cathelicidins can induce the production of a wide array of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, IL-8, and TNF-α, further amplifying the inflammatory cascade.[2][3]
-
Differentiation of Immune Cells: LL-37 can influence the differentiation of monocytes, promoting a pro-inflammatory M1 macrophage phenotype.[5][6]
Anti-inflammatory and Regulatory Functions:
-
Endotoxin Neutralization: A key anti-inflammatory function is the ability of many cathelicidins to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[7][8] This action prevents the excessive activation of Toll-like receptor 4 (TLR4) and the subsequent "cytokine storm" that can lead to septic shock.
-
Modulation of TLR Signaling: Beyond LPS neutralization, cathelicidins can directly modulate TLR signaling pathways, often dampening the inflammatory response to various pathogen-associated molecular patterns (PAMPs).[8]
-
Induction of Anti-inflammatory Cytokines: In certain contexts, cathelicidins can promote the production of anti-inflammatory cytokines like IL-10.[2]
Data Presentation: Quantitative Effects of this compound LL-37
The following tables summarize the quantitative data on the immunomodulatory effects of the human this compound peptide LL-37, as cited in the literature. These values can vary depending on the specific experimental conditions, cell type, and assay used.
| Function | Cell Type | LL-37 Concentration | Effect | Citation |
| Chemotaxis | Human Monocytes | 10⁻⁵ M (approx. 45 µg/mL) | Optimal concentration for migration. | [4] |
| Human Neutrophils | 10 µg/mL | Induction of migration. | [3] | |
| Mast Cells | 5 µg/mL | Optimal concentration for chemotaxis. | [9] | |
| Cytokine Modulation | Human Neutrophils (LPS-stimulated) | 1-10 µg/mL | Dose-dependent decrease in IL-1β, IL-6, IL-8, and TNF-α. | [3] |
| Human Monocytes | 10 µg/mL | Upregulation of IL-12p40 and downregulation of IL-10 during macrophage differentiation. | [4] | |
| Keratinocytes | Not specified | Induction of IL-6, IL-18, IL-20, GM-CSF, and IL-10. | [1][2] | |
| Cellular Activation | Mast Cells (LAD2 cell line) | 1-10 µM (approx. 4.5-45 µg/mL) | Time- and concentration-dependent degranulation (β-hexosaminidase release). | [3] |
| Neutrophils | 5 µM (approx. 22.5 µg/mL) | Facilitation of Neutrophil Extracellular Trap (NET) formation. | [10] | |
| Endotoxin Neutralization | THP-1 Monocytic Cells (LPS-stimulated) | 10 µg/mL | Significant inhibition of LPS-induced IL-8 production. | [11] |
| Whole Blood (LTA-stimulated) | 20 µM (approx. 90 µg/mL) | Potentiation of LTA-induced TNF-α and IL-1β production. | [12] | |
| Macrophage Differentiation | Human Monocytes (M-CSF driven) | 10 µg/mL | Maximal effect on differentiation towards a pro-inflammatory phenotype. | [5][13] |
Signaling Pathways: The Molecular Mechanisms of Action
Cathelicidins exert their diverse immunomodulatory effects by engaging with a range of cell surface and intracellular receptors, activating complex signaling cascades.
G-Protein Coupled Receptor (GPCR) Signaling
Cathelicidins utilize several GPCRs to mediate their effects, primarily chemotaxis and cellular activation.
-
Formyl Peptide Receptor Like-1 (FPRL1/FPR2): This receptor is a key mediator of LL-37-induced chemotaxis of neutrophils, monocytes, and T cells.[4] Binding of LL-37 to FPRL1 triggers a G-protein-mediated signaling cascade, leading to increased intracellular calcium and activation of downstream pathways.[4]
-
Mas-related G-protein coupled receptor X2 (MrgX2): This receptor is predominantly expressed on mast cells and is crucial for LL-37-induced degranulation.[3] Activation of MrgX2 by LL-37 leads to the activation of multiple downstream pathways, including PLC, PI3K/Akt, and MAPK signaling.
Toll-Like Receptor (TLR) Signaling Modulation
Cathelicidins have a complex relationship with TLRs, often acting to dampen inflammatory signaling, particularly in response to bacterial ligands.
-
TLR4 and LPS Neutralization: LL-37 can directly bind to LPS, preventing its interaction with the TLR4-MD2-CD14 receptor complex on the surface of immune cells like macrophages.[8] This sequestration of LPS is a primary mechanism of its anti-endotoxin activity. However, in some contexts, LL-37 can facilitate the uptake of LPS and its delivery to endosomal TLR4, leading to a modified inflammatory response.[14]
Experimental Protocols: Methodologies for Studying this compound Functions
This section provides detailed protocols for key experiments used to characterize the immunomodulatory activities of this compound peptides.
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells towards a chemoattractant.[15][16]
Materials:
-
Boyden chamber apparatus with microporous membranes (e.g., Transwell® inserts)
-
Immune cells of interest (e.g., neutrophils, monocytes)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound peptide (e.g., LL-37)
-
Chemoattractant (positive control, e.g., fMLP for neutrophils)
-
Fixation and staining reagents (e.g., methanol (B129727), Giemsa stain)
-
Microscope
Procedure:
-
Cell Preparation: Isolate and resuspend immune cells in assay medium to a final concentration of 1-2 x 10⁶ cells/mL.
-
Chamber Setup: Add the this compound peptide at various concentrations to the lower wells of the Boyden chamber. Include a negative control (assay medium only) and a positive control.
-
Cell Seeding: Place the microporous membrane inserts into the wells and add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period appropriate for the cell type (e.g., 1-3 hours for neutrophils).
-
Cell Fixation and Staining: After incubation, remove the inserts and discard the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol and stain with Giemsa stain.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of granular contents from mast cells upon stimulation.[17][18][19][20]
Materials:
-
Mast cell line (e.g., RBL-2H3 or LAD2)
-
Culture medium and supplements
-
This compound peptide (e.g., LL-37)
-
Positive control for degranulation (e.g., calcium ionophore A23187 or antigen for IgE-sensitized cells)
-
Tyrode's buffer or similar assay buffer
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG)
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture mast cells in 96-well plates to the desired density.
-
Washing: Gently wash the cells with pre-warmed Tyrode's buffer to remove serum.
-
Stimulation: Add the this compound peptide at various concentrations to the cells. Include negative (buffer only) and positive controls. For total release, lyse a set of cells with 0.1% Triton X-100.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzyme Assay: In a new 96-well plate, mix the supernatant with the pNAG substrate solution and incubate at 37°C for 1-2 hours.
-
Reaction Termination and Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
LPS Neutralization Assay
This assay determines the ability of a this compound peptide to inhibit LPS-induced cytokine production by macrophages.[21][22][23]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Culture medium and supplements
-
LPS from a Gram-negative bacterium (e.g., E. coli O111:B4)
-
This compound peptide (e.g., LL-37)
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Peptide and LPS Incubation: Pre-incubate the this compound peptide at various concentrations with a fixed concentration of LPS in culture medium for 30-60 minutes at 37°C.
-
Cell Stimulation: Add the peptide-LPS mixture to the macrophage-containing wells. Include controls for cells alone, cells with LPS only, and cells with peptide only.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of the chosen cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analysis: Determine the concentration of the this compound peptide that inhibits 50% of the LPS-induced cytokine production (IC50).
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships between different immunomodulatory functions can aid in understanding the multifaceted nature of cathelicidins.
Conclusion
This compound peptides are not merely antimicrobial agents but are sophisticated modulators of the innate and adaptive immune systems. Their ability to orchestrate a balanced inflammatory response, by recruiting and activating immune cells while also controlling excessive inflammation, underscores their therapeutic potential. A thorough understanding of their mechanisms of action, facilitated by the quantitative data and detailed protocols provided in this guide, is essential for the development of novel this compound-based therapeutics for a host of human diseases. The continued exploration of these multifaceted peptides promises to unlock new avenues for the treatment of infectious, inflammatory, and neoplastic conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ll-37, the Neutrophil Granule–And Epithelial Cell–Derived this compound, Utilizes Formyl Peptide Receptor–Like 1 (Fprl1) as a Receptor to Chemoattract Human Peripheral Blood Neutrophils, Monocytes, and T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LL-37 directs macrophage differentiation toward macrophages with a proinflammatory signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptide LL-37 along with peptidoglycan drive monocyte polarization toward CD14highCD16+ subset and may play a crucial role in the pathogenesis of psoriasis guttata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. [PDF] LL-37 Directs Macrophage Differentiation toward Macrophages with a Proinflammatory Signature | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. abmgood.com [abmgood.com]
- 18. benchchem.com [benchchem.com]
- 19. Detecting degranulation via hexosaminidase assay [protocols.io]
- 20. jove.com [jove.com]
- 21. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 23. researchgate.net [researchgate.net]
The Dance of Disruption: A Technical Guide to Cathelicidin's Interaction with Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathelicidins, a vital family of host defense peptides, represent a critical component of the innate immune system. Their potent antimicrobial activity, particularly that of the well-studied human cathelicidin (B612621) LL-37, is primarily mediated through direct interaction with and disruption of bacterial membranes. This technical guide provides an in-depth exploration of the molecular mechanisms governing this interaction, offering a valuable resource for researchers in antimicrobial development and membrane biophysics. We will delve into the initial electrostatic attractions, the subsequent structural rearrangements of the peptide upon membrane binding, and the various proposed models of membrane permeabilization and disruption. This document synthesizes key quantitative data, details essential experimental protocols for studying these interactions, and provides visual representations of the core concepts to facilitate a comprehensive understanding of this critical host defense mechanism.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial strategies. Cathelicidins, and specifically the human peptide LL-37, have garnered considerable interest due to their broad-spectrum bactericidal activity.[1][2] Unlike many conventional antibiotics that target specific metabolic pathways, cathelicidins physically compromise the integrity of the bacterial membrane, a mechanism that is thought to be less susceptible to the development of resistance.[1][3]
This guide will provide a detailed technical overview of the multifaceted interaction between cathelicidins and bacterial membranes, with a focus on LL-37. We will examine the critical physicochemical properties of the peptide, the nature of its binding to bacterial membrane components, and the subsequent cascade of events leading to membrane permeabilization and cell death.
The Initial Encounter: Electrostatic Attraction and LPS/LTA Neutralization
The initial interaction between cathelicidins and bacteria is largely governed by electrostatic forces. Cathelicidins are cationic peptides; for instance, human LL-37 possesses a net positive charge of +6.[4] This positive charge facilitates a strong attraction to the negatively charged components of bacterial membranes.[2][4][5][6][7][8]
-
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), a molecule with a negatively charged phosphate (B84403) backbone.[4][6] Cathelicidins, such as LL-37, can directly bind to and neutralize LPS.[9][10][11][12] This interaction not only disrupts the outer membrane but also mitigates the potent pro-inflammatory effects of LPS, a key factor in the pathogenesis of sepsis.[9][10][11]
-
Gram-Positive Bacteria: In Gram-positive bacteria, the cell wall is primarily composed of peptidoglycan and teichoic acids (including lipoteichoic acids or LTA), which are also negatively charged.[4][6][7][8] Cathelicidins bind to these anionic polymers, initiating their journey towards the cytoplasmic membrane.
This initial electrostatic binding is a crucial first step, concentrating the peptide at the bacterial surface and facilitating subsequent disruptive actions.
Mechanisms of Membrane Disruption
Following the initial binding, cathelicidins employ several proposed mechanisms to disrupt the bacterial membrane, often in a concentration-dependent manner. The exact mechanism can be influenced by factors such as the specific this compound, the lipid composition of the bacterial membrane, and the peptide-to-lipid ratio.[13][14] The primary models for membrane disruption are the barrel-stave, toroidal pore, and carpet-like mechanisms. LL-37 is thought to act via a hybrid mechanism, exhibiting features of both the toroidal pore and carpet-like models.[4]
Structural Plasticity and Oligomerization
Upon interacting with the membrane, cathelicidins like LL-37 undergo a conformational change, typically folding into an amphipathic α-helical structure.[15] This structure is crucial for its membrane-disrupting activity. LL-37 exhibits remarkable structural plasticity, capable of forming dimers, tetramers, and higher-order oligomers within the membrane environment.[4][16][17] This oligomerization is thought to be a key step in the formation of pores or other membrane defects.[16][17]
Proposed Models of Action
-
Toroidal Pore Model: In this model, the α-helical peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore where the water core is lined by both the peptides and the lipid head groups.[4][13][14][18][19]
-
Carpet-Like Model: At high concentrations, cathelicidins can accumulate on the surface of the bacterial membrane, forming a "carpet."[4][13][14] This disrupts the membrane curvature and tension, leading to a detergent-like effect that causes membrane fragmentation and micelle formation.[4]
-
Barrel-Stave Model: This model involves the insertion of a bundle of α-helical peptides into the membrane, perpendicular to the lipid bilayer. The hydrophobic surfaces of the peptides face the lipid core, while the hydrophilic surfaces line a central aqueous channel, resembling the staves of a barrel.[4][13]
Quantitative Data on this compound-Membrane Interactions
The following tables summarize key quantitative data related to the antimicrobial activity of human this compound LL-37 and its derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of LL-37 and Derivatives against Common Bacterial Pathogens
| Peptide | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Escherichia coli (µg/mL) | Reference(s) |
| LL-37 | 9.38 - >300 | 75 - 256 | 75 - 300 | [4][11][20] |
| FK-16 | 9.38 - 75 | 150 - 300 | 18.75 - 75 | [4] |
| GF-17 | 4.69 - 150 | 18.75 - 300 | 9.38 - 75 | [4] |
Table 2: Biophysical Parameters of LL-37 Interaction with Model Membranes
| Parameter | Value | Method | Reference(s) |
| Binding Affinity (ΔG°) to POPE:POPG | -85.4955 kcal/mol | Molecular Dynamics Simulation | [10] |
| Binding Affinity (ΔG°) to POPC | -19.3089 kcal/mol | Molecular Dynamics Simulation | [10] |
| Pore Radius (in swollen membranes) | 23-33 Å | Neutron in-plane scattering & X-ray lamellar diffraction | [18][19] |
Experimental Protocols for Studying this compound-Membrane Interactions
This section provides detailed methodologies for key experiments used to investigate the interaction of cathelicidins with bacterial membranes.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria, making it permeable to the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).
Protocol:
-
Bacterial Culture: Grow E. coli to mid-log phase.
-
Cell Preparation: Harvest the cells by centrifugation and wash them with 5 mM HEPES buffer (pH 7.4) containing 5 mM glucose. Resuspend the cells in the same buffer to a final optical density at 600 nm (OD600) of 0.5.[15]
-
NPN Addition: In a quartz cuvette, add NPN to the cell suspension to a final concentration of 10 µM.
-
Fluorescence Measurement: Place the cuvette in a fluorescence spectrophotometer and record the baseline fluorescence (excitation λ = 350 nm, emission λ = 420 nm).[9][15][21][22]
-
Peptide Addition: Add the this compound peptide at the desired concentration and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence is indicative of NPN partitioning into the permeabilized outer membrane. The percentage of NPN uptake can be calculated relative to a positive control (e.g., polymyxin (B74138) B) that causes complete permeabilization.[23]
Inner Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.
Protocol:
-
Bacterial Culture and Preparation: Prepare the bacterial suspension as described for the NPN uptake assay.
-
SYTOX Green Addition: Add SYTOX Green to the bacterial suspension at a final concentration typically ranging from 0.5 to 5 µM.[24] Incubate for at least 5 minutes.[24]
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., 488 nm excitation).[24][25][26][27][28]
-
Peptide Treatment: Add the this compound peptide and monitor the increase in fluorescence over time.
-
Data Interpretation: A significant increase in green fluorescence indicates that the peptide has permeabilized the inner bacterial membrane, allowing SYTOX Green to enter and bind to intracellular DNA.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a peptide to its target (e.g., LPS or lipid vesicles), providing thermodynamic parameters of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the this compound peptide and the target molecule (e.g., LPS) in the same buffer (e.g., 50 mM PBS, pH 7.2) and degas both solutions.[13]
-
ITC Experiment: Fill the sample cell of the ITC instrument with the target molecule solution (e.g., 50 µM LPS) and the injection syringe with the peptide solution (e.g., 1 mM).[13]
-
Titration: Perform a series of small injections of the peptide into the sample cell while monitoring the heat changes.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These data are then fit to a suitable binding model (e.g., a single-site binding model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the secondary structure of the peptide in different environments, such as in aqueous solution versus in the presence of membrane-mimicking environments (e.g., SDS micelles or lipid vesicles).
Protocol:
-
Sample Preparation: Prepare a solution of the this compound peptide (e.g., 20 µM) in the desired solvent (e.g., 10 mM sodium phosphate buffer, pH 7.4, or in the presence of 30 mM SDS).[17]
-
CD Measurement: Record the CD spectrum of the peptide solution in a quartz cuvette (e.g., 1 mm path length) over a wavelength range of 190-270 nm.[17]
-
Data Analysis: The resulting spectrum is analyzed to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide. A shift towards a more helical structure in the presence of membrane mimetics indicates a membrane-induced conformational change.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides high-resolution structural and dynamic information about the peptide when it is associated with lipid bilayers.
Protocol:
-
Sample Preparation: Reconstitute isotopically labeled (e.g., ¹⁵N, ¹³C) this compound peptide into lipid bilayers, which can be either unoriented (multilamellar vesicles) or oriented on a solid support.
-
ssNMR Experiments: A variety of ssNMR experiments can be performed to determine the peptide's secondary structure, orientation relative to the membrane normal, and its effect on lipid dynamics.[5][6][12][16][29]
-
Data Interpretation: The analysis of ssNMR spectra can provide detailed insights into the atomic-level interactions between the peptide and the lipid membrane.
Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of the effects of cathelicidins on the morphology of supported lipid bilayers (SLBs) or even on the surface of intact bacteria.
Protocol:
-
SLB Preparation: Prepare a supported lipid bilayer on a freshly cleaved mica surface by vesicle fusion.[30][31][32][33][34]2. Initial Imaging: Image the intact SLB in a liquid cell using AFM to confirm its integrity and homogeneity.
-
Peptide Addition: Inject the this compound solution into the liquid cell.
-
Time-Lapse Imaging: Continuously image the same area of the SLB over time to visualize the dynamic process of membrane disruption by the peptide.
-
Image Analysis: Analyze the AFM images to characterize the nature of the membrane defects, such as pore formation, membrane thinning, or complete bilayer disruption.
Conclusion
The interaction of cathelicidins with bacterial membranes is a complex and dynamic process that is central to their antimicrobial activity. A thorough understanding of these mechanisms is crucial for the rational design of novel peptide-based therapeutics with enhanced efficacy and reduced toxicity. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further elucidate the intricacies of this critical host defense mechanism. By combining quantitative biophysical data with detailed mechanistic studies, the field can continue to advance the development of this compound-based strategies to combat the growing threat of antibiotic resistance.
References
- 1. toolify.ai [toolify.ai]
- 2. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.r-project.org [journal.r-project.org]
- 4. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F solid-state NMR approaches to probe antimicrobial peptide interactions with membranes in whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insight into the Mechanism of Interactions between the LL-37 Peptide and Model Membranes of Legionella gormanii Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Residual Interactions of LL-37 with POPC and POPE:POPG Bilayer Model Studied by All-Atom Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry Assay [bio-protocol.org]
- 14. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 15. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 16. research.rug.nl [research.rug.nl]
- 17. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human this compound LL-37 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02473C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. revistabionatura.com [revistabionatura.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. takara.co.kr [takara.co.kr]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Publication: Protocols for membrane protein studies by solid-state NMR (including drug interactions) – Van der Wel solid-state NMR lab [vanderwellab.org]
- 30. researchgate.net [researchgate.net]
- 31. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. m.youtube.com [m.youtube.com]
- 34. Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Cathelicidin in Inflammation and Sepsis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the multifaceted role of the cathelicidin (B612621) family of antimicrobial peptides, particularly the human peptide LL-37 and its murine ortholog CRAMP, in the complex interplay of inflammation and sepsis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, quantitative data from key studies, detailed experimental protocols, and visualization of the core signaling pathways.
Cathelicidins are crucial components of the innate immune system, exhibiting a paradoxical nature by exerting both pro-inflammatory and anti-inflammatory effects. This dual functionality is highly dependent on the specific context, including the microenvironment, the nature of the inflammatory stimulus, and the concentration of the peptide itself. In the setting of sepsis, a life-threatening condition characterized by a dysregulated host response to infection, the modulatory capabilities of this compound present both a therapeutic opportunity and a complex challenge.
Core Functions of this compound in the Inflammatory Milieu
Cathelicidins modulate the immune response through several key mechanisms:
-
Direct Antimicrobial Activity: They exhibit broad-spectrum antimicrobial effects against bacteria, viruses, and fungi by disrupting microbial membranes.[1][2]
-
Neutralization of Pathogen-Associated Molecular Patterns (PAMPs): A critical anti-inflammatory function is the ability of LL-37 to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, thereby preventing its interaction with Toll-like receptor 4 (TLR4) and subsequent pro-inflammatory signaling.[3][4]
-
Modulation of Host Cell Death Pathways: Cathelicidins can influence programmed cell death pathways. They have been shown to suppress macrophage pyroptosis, a highly inflammatory form of cell death that releases pro-inflammatory cytokines like IL-1β.[5][6][7][8] Conversely, they can also induce the formation of Neutrophil Extracellular Traps (NETs), a process called NETosis, which traps and kills pathogens but can also contribute to tissue damage if not properly regulated.[5][6][7][8]
-
Stimulation of Antimicrobial Vesicles: LL-37 can stimulate neutrophils to release antimicrobial microvesicles, known as ectosomes, which contribute to bacterial clearance and improve the pathological state in sepsis.[5][6][7][8]
-
Receptor-Mediated Signaling: Cathelicidins interact with a variety of cell surface receptors to elicit diverse cellular responses. These include the Formyl Peptide Receptor 2 (FPR2), which mediates chemotaxis of immune cells, and the P2X7 receptor, an ATP-gated ion channel involved in inflammasome activation and cytokine processing.[9][10]
Quantitative Data on this compound's Effects
The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
| In Vivo Model | This compound/Analog | Dosage | Key Findings | Reference |
| Murine CLP Sepsis | LL-37 | 2 µ g/mouse (intravenous) | Improved 7-day survival rate. | [11][12] |
| Murine CLP Sepsis | Microvesicles from LL-37-stimulated neutrophils | N/A | Survival rate of 67% vs. 8.3% in PBS-injected mice; significant reduction in bacterial load in peritoneal exudates and blood. | [13] |
| Murine CLP Sepsis | LL-37 | 3 µ g/mouse (intravenous) | Significantly reduced bacterial CFU in peritoneal exudates and blood 14-16h post-operation. | [14] |
| CRAMP-deficient mice | Uropathogenic E. coli infection | N/A | Higher bacterial numbers in the urinary tract and higher mortality from septicemia compared to wild-type mice. | [15] |
| In Vitro Assay | Cell Type | This compound/Analog & Concentration | Stimulus | Key Findings | Reference |
| Pyroptosis Inhibition | J774 Macrophages | LL-37 (0.1 - 1 µg/ml) | LPS/ATP | Completely inhibited LPS binding to cells at 1 µg/ml; inhibited IL-1β expression, caspase-1 activation, and cell death. | [4] |
| NET Formation | Primary Human Neutrophils | LL-37 (5 µM and 10 µM) | PMA | Significantly facilitated PMA-mediated NET formation. | [16] |
| Cytokine Modulation | THP-1 Monocytes | LL-37 (10 µg/ml) | P. aeruginosa LPS (1 µg/ml) | Significantly inhibited LPS-induced IL-8 production. | [17] |
| Bacterial Killing | Intracellular S. aureus in osteoblasts | LL-37 (100 µM) | N/A | Completely killed intracellular S. aureus within 2 hours, whereas cefazolin (B47455) and clindamycin (B1669177) eliminated only 2% and 23%, respectively. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to study the role of this compound in sepsis and inflammation.
Cecal Ligation and Puncture (CLP) Murine Sepsis Model
This is a widely used and clinically relevant model of polymicrobial sepsis.
-
Animal Preparation: Male C57BL/6 mice (8-12 weeks old) are typically used. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical Procedure: Make a 1-2 cm midline laparotomy incision to expose the cecum. Ligate the cecum with a suture (e.g., 3-0 silk) at a predetermined distance from the cecal tip (the ligation point determines the severity of sepsis). Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge). A small amount of fecal matter may be extruded to ensure patency.
-
Closure and Resuscitation: Return the cecum to the peritoneal cavity and close the abdominal incision in two layers. Immediately administer subcutaneous saline (e.g., 1 ml) for fluid resuscitation.[13]
-
This compound Administration: Administer LL-37 or CRAMP (e.g., 2-3 µg per mouse) intravenously via the tail vein, either just before or immediately after the CLP procedure.[11][14]
-
Monitoring and Outcome Assessment: Monitor the animals for survival over a set period (e.g., 7 days). At specific time points, collect blood and peritoneal lavage fluid to measure bacterial load (colony-forming units), cytokine levels (ELISA or flow cytometry), and immune cell infiltration.[14][19][20]
Isolation and Analysis of Neutrophil-Derived Ectosomes
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood or mouse bone marrow using density gradient centrifugation.
-
Stimulation and Ectosome Collection: Resuspend neutrophils (e.g., 5 × 10^6 cells/mL) in serum-free RPMI 1640 medium. Stimulate with LL-37 (e.g., 10 µg/ml) or other agonists at 37°C in a CO2 incubator.[13] Collect the culture supernatants.
-
Differential Centrifugation:
-
Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet intact cells.[21]
-
Transfer the resulting supernatant and centrifuge at 18,000 x g for 15 minutes at 4°C to pellet the ectosomes.[21]
-
For higher purity, a further ultracentrifugation step (e.g., 100,000 x g for 1 hour) can be employed.[13]
-
-
Analysis: Resuspend the ectosome pellet in PBS. Analyze the ectosomes for size and concentration using nanoparticle tracking analysis, and for protein content (e.g., antimicrobial proteins like lactoferrin) by Western blotting or mass spectrometry. Their functional activity can be assessed by co-incubation with bacteria and measuring bacterial viability.[13]
Signaling Pathways and Experimental Workflows
The complex interactions of this compound with host cells are governed by specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Conclusion and Future Directions
Cathelicidins are potent and versatile modulators of the host immune response, with a complex and context-dependent role in inflammation and sepsis. Their ability to neutralize bacterial components, enhance pathogen clearance, and fine-tune inflammatory signaling pathways underscores their therapeutic potential. However, the dual nature of their activity, particularly the potential to drive pro-inflammatory responses through receptors like P2X7 or by promoting excessive NETosis, necessitates a cautious and nuanced approach to their development as therapeutic agents.
Future research should focus on dissecting the precise molecular switches that determine the pro- versus anti-inflammatory outcomes of this compound activity. The development of synthetic this compound analogs that selectively enhance desired functions (e.g., LPS neutralization and antimicrobial activity) while minimizing detrimental pro-inflammatory effects could lead to novel and effective therapies for sepsis and other inflammatory diseases. A deeper understanding of the interplay between this compound concentration, receptor engagement, and the specific inflammatory milieu will be paramount to harnessing the full therapeutic potential of this fascinating class of host defense peptides.
References
- 1. Frontiers | Cathelicidins Modulate TLR-Activation and Inflammation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Antimicrobial this compound Peptide LL-37 Inhibits the LPS/ATP-Induced Pyroptosis of Macrophages by Dual Mechanism | Semantic Scholar [semanticscholar.org]
- 4. Antimicrobial this compound Peptide LL-37 Inhibits the LPS/ATP-Induced Pyroptosis of Macrophages by Dual Mechanism | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of this compound Peptide LL-37, an Antimicrobial Agent, in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 017799 - CRAMP KO Strain Details [jax.org]
- 16. scispace.com [scispace.com]
- 17. Evaluation of the Ability of LL-37 to Neutralise LPS In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial this compound peptide LL-37 inhibits the pyroptosis of macrophages and improves the survival of polybacterial septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial this compound peptide LL-37 inhibits the pyroptosis of macrophages and improves the survival of polybacterial septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human Neutrophils Generate Extracellular Vesicles That Modulate Their Functional Responses - PMC [pmc.ncbi.nlm.nih.gov]
Cathelicidin LL-37 in the Pathogenesis of Autoimmune Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathelicidins are a family of antimicrobial peptides (AMPs) that serve as a crucial component of the innate immune system. In humans, the sole cathelicidin (B612621) is LL-37, a 37-amino acid, amphipathic, α-helical peptide derived from the 18 kDa precursor protein, hCAP18.[1][2] hCAP18 is synthesized and stored in the granules of neutrophils and the lamellar bodies of keratinocytes.[1] Upon stimulation by pro-inflammatory signals, it is released and proteolytically cleaved by enzymes like proteinase 3 (in neutrophils) or kallikrein (in keratinocytes) to generate the active LL-37 peptide.[1] While its primary function is direct antimicrobial activity against a broad spectrum of pathogens, LL-37 has emerged as a potent immunomodulator with a complex, often dual, role in inflammation and autoimmunity.[3][4]
This technical guide provides an in-depth examination of the mechanisms by which LL-37 contributes to the pathogenesis of autoimmune diseases such as psoriasis, systemic lupus erythematosus (SLE), and rheumatoid arthritis (RA). It details the signaling pathways involved, summarizes key quantitative data, provides methodologies for essential experiments, and explores the therapeutic potential of targeting this multifaceted peptide.
The Dichotomous Role of LL-37 in Immune Regulation
LL-37's function is highly context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties. This duality is central to its role in autoimmune pathogenesis.
-
Pro-inflammatory Activities : LL-37 acts as a chemoattractant for neutrophils, monocytes, and T cells, recruiting them to sites of inflammation.[2] It can induce the release of pro-inflammatory cytokines and chemokines, promote the differentiation of pro-inflammatory M1 macrophages, and stimulate inflammasome activation.[1][5] Crucially, it can form complexes with self-nucleic acids (DNA and RNA), converting these molecules into potent triggers for pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), thereby breaking immune tolerance.[6][7]
-
Anti-inflammatory Activities : Conversely, LL-37 can exert anti-inflammatory effects. It is known to bind and neutralize lipopolysaccharide (LPS), a component of Gram-negative bacteria, thereby downregulating TLR4 signaling and reducing the subsequent inflammatory cytokine response.[1][8] In certain contexts, it can suppress the production of TNF-α and IL-6.[9][10] This protective role is critical for resolving inflammation and maintaining homeostasis.
The balance between these opposing functions can be disrupted in autoimmune diseases, leading to a sustained, pathological inflammatory response.[8]
Role of LL-37 in Specific Autoimmune Diseases
Elevated expression of LL-37 is a common feature in several autoimmune disorders, where it actively contributes to the disease process.
Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration.[11] LL-37 is highly overexpressed in psoriatic skin lesions and is considered a key trigger of the disease's pathogenic cascade.[6][7]
-
Activation of Plasmacytoid Dendritic Cells (pDCs) : In the psoriatic environment, dying cells release self-DNA. LL-37, due to its cationic nature, binds to this anionic self-DNA, forming stable complexes.[6][12] These LL-37/DNA complexes are taken up by plasmacytoid dendritic cells (pDCs) and delivered to endosomal compartments, where they potently activate TLR9.[1][13] Similarly, LL-37 can complex with self-RNA to activate TLR7.[14]
-
Type I Interferon (IFN) Production : TLR activation in pDCs triggers a massive production of type I interferons (IFN-α/β).[6][7] This IFN signature is a hallmark of psoriasis and initiates a downstream inflammatory cascade, including the activation of myeloid dendritic cells.[8][14]
-
Th1/Th17 Cell Polarization : Activated myeloid dendritic cells produce cytokines like IL-12 and IL-23, which drive the differentiation of naive T cells into pathogenic Th1 and Th17 cells.[14][15] These cells release IL-17, IL-22, and IFN-γ, which act on keratinocytes to promote their proliferation and produce more inflammatory mediators, creating a self-amplifying inflammatory loop.[11][15]
-
Keratinocyte Effects : LL-37 directly stimulates keratinocytes to proliferate and release pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, CCL20), further contributing to the inflammatory infiltrate.[7][14] It also has anti-apoptotic effects on keratinocytes, potentially contributing to the thickened epidermis (acanthosis) seen in psoriatic plaques.[1][8]
Systemic Lupus Erythematosus (SLE)
SLE is a systemic autoimmune disease characterized by the loss of tolerance to nuclear antigens and the formation of immune complexes.[5] LL-37 plays a critical role in linking innate and adaptive immunity in SLE.
-
Neutrophil Extracellular Traps (NETs) : Neutrophils from SLE patients are prone to undergo NETosis, a process where they release a web-like structure of decondensed chromatin, granular proteins, and LL-37.[7][16] LL-37 within these NETs protects the associated self-DNA from degradation by DNases.[16]
-
Autoantigen and Immune Complex Formation : The LL-37/DNA complexes released via NETs are highly immunogenic.[4][7] Patients with SLE often develop autoantibodies against both DNA and LL-37 itself.[5] These components form immune complexes that can deposit in tissues, causing inflammation and damage.
-
pDC and B Cell Activation : These immune complexes are endocytosed by pDCs via FcγRIIa receptors, leading to TLR9 activation and a surge in type I IFN production, which is a key pathogenic cytokine in SLE.[4][5] The complexes can also directly activate memory B cells, promoting autoantibody production.[16]
-
Macrophage and Inflammasome Activation : LL-37, either alone or derived from NETs, stimulates inflammasome activation in macrophages, particularly in pro-inflammatory M1 macrophages which are more prevalent in SLE patients.[1] This results in the production and release of IL-1β and IL-18, cytokines that are elevated in SLE and correlate with disease activity.[1] This process can create a vicious cycle, as IL-18 can further induce NETosis.[1]
Rheumatoid Arthritis (RA)
RA is a chronic autoimmune disease that primarily affects the joints, leading to synovial inflammation and destruction of cartilage and bone. LL-37 is found at elevated levels in the synovial fluid and tissue of RA patients.[1][17]
-
Pro-inflammatory Effects in the Synovium : LL-37 contributes to the inflammatory environment within the joint. Its presence in the synovium is associated with granulocytes and osteoclasts.[1]
-
Bone Metabolism : LL-37 has direct effects on bone cells that can contribute to the joint damage seen in RA. It has been shown to induce apoptosis in osteoblasts, the cells responsible for bone formation, which could contribute to the periarticular osteopenia observed in RA patients.[1][5] Furthermore, immune complexes containing post-translationally modified LL-37 can potentiate osteoclast formation and bone resorption.[17]
-
Post-Translational Modifications (PTMs) : In the inflammatory RA synovium, LL-37 can undergo PTMs such as citrullination and carbamylation.[5][17] These modifications can create neoepitopes, breaking immune tolerance and leading to the generation of autoantibodies.[11] Antibodies against carbamylated LL-37 (carLL-37) have been detected in RA patients and are linked to pathogenic bone resorption.[17]
Quantitative Data Summary
The following tables summarize quantitative data on LL-37 levels in autoimmune diseases and its effects on cellular responses from cited literature.
Table 1: this compound (LL-37) Levels in Human Samples
| Disease | Sample Type | Patient LL-37 Level (ng/mL) | Control LL-37 Level (ng/mL) | Key Finding | Reference(s) |
| Ulcerative Colitis | Serum | 56 ± 5 | 37 ± 2 | Significantly increased in UC patients. | [18] |
| Crohn's Disease | Serum | 58 ± 4 | 37 ± 2 | Significantly increased in CD patients. | [18] |
| SLE | Serum | 50.9 ± 20.8 | 67.7 ± 43.3 | No significant overall difference, but positive correlation with SLEDAI score in active patients. | [19] |
| RA | Serum | Significantly elevated vs. healthy | Not specified | Carbamylated LL-37 (carLL-37) is significantly elevated in RA serum. | [17] |
| Psoriasis | Skin Lesions | Significantly elevated vs. non-lesional/healthy skin | Not specified | LL-37 is highly overexpressed in psoriatic skin. | [6][8] |
Data are presented as mean ± SEM or mean ± SD as reported in the source.
Table 2: In Vitro Effects of LL-37 on Immune and Epithelial Cells
| Cell Type | Stimulus | Effect | Magnitude | Reference(s) |
| Human Bronchial Epithelial Cells | 50 µg/mL LL-37 | Induction of IL-6, CXCL-8, CCL-5 | Significant increase over untreated controls. | [20] |
| Human Monocytes/Macrophages | 10 µg/mL LL-37 (during differentiation) | Skewing towards M1 phenotype | Downregulation of IL-10, increase in IL-12p40. | [5] |
| Human Neutrophils | 5 µM LL-37 + 25 nM PMA | Facilitation of NET formation | Significantly increased percentage of NET-releasing cells vs. PMA alone. | |
| pDCs | 10 µM LL-37 + DNA | Type I IFN production | Potent induction of IFN-α. | [1] |
Core Signaling Pathways
LL-37 exerts its immunomodulatory effects by engaging several key signaling pathways.
Toll-Like Receptor (TLR) Signaling
LL-37 is a significant modulator of TLR signaling.[1]
-
TLR4 Inhibition : LL-37 can directly bind and neutralize LPS, preventing it from activating the TLR4 receptor complex on cells like macrophages. This leads to reduced production of inflammatory cytokines.[8]
-
TLR7/9/8 Activation : LL-37 complexes with self-DNA or self-RNA, acting as a delivery vehicle that facilitates their uptake into the endosomes of pDCs.[1][7][14] This allows the nucleic acids to engage with their respective endosomal receptors, TLR9 (for DNA) and TLR7/8 (for RNA), triggering MyD88-dependent signaling pathways that culminate in the production of type I IFNs.[4][14]
References
- 1. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound LL-37: A new important molecule in the pathophysiology of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound LL-37: A new important molecule in the pathophysiology of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound LL-37: a defense molecule with a potential role in psoriasis pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial peptide LL-37 attenuates LTA induced inflammatory effect in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The nature of the post-translational modifications of the autoantigen LL37 influences the autoreactive T-helper cell phenotype in psoriasis [frontiersin.org]
- 12. newsroom.ucla.edu [newsroom.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Anti-Carbamylated LL37 Antibodies Promote Pathogenic Bone Resorption in Rheumatoid Arthritis [frontiersin.org]
- 18. Circulating this compound levels correlate with mucosal disease activity in ulcerative colitis, risk of intestinal stricture in Crohn’s disease, and clinical prognosis in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (LL-37) and its correlation with pro-oxidant, antioxidant balance and disease activity in systemic lupus erythematosus: a cross-sectional human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Host Defence Peptide LL-37 Induces IL-6 Expression in Human Bronchial Epithelial Cells by Activation of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cathelicidin Expression in Epithelial Cells and Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidins are a crucial family of antimicrobial peptides (AMPs) that serve as a first line of defense in the innate immune system. In humans, the sole cathelicidin (B612621), hCAP-18, is processed into the active peptide LL-37. This peptide exhibits broad-spectrum antimicrobial activity and plays a significant role in modulating immune responses, including inflammation, wound healing, and angiogenesis.[1][2] The expression of this compound is tightly regulated and varies significantly between different cell types, with epithelial cells and neutrophils being two of the most prominent producers. Understanding the distinct mechanisms governing this compound expression in these cells is paramount for developing novel therapeutic strategies against infections and inflammatory diseases.
This technical guide provides an in-depth overview of the core mechanisms of this compound expression in epithelial cells and neutrophils. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.
Quantitative Data on this compound Expression
The expression of this compound (hCAP-18/LL-37) can be quantified at both the mRNA and protein levels. Below is a summary of reported expression data in various contexts.
| Cell/Tissue Type | Condition | Analyte | Method | Reported Concentration/Change | Reference |
| Epithelial Cells | |||||
| Normal Human Bronchial Epithelial (NHBE) Cells | 1,25(OH)2D3 (10⁻⁸M) treatment for 12-24h | This compound mRNA | RT-qPCR | ~10-fold increase | [3] |
| HaCaT Keratinocytes | Thapsigargin (B1683126) (ER stress inducer) treatment for 24h | CAMP mRNA | qRT-PCR | Significant increase | [4] |
| Primary Human Keratinocytes | Thapsigargin (ER stress inducer) treatment for 24h | CAMP mRNA | qRT-PCR | Significant increase | [4] |
| Psoriatic Skin Lesions | - | LL-37 protein | Immunohistochemistry | Abundant expression compared to atopic dermatitis | [5] |
| Neutrophils | |||||
| Human Neutrophils | Constitutive | hCAP-18 protein | - | 630 µg per 10⁹ cells | [6] |
| Gingival Crevicular Fluid (Healthy) | - | Unprocessed hCAP-18 | Western Blot | Moderate concentrations | [7] |
| Gingival Crevicular Fluid (Healthy) | - | Free LL-37 peptide | Western Blot | Substantial amounts in 22% of samples | [7] |
| Gingival Crevicular Fluid (Chronic Periodontitis) | - | Mature LL-37 | Western Blot | Significantly elevated amounts | [7] |
| Serum/Plasma | |||||
| Healthy Subjects | - | LL-37 | ELISA | 0.25 to 12.79 ng/ml | [8] |
| Patients with Bacterial Lung Infections | - | LL-37 | ELISA | 3.79 to 8.92 ng/ml (mean) | [8] |
Signaling Pathways Regulating this compound Expression
The regulation of the this compound gene (CAMP) is complex and cell-type specific. In epithelial cells, expression is inducible by a variety of stimuli, whereas in neutrophils, it is largely constitutive and stored in granules.
Epithelial Cell this compound Expression
In epithelial cells, such as keratinocytes and bronchial epithelial cells, CAMP gene expression is induced in response to infection, injury, and other environmental stressors.[4] Key signaling pathways include:
-
Vitamin D Receptor (VDR) Dependent Pathway: The hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is a potent inducer of CAMP expression.[3] Upon binding to the Vitamin D Receptor (VDR), the complex translocates to the nucleus and binds to a vitamin D response element (VDRE) in the CAMP promoter, initiating transcription.[9][10]
-
ER Stress-Mediated VDR-Independent Pathway: Endoplasmic reticulum (ER) stress, induced by factors like thapsigargin or tunicamycin, can upregulate CAMP expression independently of the VDR pathway.[4] This pathway involves the activation of NF-κB, which in turn leads to the activation of CCAAT/enhancer-binding protein α (C/EBPα) through MAP kinase-mediated phosphorylation.[4]
-
P2X₇-SFK-Akt-CREB/ATF1 Pathway: The binding of LL-37 itself to the purinergic receptor P2X₇ on keratinocytes can trigger a signaling cascade involving Src family kinases (SFKs), Akt, and the transcription factors CREB and ATF1, leading to further chemokine induction.[11][12]
-
Toll-Like Receptor (TLR) Signaling: Activation of TLRs, for instance by bacterial components like lipopolysaccharide (LPS), can induce CAMP expression.[5][13] This can involve downstream activation of NF-κB and MAPK pathways.[13]
Neutrophil this compound Expression
In contrast to epithelial cells, neutrophils constitutively express high levels of the this compound precursor, hCAP-18, during their maturation in the bone marrow.[6][7] The inactive pro-peptide is stored in the secondary (specific) granules.[10][14][15] Upon neutrophil activation by microbial stimuli, these granules are released, and hCAP-18 is proteolytically cleaved by proteinase 3 to generate the active LL-37 peptide.[7][14]
The transcriptional regulation in myeloid precursors involves the transcription factor PU.1.[14] While expression is largely constitutive in mature neutrophils, some modulation can occur. For instance, the short-chain fatty acid butyrate (B1204436) has been shown to decrease CAMP transcript levels in murine neutrophils stimulated with P. aeruginosa.[10]
Experimental Protocols
Accurate measurement of this compound expression is crucial for research and development. The following are detailed protocols for common experimental techniques.
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying CAMP mRNA levels in cell cultures.
Materials:
-
TRIzol reagent or similar RNA extraction kit
-
75% Ethanol (B145695) (in DEPC-treated water)
-
RNase-free water
-
Reverse Transcription Kit (e.g., QuantiTect Reverse Transcription Kit)
-
SYBR Green Master Mix
-
RT-qPCR instrument (e.g., CFX Connect RT-PCR system)
-
Primers for CAMP and a housekeeping gene (e.g., β-2-microglobulin or GAPDH)
Procedure:
-
RNA Extraction:
-
Homogenize cell pellets in 1 ml of TRIzol reagent per 5-10 x 10⁶ cells.
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol. Shake tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
-
RNA Precipitation:
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol used.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
-
RNA Wash:
-
Wash the RNA pellet once with 1 ml of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
-
RNA Resuspension:
-
Resuspend the RNA pellet in RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 300 ng of total RNA using a reverse transcription kit according to the manufacturer's instructions.[16]
-
-
Real-Time PCR:
-
Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform RT-qPCR using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing CAMP expression to the housekeeping gene.
-
Western Blotting
This protocol is for detecting hCAP-18 and LL-37 protein in cell lysates.
Materials:
-
NP40 or RIPA Lysis Buffer with protease inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against hCAP-18/LL-37
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per well onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[17]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[18]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[18][19]
-
Wash the membrane three times for 15 minutes each with TBST.[20]
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
-
Detection:
-
Wash the membrane three times for 15 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.[20] A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general workflow for quantifying LL-37 in biological fluids like serum, plasma, or cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Human this compound/LL-37 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
It is recommended to run all standards and samples in duplicate.[21]
-
-
Assay Procedure:
-
Add 100 µl of standards and samples to the appropriate wells of the pre-coated microplate.[21]
-
Incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C).[21]
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µl of the biotinylated detection antibody to each well.[22]
-
Incubate as directed (e.g., 60 minutes at 37°C).[22]
-
Wash the plate.
-
Add 100 µl of HRP-streptavidin conjugate.[22]
-
Incubate as directed (e.g., 30 minutes at 37°C).[22]
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark until color develops (e.g., 10-20 minutes at 37°C).[22]
-
Add the stop solution to each well.[22]
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LL-37 in the samples by interpolating their absorbance values from the standard curve.[23]
-
Immunohistochemistry (IHC)
This protocol is for visualizing the localization of this compound in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM citrate (B86180) buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking serum
-
Primary antibody against LL-37
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer (e.g., in a microwave oven).[20]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with peroxidase blocking solution for 15 minutes.[20]
-
Wash with buffer (e.g., TBS or PBS).
-
Block non-specific binding with normal serum for 1 hour.[24]
-
Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.[20]
-
Wash with buffer.
-
Incubate with a biotinylated secondary antibody for 30 minutes.[25]
-
Wash with buffer.
-
Incubate with streptavidin-HRP complex for 30 minutes.
-
Wash with buffer.
-
-
Visualization and Counterstaining:
-
Develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
Visualize under a microscope. This compound-positive staining will appear as a brown precipitate.[26]
-
Conclusion
The expression of this compound in epithelial cells and neutrophils is governed by distinct regulatory mechanisms that reflect their unique roles in innate immunity. Epithelial cells provide an inducible barrier defense, upregulating this compound in response to external threats via complex signaling pathways. In contrast, neutrophils serve as rapid responders, carrying a pre-formed arsenal (B13267) of this compound that is quickly deployed upon activation. A thorough understanding of these cell-specific expression patterns and the methodologies to accurately quantify them is essential for the development of therapeutics that can modulate this compound levels for the treatment of infectious and inflammatory diseases. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this dynamic field.
References
- 1. Human this compound ELISA Kit (EEL201) - Invitrogen [thermofisher.com]
- 2. Activity of Antimicrobial Peptide; this compound, on Bacterial Infection [openbiochemistryjournal.com]
- 3. Induction of this compound in normal and CF bronchial epithelial cells by 1,25-dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of this compound Antimicrobial Peptide Expression by an Endoplasmic Reticulum (ER) Stress Signaling, Vitamin D Receptor-independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Modulation of LL-37 in Normal Human Keratinocytes, HaCaT cells, and Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the human this compound antimicrobial peptide gene by 1α,25-dihydroxyvitamin D3 in primary immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of neutrophil-derived antimicrobial peptides in gingival crevicular fluid suggests importance of this compound LL-37 in the innate immune response against periodontogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum concentrations of antimicrobial peptide this compound LL-37 in patients with bacterial lung infections [ceji.termedia.pl]
- 9. Control of the innate epithelial antimicrobial response is cell-type specific and dependent on relevant microenvironmental stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Signaling Pathways Mediating Chemokine Induction in Keratinocytes by this compound LL-37 and Flagellin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways mediating chemokine induction in keratinocytes by this compound LL-37 and flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum Levels and Adipose Tissue Gene Expression of this compound Antimicrobial Peptide (CAMP) in Obesity and During Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 19. Wound healing mechanism of antimicrobial peptide this compound-DM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increased Expression of this compound by Direct Activation of Protease-Activated Receptor 2: Possible Implications on the Pathogenesis of Rosacea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. Human CAMP(this compound Antimicrobial Peptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. hycultbiotech.com [hycultbiotech.com]
- 24. abcepta.com [abcepta.com]
- 25. Immunohistochemistry Procedure [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
Evolutionary Analysis of the Cathelicidin Gene Family: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cathelicidin (B612621) gene family encodes a crucial class of antimicrobial peptides (AMPs) that form a vital component of the innate immune system in vertebrates. These peptides exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. Beyond their direct microbicidal functions, cathelicidins are also recognized as multifunctional effector molecules involved in various physiological processes, including immunomodulation, inflammation, wound healing, and angiogenesis. The remarkable functional diversity of cathelicidins is a direct consequence of their rapid and complex evolutionary history, characterized by gene duplication, loss, and strong positive selection. This technical guide provides a comprehensive overview of the evolutionary analysis of the this compound gene family, detailing methodologies for their identification and characterization, presenting key quantitative data, and outlining the signaling pathways they modulate.
Core Concepts in this compound Evolution
This compound genes are defined by a conserved pre-pro-region structure, which includes a signal peptide and the highly conserved cathelin-like domain (CLD). This is followed by a highly variable C-terminal domain that encodes the mature antimicrobial peptide.[1][2] The CLD is crucial for the proper folding and trafficking of the pro-peptide and is cleaved off to release the active mature peptide.[2]
The evolutionary trajectory of the this compound gene family is a compelling example of adaptive evolution, driven by the constant arms race between host and pathogens. Key evolutionary mechanisms shaping this gene family include:
-
Gene Duplication and Diversification: The number of this compound genes varies significantly across different vertebrate lineages, a result of repeated gene duplication events followed by functional diversification.[2][3] This expansion of the gene repertoire allows for a more diverse arsenal (B13267) of antimicrobial peptides to combat a wider range of pathogens.
-
Positive Selection: The mature peptide-coding region, in particular, is often under strong positive selection, where the rate of nonsynonymous substitutions (dN) exceeds the rate of synonymous substitutions (dS). This indicates that novel amino acid changes are being favored, likely to generate peptides with new or enhanced antimicrobial properties or to evade microbial resistance mechanisms.[1][4]
-
Co-evolution: There is evidence for co-evolution between cathelicidins and their interacting partners, including microbial targets and host receptors. For instance, the evolution of the human this compound LL-37 has been linked to the evolutionary variability of its endogenous receptor, FPR2.[4]
Data Presentation: Quantitative Insights into this compound Evolution
This compound Gene Repertoire Across Vertebrates
The number of this compound genes is highly variable among different species, reflecting distinct evolutionary pressures and adaptations. While some species possess a single this compound gene, others have undergone significant gene expansions, leading to a large and diverse family of these antimicrobial peptides.
| Lineage | Species | Common Name | Number of this compound Genes | Reference |
| Mammalia | Homo sapiens | Human | 1 | [5][6] |
| Mus musculus | Mouse | 1 | [5][6] | |
| Canis lupus familiaris | Dog | 1 | [5] | |
| Bos taurus | Cow | 10+ | [6][7] | |
| Sus scrofa | Pig | Multiple | [2][3] | |
| Ovis aries | Sheep | Multiple | [3] | |
| Equus caballus | Horse | Multiple | [5] | |
| Chiroptera (various) | Bats | 1 to multiple | [8] | |
| Marsupialia (various) | Marsupials | 5-15 (per species) | [2][3] | |
| Aves | Gallus gallus | Chicken | 4 | [9] |
| Reptilia | Various | Snakes, Crocodilians | Multiple | [10] |
| Amphibia | Various | Frogs | Multiple | [11] |
| Fish | Various | Bony Fish | Multiple | [2] |
Evidence of Positive Selection in the this compound Gene Family
Positive selection is a hallmark of the evolution of the this compound gene family, particularly in the region encoding the mature peptide. The ratio of nonsynonymous (dN) to synonymous (dS) substitution rates (ω = dN/dS) is a key indicator of selective pressure. An ω > 1 is strong evidence for positive or diversifying selection.
| Gene/Domain | Taxa | dN/dS (ω) | Positively Selected Sites Identified | Reference |
| CAP18-MP (mature peptide) | 40 Mammalian Species | >1 (for specific sites) | 4 sites in terminal unordered regions | [1][4] |
| Cathelin-like Domain (CLD) | Mammals | >1 (for specific sites) | 4 sites, 3 in a key loop region | [12] |
| Primate Cathelicidins | 21 Primate Species | >1 (71% of codons) | Multiple sites in the mature peptide | [1] |
| Avian Cathelicidins | 53 Avian Species | Episodic positive selection | Multiple sites, mainly in the mature peptide | [9] |
| Bubaline Cathelicidins | Bubalus bubalis | Episodic positive selection | Up to 36 codons | [9] |
Experimental Protocols
Identification of Novel this compound Genes from Genomic Data
This protocol outlines a typical bioinformatics workflow for identifying new this compound genes from whole-genome sequencing data.
Objective: To identify and annotate putative this compound genes in a given genome.
Methodology:
-
Database Preparation:
-
Obtain the whole-genome sequence (in FASTA format) of the species of interest from a public database (e.g., NCBI, Ensembl).
-
Create a local BLAST database from the genome sequence using the makeblastdb command from the BLAST+ suite.
-
-
Homology-Based Search:
-
Compile a query set of known this compound protein sequences from a diverse range of related species. The cathelin-like domain is highly conserved and serves as an excellent query.
-
Perform a tBLASTn search of the query sequences against the prepared genomic database. This will identify genomic regions that, when translated, show similarity to known cathelicidins.
-
-
Gene Prediction and Annotation:
-
For each significant hit from the tBLASTn search, extract the corresponding genomic DNA sequence.
-
Use gene prediction tools like AUGUSTUS or GeneWise, guided by the homology information from the tBLASTn results, to predict the exon-intron structure of the putative this compound gene.
-
Translate the predicted coding sequence (CDS) and align it with known this compound proteins to confirm the presence of the conserved cathelin-like domain and a variable mature peptide region. The presence of the characteristic four-exon structure is a strong indicator.[7][13]
-
-
Domain and Motif Analysis:
-
Analyze the predicted protein sequence for the conserved cathelin domain using tools like Pfam or InterProScan.
-
Predict the signal peptide using SignalP.
-
Characterize the physicochemical properties of the predicted mature peptide (e.g., charge, hydrophobicity, helical wheel projection) using tools like HeliQuest to assess its potential as an antimicrobial peptide.
-
Phylogenetic Analysis of the this compound Gene Family
This protocol describes the steps involved in constructing a phylogenetic tree to infer the evolutionary relationships among this compound genes.
Objective: To reconstruct the evolutionary history of the this compound gene family.
Methodology:
-
Sequence Retrieval and Alignment:
-
Gather the nucleotide or amino acid sequences of the this compound genes of interest. For robust analysis, include sequences from a wide range of species and an appropriate outgroup.
-
Perform a multiple sequence alignment (MSA) of the sequences using a program like MAFFT or Clustal Omega. For coding sequences, it is often best to align the protein sequences first and then use this alignment to guide the nucleotide alignment to maintain codon integrity.[14]
-
-
Phylogenetic Tree Construction:
-
Choose a suitable method for phylogenetic inference. Common methods include:
-
Maximum Likelihood (ML): Programs like RAxML, PhyML, or IQ-TREE are widely used. ML methods evaluate the probability of the observed data given a specific tree and a model of evolution.
-
Bayesian Inference (BI): Programs like MrBayes use a Bayesian framework to infer the posterior probability of trees.
-
-
Select an appropriate substitution model for the data. Tools like ModelTest-NG or jModelTest2 can be used to determine the best-fit model of nucleotide or amino acid substitution based on the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).
-
-
Assessing Tree Reliability:
-
Evaluate the statistical support for the branches of the phylogenetic tree.
-
For ML trees, use bootstrapping (typically 1000 replicates) to assess the robustness of the inferred clades.[15]
-
For BI trees, the posterior probabilities of the clades provide a measure of their support.
-
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree using software like FigTree or iTOL.
-
Interpret the branching patterns to infer evolutionary relationships, identify gene duplication events, and understand the diversification of the this compound gene family.
-
Analysis of Positive Selection using Codon-Based Models
This protocol outlines the use of the PAML (Phylogenetic Analysis by Maximum Likelihood) software package to detect positive selection in this compound genes.
Objective: To identify codons and lineages within the this compound gene family that have been subject to positive selection.
Methodology:
-
Data Preparation:
-
Prepare a codon-based multiple sequence alignment of the this compound coding sequences. Ensure that the alignment is in the correct format for PAML (e.g., PHYLIP).
-
Provide a corresponding phylogenetic tree (in Newick format). The tree topology should be unrooted for site-specific models.[14]
-
-
Control File Configuration:
-
Create a control file (codeml.ctl) to specify the parameters for the CODEML program in PAML. Key parameters to set include:
-
seqfile: The name of the sequence alignment file.
-
treefile: The name of the phylogenetic tree file.
-
outfile: The name of the output file.
-
model: Specifies the model of evolution. For site-models, this is typically set to 0.
-
NSsites: Specifies the site-specific models to be run (e.g., M1a, M2a, M7, M8).
-
-
-
Running CODEML and Likelihood Ratio Tests (LRTs):
-
Run CODEML with pairs of nested models to test for positive selection. A common comparison is between a null model that does not allow for positive selection (e.g., M1a or M7) and an alternative model that does (e.g., M2a or M8).
-
Perform a Likelihood Ratio Test (LRT) to determine if the alternative model provides a significantly better fit to the data than the null model. The LRT statistic is calculated as 2 * (lnL_alternative - lnL_null). This statistic is then compared to a chi-squared distribution with degrees of freedom equal to the difference in the number of free parameters between the two models.[12]
-
-
Identification of Positively Selected Sites:
-
If the LRT is significant, use the Bayes Empirical Bayes (BEB) method implemented in CODEML (for models M2a and M8) to identify the specific codon sites that are under positive selection with a high posterior probability (typically > 0.95).[1]
-
Mandatory Visualization
Signaling Pathway of Human this compound LL-37
The human this compound, LL-37, exerts its immunomodulatory effects by interacting with various cell surface receptors and activating downstream signaling cascades.
Caption: LL-37 signaling pathways involved in immunomodulation.
Experimental Workflow for Evolutionary Analysis of the this compound Gene Family
This diagram illustrates a logical workflow for conducting a comprehensive evolutionary analysis of the this compound gene family.
Caption: Workflow for the evolutionary analysis of cathelicidins.
Conclusion
The evolutionary analysis of the this compound gene family provides profound insights into the dynamic nature of the host-pathogen arms race and the molecular mechanisms of innate immunity. The methodologies and data presented in this guide offer a framework for researchers to explore the evolution and function of these critical antimicrobial peptides. A deeper understanding of this compound evolution is not only fundamental to our knowledge of immunology but also holds significant promise for the development of novel anti-infective and immunomodulatory therapeutics. The continued application of advanced genomic and bioinformatic techniques will undoubtedly uncover further complexities in the evolution of this fascinating and vital gene family.
References
- 1. Positive selection in this compound host defense peptides: adaptation to exogenous pathogens or endogenous receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Marsupial cathelicidins: characterization, antimicrobial activity and evolution in this unique mammalian lineage [frontiersin.org]
- 3. Marsupial cathelicidins: characterization, antimicrobial activity and evolution in this unique mammalian lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive selection in this compound host defense peptides: adaptation to exogenous pathogens or endogenous receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation and expression profile of the bovine this compound gene repertoire in mammary tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic Identification and Expression Analysis of the this compound Gene Family of the Forest Musk Deer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomewide Analysis and Biological Characterization of Cathelicidins with Potent Antimicrobial Activity and Low Cytotoxicity from Three Bat Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cathelicidins—a rich seam of antimicrobial peptides waiting for exploitation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Understanding Phylogenetics - Geneious [geneious.com]
An In-depth Technical Guide to Cathelicidin Precursor Protein Processing and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidins are a critical family of host defense peptides (HDPs) that play a vital role in the innate immune system. In humans, the sole cathelicidin (B612621) is the cationic antimicrobial peptide LL-37, which is derived from its inactive precursor, hCAP18 (human cationic antimicrobial protein of 18 kDa). The processing and activation of this precursor are tightly regulated events, crucial for mounting an effective immune response against a wide array of pathogens. This technical guide provides a comprehensive overview of the core mechanisms governing this compound precursor protein processing and activation, detailing the molecular players, signaling pathways, and experimental methodologies used in its study.
I. The this compound Precursor: hCAP18
The human this compound gene, CAMP, encodes the 18 kDa preproprotein hCAP18. This precursor is composed of three distinct domains:
-
A signal peptide: This N-terminal sequence directs the protein for secretion and is cleaved off during translocation into the endoplasmic reticulum.
-
The cathelin-like domain: A highly conserved region that is homologous to the cystatin family of cysteine protease inhibitors. This domain is crucial for the proper folding and packaging of the precursor protein and is thought to prevent premature activation and potential cytotoxicity of the C-terminal peptide.
-
The C-terminal antimicrobial peptide (LL-37): This domain contains the biologically active peptide. In its precursor form, it is inactive and requires proteolytic cleavage for release.
hCAP18 is primarily produced and stored in the specific granules of neutrophils and is also expressed by various other cell types, including monocytes, mast cells, and epithelial cells.
II. Proteolytic Processing and Activation of hCAP18 to LL-37
The activation of hCAP18 into the potent antimicrobial and immunomodulatory peptide LL-37 is a post-translational event mediated by specific proteases. The processing is cell-type and context-dependent, ensuring that the active peptide is released at sites of infection or inflammation.
Key Processing Enzymes:
-
Proteinase 3 (PR3): In neutrophils, a primary mechanism for hCAP18 processing is through the action of proteinase 3, a serine protease also stored in azurophilic granules.[1] Upon neutrophil activation and degranulation, hCAP18 and PR3 can be co-localized, leading to the cleavage of the precursor and the release of active LL-37.[1]
-
Neutrophil Elastase (NE): Another key serine protease found in neutrophil azurophilic granules, neutrophil elastase, is also capable of processing hCAP18 to generate LL-37.
-
Kallikreins (KLKs): In the skin, keratinocytes express and secrete hCAP18. Its activation is predominantly carried out by kallikrein 5 (KLK5) and kallikrein 7 (KLK7), which are serine proteases present in the stratum corneum. This localized activation is crucial for maintaining the skin's barrier function against microbial invasion.
The proteolytic cleavage of hCAP18 by these enzymes occurs at a specific site between the cathelin-like domain and the LL-37 peptide, liberating the active C-terminal fragment.
Visualization of the hCAP18 Processing Pathway:
III. Regulation of this compound Gene (CAMP) Expression
The expression of the CAMP gene is tightly controlled by a variety of signaling pathways, ensuring that this compound is produced in response to appropriate stimuli such as infection and inflammation.
Key Regulatory Pathways:
-
Vitamin D Signaling: The active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is a potent inducer of CAMP gene expression. This occurs through the binding of the vitamin D receptor (VDR) to a vitamin D response element (VDRE) in the promoter region of the CAMP gene.
-
Lipopolysaccharide (LPS) and Toll-Like Receptor (TLR) Signaling: LPS, a component of the outer membrane of Gram-negative bacteria, can induce CAMP expression through TLR4 signaling. This pathway often involves the activation of downstream transcription factors such as NF-κB and activator protein 1 (AP-1).
-
Cytokine and Growth Factor Signaling: Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) can upregulate CAMP expression. These signaling cascades often converge on the activation of the MAPK and JAK-STAT pathways.
Visualization of Signaling Pathways Regulating CAMP Gene Expression:
IV. Quantitative Data on LL-37 Activity
The antimicrobial activity of LL-37 is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 4 - 32 | |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 64 | |
| Staphylococcus aureus | ATCC 29213 | 4 - 16 | |
| Candida albicans | ATCC 90028 | 16 - 64 | |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | 8 - 32 |
Note: MIC values can vary depending on the specific strain, growth conditions, and assay methodology.
V. Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound processing and activation.
A. Recombinant hCAP18 Expression and Purification
Objective: To produce recombinant hCAP18 for in vitro cleavage and functional assays.
Methodology:
-
Cloning: The cDNA encoding full-length hCAP18 is cloned into an E. coli expression vector, such as pET, often with a polyhistidine (His) tag to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
-
Purification: The His-tagged hCAP18 is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a nickel-nitrilotriacetic acid (Ni-NTA) resin. The protein is eluted with an imidazole (B134444) gradient.
-
Verification: The purity and identity of the recombinant hCAP18 are confirmed by SDS-PAGE and Western blotting.
B. In Vitro Cleavage Assay
Objective: To assess the ability of specific proteases to cleave hCAP18 and generate LL-37.
Methodology:
-
Reaction Setup: Purified recombinant hCAP18 is incubated with a specific protease (e.g., proteinase 3, neutrophil elastase, or kallikrein 5) in a suitable reaction buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes to several hours).
-
Termination: The reaction is stopped by adding a protease inhibitor or by boiling the sample in SDS-PAGE loading buffer.
-
Analysis: The cleavage products are resolved by Tricine-SDS-PAGE, which provides better resolution of small peptides. The gel is then analyzed by Coomassie blue staining or by Western blotting using antibodies specific for hCAP18 or LL-37.
C. Western Blotting for hCAP18 and LL-37
Objective: To detect and quantify hCAP18 and LL-37 in cell lysates or other biological samples.
Methodology:
-
Sample Preparation: Protein extracts are prepared from cells or tissues and the total protein concentration is determined.
-
Electrophoresis: Equal amounts of protein are separated by Tricine-SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for hCAP18 or LL-37 (e.g., mouse monoclonal or rabbit polyclonal) at an optimized dilution (typically 1:1000 to 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at a suitable dilution (typically 1:5000 to 1:20,000) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
D. Antimicrobial Activity Assay (Radial Diffusion Assay)
Objective: To determine the antimicrobial activity of LL-37.
Methodology:
-
Preparation of Bacterial Lawn: A lawn of the target bacteria is prepared by inoculating a molten agar (B569324) medium and pouring it into a petri dish.
-
Well Creation: Once the agar has solidified, small wells are punched into the agar.
-
Sample Application: A known concentration of LL-37 is added to the wells.
-
Incubation: The plate is incubated at 37°C overnight to allow for bacterial growth and diffusion of the peptide.
-
Analysis: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.
E. siRNA-mediated Knockdown of Processing Enzymes
Objective: To investigate the role of a specific protease in hCAP18 processing by reducing its expression.
Methodology:
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the mRNA of the protease of interest (e.g., KLK5) are designed and synthesized.
-
Transfection: The siRNAs are transfected into the target cells (e.g., primary human keratinocytes) using a suitable transfection reagent.
-
Incubation: The cells are incubated for 48-72 hours to allow for the knockdown of the target gene.
-
Analysis: The efficiency of knockdown is assessed at the mRNA level by qRT-PCR and at the protein level by Western blotting. The effect of the knockdown on hCAP18 processing is then evaluated by analyzing the levels of LL-37.
Visualization of a General Experimental Workflow:
VI. Conclusion
The processing of the this compound precursor hCAP18 into the active peptide LL-37 is a highly regulated and essential component of the innate immune response. Understanding the intricate details of the enzymes, signaling pathways, and cellular contexts involved in this process is crucial for the development of novel therapeutics that can modulate this pathway to enhance host defense against infections and regulate inflammation. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the fascinating biology of cathelicidins.
References
Methodological & Application
Application Notes and Protocols for Recombinant Cathelicidin Expression in E. coli Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant cathelicidins in Escherichia coli. Cathelicidins are a promising class of antimicrobial peptides (AMPs) with broad-spectrum activity, making them attractive candidates for novel therapeutic agents. Recombinant production in E. coli offers a cost-effective and scalable method for obtaining the large quantities of these peptides necessary for research and preclinical development.[1][2]
Introduction
Cathelicidins are essential components of the innate immune system in vertebrates.[3] Their antimicrobial and immunomodulatory properties have generated significant interest in their therapeutic potential.[3] However, direct isolation from natural sources is often impractical for large-scale production. Chemical synthesis can be expensive, particularly for longer peptides. Recombinant expression in microbial hosts like E. coli presents a viable alternative, enabling the production of cathelicidins and their analogs for functional studies and drug development.[2]
The primary challenges in expressing cathelicidins in E. coli are their inherent toxicity to the host cells and their susceptibility to proteolytic degradation.[1][4] To overcome these issues, cathelicidins are typically expressed as fusion proteins. A carrier protein masks the peptide's toxicity and can protect it from proteases.[1] This strategy also facilitates purification, often through affinity chromatography. This document outlines various fusion protein strategies and provides detailed protocols for expression and purification.
Data Presentation: Recombinant Cathelicidin (B612621) Yields in E. coli
The following table summarizes reported yields for various recombinant cathelicidins expressed in E. coli using different fusion partners. This data allows for a comparative analysis of the efficiency of different expression systems.
| This compound Derivative | Fusion Partner | E. coli Strain | Expression System/Vector | Fusion Protein Yield | Final Peptide Yield | Reference |
| Human LL-37 | Thioredoxin (Trx) | Custom | T7 promoter, arabinose regulation | ~1 g/L | 40 mg/L | [5] |
| Human LL-37 | Glutathione S-transferase (GST) | BL21(DE3) | pGEX-4T3 | 8 mg/L | 0.3 mg/L | [6] |
| Human LL-37 | Self-cleaving 18A-ΔI-CM tag | - | - | - | 0.59 ± 0.11 mg/L | [7] |
| Snake Cath-A | Thioredoxin (Trx) | BL21(DE3) | pET-32a(+) | - | 17.6 mg/L | [4][8] |
| Amphibian this compound-DM | Calmodulin (CaM) | BL21(DE3), Origami B(DE3) | - | - | 1.19 mg / 0.5 L | [9] |
| Amphibian this compound-BG | Calmodulin (CaM) | BL21(DE3), Origami B(DE3) | - | - | 1.92 mg / 0.5 L | [9] |
| Mouse CRAMP | Glutathione S-transferase (GST) | - | - | - | 1.5 mg/L | [10] |
| Hybrid Peptide C-L | Small Ubiquitin-related Modifier (SUMO) | BL21(DE3) | pET-SUMO | - | 17.34 mg/L | [11] |
Experimental Workflows and Signaling Pathways
Overall Experimental Workflow
The production of recombinant this compound in E. coli follows a multi-step process, from the initial gene design to the final purified peptide. The following diagram illustrates a typical workflow.
Caption: General workflow for recombinant this compound production in E. coli.
This compound Mechanism of Action on Bacterial Cells
Understanding the mechanism of action of cathelicidins is crucial for their development as therapeutics. The diagram below illustrates the key steps of how these peptides disrupt bacterial membranes.
Caption: Mechanism of bacterial membrane disruption by cathelicidins.
Experimental Protocols
The following are detailed protocols for the key stages of recombinant this compound production. These should be adapted and optimized for specific this compound peptides and expression systems.
Gene Cloning and Vector Construction
Objective: To clone the codon-optimized this compound gene into a suitable E. coli expression vector containing a fusion partner.
Materials:
-
Synthetic, codon-optimized gene for the target this compound, flanked by appropriate restriction sites.
-
Expression vector (e.g., pET-32a(+) for Trx fusion, pGEX series for GST fusion).
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli cloning strain (e.g., DH5α).
-
LB agar (B569324) plates with appropriate antibiotic.
Protocol:
-
Digest both the synthetic gene and the expression vector with the chosen restriction enzymes.
-
Purify the digested vector and insert DNA fragments using a gel extraction kit.
-
Perform a ligation reaction to insert the this compound gene into the digested vector.
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic for vector selection.
-
Incubate overnight at 37°C.
-
Select individual colonies and perform colony PCR and plasmid DNA sequencing to verify the correct insertion of the this compound gene.
Expression of the Recombinant Fusion Protein
Objective: To express the this compound fusion protein in an appropriate E. coli expression strain.
Materials:
-
Verified plasmid construct from Protocol 1.
-
Competent E. coli expression strain (e.g., BL21(DE3)).
-
Culture medium (e.g., LB, TB, or 2xYT) with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution.
Protocol:
-
Transform the verified plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with the selective antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of culture medium with antibiotic and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume (e.g., 1 L) of fresh medium to an optical density at 600 nm (OD600) of ~0.1.[4][8]
-
Grow the culture at 37°C with vigorous shaking (e.g., 200 rpm) until the OD600 reaches 0.6-0.8.[4][8]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[4][8]
-
Continue to incubate the culture under optimized conditions. This often involves reducing the temperature to 16-25°C and incubating for a further 4-16 hours to improve protein solubility.[4][8][12]
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of the Recombinant this compound
Objective: To purify the target this compound peptide from the E. coli lysate. This protocol is an example for a His-tagged thioredoxin fusion protein.
Materials:
-
Frozen cell pellet from Protocol 2.
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme (B549824) and DNase I.
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA affinity chromatography column.
-
Site-specific protease (e.g., enterokinase, Factor Xa).
-
Cleavage buffer (as recommended by the protease manufacturer).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Acetonitrile (B52724) and trifluoroacetic acid (TFA) for HPLC.
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged fusion protein with elution buffer.
-
-
Fusion Tag Cleavage:
-
Final Purification (RP-HPLC):
-
After cleavage, the mixture contains the target peptide, the cleaved fusion partner, and the protease.
-
Acidify the sample with TFA.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA.
-
Collect fractions and analyze by SDS-PAGE and mass spectrometry to identify those containing the pure this compound.
-
-
Lyophilization and Storage:
-
Pool the pure fractions and lyophilize to obtain the peptide as a powder.
-
Store the lyophilized peptide at -20°C or -80°C.
-
Characterization and Activity Assays
Objective: To confirm the identity and purity of the recombinant this compound and to assess its biological activity.
Protocols:
-
Purity and Identity Confirmation:
-
SDS-PAGE: To visualize the purified peptide and assess its purity.
-
Mass Spectrometry (e.g., MALDI-TOF): To confirm the exact molecular weight of the peptide.[6]
-
-
Antimicrobial Activity Assay (Broth Microdilution):
-
Prepare a two-fold serial dilution of the purified this compound in a 96-well plate.
-
Add a standardized inoculum of the target bacterial strain (e.g., E. coli, S. aureus) to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[5]
-
Conclusion
The expression of recombinant cathelicidins in E. coli is a powerful and accessible method for producing these promising antimicrobial peptides for research and development. The use of fusion partners is critical for overcoming toxicity and degradation issues.[1] The protocols provided herein offer a comprehensive guide, from initial cloning to the final characterization of the active peptide. Optimization of expression conditions, purification strategies, and cleavage reactions will be necessary to maximize the yield of any specific this compound.
References
- 1. Recombinant production of antimicrobial peptides in Escherichia coli: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathelicidins: Opportunities and Challenges in Skin Therapeutics and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High level expression and purification of antimicrobial human this compound LL-37 in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 6. Expression and purification of a recombinant LL-37 from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant expression of antimicrobial peptides using a novel self-cleaving aggregation tag in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Recombinant Snake this compound Derivative Peptide: Antibiofilm Properties and Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expression and Purification of a this compound-Derived Antimicrobial Peptide , | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Recombinant Cathelicidin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidins are a crucial family of host defense peptides, playing a vital role in the innate immune system of vertebrates. Their broad-spectrum antimicrobial and immunomodulatory activities have positioned them as promising candidates for the development of novel therapeutics against infectious diseases and other conditions. The production of these peptides in sufficient quantities and high purity is essential for research and preclinical development. Recombinant expression systems offer a cost-effective and scalable alternative to chemical synthesis for producing cathelicidin (B612621) peptides.
These application notes provide a comprehensive overview and detailed protocols for the purification of recombinant this compound peptides expressed with a cleavable fusion tag. The described workflow is a common and effective strategy for obtaining highly pure and biologically active peptides.
Principles of Purification
The purification of recombinant cathelicidins, like many other recombinant proteins, is a multi-step process designed to isolate the target peptide from host cell proteins, nucleic acids, and other contaminants. A common strategy involves the use of an affinity tag, such as a polyhistidine (His) tag, which allows for highly selective capture of the fusion protein from the crude cell lysate. Following initial purification, the fusion tag is enzymatically cleaved to release the native this compound peptide. Subsequent chromatographic steps are then employed to separate the target peptide from the cleaved tag, the protease, and any remaining impurities. Finally, a critical step for peptides intended for biological or therapeutic use is the removal of endotoxins, which are potent inflammatory molecules derived from the outer membrane of Gram-negative bacteria commonly used as expression hosts.
Data Presentation
Table 1: Exemplary Yields of Recombinant this compound Peptides
| This compound Derivative | Expression System | Fusion Tag | Purification Method | Final Yield (mg/L of culture) | Reference |
| Cath-A | E. coli BL21 | Thioredoxin (Trx) | Ni2+ Affinity Chromatography | 17.6 (partially purified) | [1] |
| This compound-DM | E. coli | Calmodulin (CaM) | IMAC, RP-HPLC | 2.38 | [2] |
| This compound-BG | E. coli | Calmodulin (CaM) | IMAC, RP-HPLC | 3.84 | [2] |
| LL-37 | E. coli | Proprietary Fusion Partner | Aggregation-based purification | 2.6 | [3] |
| P-LL37 | E. coli | - | Aggregation-based purification | 1 | [3] |
| M-LL37-D | E. coli | - | Aggregation-based purification | 2 | [3] |
Experimental Protocols
Protocol 1: Purification of His-tagged this compound Fusion Protein using Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes the purification of a hexahistidine-tagged this compound fusion protein from an E. coli cell lysate under native conditions.
Materials:
-
Cell paste from E. coli expressing the His-tagged this compound fusion protein
-
Lysis Buffer: 50 mM Sodium Phosphate, 300-500 mM NaCl, 10-20 mM Imidazole, pH 8.0[4]
-
Wash Buffer: 50 mM Sodium Phosphate, 300-500 mM NaCl, 20-50 mM Imidazole, pH 8.0[4]
-
Elution Buffer: 50 mM Sodium Phosphate, 300-500 mM NaCl, 250-500 mM Imidazole, pH 8.0
-
DNase I
-
Protease inhibitor cocktail (EDTA-free)
-
Ni-NTA Agarose resin or other IMAC resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the cell paste in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.[5]
-
-
IMAC Purification:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 CV of Wash Buffer, or until the absorbance at 280 nm returns to baseline.
-
Elute the bound fusion protein with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified fusion protein.
-
Pool the fractions containing the protein of interest.
-
-
Buffer Exchange (Optional but Recommended):
-
Perform buffer exchange into a buffer suitable for the subsequent enzymatic cleavage (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 8.0) using dialysis or a desalting column.
-
Protocol 2: Enzymatic Cleavage of the Fusion Tag with Enterokinase
This protocol describes the removal of the fusion tag using enterokinase, which recognizes a specific cleavage site (e.g., DDDDK) engineered between the tag and the this compound peptide.
Materials:
-
Purified, buffer-exchanged His-tagged this compound fusion protein
-
Enterokinase
-
Cleavage Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 8.0
-
SDS-PAGE analysis reagents
Procedure:
-
Optimization of Cleavage Conditions (Recommended):
-
In small-scale reactions, test different enterokinase-to-fusion protein ratios (w/w), for example, 1:200, 1:100, and 1:50.[6]
-
Incubate the reactions at room temperature or 37°C for various time points (e.g., 2, 4, 8, 16 hours).
-
Analyze the samples by SDS-PAGE to determine the optimal conditions for complete and specific cleavage.
-
-
Scale-up Cleavage Reaction:
-
Based on the optimization results, set up the cleavage reaction for the bulk of the purified fusion protein.
-
Incubate the reaction under the optimal conditions determined.
-
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Polishing
This protocol is for the final purification of the cleaved this compound peptide, separating it from the fusion tag, uncleaved fusion protein, and enterokinase.
Materials:
-
Cleavage reaction mixture
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Acidify the cleavage reaction mixture by adding TFA to a final concentration of 0.1%.
-
Centrifuge at high speed to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
RP-HPLC Purification:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Load the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes). The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the this compound peptide.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 4: Endotoxin (B1171834) Removal using Triton X-114 Phase Separation
This protocol is a critical step for ensuring the purified peptide is suitable for cell-based assays and in vivo studies.
Materials:
-
Lyophilized this compound peptide
-
Endotoxin-free water
-
Triton X-114
-
Endotoxin-free glassware and plasticware
Procedure:
-
Dissolve the purified peptide in endotoxin-free water.
-
Add Triton X-114 to the peptide solution to a final concentration of 1% (v/v).[7]
-
Incubate the mixture on ice or at 4°C for 30 minutes with gentle stirring.[7]
-
Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation.[7]
-
Centrifuge at 20,000 x g for 10 minutes at 25°C.[7] Two phases will form: an upper aqueous phase containing the peptide and a lower detergent phase containing the endotoxin.
-
Carefully collect the upper aqueous phase.
-
Repeat the phase separation process 1-2 more times for enhanced endotoxin removal.[7]
-
To remove residual Triton X-114, perform buffer exchange using a desalting column or dialysis.
Protocol 5: Quality Control Assays
1. Endotoxin Quantification (Limulus Amebocyte Lysate - LAL Assay):
-
Use a commercially available LAL assay kit (gel-clot, turbidimetric, or chromogenic) to quantify the final endotoxin levels in the purified peptide preparation.[8][9][10] Follow the manufacturer's instructions. The endotoxin level should be below the acceptable limit for the intended application (e.g., <0.1 EU/mL).
2. Minimum Inhibitory Concentration (MIC) Assay:
-
This assay determines the lowest concentration of the peptide that inhibits the visible growth of a specific microorganism.
-
Prepare serial dilutions of the peptide in a suitable broth medium (e.g., Mueller-Hinton Broth).[11][12]
-
Inoculate the wells of a 96-well plate with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[13]
-
Add the peptide dilutions to the wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration where no visible growth is observed.[11]
3. Hemolysis Assay:
-
This assay assesses the peptide's toxicity to red blood cells.
-
Prepare a suspension of washed human or animal red blood cells (e.g., 2% v/v).
-
Incubate serial dilutions of the peptide with the red blood cell suspension for 1 hour at 37°C.[14]
-
Use PBS as a negative control (0% hemolysis) and a detergent like Triton X-100 (e.g., 1%) as a positive control (100% hemolysis).[15]
-
Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.[14]
-
Calculate the percentage of hemolysis relative to the positive control.[15]
4. Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay):
-
This assay measures the peptide's effect on the metabolic activity of mammalian cell lines, which is an indicator of cell viability.
-
Seed mammalian cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the peptide for a specified period (e.g., 24-72 hours).[16]
-
Add MTT reagent to the wells and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to untreated control cells.
Visualization of Workflows
Caption: General workflow for the purification of recombinant this compound peptides.
Caption: Workflow for endotoxin removal using Triton X-114 phase separation.
References
- 1. A Recombinant Snake this compound Derivative Peptide: Antibiofilm Properties and Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. acciusa.com [acciusa.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Cathelicidin LL-37 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis, purification, characterization, and biological evaluation of the human cathelicidin (B612621) antimicrobial peptide LL-37 and its various analogs. The protocols outlined below are based on established methodologies and are intended to serve as a practical resource for researchers in the fields of peptide chemistry, microbiology, and immunology.
Introduction to this compound LL-37
This compound LL-37 is a 37-amino acid, amphipathic, α-helical peptide that constitutes a critical component of the human innate immune system.[1] It exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[2] Beyond its direct microbicidal effects, LL-37 is a multifunctional molecule that modulates immune responses, promotes wound healing, and has anti-biofilm properties.[3][4] The diverse biological activities of LL-37 have spurred significant interest in its therapeutic potential, leading to the development and evaluation of numerous synthetic analogs with improved potency, stability, and reduced cytotoxicity.[5]
Solid-phase peptide synthesis (SPPS) is the standard method for producing LL-37 and its analogs for research and preclinical development.[6] This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, enabling the efficient synthesis of highly pure peptides.[7]
Solid-Phase Peptide Synthesis (SPPS) of LL-37 and Analogs
The following protocol details the manual or automated synthesis of LL-37 and its analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Fmoc-Based SPPS
Materials:
-
Rink amide resin (e.g., Rink Amide MBHA resin)[6]
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine, Trt for Glutamine and Asparagine, tBu for Aspartic acid, Glutamic acid, Serine, and Threonine)[4]
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)[4]
-
Coupling Reagents:
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][6]
-
N,N'-Diisopropylethylamine (DIPEA)[6]
-
Alternatively, DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate) can be used, particularly for challenging couplings.[4]
-
-
Solvents: DMF, Dichloromethane (DCM), Tetrahydrofuran (THF) (HPLC grade)[4]
-
Washing Solvents: DMF, DCM, Isopropanol (B130326)
-
Cleavage Cocktail: Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane) or a suitable alternative for methionine-containing peptides.[8][9][10]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (e.g., HBTU/HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For challenging couplings, such as the addition of Isoleucine at position 20 in LL-37, a double coupling or the use of DIC/OxymaPure in THF may be necessary.[4][11]
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times).
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and finally with methanol (B129727) or isopropanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent B) to the resin (approximately 10 mL per gram of resin).[12]
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA.
-
-
Peptide Precipitation:
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc-based solid-phase peptide synthesis of LL-37 and its analogs.
Purification and Characterization
The crude synthetic peptide is a heterogeneous mixture containing the desired full-length product along with truncated and deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[13]
Experimental Protocol: RP-HPLC Purification
Materials:
-
Crude synthetic peptide
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724)
-
RP-HPLC system with a preparative C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide.[6]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which typically represents the full-length peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white powder.
Experimental Protocol: Mass Spectrometry Characterization
Materials:
-
Purified peptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Sample Preparation: Prepare the purified peptide sample according to the instrument manufacturer's instructions.
-
Mass Analysis: Acquire the mass spectrum of the peptide.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target peptide to confirm its identity.
Biological Activity Assays
The following protocols describe standard in vitro assays to evaluate the biological activity of synthetic LL-37 and its analogs.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test microorganisms (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)[14][15]
-
Mueller-Hinton Broth (MHB)[15]
-
Sterile 96-well polypropylene (B1209903) microtiter plates[15]
-
Purified peptide
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Prepare an overnight culture of the test microorganism in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[15]
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.[7]
Anti-Biofilm Activity Assay
This assay measures the ability of a peptide to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Biofilm-forming microorganism
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Sterile 96-well polystyrene plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Biofilm Formation:
-
Inhibition Assay: Add the bacterial suspension and various concentrations of the peptide to the wells simultaneously.
-
Eradication Assay: Grow the biofilm for 24-48 hours, then remove the planktonic cells and add fresh medium containing the peptide.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add Crystal Violet solution to each well and incubate for 15-20 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Quantification: Solubilize the bound Crystal Violet with ethanol or acetic acid and measure the absorbance at a wavelength between 570 and 595 nm.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the peptide against red blood cells (RBCs).
Materials:
-
Fresh human or animal red blood cells
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
Purified peptide
-
96-well V-bottom plates
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-5% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in the 96-well plate.
-
Incubation: Add the RBC suspension to the wells containing the peptide dilutions. Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.[16]
Cytotoxicity Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells and is used to determine the peptide's cytotoxicity against mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HEK293, HaCaT)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm.
-
Calculation: Calculate the cell viability as a percentage of the untreated control. The IC50 is the peptide concentration that reduces cell viability by 50%.
Quantitative Data Summary
The following tables summarize representative quantitative data for LL-37 and some of its analogs from the literature.
Table 1: Antimicrobial Activity (MIC in µg/mL) of LL-37 and Analogs
| Peptide | E. coli | P. aeruginosa | S. aureus | Reference(s) |
| LL-37 | 9.38 - 75 | 75 | 9.38 - 75 | [14] |
| FF/CAP18 | 8 - 16 | - | 32 - 64 | [17] |
| FK-16 | 18.75 | 150 | 4.69 - 18.75 | [14] |
| GF-17 | 9.38 | 18.75 | 2.34 - 4.69 | [14] |
Table 2: Hemolytic and Cytotoxic Activity of LL-37 and Analogs
| Peptide | Hemolytic Activity (HC50 in µg/mL) | Cytotoxicity (IC50 in µg/mL) | Cell Line | Reference(s) |
| LL-37 | >250 | - | - | [18] |
| FK-16 | >150 | >150 | NIH-3T3 | [15] |
| GF-17 | >75 | >75 | NIH-3T3 | [15] |
LL-37 Signaling Pathways
LL-37 exerts its immunomodulatory effects by interacting with various cell surface receptors and modulating downstream signaling pathways.
Inhibition of TLR4 Signaling
LL-37 can directly bind to lipopolysaccharide (LPS), the ligand for Toll-like receptor 4 (TLR4), thereby preventing TLR4 activation and the subsequent pro-inflammatory cytokine production.[19][20]
Caption: LL-37 inhibits TLR4 signaling by binding to LPS.
Activation of FPRL1 and P2X7 Receptors
LL-37 can act as a chemoattractant for various immune cells by activating the formyl peptide receptor-like 1 (FPRL1).[21] It can also activate the P2X7 receptor, leading to inflammasome activation and the release of IL-1β.[20][22]
Caption: LL-37 activates FPRL1 and P2X7 receptors to induce chemotaxis and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm Activity of LL-37 Peptide and D-Amino Acids Associated with Antibiotics Used in Regenerative Endodontics on an Ex Vivo Multispecies Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications [mdpi.com]
- 6. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human this compound LL-37 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02473C [pubs.rsc.org]
- 7. Design and characterization of a new hybrid peptide from LL-37 and BMAP-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
- 19. invivogen.com [invivogen.com]
- 20. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ll-37, the Neutrophil Granule–And Epithelial Cell–Derived this compound, Utilizes Formyl Peptide Receptor–Like 1 (Fprl1) as a Receptor to Chemoattract Human Peripheral Blood Neutrophils, Monocytes, and T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Quantitative Analysis of Cathelicidin in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of cathelicidin (B612621) in various biological samples. Cathelicidins, a family of host defense peptides, play a crucial role in innate immunity and are increasingly recognized for their involvement in various physiological and pathological processes. Accurate quantification of these peptides is essential for research and clinical development.
Introduction to this compound
Cathelicidins are a family of antimicrobial peptides found in a wide range of species.[1] In humans, the only this compound is LL-37, derived from the 18 kDa precursor protein hCAP18 (human cationic antimicrobial protein 18).[2][3] The murine ortholog is known as this compound-related antimicrobial peptide (CRAMP). These peptides are stored as inactive precursors in the granules of neutrophils and are also produced by other immune cells and epithelial cells.[1][3] Beyond their direct antimicrobial activity, cathelicidins are multifunctional molecules involved in immunomodulation, inflammation, wound healing, and cancer progression.[4]
Methods for this compound Quantification
Several methods are available for the quantification of this compound levels in biological samples. The choice of method depends on the sample type, the required sensitivity, and the specific research question. The most common techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): The most widely used method for quantifying this compound in fluid samples due to its high sensitivity and specificity.
-
Western Blotting: A semi-quantitative method used to detect the presence and relative abundance of this compound, particularly useful for confirming specificity and analyzing the precursor form (hCAP18) versus the mature peptide (LL-37).
-
Mass Spectrometry (MS): A highly sensitive and specific method for absolute quantification of peptides, often coupled with liquid chromatography (LC-MS/MS).
-
Immunohistochemistry (IHC): Used for the localization and semi-quantitative analysis of this compound expression within tissue samples.
Data Presentation: this compound Levels in Biological Samples
The following tables summarize reported this compound concentrations in various human and murine biological samples under healthy and diseased conditions. These values can serve as a reference for experimental design and data interpretation.
Table 1: Human this compound (LL-37) Levels in Serum/Plasma
| Condition | Sample Type | Concentration Range | Method | Reference |
| Healthy Adults | Serum | 0.25 - 12.79 ng/mL | ELISA | [4] |
| Healthy Adults | Serum | Mean: 1.75 ± 0.71 ng/mL | ELISA | [5] |
| Healthy Adults | Serum | 10.77 - 146.24 ng/mL | ELISA | [6] |
| Healthy Adults | Serum | Median: 170.9 ng/mL (IQR: 129.3–228.3) | ELISA | [2] |
| Active Tuberculosis | Serum | Median: 318.8 ng/mL (IQR: 157.9–547.1) | ELISA | [2] |
| Latent Tuberculosis | Serum | Median: 242.2 ng/mL (IQR: 136.2–579.3) | ELISA | [2] |
| Bacterial Lung Infections | Serum | Mean: 3.79 - 8.92 ng/mL | ELISA | [4] |
| Gram-positive Pneumonia | Serum | Mean: 7.87 ± 4.58 ng/mL | ELISA | [5] |
| Gram-negative Pneumonia | Serum | Mean: 10.27 ± 3.60 ng/mL | ELISA | [5] |
| Periodontitis | Serum | Mean: 44.32 ± 10.08 ng/ml | ELISA | [1] |
| Behcet's Disease | Serum | Lower than healthy controls (not statistically significant) | ELISA | [7] |
Table 2: Murine this compound (CRAMP) Levels
| Condition | Sample Type | Concentration | Method | Reference |
| Healthy Mice (Control) | Plasma | 35.4 ± 1.5 pg/mL | Immunoassay | [8] |
| Psoriasis Model (IMQ-treated) | Plasma | 139.5 ± 7 pg/mL | Immunoassay | [8] |
| Healthy Mice (Control) | Skin Homogenate | 23.1 ± 2.7 pg/mL | Immunoassay | [8] |
| Psoriasis Model (IMQ-treated) | Skin Homogenate | 150 ± 2.4 pg/mL | Immunoassay | [8] |
| Atherosclerosis Model (HFD) | Serum | Significantly increased vs. control | ELISA | [9] |
| Myocardial Infarction | Serum | Substantially decreased | ELISA | [9] |
Experimental Protocols
This section provides detailed protocols for the quantification of this compound using ELISA, Western Blotting, and Immunohistochemistry.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA, which is a common format for commercially available this compound ELISA kits.
Materials:
-
This compound ELISA Kit (human or mouse specific)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (typically provided in the kit)
-
Sample diluent (typically provided in the kit)
-
Stop solution (typically provided in the kit)
-
Biological samples (serum, plasma, cell culture supernatants, etc.)
Sample Preparation:
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with PBS to remove excess blood. Homogenize in PBS and store overnight at ≤ -20°C. After two freeze-thaw cycles to break cell membranes, centrifuge for 5 minutes at 5000 x g. Collect the supernatant for analysis.
Assay Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add Standards and Samples: Add 100 µL of standard or sample to each well. Incubate for 2 hours at 37°C.
-
Add Detection Reagent A: Aspirate and wash each well three times with wash buffer. Add 100 µL of prepared Detection Reagent A to each well. Incubate for 1 hour at 37°C.
-
Add Detection Reagent B: Aspirate and wash each well three times with wash buffer. Add 100 µL of prepared Detection Reagent B to each well. Incubate for 1 hour at 37°C.
-
Add Substrate: Aspirate and wash each well five times with wash buffer. Add 90 µL of Substrate Solution to each well. Incubate for 15-25 minutes at 37°C in the dark.
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm immediately.
-
Calculate Concentration: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.
Protocol 2: Western Blotting
This protocol provides a general procedure for detecting this compound by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound (e.g., anti-LL-37 polyclonal antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-cathelicidin antibody diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended starting dilution for a polyclonal anti-LL-37 antibody is 1:100-1:2,000.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. The expected molecular weight for hCAP18 is approximately 18 kDa, and for LL-37 is around 4.5 kDa.
-
Protocol 3: Immunohistochemistry (IHC)
This protocol is for the detection of this compound in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on coated slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (from the same species as the secondary antibody)
-
Primary antibody against this compound (e.g., anti-LL-37 polyclonal antibody)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse slides in 100% ethanol (2 x 10 minutes).
-
Immerse slides in 95% ethanol (1 x 5 minutes).
-
Immerse slides in 70% ethanol (1 x 5 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution and heat in a microwave, pressure cooker, or water bath according to standard protocols (e.g., microwave for 20 minutes).
-
Allow slides to cool for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking serum for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-cathelicidin antibody (e.g., diluted 1:100-1:2,000 in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Streptavidin-HRP Incubation:
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Chromogen Detection:
-
Incubate sections with DAB substrate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving this compound and a general experimental workflow for its quantification.
Caption: this compound activates the Wnt/β-catenin signaling pathway.[4]
Caption: TLR9-ERK signaling pathway for this compound expression.[5]
Caption: General workflow for quantifying this compound levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of circulating serum this compound levels as a potential biomarker to discriminate between active and latent tuberculosis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial this compound CRAMP Augments Platelet Activation during Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circulating Levels of this compound Antimicrobial Peptide (CAMP) Are Affected by Oral Lipid Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. mdpi.com [mdpi.com]
- 8. Serum concentrations of antimicrobial peptide this compound LL-37 in patients with bacterial lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. LL-37 Polyclonal Antibody (OSL00019W-100UL) [thermofisher.com]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Cathelicidin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathelicidins are a class of antimicrobial peptides (AMPs) that constitute a vital component of the innate immune system in many species.[1][2][3] The human cathelicidin (B612621), LL-37, is the sole member of this family in humans and has demonstrated a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[1][3] As interest in AMPs as potential therapeutic agents grows, standardized and detailed protocols for assessing their antimicrobial potency are crucial. These application notes provide comprehensive protocols for the in vitro antimicrobial susceptibility testing of this compound peptides, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic assays, and radial diffusion assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4][5] This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][6][7]
Experimental Protocol
Materials:
-
This compound peptide stock solution (e.g., LL-37) of known concentration, dissolved in sterile deionized water or other appropriate solvent.[5]
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus).[2][4]
-
Sterile 96-well polypropylene (B1209903) microtiter plates.[5][6]
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain into CAMHB and incubate overnight at 37°C. The following day, dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound peptide in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should be sufficient to determine the MIC.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well containing the peptide dilutions, bringing the final volume to 100 µL.
-
Controls:
-
Positive Control: A well containing the bacterial suspension in CAMHB without any peptide.
-
Negative Control: A well containing only CAMHB to check for sterility.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[8][9]
-
MIC Determination: The MIC is the lowest concentration of the this compound peptide at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).[5][8][9]
Data Presentation
| This compound | Organism | MIC Range (µg/mL) | MIC Range (µM) | Reference |
| LL-37 | E. coli | >32 | >7.1 | [2] |
| BMAP-27 | E. coli | <4 | <1.3 | [2] |
| BMAP-27 | P. aeruginosa | 1-2 | 0.3-0.6 | [4] |
| BMAP-28 | S. aureus | 1-8 | 0.3-2.5 | [4] |
| dCATH | Various Bacteria | - | 2-8 | [5] |
| CAP-18 | P. aeruginosa | 4-8 | - | [10] |
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11] This assay provides a dynamic view of the antimicrobial effect.[12][13]
Experimental Protocol
Materials:
-
This compound peptide.
-
Log-phase bacterial culture (approximately 1 x 10^6 CFU/mL) in CAMHB.
-
Sterile tubes or flasks.
-
Plate reader or spectrophotometer.
-
Agar (B569324) plates for colony counting.
Procedure:
-
Preparation: Prepare tubes with the bacterial suspension and add the this compound peptide at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without any peptide.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), draw aliquots from each tube.[10]
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS) and plate them onto appropriate agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Visual Workflow
Caption: Workflow of a time-kill kinetics assay.
Radial Diffusion Assay
The radial diffusion assay is a simple and effective method for screening the antimicrobial activity of peptides.[14][15] It involves the diffusion of the peptide through an agarose (B213101) gel containing bacteria, resulting in a zone of growth inhibition.[16]
Experimental Protocol
Materials:
-
This compound peptide.
-
Mid-log phase bacterial culture.
-
Low-electroendosmosis-type agarose.[15]
-
Tryptic Soy Broth (TSB) or other suitable broth.
-
Petri dishes.
-
Well puncher.
Procedure:
-
Agarose Gel Preparation: Prepare a 1% (w/v) agarose solution in 0.05% TSB.[15] Autoclave and cool to 50°C.
-
Inoculation: Add the mid-log phase bacterial culture to the molten agarose to a final concentration of approximately 4 x 10^6 CFU/mL and mix gently.[15]
-
Pouring Plates: Pour the inoculated agarose into petri dishes and allow it to solidify.
-
Well Punching: Create wells (3-4 mm in diameter) in the solidified agarose gel.
-
Peptide Application: Add a known amount of the this compound peptide solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the peptide.
This compound's Antimicrobial Mechanism of Action
Cathelicidins exert their antimicrobial effect primarily by disrupting the bacterial cell membrane.[1][3] Due to their cationic nature, they preferentially interact with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acid in Gram-positive bacteria.[1] This interaction leads to membrane permeabilization and cell death.[2]
Signaling Pathway Diagram
Caption: this compound's mechanism of antimicrobial action.
References
- 1. Activity of Antimicrobial Peptide; this compound, on Bacterial Infection [openbiochemistryjournal.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of Antimicrobial Peptide; this compound, on Bacterial Infection [openbiochemistryjournal.com]
- 4. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel this compound antimicrobial peptide from ducks and determination of its functional activity and antibacterial mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Peptides Restrict Bacterial Growth via Membrane Perturbation and Induction of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing this compound Susceptibility of the Meningitis Pathogens Streptococcus suis and Escherichia coli in Culture Medium in Contrast to Porcine or Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 9. Designing Antibacterial Peptides with Enhanced Killing Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Characterization of Novel this compound-Based Peptides with Antimicrobial Activity Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 14. Bactericidal Activity of Mammalian this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Identification and Biological Evaluation of Antimicrobial Peptides Based on Human this compound LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vivo Animal Models for Studying Cathelicidin Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidins are a crucial family of host defense peptides with multifaceted roles in innate immunity, including direct antimicrobial activity and immunomodulation. Their functions extend to orchestrating inflammatory responses, promoting wound healing, and neutralizing bacterial endotoxins. To elucidate the complex in vivo functions of cathelicidins and to evaluate their therapeutic potential, various animal models have been developed. These models are indispensable tools for studying the peptide's role in infection, inflammation, and tissue repair. This document provides detailed application notes and protocols for key in vivo animal models used in cathelicidin (B612621) research.
I. Wound Healing Models
Animal models of wound healing are critical for investigating the role of cathelicidins in tissue repair processes, including re-epithelialization, granulation tissue formation, and angiogenesis.
A. Murine Full-Thickness Excisional Wound Healing Model
This model is widely used to assess the efficacy of topically or systemically administered cathelicidins on wound closure.
Experimental Protocol:
-
Animal Model: 8-12 week old C57BL/6 or BALB/c mice are commonly used.[1][2] For studies involving impaired healing, diabetic (db/db) or corticosteroid-treated mice can be utilized.[1][3]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
-
Hair Removal and Sterilization: Shave the dorsal surface of the mouse and clean the skin with 70% ethanol.[1]
-
Wound Creation: Create one or two full-thickness excisional wounds (typically 4-6 mm in diameter) on the dorsum using a sterile biopsy punch.[4][5]
-
Treatment:
-
Topical Application: Apply a defined amount of this compound (e.g., 10 µg of LL-37 in 50 µl of sterile water or formulated in a hydrogel) directly to the wound bed.[1][6] A vehicle control (e.g., sterile water or hydrogel alone) should be applied to a control wound on the same animal or to a control group of animals.[1][6] Applications are typically performed once or twice daily.[1]
-
Systemic Administration: Administer this compound via intraperitoneal or intravenous injection.[2]
-
-
Wound Monitoring and Measurement:
-
Photograph the wounds daily with a ruler for scale.
-
Calculate the wound area using image analysis software.
-
Wound closure is typically expressed as a percentage of the original wound area.
-
-
Tissue Collection and Analysis:
-
Euthanize mice at specific time points (e.g., day 7, 14).[1]
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
Process the tissue for:
-
Histology: Fix in 10% neutral-buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Immunohistochemistry/Immunofluorescence: Stain for markers of angiogenesis (e.g., CD31, VEGF), cell proliferation (e.g., Ki-67), and immune cells.[1][2]
-
RNA/Protein Extraction: Homogenize tissue to analyze gene and protein expression of cytokines, chemokines, and growth factors via qPCR, ELISA, or Western blotting.[4]
-
-
Quantitative Data Summary:
| Parameter | This compound Treatment | Control | Outcome | Reference |
| Wound Closure (%) | Significantly accelerated | Slower healing | Enhanced re-epithelialization and granulation tissue formation. | [1][2][3] |
| **Microvessel Density (vessels/mm²) ** | Significantly higher | Lower | Promotion of angiogenesis. | [1][2] |
| Bacterial Load (CFU/wound) | Significantly lower in infected wounds | Higher | Antimicrobial effect in infected wound models. | [2] |
| VEGF Expression | Increased | Lower | Stimulation of angiogenesis. | [2] |
| Inflammatory Cytokines (e.g., TNF-α) | Modulated (often decreased in hyper-inflammatory states) | High in infected/inflamed wounds | Anti-inflammatory and immunomodulatory effects. | [6] |
Experimental Workflow Diagram:
Caption: Workflow for the murine excisional wound healing model.
II. Infection Models
These models are essential for evaluating the direct antimicrobial and immunomodulatory functions of cathelicidins against various pathogens.
A. Murine Model of Bacterial Skin Infection
This model assesses the ability of cathelicidins to control bacterial growth and the associated inflammatory response in the skin.
Experimental Protocol:
-
Animal Model: Wild-type or this compound-deficient (e.g., Camp⁻/⁻) mice.
-
Bacterial Strain: Clinically relevant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa.[2][7]
-
Infection:
-
Create a full-thickness wound as described in the wound healing model.
-
Inoculate the wound with a defined concentration of bacteria (e.g., 10⁶ CFU).[2]
-
-
Treatment: Administer this compound topically or systemically as described previously.
-
Outcome Measures:
-
Bacterial Load: At selected time points, excise the wound tissue, homogenize it, and perform serial dilutions for CFU counting on appropriate agar (B569324) plates.[2]
-
Histological Analysis: Assess inflammatory cell infiltration and tissue damage.
-
Cytokine and Chemokine Levels: Measure levels of pro-inflammatory mediators (e.g., IL-1β, IL-6, TNF-α) in tissue homogenates.[7]
-
B. Murine Model of Bacterial Pneumonia
This model is used to study the role of cathelicidins in respiratory tract infections.
Experimental Protocol:
-
Bacterial Strain: Klebsiella pneumoniae or Pseudomonas aeruginosa.[9][10]
-
Infection:
-
Treatment: this compound can be administered therapeutically or prophylactically via the intratracheal or systemic route.[11]
-
Outcome Measures:
Quantitative Data Summary:
| Model | Parameter | This compound-Deficient Mice | Wild-Type Mice | Outcome | Reference |
| Bacterial Pneumonia | Bacterial CFU in BAL/Lung | Significantly higher | Lower | This compound is crucial for bacterial clearance in the lung. | [8][9] |
| Neutrophil Recruitment | Delayed or altered | Normal | This compound modulates leukocyte recruitment. | [8][9] | |
| Survival Rate | Reduced | Higher | This compound contributes to host survival during pneumonia. | [9] | |
| Bacterial Skin Infection | Bacterial CFU in Wound | Higher | Lower | Endogenous this compound limits bacterial growth in skin infections. | [7] |
| Inflammatory Cytokines (IL-1β, IL-6) | Dysregulated (often higher at later stages) | Controlled response | This compound modulates the inflammatory response to infection. | [7] |
III. Inflammation Models
These models are employed to understand the dual pro- and anti-inflammatory roles of cathelicidins in various inflammatory diseases.
A. Imiquimod-Induced Psoriasis-like Skin Inflammation Model
This is a widely used model to study the pathogenesis of psoriasis, where cathelicidins are known to play a significant role.
Experimental Protocol:
-
Animal Model: Wild-type or Camp⁻/⁻ mice.
-
Induction of Psoriasis:
-
Apply a daily topical dose of imiquimod (B1671794) cream (e.g., 62.5 mg) to the shaved back skin of mice for 5-7 consecutive days.
-
-
Treatment: Administer this compound inhibitors or antagonists to assess the contribution of endogenous this compound.
-
Outcome Measures:
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the skin for erythema, scaling, and thickness daily.
-
Histology: Analyze skin biopsies for epidermal thickening (acanthosis), inflammatory infiltrates, and other psoriatic features.
-
Gene Expression Analysis: Measure the expression of psoriasis-related genes (e.g., IL-17, IL-23) in skin tissue.
-
B. Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to investigate the function of cathelicidins in inflammatory bowel disease.
Experimental Protocol:
-
Animal Model: Wild-type or Camp⁻/⁻ mice.
-
Induction of Colitis: Administer DSS (e.g., 2-3% w/v) in the drinking water for 5-7 days.
-
Outcome Measures:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measure colon length at the end of the experiment (a shorter colon indicates more severe inflammation).
-
Histology: Score colonic tissue sections for inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the colon.
-
Cytokine Analysis: Measure cytokine levels in colonic tissue homogenates.[12]
-
C. Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model induces polymicrobial sepsis and is used to study the systemic effects of this compound.[13]
Experimental Protocol:
-
Animal Model: Wild-type or Camp⁻/⁻ mice.[14]
-
Surgical Procedure:
-
Anesthetize the mouse and make a midline abdominal incision.[15]
-
Exteriorize the cecum, ligate it below the ileocecal valve (the degree of ligation determines the severity of sepsis), and puncture it once or twice with a needle of a specific gauge.[13][15]
-
Return the cecum to the peritoneal cavity and close the incision.[15]
-
-
Treatment: Administer this compound or its inhibitors systemically before or after the CLP procedure.[16][17]
-
Outcome Measures:
Quantitative Data Summary:
| Model | Parameter | This compound-Deficient Mice | Wild-Type Mice | Outcome | Reference |
| CLP Sepsis | Survival Rate | Increased | Decreased | Endogenous this compound can be detrimental in this sepsis model, possibly due to its inflammatory effects. | [14] |
| Pro-inflammatory Cytokines | Upregulation of certain inflammatory genes | Normal response | Complex role of this compound in regulating the systemic inflammatory response. | [14] | |
| DSS Colitis | Disease Activity Index | More severe | Less severe | This compound plays a protective role in this model of colitis. | [12] |
| This compound Expression | - | Increased in colon | This compound expression is induced during colitis. | [12] |
IV. Signaling Pathways
Cathelicidins exert many of their immunomodulatory effects by activating specific cell surface receptors and downstream signaling cascades.
This compound (LL-37/CRAMP) Signaling Diagram:
Caption: Key signaling pathways activated by this compound.
Signaling Pathway Notes:
-
Formyl Peptide Receptor 2 (FPR2/ALX): A major receptor for LL-37, mediating chemotaxis, cytokine production, and other immunomodulatory effects.[18]
-
Toll-Like Receptors (TLRs): Cathelicidins can modulate TLR signaling. They can bind and neutralize TLR ligands like LPS (for TLR4) or form complexes with self-DNA to activate TLR9 in certain autoimmune conditions like psoriasis.[12][19][20]
-
P2X7 Receptor: Involved in LL-37-induced inflammasome activation and cytokine release in some cell types.[20]
-
Epidermal Growth Factor Receptor (EGFR): Transactivation of EGFR by LL-37 contributes to its wound healing properties by promoting keratinocyte migration and proliferation.[21]
-
MAPK and NF-κB Pathways: These are common downstream pathways activated by this compound-receptor interactions, leading to the transcription of genes involved in inflammation, cell survival, and proliferation.[4][21]
Conclusion
The in vivo animal models described here are fundamental for advancing our understanding of this compound biology. They provide robust platforms for dissecting the peptide's role in host defense and for the preclinical evaluation of this compound-based therapeutics. The choice of model depends on the specific research question, whether it pertains to wound healing, infection, or a specific inflammatory condition. Careful experimental design and the use of appropriate controls, including this compound-deficient animals, are essential for generating reliable and interpretable data.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Efficacy of this compound LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human this compound Antimicrobial Peptide LL-37 as a Potential Treatment for Polymicrobial Infected Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Deficient (Cnlp−/−) Mice Show Increased Susceptibility to Pseudomonas aeruginosa Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-related Antimicrobial Peptide Contributes to Host Immune Responses Against Pulmonary Infection with Acinetobacter baumannii in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Related Antimicrobial Peptide is Required for Effective Lung Mucosal Immunity in Gram-negative Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Augmentation of Innate Host Defense by Expression of a this compound Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Signaling via the Toll-Like Receptor Protects Against Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-deficient mice exhibit increased survival and upregulation of key inflammatory response genes following cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Characterization and functional analysis of this compound-MH, a novel frog-derived peptide with anti-septicemic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Using Synthetic Cathelicidin Peptides in Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidins are a crucial family of host defense peptides and play a vital role in the innate immune system.[1][2] Their synthetic analogues are of significant interest in drug development due to their broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties.[3][4] These peptides are typically cationic and amphipathic, allowing them to interact with and disrupt microbial membranes.[1][3] Beyond direct pathogen killing, cathelicidins are potent immunomodulators, influencing processes such as inflammation, wound healing, and angiogenesis.[4][5][6] This document provides detailed protocols for key in vitro cell culture assays to evaluate the efficacy and cytotoxicity of synthetic cathelicidin (B612621) peptides.
Antimicrobial Activity Assessment
A primary function of this compound peptides is their ability to directly kill a wide range of pathogens, including Gram-positive and Gram-negative bacteria.[2] The minimal inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 1: Antimicrobial Activity of this compound Peptides against various bacterial strains
| Peptide | Organism | MIC (µg/mL) | Reference |
| LL-37 | E. coli | >32 | |
| LL-37 | P. aeruginosa | >32 | |
| LL-37 | S. aureus | >32 | |
| BMAP-27 | E. coli | <4 | |
| BMAP-27 | P. aeruginosa | <4 | |
| BMAP-27 | S. aureus | <4 | |
| BMAP-28 | E. coli | 1-8 | [7] |
| BMAP-28 | P. aeruginosa | 1-8 | [7] |
| BMAP-28 | S. aureus | 1-8 | [7] |
| SMAP-29 | E. coli | 4-16 | |
| SMAP-29 | P. aeruginosa | 4-16 | |
| SMAP-29 | S. aureus | 4-16 |
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Synthetic this compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 0.01% acetic acid).
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well polypropylene (B1209903) microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate 3-5 bacterial colonies into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of 0.4-0.6).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Peptide Dilution Series:
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate diluent in polypropylene tubes.
-
-
Assay Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration with no visible bacterial growth, which can be assessed visually or by measuring the OD600.
-
Workflow for the Broth Microdilution MIC Assay.
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of synthetic this compound peptides against mammalian cells to determine their therapeutic window.
Table 2: Cytotoxicity of this compound Peptides against various cell lines
| Peptide | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| LL-37 | SW-620 (colon cancer) | MTT | 21.42 ± 11.44 | 24 | [8] |
| LL-37 | SW-620 (colon cancer) | MTT | 15.28 ± 6.67 | 48 | [8] |
| LL-37 | SW-620 (colon cancer) | MTT | 17.33 ± 8.20 | 72 | [8] |
| Chicken CATH-1 | MCF-7 (breast cancer) | Not specified | ~40 µg/mL (causes 90-95% growth reduction) | 72 | [9][10] |
| Chicken CATH-1 | HCT116 (colon cancer) | Not specified | ~40 µg/mL (causes 90-95% growth reduction) | 72 | [9][10] |
| BotrAMP14 | Caco-2 | Not specified | Low cytotoxicity | Not specified | [11] |
| CrotAMP14 | Caco-2 | Not specified | Low cytotoxicity | Not specified | [11] |
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a cancer cell line).
-
Complete cell culture medium.
-
Synthetic this compound peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well tissue culture plates.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.
-
Include untreated control wells and vehicle control wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Reading:
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from damaged cells.
Materials:
-
Mammalian cell line.
-
Complete cell culture medium.
-
Synthetic this compound peptide.
-
LDH cytotoxicity assay kit.
-
Sterile 96-well tissue culture plates.
Procedure:
-
Cell Seeding and Peptide Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Reading:
-
Add 50 µL of the stop solution from the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Workflow for MTT and LDH Cytotoxicity Assays.
Anti-Biofilm Activity Assessment
Bacterial biofilms are a significant challenge in clinical settings. This compound peptides can inhibit biofilm formation and eradicate established biofilms.
Table 3: Anti-biofilm Activity of this compound Peptides
| Peptide | Organism | Activity | Concentration | Reference |
| LL-37 | S. aureus | Biofilm reduction | 41% | [12] |
| Peptoid 1 | S. aureus | Complete biofilm reduction | 1.6 µM | [12] |
| Peptoid 1-C134mer | S. aureus | Complete biofilm reduction | 12.5 µM | [12] |
| NA-CATH:ATRA1-ATRA1 | S. aureus | Inhibition of attachment | Did not inhibit | |
| D-LL-37 | S. aureus | Inhibition of attachment | Effective |
Protocol 4: Crystal Violet Anti-Biofilm Assay
This assay quantifies the total biofilm biomass.
Materials:
-
Bacterial strain.
-
Appropriate bacterial growth medium.
-
Synthetic this compound peptide.
-
Sterile 96-well flat-bottom tissue culture plates.
-
0.1% Crystal Violet solution.
-
30% Acetic acid or 95% Ethanol (B145695).
Procedure:
-
Biofilm Formation:
-
Inoculate 100 µL of bacterial culture (adjusted to OD600 of 0.1) into the wells of a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of the peptide.
-
Include a no-peptide control.
-
Incubate for 24-48 hours at 37°C without shaking.
-
-
Washing:
-
Gently remove the culture medium and planktonic cells.
-
Wash the wells three times with 200 µL of sterile PBS.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
-
Solubilization and Reading:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized dye to a new flat-bottom plate and read the absorbance at 570 nm.
-
Immunomodulatory Activity Assessment
Cathelicidins can modulate the host immune response by influencing cytokine production and cell migration.
Table 4: Immunomodulatory Effects of this compound Peptides
| Peptide | Cell Type | Effect | Assay | Reference |
| LL-37 | Monocytes/Macrophages | Induces IL-1β, TNF-α, IL-6 | ELISA | [2] |
| LL-37 | Neutrophils | Upregulates IL-1Ra | ELISA | [2] |
| chCATH-2 | Chicken PBMCs | Upregulates IL-10 | Not specified | [2] |
| Hydrostatin-AMP2 | RAW264.7 macrophages | Inhibits TNF-α, IL-6, IL-1β expression | Real-time PCR | [13] |
| This compound-PP | Mouse peritoneal macrophages | Inhibits NO, TNF-α, IL-1β, IL-6 production | Not specified | [4] |
Protocol 5: In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of peptides on cell migration, a key process in wound healing.
Materials:
-
Adherent mammalian cell line (e.g., keratinocytes, fibroblasts).
-
Complete cell culture medium.
-
Sterile 6-well or 12-well tissue culture plates.
-
Sterile p200 pipette tip.
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Peptide Treatment and Imaging:
-
Add fresh medium containing the test peptide at various concentrations.
-
Capture an initial image of the scratch (T=0) using a phase-contrast microscope.
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
-
Analysis:
-
Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
-
Protocol 6: Measurement of Cytokine Production by ELISA
This protocol quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in cell culture supernatants.
Materials:
-
Immune cells (e.g., macrophages, PBMCs).
-
Cell culture medium and stimulants (e.g., LPS).
-
Synthetic this compound peptide.
-
Commercially available ELISA kit for the cytokine of interest.
Procedure:
-
Cell Stimulation:
-
Plate immune cells and treat with the synthetic peptide in the presence or absence of a stimulant like LPS.
-
Incubate for an appropriate time (e.g., 24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and measuring the color development using a microplate reader.
-
-
Protocol 7: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of NO, a key inflammatory mediator, by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
LPS.
-
Synthetic this compound peptide.
-
Griess reagent.
-
Sodium nitrite (B80452) standard solution.
Procedure:
-
Cell Stimulation:
-
Plate macrophages and treat with the peptide in the presence or absence of LPS.
-
Incubate for 24 hours.
-
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Reading:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Anticancer Activity Assessment
Several this compound peptides have demonstrated cytotoxic activity against cancer cells.
Table 5: Anticancer Activity of this compound Peptides
| Peptide | Cancer Cell Line | Effect | Mechanism | Reference |
| LL-37 | Gastric cancer | Cytotoxicity | Activation of BMP signaling | [14] |
| LL-37 | Jurkat (T leukemia) | Apoptosis | Caspase-independent | [14] |
| LL-37 | Colon cancer | Apoptosis | Caspase-independent | [14] |
| Chicken cathelicidins | MCF-7 (breast cancer) | Prometaphase arrest, apoptosis | Down-regulation of cyclin A1/D, up-regulation of caspase-3/7 | [9][15] |
| Chicken CATH-1 | Ehrlich ascites carcinoma (in vivo) | Reduced tumor size, necrosis | Release of TNF-α, INF-γ | [9][15] |
The cytotoxicity assays described in Section 2 (MTT and LDH assays) are the primary methods for evaluating the anticancer activity of synthetic this compound peptides in vitro.
Signaling Pathways Modulated by this compound Peptides
Cathelicidins exert their diverse biological effects by modulating multiple intracellular signaling pathways.
Simplified overview of signaling pathways activated by this compound peptides.
Cathelicidins, such as LL-37, can interact with various cell surface receptors, including Toll-like receptors (TLRs), formyl peptide receptor-like 1 (FPRL1), and the P2X7 receptor.[2] This interaction can trigger downstream signaling cascades involving MyD88, mitogen-activated protein kinases (MAPKs), and nuclear factor-kappa B (NF-κB), leading to the production of pro- and anti-inflammatory cytokines.[5][16] Additionally, cathelicidins can modulate pathways like PI3K/Akt, influencing cell survival and proliferation.[5] In the context of cancer, LL-37 has been shown to activate bone morphogenetic protein (BMP) signaling in gastric cancer cells.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. med.virginia.edu [med.virginia.edu]
- 5. moodle2.units.it [moodle2.units.it]
- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ibg.kit.edu [ibg.kit.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes: Immunohistochemical Localization of Cathelicidin
References
- 1. This compound Polyclonal Antibody (PA5-20513) [thermofisher.com]
- 2. LL37 / this compound Histology Assay Kit - Creative Biolabs [creative-biolabs.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an antimicrobial peptide produced by macrophages, promotes colon cancer by activating the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Signaling via the Toll-Like Receptor Protects Against Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound-mediated lipopolysaccharide signaling via intracellular TLR4 in colonic epithelial cells evokes CXCL8 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bma.ch [bma.ch]
- 13. qedbio.com [qedbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bosterbio.com [bosterbio.com]
- 16. origene.com [origene.com]
- 17. documents.cap.org [documents.cap.org]
Silencing the Sentinel: A Guide to Cathelicidin Gene Knockdown Using siRNA and shRNA
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the application and protocols for the knockdown of the cathelicidin (B612621) gene (CAMP) using small interfering RNA (siRNA) and short hairpin RNA (shRNA). These powerful techniques offer precise tools to investigate the multifaceted roles of the antimicrobial peptide LL-37, encoded by the CAMP gene, in immunity, inflammation, and disease.
This document provides detailed methodologies for transient and stable knockdown of this compound, protocols for validating knockdown efficiency, and a summary of reported quantitative data. Visual workflows and a key signaling pathway are also presented to facilitate experimental design and interpretation.
Introduction to this compound and RNA Interference
Cathelicidins are a family of antimicrobial peptides that play a crucial role in the innate immune system. The only human this compound, LL-37, is a key effector molecule in host defense against a broad spectrum of pathogens. Beyond its direct antimicrobial activity, LL-37 is involved in modulating inflammatory responses, promoting wound healing, and has been implicated in various inflammatory diseases and cancers. Understanding the precise functions of this compound is therefore of significant interest for therapeutic development.
RNA interference (RNAi) is a natural biological process for sequence-specific gene silencing. This mechanism can be harnessed experimentally using siRNA for transient knockdown or shRNA, often delivered via lentiviral vectors, for stable, long-term gene silencing.
Quantitative Analysis of this compound Knockdown
Achieving significant and reproducible knockdown is critical for accurately interpreting experimental results. The following table summarizes quantitative data from various studies on the efficiency of siRNA and shRNA-mediated knockdown of the this compound gene in different cell types.
| Technology | Target Gene | Cell Type | Transfection/Transduction Method | Knockdown Efficiency (%) | Validation Method | Reference |
| siRNA | CAMP | Primary Human Monocytes | Lipid-based transfection | Strong gene knockdown | Not specified | [1] |
| shRNA | P2X7R (receptor for LL-37) | THP-1 cells | Not specified | Significantly decreased internalization of LL-37 | Functional Assay | [2][3] |
| siRNA | p65 (NF-κB component) | Murine Mast Cells | Not specified | Prevented LPS-induced CRAMP mRNA | RT-PCR | [4] |
Note: Specific quantitative knockdown percentages for the this compound gene (CAMP) itself were not explicitly found in the provided search results. The table reflects the closest available data on related targets or strong qualitative descriptions of knockdown.
Experimental Workflows
To guide researchers in implementing these techniques, the following diagrams illustrate the typical experimental workflows for siRNA- and shRNA-mediated gene knockdown.
References
- 1. An efficient siRNA-mediated gene silencing in primary human monocytes, dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages That Promotes Intracellular Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages That Promotes Intracellular Pathogen Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB-Dependent Induction of this compound-Related Antimicrobial Peptide in Murine Mast Cells by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating and Utilizing Cathelicidin Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation, validation, and experimental use of cathelicidin (B612621) knockout (KO) mouse models. The murine this compound antimicrobial peptide (CRAMP) is the ortholog of human this compound LL-37 and is encoded by the Camp gene. These models are invaluable tools for investigating the roles of this compound in innate immunity, inflammation, autoimmune diseases, and cancer.
Introduction to this compound and Knockout Models
Cathelicidins are a family of antimicrobial peptides that play a crucial role in the innate immune system.[1][2] Beyond their direct microbicidal activities, they are multifunctional molecules involved in a wide array of biological processes, including cell chemotaxis, modulation of inflammatory responses, and wound healing.[3][4] The mouse this compound, CRAMP, is a homolog of the human LL-37 peptide and serves as a vital model for studying human conditions.[3] this compound-deficient mice are more susceptible to certain bacterial infections, highlighting the peptide's importance in host defense.[3][5]
The generation of this compound knockout mice, typically by deleting the Camp gene, has been instrumental in elucidating its physiological and pathological roles.[2][6] These models have demonstrated the multifaceted nature of this compound, which can have both protective and detrimental effects depending on the disease context.[7] For instance, while crucial for fighting infections, this compound has been implicated in promoting certain inflammatory conditions.[4]
Generation of this compound Knockout Mice using CRISPR-Cas9
The CRISPR-Cas9 system offers an efficient and precise method for generating knockout mouse models.[8][9] The following protocol outlines the key steps for creating a Camp knockout mouse.
Experimental Workflow for Generating Camp KO Mice
References
- 1. This compound Signaling via the Toll-Like Receptor Protects Against Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-related antimicrobial peptide mediates skeletal muscle degeneration caused by injury and Duchenne muscular dystrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Deficient (Cnlp−/−) Mice Show Increased Susceptibility to Pseudomonas aeruginosa Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. The antimicrobial peptide this compound drives development of experimental autoimmune encephalomyelitis in mice by affecting Th17 differentiation | PLOS Biology [journals.plos.org]
- 7. This compound-deficient mice exhibit increased survival and upregulation of key inflammatory response genes following cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 9. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cathelicidin in Wound Healing Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of cathelicidin (B612621) and its derivatives in wound healing research. It includes detailed application notes, experimental protocols, and a summary of key quantitative data, offering a practical resource for investigating the therapeutic potential of these multifaceted peptides.
Cathelicidins, a class of host defense peptides, are emerging as significant players in the complex process of wound repair. Beyond their well-established antimicrobial properties, these peptides actively modulate various stages of healing, including inflammation, cell proliferation and migration, and tissue remodeling. The human this compound, LL-37, and its analogues from other species have demonstrated potent pro-healing effects in numerous preclinical studies, making them promising candidates for novel wound therapeutics.
Mechanism of Action
Cathelicidins accelerate wound healing through a multi-pronged approach, influencing key cellular and molecular events. Their expression is upregulated upon skin injury, and their deficiency has been linked to impaired healing and chronic wounds.[1][2]
1. Re-epithelialization: Cathelicidins stimulate the proliferation and migration of keratinocytes, the primary cells of the epidermis, which is a crucial step for wound closure.[3][4] Studies have shown that LL-37 can induce a migratory phenotype in keratinocytes through the transactivation of the Epidermal Growth Factor Receptor (EGFR).[5][6] This process involves changes in actin dynamics and the activation of focal adhesion proteins.[7]
2. Angiogenesis: The formation of new blood vessels is essential for supplying nutrients and oxygen to the healing tissue. Cathelicidins, including LL-37, have been shown to promote angiogenesis by inducing the proliferation, migration, and tube-like structure formation of endothelial cells.[5][8] This pro-angiogenic effect can be mediated through the G-protein-coupled formyl peptide receptor-like 1 (FPRL1).[5]
3. Modulation of Inflammation: Cathelicidins exhibit both pro- and anti-inflammatory properties, which are critical for a balanced immune response during wound healing.[9][10] They can attract immune cells to the wound site to clear debris and prevent infection, while also suppressing excessive inflammation that can lead to tissue damage.[11][12] For instance, LL-37 can neutralize the inflammatory effects of lipopolysaccharide (LPS), a component of bacterial cell walls.[8]
4. Granulation Tissue Formation: Cathelicidins promote the formation of granulation tissue by stimulating the proliferation of fibroblasts and their differentiation into myofibroblasts.[3][13] These cells are responsible for depositing the extracellular matrix, primarily collagen, which provides structural support to the new tissue.[13][14]
Key Signaling Pathways
The diverse cellular effects of cathelicidins are mediated through the activation of several intracellular signaling pathways. A prominent pathway involved in this compound-induced cell proliferation and migration is the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes ERK, JNK, and p38.[13][14][15][16] Additionally, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the activation of transcription factors such as Snail and Slug have been implicated in the pro-healing effects of LL-37.[7] In diabetic wound healing, LL-37 has been shown to promote healing by activating TFEB-dependent autophagy.[17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of different this compound peptides on key cellular processes in wound healing.
Table 1: Effect of Cathelicidins on Cell Proliferation
| Peptide | Cell Type | Concentration | Proliferation Increase (%) | Reference |
| This compound-NV | HaCaT | 20 µg/mL | 43 | [3] |
| This compound-NV | HSF | 20 µg/mL | 63 | [3] |
| This compound-DM | HaCaT, HSF, HUVEC | Concentration-dependent | Significant | [14][18] |
Table 2: Effect of Cathelicidins on Cell Migration
| Peptide | Cell Type | Time Point | Migration/Wound Closure Rate (%) | Reference |
| This compound-DM | HUVEC | 24 h | 58.0 (vs 45.5 control) | [16] |
| This compound-DM | HUVEC | 48 h | 95.1 (vs 54.3 control) | [16] |
| This compound-DM | HSF | 12 h | 90.4 (vs 71.5 control) | [16] |
| This compound-NV | HaCaT | - | Significantly enhanced | [15] |
Table 3: Effect of this compound-DM on MAPK Pathway Activation
| Protein | Concentration of this compound-DM | Phosphorylation Upregulation (%) | Reference |
| ERK | 20 µg/mL | 139.2 | [16] |
| p38 | 20 µg/mL | 43.0 | [16] |
| JNK | 20 µg/mL | 348.0 | [16] |
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo experiments to study the effects of cathelicidins on wound healing.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on the migration of adherent cells, such as keratinocytes or fibroblasts.[19][20]
Materials:
-
This compound peptide (e.g., LL-37)
-
Adherent cells (e.g., HaCaT keratinocytes, Human Skin Fibroblasts - HSF)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
6-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell-scraper
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed the cells into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once the cells reach confluence, you may replace the complete medium with serum-free or low-serum medium for 12-24 hours to reduce cell proliferation, which can interfere with the migration assessment.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of the this compound peptide to the respective wells. A vehicle control (medium without the peptide) should be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well (Time 0). Place the plate back in the incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software. The rate of wound closure can be calculated and compared between the different treatment groups.
In Vivo Full-Thickness Dermal Wound Model
This mouse model is used to evaluate the in vivo efficacy of this compound in promoting wound healing.[3][5][8][21]
Materials:
-
This compound peptide solution
-
Vehicle control (e.g., sterile saline or water)
-
Mice (e.g., BALB/c or C57BL/6; diabetic models like ob/ob mice can also be used)[7]
-
Anesthetic
-
Electric clippers
-
Disinfectant (e.g., Betadine)
-
Biopsy punch (e.g., 6 mm diameter)
-
Surgical scissors and forceps
-
Camera
-
Calipers
Protocol:
-
Animal Preparation: Anesthetize the mouse. Shave the dorsal hair and disinfect the skin.
-
Wound Creation: Create one or two full-thickness dermal wounds on the back of each mouse using a biopsy punch.
-
Treatment Application: Topically apply a defined volume and concentration of the this compound solution or vehicle control directly onto the wound. This is typically done once or twice daily.
-
Wound Monitoring: Photograph the wounds daily or at other regular intervals. The wound area can be measured from the photographs using image analysis software.
-
Tissue Collection: At the end of the experiment (e.g., day 7 or 10), euthanize the animals and excise the entire wound, including the surrounding healthy skin.
-
Histological Analysis: The collected tissue can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Immunohistochemistry: Further analysis can be performed using immunohistochemistry to detect markers for cell proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and myofibroblast differentiation (e.g., α-SMA).
Conclusion
Cathelicidins represent a promising class of molecules for the development of novel wound healing therapies. Their multifaceted mechanisms of action, including the promotion of re-epithelialization, angiogenesis, and modulation of inflammation, make them attractive candidates for treating a variety of wound types, including chronic and infected wounds. The protocols and data presented in this document provide a solid foundation for researchers to further explore the therapeutic potential of cathelicidins in wound repair.
References
- 1. The this compound anti-microbial peptide LL-37 is involved in re-epithelialization of human skin wounds and is lacking in chronic ulcer epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Cathelicidins in inflammation and tissue repair: Potential therapeutic applications for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo wound healing-promoting activities of human this compound LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Frontiers | this compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance [frontiersin.org]
- 10. Recent advances in the therapeutic potential of cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A frog this compound peptide effectively promotes cutaneous wound healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wound healing mechanism of antimicrobial peptide this compound-DM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A frog this compound peptide effectively promotes cutaneous wound healing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wound healing mechanism of antimicrobial peptide this compound-DM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound LL-37 promotes wound healing in diabetic mice by regulating TFEB-dependent autophagy [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Wound healing mechanism of antimicrobial peptide this compound-DM [frontiersin.org]
- 19. clyte.tech [clyte.tech]
- 20. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-OA1, a novel antioxidant peptide identified from an amphibian, accelerates skin wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Cathelicidin (LL-37): Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidins are a crucial family of host defense peptides (HDPs) that form a vital part of the innate immune system in vertebrates.[1][2] In humans, the sole cathelicidin (B612621) is LL-37, a 37-amino acid peptide derived from the C-terminus of the human cationic antimicrobial protein 18 (hCAP18).[3][4] Beyond its direct and broad-spectrum antimicrobial activity against bacteria, viruses, and fungi, LL-37 is a pleiotropic molecule with potent immunomodulatory, anti-inflammatory, and pro-angiogenic functions.[5][6] These multifaceted properties make this compound a highly promising candidate for therapeutic development across a range of diseases, including infectious diseases, chronic inflammatory conditions, non-healing wounds, and cancer.[7][8][9]
These application notes provide a summary of the therapeutic potential of this compound (LL-37), quantitative data from key preclinical studies, and detailed protocols for fundamental in vitro and in vivo assays to facilitate further research and development.
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the therapeutic efficacy of this compound (LL-37) in different experimental models.
Table 1: Antimicrobial Activity of LL-37
| Organism | Assay Type | Effective Concentration (MIC) | Reference |
| Escherichia coli | Broth Microdilution | 1-2 µM | [10] |
| Pseudomonas aeruginosa | Broth Microdilution | 2 µM | [10] |
| Staphylococcus aureus | Broth Microdilution | 1-8 µM | [10] |
| Methicillin-resistantS. aureus (MRSA) | Broth Microdilution | 1-8 µM | [10] |
| Candida albicans | Radial Diffusion Assay | < 40 µM | [9] |
Table 2: Anti-inflammatory and Immunomodulatory Effects of LL-37
| Cell Type / Model | Stimulus | LL-37 Concentration | Observed Effect | Reference |
| Human Neutrophils | LPS (100 ng/mL) | 5-20 µg/mL | Decreased TNF-α, IL-1α, IL-6, IL-8 release | [11] |
| Murine Macrophages | LPS (10 ng/mL) | 20 µg/mL | Neutralized LPS-induced TNF-α production | [12] |
| Human Mast Cells | - | 5 µg/mL | Induced chemotaxis | [1] |
Table 3: Pro-Wound Healing and Angiogenic Effects of LL-37
| Assay / Model | Cell Type / Animal | LL-37 Concentration | Outcome | Reference |
| Cell Proliferation | Human Keratinocytes (HaCaT) | 20 µg/mL | 43% increase in proliferation | [13] |
| Cell Proliferation | Human Skin Fibroblasts (HSF) | 20 µg/mL | 63% increase in proliferation | [13] |
| Angiogenesis (in vitro) | Human Microvascular Endothelial Cells (HMECs) | 5 µg/mL | Increased capillary-like structure formation | [12] |
| Wound Healing (in vivo) | Dexamethasone-treated mice | Topical application | Increased vascularization and re-epithelialization | [12] |
Table 4: Anti-Cancer and Pro-Cancer Effects of LL-37
| Cancer Cell Line | Assay | LL-37 Concentration | Effect | Reference |
| Colon Cancer (HCT116) | MTT Assay | 0-80 µmol/L | Decreased cell viability | [14] |
| Skin Squamous Carcinoma (A431) | MTT Assay | 0.5 µg/mL | Increased cell viability | [7] |
| Oral Carcinoma (HSC-3) | Transwell Invasion | Not specified | Suppressed invasion | [15] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of LL-37 required to inhibit the visible growth of a microorganism.[3][10][16]
Materials:
-
Lyophilized LL-37 peptide
-
Bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
0.5 McFarland turbidity standard
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh MHB to match the 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[3]
-
Preparation of LL-37 Dilutions: Reconstitute LL-37 in sterile water or 0.01% acetic acid.[17] Perform a two-fold serial dilution of LL-37 in MHB directly in the 96-well plate. Typical concentration ranges are from 64 µM down to 0.125 µM.[3]
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well containing 100 µL of the LL-37 dilutions.
-
Controls: Include a positive control (bacteria in MHB without LL-37) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of LL-37 that completely inhibits visible growth (i.e., the first clear well).
Anti-inflammatory Activity: LPS Neutralization Assay
This protocol assesses the ability of LL-37 to neutralize the pro-inflammatory effects of lipopolysaccharide (LPS) on macrophages.[12]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
LL-37 peptide
-
TNF-α ELISA kit
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density that allows them to reach 80-90% confluency and allow them to adhere overnight.
-
Treatment:
-
Pre-incubate LPS (final concentration of 10 ng/mL) with or without LL-37 (final concentration of 20 µg/mL) in culture medium for 30 minutes at 37°C.[12]
-
Remove the old medium from the cells and add the LPS or LPS/LL-37 mixtures.
-
-
Controls: Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
Pro-Wound Healing Activity: In Vitro Scratch Assay
This assay models cell migration and is used to evaluate the potential of LL-37 to promote wound closure.[2][18]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LL-37 peptide
-
96-well or 24-well tissue culture plates
-
Sterile 100 µL or 200 µL pipette tip
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed keratinocytes into the wells of a plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile pipette tip, create a uniform "scratch" or cell-free gap down the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of LL-37 (e.g., 0, 5, 20 µg/mL). A positive control such as Epidermal Growth Factor (EGF) can be used.
-
Image Acquisition: Immediately after adding the treatment (time 0), and at subsequent time points (e.g., 12, 24, 48 hours), capture images of the scratch in the same position for each well.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial scratch area at time 0.
Anti-Cancer Activity: Cell Viability (MTT) Assay
This protocol measures the effect of LL-37 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[7][14]
Materials:
-
Cancer cell line (e.g., HCT116 colon cancer cells)
-
Complete culture medium
-
LL-37 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
Microplate reader (490 nm or 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[14]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of LL-37 (e.g., 0 to 80 µmol/L).[14]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Express the cell viability as a percentage of the untreated control cells.
Conclusion
This compound LL-37 possesses a remarkable range of biological activities that position it as a versatile therapeutic candidate. Its ability to directly kill pathogens, modulate inflammatory responses, and promote tissue repair offers a multi-pronged approach to treating complex diseases. The protocols and data presented here provide a foundational framework for researchers to explore and harness the therapeutic potential of this potent host defense peptide. However, the dual pro- and anti-tumorigenic roles of LL-37 necessitate careful, context-dependent investigation in cancer therapy.[19][20] Future research, including the development of synthetic analogs with improved stability and specificity, will be critical for translating the promise of this compound into clinical applications.[9]
References
- 1. A this compound family of human antibacterial peptide LL-37 induces mast cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication and In Vitro Evaluation of LL37-Loaded Electrospun PHB/Collagen Nanofibers for Wound Healing [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. LL37 promotes angiogenesis: a potential therapeutic strategy for lower limb ischemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial peptide LL-37 promotes the viability and invasion of skin squamous cell carcinoma by upregulating YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human this compound LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. A frog this compound peptide effectively promotes cutaneous wound healing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Human this compound antimicrobial peptide suppresses proliferation, migration and invasion of oral carcinoma HSC-3 cells via a novel mechanism involving caspase-3 mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of this compound-Derived Peptide from the Iberian Mole Talpa occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. Frontiers | Wound healing mechanism of antimicrobial peptide this compound-DM [frontiersin.org]
- 20. LL37 promotes angiogenesis: a potential therapeutic strategy for lower limb ischemic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Cathelicidin-Based Anti-Biofilm Strategies
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which adhere to surfaces.[1] This mode of growth provides significant protection from antibiotics and host immune responses, making biofilm-associated infections a major clinical challenge.[2][3] Cathelicidins, a class of host defense peptides (HDPs), are crucial components of the innate immune system and have emerged as promising candidates for novel anti-biofilm therapeutics.[4][5] The human cathelicidin (B612621) LL-37, along with its derivatives and synthetic mimetics, has demonstrated the ability not only to kill a broad spectrum of planktonic bacteria but also to inhibit biofilm formation and eradicate established biofilms.[4][6]
These application notes provide a comprehensive overview of the mechanisms of this compound anti-biofilm activity, quantitative data on their efficacy, and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals working to create new therapies for biofilm-related infections.
Mechanisms of this compound Anti-Biofilm Action
Cathelicidins employ a multi-pronged strategy to combat bacterial biofilms, targeting various stages of biofilm development from initial attachment to the mature community. Unlike traditional antibiotics, their mechanisms are often independent of their direct bactericidal activity against planktonic cells.[4]
The primary anti-biofilm mechanisms include:
-
Inhibition of Bacterial Attachment: Cathelicidins, including LL-37 and its derivatives, can prevent the crucial first step of biofilm formation by inhibiting the attachment of planktonic bacteria to surfaces.[6][7][8]
-
Disruption of Quorum Sensing (QS): LL-37 has been shown to interfere with key QS systems in Pseudomonas aeruginosa, such as the Las and Rhl systems. By downregulating genes essential for biofilm development that are controlled by these systems, LL-37 effectively hinders biofilm formation at sub-inhibitory concentrations.[9][10]
-
Stimulation of Motility: In P. aeruginosa, LL-37 can promote twitching motility, a form of surface-associated movement that can lead to the dispersal of bacterial aggregates and prevent the formation of structured biofilms.[8][9]
-
Disruption of the Biofilm Matrix and Eradication: Certain this compound derivatives, such as GF-17 and 17BIPHE2, are capable of disrupting the matrix of pre-formed, mature biofilms and killing the embedded bacteria.[7][11][12] The primary mechanism of killing is often through the disruption of bacterial cell membranes.[13][14][15]
References
- 1. Novel Hybrid Peptide this compound 2 (1-13)-Thymopentin (TP5) and Its Derived Peptides with Effective Antibacterial, Antibiofilm, and Anti-Adhesion Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Abilities of Mammalian Cathelicidins to Inhibit Bacterial Biofilm Formation and Promote Multifaceted Immune Functions of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Using anti-biofilm peptides to treat antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and synthetic this compound peptides with anti-microbial and anti-biofilm activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Susceptibility of Pseudomonas aeruginosa Biofilm to Alpha-Helical Peptides: D-enantiomer of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Anti-Staphylococcal Biofilm Effects of Human this compound Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Staphylococcal Biofilm Effects of Human this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiofilm Activity of LL-37 Peptide and D-Amino Acids Associated with Antibiotics Used in Regenerative Endodontics on an Ex Vivo Multispecies Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Cathelicidin Delivery Systems Using Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of nanoparticle-based delivery systems for cathelicidin (B612621) antimicrobial peptides. The focus is on enhancing the therapeutic potential of cathelicidins by improving their stability, controlling their release, and targeting their delivery.
Introduction
Cathelicidins, such as the human peptide LL-37, are crucial components of the innate immune system with broad-spectrum antimicrobial and immunomodulatory activities.[1][2][3][4] However, their clinical application is often limited by issues like rapid degradation, potential cytotoxicity at high concentrations, and non-specific interactions.[3][5][6] Encapsulating cathelicidins within nanoparticles offers a promising strategy to overcome these limitations, enhancing their therapeutic efficacy.[2][7][8] This document outlines the use of various nanoparticle platforms for this compound delivery, including chitosan (B1678972), poly(lactic-co-glycolic acid) (PLGA), and lipid-based nanoparticles.
Nanoparticle Platforms for this compound Delivery
Several types of nanoparticles have been successfully employed to deliver cathelicidins, each offering distinct advantages.
-
Chitosan Nanoparticles: These are biocompatible and biodegradable, and their positive charge facilitates interaction with negatively charged bacterial membranes.[9] Chitosan nanoparticles have been shown to provide sustained release of LL-37 and enhance its antibacterial and antibiofilm efficacy.[9][10][11]
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is an FDA-approved polymer known for its biodegradability and ability to provide controlled drug release.[12][13] PLGA nanoparticles loaded with LL-37 have been demonstrated to promote wound healing by sustaining the release of both the peptide and lactate, which itself aids in neovascularization.[14][15]
-
Lipid-Based Nanoparticles: This category includes liposomes and solid lipid nanoparticles (SLNs). They are biocompatible and can encapsulate both hydrophilic and hydrophobic molecules.[16] Liposomal formulations can reduce the cytotoxicity of cathelicidins while preserving their bioactivity.[6][17] SLNs have been used to co-deliver LL-37 with other therapeutic agents to synergistically enhance activities like wound healing.[18]
-
Other Nanoparticles: Albumin-based nanoparticles have also been developed for the sustained release of LL-37, proving effective in murine models of lung infection.[19] Magnetic nanoparticles have been explored to enhance the anticancer activity of LL-37.[20][21]
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following tables summarize the key quantitative data from various studies on this compound-loaded nanoparticles.
Table 1: Chitosan Nanoparticles for LL-37 Delivery
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Blank CSNPs | 180.40 ± 2.16 | +40.57 ± 1.82 | N/A | [9] |
| 15-LL-37-CSNPs | 210.9 ± 2.59 | +51.21 ± 0.93 | ~87% (for a similar formulation) | [9][11] |
| CS/LL-37-NPs | Not specified | Not specified | 86.9% | [10] |
| CS/ZnO/LL-37-NCs | Not specified | Not specified | Not specified | [22] |
Table 2: PLGA Nanoparticles/Microspheres for this compound Delivery
| Formulation | Particle Size | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-LL-37 NP | ~150 nm | Not specified | Not specified | [23] |
| This compound-BF-30-PLGA MS | < 2 µm | 88.50 ± 1.29 | Not specified | [24][25] |
| OH-CATH30 PLGA MS | Not specified | Not specified | Not specified | [26] |
| This compound-BF-30-poly(LA-co-MA) MS | 2.75 ± 0.2 µm | 92.47 ± 1.21 | 8.44 ± 0.11 | [27] |
Table 3: Other Nanoparticle Formulations for this compound Delivery
| Nanoparticle Type | This compound | Particle Size (nm) | Zeta Potential (mV) | Encapsulation/Conjugation Efficiency | Reference |
| Polymerized-Liposomes | LL-25 | Not specified | Not specified | 310 µg/mg (click chemistry) | [5] |
| Solid Lipid Nanoparticles | LL-37 and Serpin A1 | Not specified | Not specified | Not specified | [18] |
| Albumin-Based | LL-37 | Not specified | Not specified | Not specified | [19] |
| Liposomes | This compound | 190.3 ± 6.8 to 212.9 ± 4.4 | -38.8 ± 0.6 to -34.8 ± 2.0 | Not specified | [28] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.
Protocol 1: Synthesis of LL-37-Loaded Chitosan Nanoparticles via Ionic Gelation
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
LL-37 peptide
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to a desired value (e.g., 5.5) using NaOH.
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Prepare an LL-37 stock solution in deionized water.
-
To form LL-37-loaded nanoparticles, add the LL-37 solution to the chitosan solution and stir for a period (e.g., 30 minutes) to allow for electrostatic interaction.
-
Add the TPP solution dropwise to the chitosan-LL-37 mixture under constant magnetic stirring.
-
Continue stirring for a specified time (e.g., 1 hour) to allow for the formation and stabilization of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove unreacted reagents and unbound peptide.
-
Resuspend the nanoparticles in the desired buffer for characterization or lyophilize for long-term storage.
Protocol 2: Synthesis of LL-37-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)
-
LL-37 peptide
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA in DCM to form the organic phase.
-
Dissolve or disperse the LL-37 peptide in a small volume of aqueous buffer.
-
Create a primary water-in-oil (w/o) emulsion by adding the aqueous LL-37 solution to the organic PLGA solution and sonicating on ice.
-
Add the primary emulsion to a larger volume of PVA solution (the aqueous phase) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.[26]
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 22,000 x g for 40 minutes at 4°C).[13]
-
Wash the nanoparticles multiple times with deionized water to remove residual PVA and unbound peptide.
-
Lyophilize the purified nanoparticles for storage.[13]
Protocol 3: Characterization of Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS) with a Zetasizer instrument.[9][29] Nanoparticles are dispersed in a suitable buffer for analysis.
-
Morphology: The shape and surface morphology of the nanoparticles are visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[10][11]
-
Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the supernatant by centrifugation.
-
Quantify the amount of free LL-37 in the supernatant using a suitable method such as HPLC or a peptide quantification assay (e.g., BCA assay).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of LL-37 - Amount of free LL-37) / Total amount of LL-37] x 100
-
DL (%) = [(Total amount of LL-37 - Amount of free LL-37) / Total weight of nanoparticles] x 100
-
-
Protocol 4: In Vitro Release Study
-
Disperse a known amount of LL-37-loaded nanoparticles in a release buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals, collect the samples and centrifuge to separate the nanoparticles.
-
Collect the supernatant and replace it with an equal volume of fresh release buffer.
-
Quantify the amount of LL-37 released into the supernatant at each time point.
-
Plot the cumulative percentage of LL-37 released as a function of time.
Protocol 5: In Vitro Antibacterial Activity Assessment
-
Minimum Inhibitory Concentration (MIC): The MIC of free LL-37 and LL-37-loaded nanoparticles can be determined using a broth microdilution assay according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[30]
-
Time-Kill Kinetics: This assay is performed to assess the bactericidal activity over time. Bacterial cultures are incubated with different concentrations of the test compounds, and viable cell counts (CFU/mL) are determined at various time points.[31]
-
Biofilm Inhibition Assay: The ability of the formulations to inhibit biofilm formation can be assessed using a crystal violet staining method in microtiter plates.[11][22]
Protocol 6: In Vivo Efficacy Studies (Wound Healing Model)
-
Use an appropriate animal model (e.g., mice with full-thickness excisional wounds).
-
Topically apply the nanoparticle formulations (e.g., PLGA-LL-37 NP), free LL-37, and control nanoparticles to the wounds.[14][15]
-
Monitor wound closure over time by measuring the wound area.
-
At the end of the study, collect wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.[15]
-
Analyze the expression of relevant biomarkers for angiogenesis and inflammation (e.g., VEGF, IL-6, TNF-α) in the wound tissue.[14][19]
Visualization of Pathways and Workflows
Caption: Workflow for developing and evaluating this compound nanoparticles.
References
- 1. Recent advances in the therapeutic potential of cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomewide Analysis and Biological Characterization of Cathelicidins with Potent Antimicrobial Activity and Low Cytotoxicity from Three Bat Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. bachem.com [bachem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Delivery LL37 by chitosan nanoparticles for enhanced antibacterial and antibiofilm efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. iris.unito.it [iris.unito.it]
- 14. PLGA nanoparticles loaded with host defense peptide LL37 promote wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy [frontiersin.org]
- 17. This compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. dovepress.com [dovepress.com]
- 21. Magnetic nanoparticles enhance the anticancer activity of this compound LL-37 peptide against colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ZnO/chitosan nanocomposites as a new approach for delivery LL37 and evaluation of the inhibitory effects against biofilm-producing Methicillin-resistant Staphylococcus aureus isolated from clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Peptide-conjugated biodegradable nanoparticles as a carrier to target paclitaxel to tumor neovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preparation, Characterization, In Vitro Release and Degradation of this compound-BF-30-PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation, characterization, in vitro release and degradation of this compound-BF-30-PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessing the Efficacy of PLGA-Loaded Antimicrobial Peptide OH-CATH30 Microspheres for the Treatment of Bacterial Keratitis: A Promising Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ingentaconnect.com [ingentaconnect.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Cathelicidin-Induced Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathelicidins, a family of host defense peptides, are crucial components of the innate immune system. Beyond their direct antimicrobial properties, they are potent immunomodulators, influencing a variety of cellular processes, including chemotaxis. The directed migration of immune cells to sites of infection or injury is a critical step in host defense and inflammation. Cathelicidins, such as the human peptide LL-37 and its murine ortholog CRAMP, act as chemoattractants for a range of immune cells, including neutrophils, monocytes, mast cells, and T cells.[1][2][3][4] Understanding and accurately measuring cathelicidin-induced chemotaxis is vital for elucidating their role in health and disease and for the development of novel therapeutics that modulate immune responses.
These application notes provide detailed protocols for commonly used assays to measure this compound-induced chemotaxis: the Boyden chamber assay, the under-agarose gel assay, and microfluidic-based assays. Additionally, quantitative data from representative studies are summarized, and the key signaling pathways involved in this process are illustrated.
Data Presentation: Quantitative Analysis of this compound-Induced Chemotaxis
The following tables summarize quantitative data from various studies on this compound-induced chemotaxis, providing a comparative overview of effective concentrations and responsive cell types.
Table 1: Chemotactic Activity of Human This compound (B612621) (LL-37)
| Cell Type | Assay Method | Optimal LL-37 Concentration | Observed Effect | Reference |
| Mast Cells | Boyden Chamber | 5 µg/mL | Potent chemotactic factor, response is dose-dependent and bell-shaped. | [1][5] |
| Neutrophils | Not Specified | >40 µg/mL | Induction of eosinophil chemotaxis through FPR2 binding. | [6] |
| Monocytes | Not Specified | Not Specified | Chemotactic for human monocytes. | [2] |
| Macrophages | Not Specified | Not Specified | LL-37 can act as a chemoattractant. | [3] |
| Eosinophils | Not Specified | >40 µg/mL | LL-37 induces eosinophil chemotaxis. | [3] |
Table 2: Chemotactic Activity of Murine this compound (CRAMP)
| Cell Type | Assay Method | Concentration | Observed Effect | Reference |
| Human Monocytes | Not Specified | Not Specified | Chemotactic for human monocytes. | [2] |
| Human Neutrophils | Not Specified | Not Specified | Chemotactic for human neutrophils. | [2] |
| Human Macrophages | Not Specified | Not Specified | Chemotactic for human macrophages. | [2] |
| Mouse Peripheral Blood Leukocytes | Not Specified | Not Specified | Chemotactic for mouse peripheral blood leukocytes. | [2] |
Signaling Pathways in this compound-Induced Chemotaxis
Cathelicidins initiate chemotaxis by binding to specific cell surface receptors, triggering a cascade of intracellular signaling events. The primary receptors implicated in this process are the Formyl Peptide Receptor-Like 1 (FPRL1/FPR2) and the purinergic receptor P2X7.[2][7]
Formyl Peptide Receptor-Like 1 (FPRL1/FPR2) Signaling
LL-37 and CRAMP have been shown to act as ligands for FPRL1 (in humans) and its murine homologue FPR2.[2] Binding of this compound to this G protein-coupled receptor (GPCR) initiates a signaling cascade that is crucial for the chemotaxis of neutrophils and monocytes.[2][6]
Caption: FPRL1/FPR2 signaling pathway in this compound-induced chemotaxis.
P2X7 Receptor Signaling
The P2X7 receptor, an ATP-gated ion channel, has also been identified as a receptor for LL-37.[7][8] Its activation contributes to various cellular responses, including chemotaxis, particularly in mast cells and potentially other immune cells.[3]
Caption: P2X7 receptor signaling pathway in this compound-induced chemotaxis.
Experimental Protocols
Boyden Chamber (Transwell) Assay
The Boyden chamber assay is a widely used method for evaluating chemotaxis. It utilizes a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the chemoattractant (this compound) is placed in the lower compartment. The number of cells that migrate through the pores to the lower side of the membrane is then quantified.[9][10]
Caption: Workflow for the Boyden Chamber Assay.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells to be tested to sub-confluency.
-
Prior to the assay, starve the cells in serum-free medium for 2-24 hours, depending on the cell type.
-
Harvest the cells using a non-enzymatic cell dissociation solution and wash with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use transwell inserts with a pore size appropriate for the cell type (e.g., 3-8 µm).
-
Add 500 µL of serum-free medium containing the desired concentration of this compound (or control medium) to the lower wells of a 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Incubation times will vary depending on the cell type and should be optimized (e.g., 1-4 hours for neutrophils, 4-24 hours for monocytes or mast cells).
-
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Aspirate the medium from the inside of the inserts.
-
Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol (B129727) for 10 minutes.
-
Allow the membrane to air dry.
-
Stain the cells by immersing the insert in a staining solution (e.g., 0.5% Crystal Violet or Giemsa stain) for 10-20 minutes.
-
Gently wash the inserts in distilled water to remove excess stain.
-
-
Quantification:
-
Carefully cut out the membrane and mount it on a microscope slide.
-
Count the number of migrated cells in several (e.g., 5-10) random high-power fields.
-
Alternatively, the stain from the migrated cells can be eluted with a solvent (e.g., 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader.
-
Under-Agarose Gel Assay
The under-agarose gel assay allows for the visualization of both chemotaxis (directed migration) and chemokinesis (random migration). Cells are placed in a well cut into an agarose (B213101) gel, and the chemoattractant is placed in a separate well. A gradient of the chemoattractant forms in the gel, and the migration of cells under the agarose can be observed and quantified.[11][12][13]
Caption: Workflow for the Under-Agarose Gel Assay.
Detailed Protocol:
-
Agarose Gel Preparation:
-
Prepare a solution of 0.5% to 1.2% (w/v) agarose in a suitable cell culture medium (e.g., RPMI-1640 with 10% FBS). Heat to dissolve the agarose completely.
-
Allow the agarose solution to cool to approximately 40-45°C.
-
Pour 5 mL of the agarose solution into a 35 mm petri dish and allow it to solidify at room temperature for about 30 minutes.
-
-
Well Creation:
-
Using a sterile punch (e.g., a 3 mm diameter biopsy punch), create a pattern of three wells in a line in the solidified agarose. The distance between the wells should be approximately 3-4 mm.
-
-
Cell and Chemoattractant Loading:
-
Carefully remove the agarose plugs from the wells.
-
Prepare a cell suspension at a concentration of 1 x 10^7 cells/mL in culture medium.
-
Add 10 µL of the cell suspension to the central well.
-
Add 10 µL of the this compound solution (at the desired concentration) to one of the outer wells.
-
Add 10 µL of control medium to the other outer well.
-
-
Incubation:
-
Incubate the petri dish at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.
-
-
Visualization and Quantification:
-
After incubation, visualize the migration of cells from the central well towards the outer wells using an inverted microscope.
-
The migration pattern can be photographed.
-
Quantify chemotaxis by measuring the distance of migration of the leading front of cells towards the chemoattractant well (A) and the control well (B). The chemotactic index can be calculated as A/B.
-
Microfluidic-Based Chemotaxis Assays
Microfluidic devices offer precise control over the generation and maintenance of stable chemical gradients, making them highly suitable for chemotaxis studies.[14][15][16] These assays allow for real-time imaging and quantitative analysis of single-cell migration.
Caption: Workflow for a Microfluidic-Based Chemotaxis Assay.
Detailed Protocol:
-
Device Preparation:
-
Select a microfluidic device designed for chemotaxis assays.
-
Prime the device by flushing the channels with sterile, degassed cell culture medium to remove any air bubbles.
-
If required for the cell type, coat the migration channels with an extracellular matrix protein (e.g., fibronectin or collagen) by perfusing the coating solution through the device and incubating for 1 hour at 37°C. Wash with medium before cell seeding.
-
-
Cell Seeding:
-
Prepare a cell suspension at a concentration of 2-5 x 10^6 cells/mL in culture medium.
-
Carefully inject the cell suspension into the designated cell-loading port of the microfluidic device. Allow the cells to adhere to the substrate for a period determined by the cell type (typically 30-60 minutes).
-
-
Gradient Generation:
-
Prepare two solutions: a control medium and a medium containing the highest concentration of this compound to be tested.
-
Connect two syringes containing these solutions to the respective inlets of the microfluidic device using tubing.
-
Use a syringe pump to perfuse the two solutions at a constant and low flow rate (e.g., 1-10 µL/min) to establish a stable concentration gradient across the migration channel.
-
-
Live-Cell Imaging:
-
Mount the microfluidic device on the stage of an inverted microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels.
-
Acquire time-lapse images (e.g., one frame every 2-10 minutes) of the migrating cells for a duration of several hours.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ with the Manual Tracking plugin or commercial software) to track the paths of individual cells.
-
From the tracking data, calculate various parameters such as cell velocity, directionality, and the chemotactic index (the displacement of the cell in the direction of the gradient divided by the total path length).
-
Conclusion
The assays described in these application notes provide robust and reproducible methods for quantifying this compound-induced chemotaxis. The choice of assay will depend on the specific research question, the cell type being studied, and the available equipment. The Boyden chamber assay is a well-established, high-throughput method suitable for screening. The under-agarose gel assay offers a simple way to visualize and distinguish between chemotaxis and chemokinesis. Microfluidic assays provide the most precise control over the chemotactic gradient and enable detailed analysis of single-cell migration dynamics. By employing these methods, researchers can gain valuable insights into the immunomodulatory functions of cathelicidins and their potential as therapeutic targets.
References
- 1. A this compound family of human antibacterial peptide LL-37 induces mast cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound LL-37 Affects Surface and Intracellular Toll-Like Receptor Expression in Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Human this compound Peptide LL-37 as a Ligand for Macrophage Integrin αMβ2 (Mac-1, CD11b/CD18) that Promotes Phagocytosis by Opsonizing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A this compound family of human antibacterial peptide LL-37 induces mast cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. The human this compound LL-37 modulates the activities of the P2X7 receptor in a structure-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. Measuring chemotaxis and chemokinesis: the under-agarose cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotaxis under agarose: a new and simple method for measuring chemotaxis and spontaneous migration of human polymorphonuclear leukocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microfluidic chemotaxis assay - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 15. A Sensitive Chemotaxis Assay Using a Novel Microfluidic Device [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recombinant Cathelicidin Expression and Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recombinant expression and purification of cathelicidins.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant cathelicidin (B612621) expression so low?
A1: Low expression of recombinant cathelicidins can be attributed to several factors. The inherent toxicity of these antimicrobial peptides to the E. coli host is a primary concern. Additionally, issues such as codon bias, plasmid instability, or suboptimal induction conditions can significantly impact protein yield.
Q2: My this compound is expressed, but it's all in inclusion bodies. What should I do?
A2: Inclusion body formation is a common issue when overexpressing proteins in E. coli, including cathelicidins. This is often due to the high rate of protein synthesis, which overwhelms the cellular folding machinery, leading to the aggregation of misfolded proteins. Strategies to address this include optimizing expression conditions (e.g., lower temperature, reduced inducer concentration), co-expressing chaperones, or utilizing a fusion tag to enhance solubility. If inclusion bodies persist, they can be isolated, solubilized using denaturants, and the protein refolded into its active conformation.
Q3: How can I prevent the toxicity of this compound to the host cells?
A3: The antimicrobial nature of cathelicidins poses a significant challenge for recombinant expression. To mitigate toxicity, it is crucial to use an expression system with tight regulation to minimize basal expression before induction. The use of fusion partners, such as thioredoxin (Trx) or maltose-binding protein (MBP), can also help sequester the toxic peptide and protect the host cell.
Q4: What is the best fusion tag for expressing cathelicidins?
A4: The choice of fusion tag depends on the specific this compound and the desired outcome. Large, soluble tags like MBP and Trx are known to enhance the solubility of their fusion partners. Smaller tags like the His-tag are primarily for purification but can sometimes improve expression. Some studies have also successfully used calmodulin (CaM) as a fusion partner. It is often necessary to screen several fusion tags to identify the optimal one for your specific this compound.
Q5: My purified this compound is not active. What could be the reason?
A5: Lack of activity in purified recombinant cathelicidins can stem from several issues. Improper folding during expression or refolding from inclusion bodies is a common cause. The presence of the fusion tag, if not cleaved, can also interfere with the peptide's function. Additionally, ensure that the purification and storage buffers are compatible with the peptide's stability and activity.
Troubleshooting Guides
Problem 1: Low or No Expression of Recombinant this compound
| Possible Cause | Recommendation |
| Toxicity of this compound | Use a tightly regulated promoter system (e.g., pBAD) to minimize leaky expression. Co-express the this compound with a fusion partner (e.g., Trx, MBP, SUMO) to sequester the peptide. |
| Codon Bias | Optimize the gene sequence for E. coli codon usage. |
| Suboptimal Induction Conditions | Optimize the IPTG concentration (typically 0.1-1 mM) and induction time (3-16 hours). Test different induction temperatures (e.g., 16°C, 25°C, 37°C). |
| Plasmid Instability | Ensure the correct antibiotic is always present in the culture medium. Prepare fresh starter cultures for each experiment. |
| Inefficient Transcription/Translation | Verify the integrity of your expression vector, including the promoter, ribosome binding site, and terminator sequences. |
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
| Possible Cause | Recommendation |
| High Expression Rate | Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and allow more time for proper folding. Reduce the IPTG concentration. |
| Misfolding | Co-express molecular chaperones (e.g., DnaK/J/GrpE) to assist in proper protein folding. |
| Disulfide Bond Formation | If your this compound contains cysteines, consider using an E. coli strain (e.g., Origami) that facilitates disulfide bond formation in the cytoplasm. |
| Ineffective Fusion Tag | Test different solubility-enhancing fusion tags (e.g., MBP, Trx, NusA). |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains appropriate additives to maintain protein stability. |
Quantitative Data Summary
Table 1: Recombinant this compound Expression Yields in E. coli
| This compound | Expression System | Fusion Tag | Yield (mg/L of culture) | Reference |
| Cath-A | pET-32a in E. coli BL21(DE3) | Thioredoxin (Trx) | ~17.6 | [1] |
| Fowlicidin-2 (B1576592) | pET-32a(+) in E. coli BL21(DE3) | Thioredoxin (Trx) | ~6.0 | [2] |
| This compound-DM | pET-22b(+) with CaM | Calmodulin (CaM) | ~2.38 (from 1L) | [3][4] |
| This compound-BG | pET-22b(+) with CaM | Calmodulin (CaM) | ~3.84 (from 1L) | [3][4] |
| This compound-BF | Intein system in Bacillus subtilis | Intein | ~0.5 | [5] |
Table 2: Effect of Fusion Tags on Recombinant Protein Solubility
| Fusion Tag | Size (kDa) | General Effect on Solubility |
| His-tag (6xHis) | ~0.8 | Primarily for purification, minimal effect on solubility. |
| Thioredoxin (Trx) | ~12 | Generally enhances solubility and can facilitate disulfide bond formation. |
| Maltose-Binding Protein (MBP) | ~42 | A strong solubility enhancer. |
| Glutathione S-transferase (GST) | ~26 | Often improves solubility and provides an affinity tag for purification. |
| Small Ubiquitin-like Modifier (SUMO) | ~11 | Known to improve both expression and solubility. |
| NusA | ~55 | A large tag that can significantly enhance the solubility of difficult-to-express proteins. |
Experimental Protocols
Protocol 1: IPTG Induction of Recombinant this compound Expression in E. coli
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the this compound expression plasmid. Incubate overnight at 37°C with shaking.
-
Sub-culturing: The next morning, add the overnight culture to a larger volume of fresh LB medium with antibiotic (e.g., 500 mL in a 2L flask) to an initial OD600 of 0.05-0.1.
-
Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.5-0.6.[6]
-
Induction: Add IPTG to a final concentration of 0.1-1.0 mM.[6] The optimal concentration should be determined empirically.
-
Expression: Continue to incubate the culture under inducing conditions. For soluble expression, it is often beneficial to reduce the temperature to 16-25°C and incubate for a longer period (e.g., 12-16 hours). For inclusion body expression, incubation at 37°C for 3-4 hours is common.[7][8]
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.
Protocol 2: Inclusion Body Washing and Solubilization
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.[1] Discard the supernatant.
-
Washing: Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) or a low concentration of a denaturant (e.g., 2M Urea).[9] This step helps to remove contaminating proteins and membrane fragments. Sonicate briefly to ensure complete resuspension.
-
Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant. Repeat the wash step at least twice.[10]
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8M Urea or 6M Guanidine-HCl) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to break disulfide bonds.[1] Incubate at room temperature with stirring for 1-2 hours or until the pellet is completely dissolved.
Protocol 3: Protein Refolding by Dialysis
-
Preparation: Transfer the solubilized protein solution into a dialysis bag with an appropriate molecular weight cutoff.
-
Step-wise Dialysis: Dialyze the protein against a series of refolding buffers with decreasing concentrations of the denaturant. A common approach is to start with a buffer containing a low concentration of the denaturant (e.g., 2M Urea) and gradually decrease it to zero over several buffer changes.[11][12] Each dialysis step should be carried out for several hours or overnight at 4°C with gentle stirring.
-
Final Dialysis: The final dialysis step should be against the storage buffer for the purified protein.
-
Clarification: After dialysis, centrifuge the refolded protein solution at high speed to remove any precipitated protein.
-
Concentration: Concentrate the soluble, refolded protein using an appropriate method, such as ultrafiltration.
Visualizations
Caption: Troubleshooting workflow for low soluble protein yield.
Caption: Experimental workflow for expression and purification.
Caption: Simplified signaling pathway of this compound's antimicrobial action.
References
- 1. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 2. High-yield recombinant expression of the chicken antimicrobial peptide fowlicidin-2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 7. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 8. goldbio.com [goldbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotechrep.ir [biotechrep.ir]
- 12. jabonline.in [jabonline.in]
Technical Support Center: Optimizing Codon Usage for High-Yield Cathelicidin Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recombinant expression of cathelicidins.
Frequently Asked Questions (FAQs)
Q1: Why is codon optimization crucial for expressing cathelicidins in E. coli?
A1: Codon optimization is essential for high-yield expression of heterologous proteins like cathelicidins in E. coli. Different organisms exhibit codon usage bias, meaning they preferentially use certain synonymous codons over others. The codon usage of human or other mammalian cathelicidin (B612621) genes may not align with the codon preferences of E. coli. This mismatch can lead to translational inefficiencies, such as ribosome stalling and premature termination of translation, resulting in low protein yields and truncated products. By replacing rare codons in the this compound gene with codons that are frequently used in E. coli, the translation efficiency can be significantly increased, leading to higher expression levels of the desired peptide.[1][2][3][4]
Q2: What are the main challenges in expressing cathelicidins in E. coli?
A2: The primary challenges in expressing cathelicidins in E. coli include:
-
Toxicity to the host: Cathelicidins are antimicrobial peptides, and their expression can be lethal to the E. coli host cells, leading to poor cell growth and low protein yields.[5]
-
Inclusion body formation: High-level expression of recombinant proteins in E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies.[6][7][8][9] Recovering functional this compound from inclusion bodies requires additional solubilization and refolding steps, which can be inefficient.[6][7][8][9]
-
Proteolytic degradation: The expressed this compound can be susceptible to degradation by host cell proteases.
-
Low expression levels: Without optimization, the expression of cathelicidins in E. coli is often very low.
Q3: How can fusion tags help in the expression of cathelicidins?
A3: Fusion tags are peptides or proteins that are genetically fused to the target protein. They can significantly enhance the expression, solubility, and purification of cathelicidins in several ways:
-
Increased Solubility: Tags like Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), and Thioredoxin (Trx) are highly soluble and can help to keep the fused this compound in a soluble form, preventing its aggregation into inclusion bodies.[10][11]
-
Masking Toxicity: A fusion partner can mask the antimicrobial activity of the this compound, thereby reducing its toxicity to the E. coli host.[5][12]
-
Facilitated Purification: Affinity tags, such as the polyhistidine (His)-tag, allow for easy purification of the fusion protein from the cell lysate using affinity chromatography.[11]
-
Improved Expression: Some fusion tags can enhance the overall expression level of the target protein.[13]
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Codon Usage | Synthesize a new this compound gene with codons optimized for E. coli expression. | Aligns the coding sequence with the host's translational machinery to improve translation efficiency.[2][3] |
| mRNA Instability | Analyze the 5' end of the mRNA for stable secondary structures and modify the sequence to reduce them. | Stable secondary structures near the ribosome binding site can hinder translation initiation. |
| Inefficient Transcription | Use a strong, inducible promoter such as the T7 promoter in an appropriate expression vector (e.g., pET series). | A strong promoter will drive high levels of transcription of the this compound gene.[14] |
| Toxicity of this compound | Use a tightly regulated expression system (e.g., pBAD vectors) or an E. coli strain designed for toxic protein expression (e.g., C41(DE3), BL21-AI).[15][16] | This prevents leaky expression of the toxic peptide before induction, allowing the culture to reach a higher density. |
| Plasmid Instability | Ensure appropriate antibiotic selection is maintained throughout the culture. | This prevents the loss of the expression plasmid from the bacterial population. |
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
| Possible Cause | Troubleshooting Step | Rationale |
| High Expression Rate | Lower the induction temperature (e.g., to 15-25°C) and reduce the inducer concentration (e.g., IPTG). | Slower expression rates can give the protein more time to fold correctly, increasing the proportion of soluble protein.[10] |
| Lack of a Solubility-Enhancing Tag | Fuse a highly soluble protein tag, such as MBP, GST, or Trx, to the N-terminus of the this compound.[10][11] | These tags can significantly improve the solubility of the fusion protein. |
| Improper Disulfide Bond Formation | Use an E. coli strain engineered for disulfide bond formation in the cytoplasm (e.g., SHuffle strains). | This can be important for the correct folding of certain cathelicidins. |
| Inappropriate Lysis and Solubilization | If inclusion bodies are unavoidable, follow a robust solubilization and refolding protocol. | This involves disrupting the cells, isolating the inclusion bodies, solubilizing them with strong denaturants (e.g., urea (B33335), guanidine (B92328) hydrochloride), and then refolding the protein into its active conformation.[6][7][8][9][17] |
Problem 3: Low Cell Density or Cell Lysis After Induction
| Possible Cause | Troubleshooting Step | Rationale |
| Toxicity of this compound | Use an E. coli strain specifically designed for the expression of toxic proteins, such as C41(DE3) or C43(DE3).[15][16] | These strains have mutations that allow them to tolerate higher levels of toxic proteins. |
| Leaky Expression | Add glucose to the culture medium to repress basal expression from the lac promoter. | Glucose helps to ensure that the expression of the toxic this compound is tightly controlled before induction. |
| Membrane Disruption by this compound | Express the this compound as a fusion protein with a tag that neutralizes its antimicrobial activity until after purification and cleavage.[5][12] | This protects the host cell membranes from the lytic action of the this compound. |
Quantitative Data on this compound Expression
Table 1: Comparison of Recombinant this compound Yields in E. coli
| This compound | Expression System | Fusion Tag | Yield | Reference |
| Snake this compound (Cath-A) | E. coli BL21(DE3) / pET-32a(+) | Thioredoxin (Trx) | 17.6 mg/L | [18] |
| Human LL-37 | E. coli with arabinose-inducible T7 polymerase / pET-based vector | Thioredoxin (Trx) | 40 mg of pure LL-37 from 1 g of fusion protein per liter | [19] |
| Amphibian this compound-DM | E. coli / pET vector | Calmodulin | 1.19 mg/0.5 L | [20] |
| Amphibian this compound-BG | E. coli / pET vector | Calmodulin | 1.92 mg/0.5 L | [20] |
Table 2: Impact of Codon Optimization on Recombinant Protein Yield (General Examples)
| Protein | Host | Optimization Strategy | Yield Increase | Reference |
| Human Kallistatin | E. coli | Codon optimization | ~2-fold (from 1.05 to 2.09 mg/L) | [21] |
| Calf Prochymosin | E. coli | Codon randomization | Up to 70% increase | [22][23] |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis of Human LL-37 for E. coli Expression
-
Obtain the amino acid sequence for human this compound LL-37.
-
Back-translate the amino acid sequence into a DNA sequence using an online tool.
-
Analyze the codon usage of the native human LL-37 gene and compare it to the codon usage table of E. coli K-12.[1][24][25][26][27] Identify rare codons in the human gene that are infrequently used by E. coli.
-
Design a codon-optimized gene sequence by replacing the rare codons with codons that are highly utilized in E. coli without altering the amino acid sequence.[2] Ensure that the GC content is optimized (around 50-60%) and that sequences that could form stable mRNA secondary structures, especially at the 5' end, are avoided.
-
Add restriction sites to the 5' and 3' ends of the optimized gene sequence for cloning into the desired expression vector (e.g., pET-32a for a thioredoxin fusion protein).
-
Synthesize the optimized gene through a commercial gene synthesis service.
-
Clone the synthesized gene into the expression vector.
-
Verify the sequence of the cloned gene by DNA sequencing.
Protocol 2: Expression and Purification of a Thioredoxin-LL-37 Fusion Protein
-
Transform the expression vector containing the codon-optimized Trx-LL-37 fusion gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 25-30°C) for 4-6 hours or at 15-20°C overnight.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purify the soluble Trx-LL-37 fusion protein from the supernatant using Ni-NTA affinity chromatography.
-
Cleave the fusion protein with a site-specific protease (e.g., TEV protease, enterokinase) to release the LL-37 peptide.
-
Further purify the LL-37 peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by SDS-PAGE and mass spectrometry.
Protocol 3: Solubilization and Refolding of this compound from Inclusion Bodies
-
Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate at a high speed (e.g., 15,000 x g) to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.[7][17]
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol).[7][17] Incubate with stirring until the pellet is completely dissolved.
-
Refold the Protein: Remove the denaturant to allow the protein to refold. This is typically done by rapid dilution or dialysis against a refolding buffer. The refolding buffer should have a pH and ionic strength that are optimal for the specific this compound and may contain additives to prevent aggregation, such as L-arginine.[7][8]
-
Purify the Refolded Protein: Purify the correctly folded this compound using chromatographic techniques such as ion-exchange or reverse-phase chromatography.
Visualizations
Caption: Workflow for recombinant this compound production.
Caption: Troubleshooting low this compound expression.
Caption: Workflow for processing inclusion bodies.
References
- 1. Item - Average codon usage pattern of Escherichia coli K-12 - figshare - Figshare [figshare.com]
- 2. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 3. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 4. genscript.com [genscript.com]
- 5. mdpi.com [mdpi.com]
- 6. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomatik.com [biomatik.com]
- 11. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 12. Recombinant production of antimicrobial peptides in Escherichia coli: a review [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 16. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 17. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 18. A Recombinant Snake this compound Derivative Peptide: Antibiofilm Properties and Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Codon Usage Table - BiologicsCorp [biologicscorp.com]
- 25. genscript.com [genscript.com]
- 26. Calculation of codon usage — Biotite [biotite-python.org]
- 27. researchgate.net [researchgate.net]
troubleshooting low yield in solid-phase synthesis of cathelicidin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase synthesis of cathelicidin (B612621) peptides, with a particular focus on addressing low yield.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the solid-phase peptide synthesis (SPPS) of cathelicidins. The guides are presented in a question-and-answer format to directly address specific problems.
Issue 1: Significantly lower than expected peptide yield after cleavage.
-
Question: My final peptide yield is very low. How do I determine if the problem occurred during synthesis or during the final cleavage and work-up?
-
Answer: A logical diagnostic workflow is crucial to pinpoint the source of yield loss.
-
Perform a Test Cleavage: Before cleaving the entire batch, take a small amount of the peptide-resin (10-20 mg) and perform a trial cleavage. Analyze the resulting crude peptide by mass spectrometry (MS). The presence of a peak corresponding to the mass of your target this compound will confirm that the synthesis was at least partially successful.
-
Quantify On-Resin Peptide: If the test cleavage confirms the presence of the target peptide, the issue may be with the cleavage or work-up. To verify this, you can determine the loading of the final peptide on the resin. This can be done by cleaving the peptide from a precisely weighed amount of dried resin and quantifying the peptide using UV-Vis spectrophotometry or amino acid analysis (AAA). If the on-resin peptide amount is high, the problem likely lies in the cleavage or precipitation steps.
-
Issue 2: Incomplete coupling or deprotection reactions leading to truncated or deletion sequences.
-
Question: How can I monitor the completeness of coupling and deprotection steps during synthesis?
-
Answer: Monitoring these critical steps is essential for preventing the accumulation of failed sequences.
-
Kaiser Test: Utilize the Kaiser (ninhydrin) test to qualitatively check for the presence of free primary amines after each coupling step. A positive result (blue beads) indicates incomplete coupling, requiring a second coupling reaction. After a successful deprotection step, a positive Kaiser test is expected, indicating the presence of a free N-terminal amine ready for the next coupling cycle.
-
Fmoc Quantification: After each deprotection step, the amount of Fmoc group released can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection solution. This provides a quantitative measure of the efficiency of the previous coupling step. A gradual decrease in the amount of released Fmoc per cycle can indicate growing aggregation or other synthetic problems.
-
-
Question: What should I do if I detect incomplete coupling?
-
Answer:
-
Double Coupling: Immediately perform a second coupling reaction using fresh reagents.
-
Change Coupling Reagent: For "difficult" couplings, especially with sterically hindered or aggregation-prone sequences common in cathelicidins, switch to a more powerful coupling reagent like HATU or HCTU.
-
Increase Reaction Time and Temperature: Extending the coupling time or performing the reaction at an elevated temperature can improve efficiency.
-
Issue 3: Peptide aggregation on the resin, hindering reagent access.
-
Question: My peptide-resin seems to be clumping, and the Kaiser test results are inconsistent. What can I do to address potential aggregation?
-
Answer: Cathelicidins, often being hydrophobic and arginine-rich, are prone to aggregation.
-
Solvent Choice: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DMSO.
-
Chaotropic Salts: Add chaotropic salts such as LiCl to the coupling and deprotection solutions to disrupt secondary structures.
-
Elevated Temperature/Microwave Synthesis: Performing the synthesis at a higher temperature or using a microwave peptide synthesizer can significantly reduce aggregation and improve coupling efficiency.
-
Low-Load Resin: Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains, thereby reducing intermolecular aggregation.
-
Issue 4: Problems with arginine residues.
-
Question: I am synthesizing an arginine-rich this compound and experiencing low yields. Are there specific issues with arginine?
-
Answer: Yes, arginine presents several challenges in SPPS. The bulky Pbf protecting group can lead to steric hindrance and incomplete deprotection, especially when multiple arginine residues are present in the sequence.
-
Extended Deprotection: Increase the deprotection time for arginine residues.
-
Optimized Cleavage: Ensure your cleavage cocktail and cleavage time are sufficient to completely remove the Pbf protecting groups. For peptides with multiple arginines, extending the cleavage time is often necessary.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting resin for this compound synthesis?
-
A1: For many cathelicidins, a Rink Amide resin is a good choice as it yields a C-terminal amide, which is common in these peptides. To minimize aggregation, consider a low-loading (0.2-0.4 mmol/g) ChemMatrix® or TentaGel® resin, which have good swelling properties in common SPPS solvents.
-
-
Q2: Which coupling reagent is best for cathelicidins?
-
A2: While standard reagents like HBTU can be effective, for difficult sequences often found in cathelicidins, more potent reagents like HATU or HCTU are recommended. These reagents form more reactive esters, leading to faster and more complete couplings.
-
-
Q3: How do I choose the right cleavage cocktail?
-
A3: The choice of cleavage cocktail depends on the amino acid composition of your peptide. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). However, for cathelicidins containing sensitive residues like tryptophan (Trp), methionine (Met), or cysteine (Cys), additional scavengers are necessary. For example, 1,2-ethanedithiol (B43112) (EDT) is often added to protect Met and Cys from oxidation and alkylation.
-
-
Q4: How long should the final cleavage reaction be?
-
A4: A standard cleavage time is 2-3 hours at room temperature. However, for arginine-rich peptides, the deprotection of the Pbf group can be slow. It is recommended to extend the cleavage time, sometimes up to 6 hours for peptides with four or more arginine residues.[1]
-
-
Q5: My peptide is not precipitating in cold ether. What should I do?
-
A5: If your peptide is highly hydrophilic, it may not precipitate well in ether. Try concentrating the TFA solution under a gentle stream of nitrogen before adding it to the ether. If it still fails to precipitate, you may need to desalt the peptide using a C18 cartridge or perform a buffer exchange.
-
Data Presentation
The following table summarizes quantitative data on the impact of different reagents and conditions on the yield and purity of synthesized peptides. Note that these results are from different studies and may involve different peptide sequences (though often with "difficult" or hydrophobic characteristics similar to cathelicidins), so they should be considered illustrative of relative performance.
| Parameter | Condition/Reagent | Peptide System | Observed Yield/Purity | Reference |
| Coupling Reagent | HBTU/HOBt/DIPEA | LL-37 related peptide (P1) | 69% Crude Purity | [2] |
| HBTU/HOBt/DIPEA | LL-37 related peptide (P2) | 71% Crude Purity | [2] | |
| Solvent | DMF | Hydrophobic transmembrane peptide | 4% Yield | [3] |
| 80% NMP/DMSO | Hydrophobic transmembrane peptide | 12% Yield | [3] | |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | GLP-1 (29-mer) | 81% Yield, 82% Crude Purity | [4] |
| TFA/Phenol (B47542)/H₂O/Thioanisole/EDT (Reagent K) | General | Recommended for sensitive residues | - | |
| Deprotection Time | 10 minutes | Arginine-containing peptide | Efficient deprotection | |
| 3 minutes | Leucine-containing peptide | 80% deprotection efficiency |
Experimental Protocols
1. Kaiser (Ninhydrin) Test for Free Primary Amines
This protocol is used to qualitatively monitor the completion of the coupling reaction.
-
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Small test tubes
-
Heating block or water bath at 100-120°C
-
-
Procedure:
-
Collect a small sample of peptide-resin (a few beads) and place it in a test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense blue solution and beads: Incomplete coupling (free amines present). Recouple the amino acid.
-
Yellow or colorless solution and beads: Complete coupling (no free primary amines). Proceed to the next deprotection step.
-
Note: Proline and other secondary amines will give a reddish-brown color.
-
2. Fmoc Quantification Assay for Resin Loading
This spectrophotometric method determines the loading of the first Fmoc-protected amino acid on the resin or the efficiency of a coupling step.
-
Materials:
-
Accurately weighed dry Fmoc-amino acid resin (approx. 5-10 mg)
-
20% piperidine (B6355638) in DMF (v/v)
-
DMF (spectrophotometry grade)
-
UV-Vis spectrophotometer and quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
-
Procedure:
-
Accurately weigh about 5-10 mg of the dried resin into a small flask.
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.
-
Transfer the supernatant to a volumetric flask of known volume (e.g., 10 mL or 25 mL) and dilute to the mark with DMF. A further dilution may be necessary.
-
Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculate the resin loading (L) in mmol/g using the following formula: L (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Mass (g) × 1 cm) (The molar extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹).
-
3. Peptide Cleavage from Rink Amide or Wang Resin
This protocol describes a standard procedure for the final cleavage and deprotection of the peptide.
-
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS; add other scavengers like EDT as needed)
-
Cold diethyl ether (-20°C)
-
Reaction vessel
-
Centrifuge tubes
-
-
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours (extend time for arginine-rich peptides).[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Decision tree for troubleshooting low yield in SPPS.
References
- 1. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human this compound LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cathelicidin Degradation by Host Proteases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to cathelicidin (B612621) degradation by host proteases.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound stability.
Q1: My this compound peptide is degrading too quickly in my in vitro assay. What are the likely causes and solutions?
A1: Rapid degradation of your this compound peptide is likely due to enzymatic activity. Here’s a troubleshooting guide:
-
Problem: Unexpectedly high protease activity in your sample (e.g., cell lysate, tissue homogenate, or biological fluid).
-
Solution:
-
Add a Protease Inhibitor Cocktail: Immediately before starting your experiment, add a broad-spectrum protease inhibitor cocktail to your sample.[1][2][3][4] Ensure the cocktail is compatible with your downstream analysis. For metalloproteases, ensure your cocktail contains a chelating agent like EDTA, unless your experiment is sensitive to it.[2]
-
Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice to minimize endogenous protease activity.[5]
-
Use Protease-Deficient Cell Lines: If working with cell cultures, consider using commercially available protease-deficient strains for protein expression or as a source for your lysates.
-
-
Problem: The specific host protease you are studying is too active, leading to complete degradation before you can collect meaningful data.
-
Solution:
-
Optimize Enzyme Concentration: Perform a dose-response experiment to determine the optimal concentration of the protease that allows for a measurable degradation rate over your desired time course.
-
Optimize Incubation Time: Shorten the incubation time points to capture the initial degradation kinetics.
-
Q2: I am not seeing any protective effect from my protease inhibitors. Why might this be happening?
A2: If your protease inhibitors appear ineffective, consider the following:
-
Problem: The inhibitor is not specific for the protease degrading your this compound.
-
Solution:
-
Identify the Protease: If the degrading protease is unknown, you can use a panel of specific protease inhibitors to identify the class of protease (e.g., serine, cysteine, metalloprotease).
-
Use a Broad-Spectrum Cocktail: In the absence of a known protease, a well-formulated protease inhibitor cocktail is your best option.[1][2]
-
-
Problem: The inhibitor concentration is too low.
-
Solution:
-
Increase Inhibitor Concentration: The recommended 1X concentration for commercial cocktails may be insufficient for samples with high protease loads. Try increasing the concentration to 2X or 3X.[2]
-
Consult IC50/Ki Values: If using a specific inhibitor, ensure your working concentration is significantly above the reported IC50 or Ki value for the target protease.
-
-
Problem: The inhibitor has degraded.
-
Solution:
Q3: My modified this compound (e.g., with D-amino acid substitutions) is still showing degradation. What could be the reason?
A3: While modifications like D-amino acid substitution significantly enhance stability, some residual degradation can occur.
-
Problem: Incomplete protection from proteolysis.
-
Solution:
-
Position of Substitution: The location of the D-amino acid substitution is critical. Ensure that the substitution is at or near the protease cleavage site.
-
Multiple Substitutions: A single substitution may not be sufficient. Consider introducing multiple D-amino acids at susceptible positions.
-
Alternative Modifications: Explore other stability-enhancing modifications such as cyclization or PEGylation.
-
-
Problem: The modified peptide has altered secondary structure, exposing new cleavage sites.
-
Solution:
Q4: I am having trouble with the reproducibility of my this compound stability assay using HPLC.
A4: Reproducibility issues in HPLC-based stability assays can arise from several factors related to sample preparation and the analytical method itself.
-
Problem: Variability in sample handling.
-
Solution:
-
Consistent Quenching: Ensure immediate and consistent stopping of the enzymatic reaction at each time point by adding a quenching solution (e.g., trifluoroacetic acid, acetonitrile).[5]
-
Standardized Sample Preparation: Follow a strict protocol for sample preparation, including consistent vortexing and centrifugation steps to remove precipitated proteins.[5]
-
-
Problem: Issues with the HPLC method.
-
Solution:
-
Method Validation: Validate your HPLC method for linearity, precision, and accuracy according to ICH guidelines.
-
Stable Baseline: Equilibrate the column thoroughly with the mobile phase before each run to ensure a stable baseline.[9]
-
Consistent Injection Volume: Use an autosampler for precise and consistent injection volumes.
-
Peptide-Specific Optimization: The choice of column, mobile phase, and gradient needs to be optimized for your specific this compound peptide.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound degradation and inhibition.
Table 1: Protease-Mediated Degradation of LL-37
| Protease | Source | Concentration | Incubation Time | Result | Reference |
| Trypsin | Serine Protease | ≥ 10 ng/ml | 6 hours | Complete Degradation | [11] |
| Matrix Metalloproteinase-9 (MMP-9) | Metalloprotease | 50 nM | 6 hours | No Degradation | [11] |
| Neutrophil Elastase | Neutrophil Serine Protease | 0.05 µg in 25 µL | 1-18 hours | Degradation Observed | |
| Cathepsin G | Neutrophil Serine Protease | 0.5 µg in 25 µL | 1-18 hours | Degradation Observed | |
| Aureolysin | S. aureus Metalloprotease | Various | Time-dependent | Degradation & Inactivation | [12] |
| V8 Protease | S. aureus Serine Protease | Various | Time-dependent | Cleavage, but C-terminal fragment remains active | [12] |
Table 2: Inhibition Constants (Ki) of Select Protease Inhibitors
| Inhibitor | Target Protease | Ki Value (nM) | Reference |
| Murine SLPI | Murine Neutrophil Elastase | 5 | [13] |
| Murine SLPI | Murine Cathepsin G | 0.12 | [13] |
| Human SLPI | Murine Neutrophil Elastase | 0.02 | [13] |
| Human SLPI | Murine Cathepsin G | 0.02 | [13] |
| Murine SLPI | Human Neutrophil Elastase | 1.4 | [13] |
| Murine SLPI | Human Cathepsin G | 90 | [13] |
| Human SLPI | Human Neutrophil Elastase | 0.3 | [13] |
| Human SLPI | Human Cathepsin G | 10 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: In Vitro this compound Stability Assay using RP-HPLC
This protocol details the steps to assess the stability of a this compound peptide in the presence of a specific protease.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer).
-
Protease stock solution (e.g., Neutrophil Elastase, Trypsin).
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water).
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, this compound peptide to a final concentration (e.g., 10 µM), and the protease to a final concentration that allows for a measurable degradation over time. b. Prepare a control sample without the protease. c. Incubate the tubes at 37°C.
-
Time-Course Sampling: a. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately add the aliquot to a tube containing an equal volume of cold Quenching Solution to stop the reaction.[5]
-
Sample Preparation for HPLC: a. Vortex the quenched samples. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated proteins.[5] c. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the sample. c. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).[9] d. Monitor the absorbance at 214 nm or 220 nm.[9][14]
-
Data Analysis: a. Determine the peak area of the intact this compound peptide at each time point. b. Plot the percentage of remaining intact peptide against time. c. Calculate the half-life (t½) of the peptide under the tested conditions.
Protocol 2: Quantitative Analysis of this compound Degradation by Western Blot
This protocol allows for the visualization and semi-quantitative analysis of this compound degradation.
Materials:
-
This compound peptide and protease as in Protocol 1.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the this compound peptide.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Gel imaging system.
Procedure:
-
In Vitro Degradation Assay: a. Perform the degradation assay as described in Protocol 1 (steps 1a-c). b. At each time point, stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal volumes of the samples onto the SDS-PAGE gel and run the electrophoresis. b. Transfer the separated proteins to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST.
-
Detection and Analysis: a. Add the chemiluminescent substrate and capture the image using a gel imaging system. b. Perform densitometry analysis on the bands corresponding to the intact this compound to quantify the degradation over time.[15]
Visualizations
Signaling and Degradation Pathways
Caption: Processing of hCAP-18 to LL-37 and subsequent degradation by host and bacterial proteases.
Experimental Workflow
Caption: General experimental workflow for assessing this compound stability against proteases.
Logical Relationship: Strategies to Overcome Degradation
Caption: Key strategies to mitigate the proteolytic degradation of cathelicidins in experimental settings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. interchim.fr [interchim.fr]
- 4. bio-protech.com.tw [bio-protech.com.tw]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. Stability of the this compound peptide LL-37 in a non-healing wound environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Human Antimicrobial Peptide LL-37 by Staphylococcus aureus-Derived Proteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of murine neutrophil serine proteinases by human and murine secretory leukocyte protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation, Characterization, In Vitro Release and Degradation of this compound-BF-30-PLGA Microspheres | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antimicrobial Assays for Cathelicidin Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing antimicrobial assays for cathelicidin (B612621) activity.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound antimicrobial assays.
Question: Why are my Minimum Inhibitory Concentration (MIC) results for the same this compound inconsistent across experiments?
Answer: Inconsistent MIC results are a common challenge and can stem from several factors. Here are the key areas to troubleshoot:
-
Standardization of Bacterial Inoculum: Ensure the starting bacterial concentration is consistent. A 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, is recommended before further dilution.[1]
-
Peptide Handling and Stability: Cathelicidins are peptides and can be susceptible to degradation or adsorption to surfaces.
-
Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Dilution: When preparing serial dilutions, use low-protein-binding polypropylene (B1209903) tubes and pipette tips. It is also advisable to prepare fresh dilutions for each experiment.[2][3]
-
-
Assay Medium: The composition of the culture medium can significantly impact this compound activity.
-
Salt Concentration: High salt concentrations can inhibit the activity of many cathelicidins. Standard media like Mueller-Hinton Broth (MHB) can have high salt content. Consider using a low-salt buffer or medium if you observe reduced activity.[4][5]
-
Cation Concentration: Assays should be performed in cation-adjusted Mueller-Hinton Broth (CA-MHB) to ensure consistency.[6]
-
-
Incubation Time and Temperature: Adhere strictly to the incubation times (e.g., 18-24 hours for MIC) and temperature (e.g., 37°C) as specified in your protocol.[1]
-
Plasticware: Different plastics can have varying levels of peptide adsorption. Consistency in the type and brand of microtiter plates used is recommended.[3]
Question: My this compound shows high activity in initial screens but is inactive in the presence of serum. What is happening?
Answer: The presence of serum can significantly reduce the antimicrobial activity of cathelicidins. This is often due to:
-
Protein Binding: Cathelicidins can bind to serum proteins, such as albumin, which reduces the effective concentration of the free, active peptide.[7][8]
-
Proteolytic Degradation: Serum contains proteases that can degrade the peptide.[8][9] While some cathelicidins like LL-37 show fair resistance to degradation in wound fluid, this can vary.[9]
To investigate this, you can perform your antimicrobial assays with increasing concentrations of serum to quantify the inhibitory effect.[7]
Question: I am not seeing clear zones of inhibition in my radial diffusion assay. What could be the problem?
Answer: A lack of clear inhibition zones in a radial diffusion assay can be due to several factors:
-
Peptide Concentration: The concentration of the this compound may be too low to inhibit the growth of the bacteria. Try increasing the concentration of the peptide applied to the wells.
-
Agarose (B213101) and Buffer Composition: The type of agarose and the buffer used can affect peptide diffusion and activity. Use a low-electroendosmosis (EEO) type agarose. The buffer should have a low salt concentration (e.g., 10 mM Tris buffer, pH 7.4).[7]
-
Bacterial Lawn: Ensure a uniform and confluent lawn of bacteria. The bacterial suspension should be in its mid-logarithmic growth phase for optimal results.[7]
-
Incubation Conditions: Ensure the plates are incubated at the optimal temperature for the specific bacterial strain.
-
Incomplete Diffusion: If the calibration curve is poor, it may be due to incomplete diffusion. In such cases, incubating for an additional 24 hours before measuring the zones may help.[10]
Frequently Asked Questions (FAQs)
Q1: Which antimicrobial assay is best for evaluating cathelicidins?
A1: The choice of assay depends on the specific information you are seeking:
-
Broth Microdilution Assay: This is the standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits visible bacterial growth.[1][11]
-
Radial Diffusion Assay (RDA): RDA is useful for screening the activity of peptides and observing the effect of environmental factors like salt concentration. The size of the clearing zone is proportional to the antimicrobial activity.[7][12]
-
Time-Kill Kinetic Assay: This assay provides information on the rate at which a this compound kills a bacterial population over time.[13][14] This is valuable for understanding whether the peptide is bactericidal or bacteriostatic.
Q2: How does salt concentration affect this compound activity?
A2: High salt concentrations generally decrease the antimicrobial activity of many cathelicidins.[4][15] This is because the initial interaction between the cationic peptide and the negatively charged bacterial membrane is electrostatic. High concentrations of cations in the medium can shield the bacterial surface charge, thus interfering with peptide binding.[8] However, the salt sensitivity varies among different cathelicidins.[4]
Q3: What is the mechanism of action of cathelicidins?
A3: Cathelicidins are typically cationic and amphipathic, allowing them to interact with and disrupt the negatively charged membranes of microbes.[15][16] The primary mechanism involves damaging and puncturing the cell membrane, leading to the leakage of intracellular contents and cell death.[17] Some models suggest a "carpet-like" mechanism where the peptides accumulate on the bacterial surface and disrupt the membrane integrity.[18][19]
Quantitative Data Summary
Table 1: Influence of NaCl Concentration on the Minimum Inhibitory Concentration (MIC) of this compound-RC1 against E. coli ATCC25922.
| NaCl Concentration (mM) | MIC (µg/ml) |
| 0 | 4.69 |
| 50 | 4.69 |
| 100 | 4.69 |
| 150 | 9.38 |
| 200 | 9.38 |
| 400 | 18.75 |
Data extracted from Ling et al., 2014.[20]
Table 2: MICs of Various Cathelicidins against Different Bacterial Strains.
| Peptide | Bacterial Strain | MIC (µg/ml) |
| BMAP-27 | K. pneumoniae | ≤16 |
| BMAP-27 | S. marcescens | ≤16 |
| BMAP-27 | E. cloacae | <4 |
| BMAP-27 | E. coli | ≤16 |
| BMAP-27 | P. aeruginosa | ≤16 |
| LL-37 | K. pneumoniae | ≥32 |
| LL-37 | S. marcescens | ≥32 |
| LL-37 | E. cloacae | ≥32 |
| LL-37 | E. coli | ≥32 |
| LL-37 | P. aeruginosa | ≥32 |
Data represents median values from at least three independent assays as reported by Lin et al., 2020.[21]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol determines the lowest concentration of a this compound that inhibits the visible growth of a bacterium.[1]
Materials:
-
This compound stock solution
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)[1]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into CA-MHB and grow overnight at 37°C.
-
Standardization of Inoculum: Dilute the overnight culture in fresh CA-MHB to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[1]
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of the this compound in CA-MHB directly in the 96-well plate. Concentrations can range, for example, from 64 µg/mL down to 0.125 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: Bacteria in CA-MHB without this compound.
-
Negative Control: CA-MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the this compound at which no visible bacterial growth (turbidity) is observed.[1]
Radial Diffusion Assay
This assay measures the antimicrobial activity of a this compound by the formation of a zone of growth inhibition in an agar (B569324) gel seeded with bacteria.[7]
Materials:
-
This compound solution
-
Bacterial strain
-
Tryptic Soy Broth (TSB)
-
Low-electroendosmosis-type agarose
-
10 mM Tris buffer (pH 7.4)
-
Petri dishes
Procedure:
-
Bacterial Culture Preparation: Grow bacteria to mid-logarithmic phase in TSB. Centrifuge the culture, wash the pellet with 10 mM Tris buffer, and resuspend.
-
Agar Gel Preparation: Prepare a 1% (w/v) agarose solution in 10 mM Tris buffer. Autoclave and cool to 50°C.
-
Seeding the Gel: Add the washed bacterial suspension to the molten agarose to a final concentration of approximately 4 x 10⁶ CFU/mL. Mix gently and pour into petri dishes.
-
Well Creation: Once the gel has solidified, create small wells (e.g., 3 mm diameter) in the agar.
-
Sample Application: Add a defined volume of the this compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 3 hours to allow for peptide diffusion, followed by an overnight incubation at 37°C in a rich medium overlay (e.g., double-strength TSB in 1% agarose) to allow for bacterial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well. The diameter is proportional to the antimicrobial activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 4. Bactericidal Activity of Mammalian this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparing this compound Susceptibility of the Meningitis Pathogens Streptococcus suis and Escherichia coli in Culture Medium in Contrast to Porcine or Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Identification and Biological Evaluation of Antimicrobial Peptides Based on Human this compound LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]
- 9. Stability of the this compound peptide LL-37 in a non-healing wound environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radial Immunodiffusion Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iitg.ac.in [iitg.ac.in]
- 13. Characterization and functional analysis of this compound-MH, a novel frog-derived peptide with anti-septicemic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 18. Activity of Antimicrobial Peptide; this compound, on Bacterial Infection [openbiochemistryjournal.com]
- 19. Activity of Antimicrobial Peptide; this compound, on Bacterial Infection [openbiochemistryjournal.com]
- 20. Item - Salt tolerance of the antimicrobial activitiy of this compound-RC1. - Public Library of Science - Figshare [plos.figshare.com]
- 21. journals.asm.org [journals.asm.org]
Technical Support Center: Mitigating Cathelicidin Peptide Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cathelicidin (B612621) peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to in vitro cytotoxicity during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with high cytotoxicity in your experiments involving this compound peptides.
Problem 1: High levels of mammalian cell death observed in cytotoxicity assays (e.g., MTT, LDH).
Possible Cause: The inherent cytotoxicity of the native this compound peptide sequence at the concentrations required for antimicrobial activity. Full-length peptides like LL-37 can damage the plasma membranes of various mammalian cells, including erythrocytes, lymphocytes, and fibroblasts.[1]
Solutions:
-
Peptide Modification:
-
Truncation: Utilize shorter analogs of the full-length peptide. Truncation can reduce toxicity while preserving antimicrobial activity by limiting protease cleavage sites and improving selectivity.[1][2] For example, naturally occurring truncated forms of LL-37, such as RK-31, KS-30, and KR-20, exhibit antimicrobial effects.[1][2] Synthetic truncated analogs like FK-13, FK-16, and KR-12 are also effective options.[1][2]
-
Amino Acid Substitution: Replace specific amino acids to modulate hydrophobicity and charge.
-
Substitute hydrophobic residues with mildly hydrophilic amino acids (e.g., Glutamine, Lysine). This has been shown to lower hemolytic activity while maintaining cell-penetrating capabilities.[1]
-
Replace certain amino acids to reduce the overall positive charge. A reduction from +6 (in native LL-37) to +4 or +3 in derivatives can decrease toxicity.[2]
-
Incorporate D-amino acids instead of L-amino acids at protease-sensitive positions to increase stability against proteolytic degradation, which can indirectly influence cytotoxicity profiles.[1]
-
-
-
Formulation Strategies:
-
Nanoscale Delivery Systems: Encapsulate the peptide in liposomes, polymeric nanoparticles (e.g., PLGA microspheres), or hydrogels.[3][4] This facilitates targeted delivery, allows for slow and sustained release, and can mitigate cytotoxic effects by preventing high local concentrations of the free peptide.[3][4][5]
-
Complexation with Other Molecules: The drug suramin (B1662206) has been shown to interact with LL-37, inducing structural changes and aggregation that hinder its interaction with cell membranes and reduce cytotoxicity.[6]
-
Problem 2: Significant hemolysis observed in red blood cell lysis assays.
Possible Cause: High hydrophobicity and cationicity of the peptide, leading to non-specific interactions with the zwitterionic membranes of erythrocytes.[2]
Solutions:
-
Modify Physicochemical Properties:
-
Reduce Hydrophobicity: Excessive hydrophobicity can lead to non-selective membrane disruption. Selective substitution of hydrophobic residues can decrease hemolytic activity.[1]
-
Modulate Net Charge: While a positive charge is crucial for antimicrobial activity, an excessively high net charge can increase cytotoxicity. Aim for a balanced charge that maintains antimicrobial efficacy while minimizing damage to host cells.[1] For instance, substituting a hydrophobic amino acid with a cationic residue in the hydrophobic face of the peptide OP-145 enhanced membrane selectivity and reduced toxicity.[1]
-
-
Truncate the Peptide: Structure-activity relationship studies on peptides like BMAP-27 and BMAP-28 have shown that N-terminal fragments lacking the hydrophobic C-terminal region are virtually devoid of hemolytic activity while retaining comparable antimicrobial potency.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the cytotoxicity of this compound peptides?
The main strategies include:
-
Peptide Sequence Modification: This involves truncation, amino acid substitution, and terminal modifications (e.g., N-terminal acetylation, C-terminal amidation).[1][4]
-
Modulation of Physicochemical Properties: Optimizing the peptide's net charge, hydrophobicity, and amphipathicity is crucial.[1][8]
-
Formulation and Delivery Systems: Utilizing nanoscale carriers like liposomes and nanoparticles to encapsulate the peptides.[3][4][5]
-
Combination Therapy: Using cathelicidins in conjunction with conventional antibiotics can allow for lower, less toxic concentrations of the peptide to be used.[5]
Q2: How does amino acid substitution affect this compound cytotoxicity?
Amino acid substitution can significantly impact cytotoxicity by altering the peptide's physicochemical properties. Replacing hydrophobic residues with more hydrophilic ones can reduce non-specific membrane interactions and lower toxicity.[1] For example, substituting leucine (B10760876) with phenylalanine in this compound-5(1-18) was shown to increase its toxic effect, highlighting the importance of specific hydrophobic residues.[9] Conversely, replacing a hydrophobic amino acid with a cationic one can sometimes enhance membrane selectivity for microbial over mammalian cells.[1]
Q3: Can I use a shorter version of my this compound peptide to reduce toxicity?
Yes, truncation is a very effective strategy. Shorter fragments of cathelicidins, such as KR-12 derived from LL-37, often exhibit reduced toxicity and increased stability while maintaining potent antimicrobial activity.[1][2]
Q4: What in vitro assays are recommended for evaluating this compound cytotoxicity?
Standard assays include:
-
Hemolysis Assay: Measures the lysis of red blood cells and is a good indicator of membrane-disrupting activity against eukaryotic cells.[10][11]
-
Cell Viability Assays:
Q5: Are there any formulation approaches to minimize cytotoxicity?
Yes, formulation strategies are a promising avenue. Encapsulating cathelicidins in delivery systems like poly(D,L-lactide-co-glycolide) (PLGA) microspheres, liposomes, or derivatized hyperbranched polyglycerols (dHPG) can enable slow, sustained release, minimizing peptide aggregation and toxicity.[3]
Data Presentation
Table 1: Comparison of Cytotoxicity of this compound Peptides and Their Analogs
| Peptide | Modification | Cell Line | Cytotoxicity Metric (IC50/HC50) | Fold Change in Toxicity vs. Parent | Reference |
| LL-37 | Parent Peptide | SW-620 (colon cancer) | IC50: 15.28 ± 6.67 µM (48h) | - | [12] |
| FK-16 | Truncated LL-37 | SW-620 (colon cancer) | IC50: > 50 µM | > 3.3-fold decrease | [12] |
| Peptoid 1 | This compound-mimetic | J774A.1 (macrophage) | IC50: 12.5 µM | - | [13] |
| Peptoid 1-11mer | Modified Peptoid 1 | J774A.1 (macrophage) | IC50: 50 µM | 4-fold decrease | [13] |
| Peptoid 1-C134mer | Modified Peptoid 1 | J774A.1 (macrophage) | IC50: 100 µM | 8-fold decrease | [13] |
| BMAP-27 | Parent Peptide | Mammalian cells | Toxic above 10 µM | - | [7] |
| BMAP-27(1-18) | Truncated BMAP-27 | Mammalian cells | Virtually devoid of cytotoxicity | Significant decrease | [7] |
| BMAP-28 | Parent Peptide | Mammalian cells | Toxic above 10 µM | - | [7] |
| BMAP-28(1-18) | Truncated BMAP-28 | Mammalian cells | Virtually devoid of cytotoxicity | Significant decrease | [7] |
IC50: Half-maximal inhibitory concentration; HC50: Half-maximal hemolytic concentration.
Experimental Protocols
1. Hemolysis Assay
Objective: To determine the hemolytic activity of a this compound peptide against mammalian red blood cells (RBCs).
Materials:
-
Freshly drawn mammalian blood (e.g., human, mouse) with an anticoagulant (e.g., heparin, EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
0.9% Saline.
-
This compound peptide stock solution.
-
1% Triton X-100 in PBS (positive control for 100% hemolysis).
-
Microcentrifuge tubes.
-
96-well microplate.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm.
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant and buffy coat.
-
Wash the RBC pellet with 3-5 volumes of cold PBS, gently resuspending the cells, and centrifuge again. Repeat this washing step three times.
-
Resuspend the washed RBCs in 0.9% saline to a final concentration of 2-8% (v/v).
-
-
Assay Setup:
-
In microcentrifuge tubes or a 96-well plate, add serial dilutions of the this compound peptide prepared in 0.9% saline.
-
Prepare controls:
-
Negative Control: 0.9% saline only (0% hemolysis).
-
Positive Control: 1% Triton X-100 (100% hemolysis).
-
-
Add the RBC suspension to each tube/well to achieve a final desired peptide concentration and incubate at 37°C for 30-60 minutes.[10]
-
-
Measurement:
-
Centrifuge the tubes/plate at 1,000 x g for 5-15 minutes to pellet the intact RBCs.[10]
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100[10]
-
2. MTT Cell Viability Assay
Objective: To assess the cytotoxicity of a this compound peptide by measuring the metabolic activity of mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, fibroblasts).
-
Complete cell culture medium.
-
This compound peptide stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well cell culture plates.
-
CO2 incubator.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include a "cells only" control (untreated) and a "medium only" blank.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Calculate cell viability as a percentage of the untreated control: % Cell Viability = (Abs_treated / Abs_untreated_control) * 100
-
Visualizations
References
- 1. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the therapeutic potential of cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design of PCR12mod6, a this compound-HR-Derived Peptide with Enhanced Dual-Action Antimicrobial and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lessons from a Single Amino Acid Substitution: Anticancer and Antibacterial Properties of Two Phospholipase A2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Peptides Restrict Bacterial Growth via Membrane Perturbation and Induction of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening of this compound-Derived Anticancer Peptides and Validation of Their Production in the Probiotic Limosilactobacillus fermentum KUB-D18 Using Genome-Scale Metabolic Modeling and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing Cathelicidin Activity in High Salt Physiological Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cathelicidins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying cathelicidin (B612621) activity in high salt physiological conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.
Issue 1: Diminished or Absent Antimicrobial Activity in High Salt Conditions
-
Question: My this compound peptide shows potent activity in low salt buffers, but its efficacy is significantly reduced or completely lost in physiological salt concentrations (e.g., 150 mM NaCl). Is this expected?
-
Answer: Yes, this is a well-documented phenomenon for many cathelicidins, including the human peptide LL-37.[1] High salt concentrations can interfere with the electrostatic interactions between the cationic peptide and the negatively charged bacterial membrane, thus hindering its antimicrobial activity. The secondary structure of the peptide can also be affected by the ionic strength of the environment.[2][3]
-
Troubleshooting Steps:
-
Confirm Peptide Integrity: Ensure your peptide stock is not degraded. Verify its concentration and purity using methods like HPLC and mass spectrometry.
-
Include Salt-Resistant Controls: Use a this compound known for its salt-insensitive properties, such as SMAP-29 or CAP18, as a positive control in your assays to ensure the experimental setup is valid.[4]
-
Optimize Assay Medium: Standard media like Mueller-Hinton Broth (MHB) can contain high salt concentrations that inhibit peptide activity. Consider using a low-salt buffer for initial screenings or cation-adjusted MHB.[5]
-
Evaluate Different Salts: The type of salt can influence activity. While NaCl is most commonly used to mimic physiological conditions, consider testing other salts like KCl or MgCl2 if relevant to your specific research question.
-
Consider Peptide Modification: If working with a specific this compound that is salt-sensitive, you may need to consider strategies to enhance its salt resistance, such as amino acid substitutions (e.g., replacing tryptophan with β-naphthylalanine).[2]
-
Issue 2: High Variability in Experimental Replicates
-
Question: I am observing significant variability between my experimental replicates when testing this compound activity in high salt. What could be the cause?
-
Answer: High variability can stem from several factors, including inconsistent inoculum preparation, peptide adsorption to labware, and inaccurate pipetting of viscous salt solutions.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent bacterial starting concentration for every experiment. Use a spectrophotometer to adjust your bacterial suspension to a standard optical density (e.g., 0.5 McFarland standard).
-
Use Low-Binding Plastics: Cationic peptides can adhere to negatively charged surfaces like standard polystyrene plates. Utilize polypropylene (B1209903) or other low-binding microplates and pipette tips to minimize peptide loss.
-
Careful Pipetting: High salt solutions can be more viscous. Ensure accurate and consistent pipetting by using calibrated pipettes and appropriate techniques.
-
Thorough Mixing: Ensure the peptide and bacterial suspension are mixed thoroughly in the high salt medium before incubation.
-
Issue 3: Differentiating Between Loss of Activity and Peptide Aggregation
-
Question: How can I determine if the reduced efficacy of my this compound in high salt is due to a loss of antimicrobial activity or because the peptide is aggregating?
-
Answer: High salt concentrations can induce peptide aggregation, which can be mistaken for a loss of intrinsic activity.
-
Troubleshooting Steps:
-
Visual Inspection: Visually inspect your peptide solutions in high salt for any signs of precipitation or turbidity.
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size of particles in your peptide solution. An increase in particle size in high salt would suggest aggregation.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the secondary structure of your peptide. A significant change in the CD spectrum in high salt may indicate conformational changes that could lead to aggregation or loss of activity.[6]
-
Solubility Assay: Perform a simple solubility test by preparing your peptide in different salt concentrations and centrifuging the samples. A visible pellet after centrifugation indicates precipitation.
-
Issue 4: My Positive Control (Salt-Insensitive Peptide) is Showing Reduced Activity
-
Question: Even my salt-insensitive positive control peptide is showing lower than expected activity in my high salt assay. What could be wrong?
-
Answer: If a known salt-resistant peptide is underperforming, it likely points to a systemic issue with your experimental setup or reagents.
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Check the quality and preparation of all your reagents, including the assay medium, salt solutions, and bacterial culture.
-
Confirm Bacterial Viability: Ensure your bacterial strain is healthy and in the correct growth phase for the assay.
-
Check for Contamination: Contamination of your peptide stock, media, or bacterial culture can interfere with the assay.
-
Review Protocol: Carefully review your entire experimental protocol for any potential errors or inconsistencies.
-
Data Presentation: Quantitative Analysis of this compound Activity in Low vs. High Salt Conditions
The following tables summarize the antimicrobial activity of various cathelicidins against different bacterial strains in low and high salt concentrations, as reported in the literature.
Table 1: EC50 (μg/mL) of Cathelicidins against P. aeruginosa
| Peptide | Low Salt (25 mM NaCl) | High Salt (175 mM NaCl) | Reference |
| mCRAMP | 0.40 ± 0.05 | 1.07 ± 0.16 | [4] |
| rCRAMP | 0.74 ± 0.06 | 2.38 ± 0.61 | [4] |
| SMAP29 | 0.05 ± 0.01 | 0.06 ± 0.01 | [4] |
| CAP18 | 0.22 ± 0.05 | 0.11 ± 0.02 | [4] |
| LL-37 | 0.81 ± 0.13 | 1.47 ± 0.33 | [4] |
Table 2: MIC (μM) of Cathelicidins against Various Bacterial Strains
| Peptide | Organism | Low Salt | High Salt (100-150 mM NaCl) | Reference |
| BMAP-27 | E. coli | 1-2 | Active | [7] |
| BMAP-27 | S. aureus | >8 | Reduced Activity | [7] |
| BMAP-28 | E. coli | 2-4 | Active | [7] |
| BMAP-28 | S. aureus | 1-8 | Active | [7] |
| LL-37 | S. aureus | 1.6 μg/ml (EC50) | >400 μg/ml | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound activity in high salt conditions.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methods to determine the lowest concentration of a this compound that inhibits the visible growth of a microorganism in the presence of high salt.
Materials:
-
Test this compound peptide(s)
-
Salt-insensitive control peptide (e.g., SMAP-29)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB) or other suitable low-salt medium
-
Sterile NaCl solution (e.g., 5 M)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test organism into 5 mL of CA-MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide and Salt Solution Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
In the 96-well plate, perform serial two-fold dilutions of the peptide in CA-MHB.
-
Add the appropriate volume of sterile NaCl solution to each well to achieve the desired final high salt concentration (e.g., 150 mM). Ensure the final volume in each well is consistent.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide and salt solutions.
-
Include a positive control (bacteria in medium with high salt, no peptide) and a negative control (medium with high salt, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Protocol 2: Radial Diffusion Assay
This is a gel-based assay to determine the antimicrobial activity of peptides.
Materials:
-
Test this compound peptide(s)
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB)
-
10 mM Sodium Phosphate (B84403) buffer, pH 7.4
-
Sterile Petri dishes
Procedure:
-
Preparation of Underlay Gel:
-
Prepare a solution of 1% agarose in 10 mM sodium phosphate buffer containing the desired high salt concentration (e.g., 150 mM NaCl).
-
Autoclave the solution and cool to 45-50°C.
-
Pour the agarose into Petri dishes and allow it to solidify.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to mid-log phase in TSB.
-
Wash the bacteria with 10 mM sodium phosphate buffer.
-
Resuspend the bacteria in the buffer to a concentration of approximately 1 x 10^6 CFU/mL.
-
-
Preparation of Overlay Gel:
-
Prepare a 6% TSB, 1% agarose solution in 10 mM sodium phosphate buffer.
-
Autoclave and cool to 45-50°C.
-
Add the prepared bacterial inoculum to the molten agarose and mix gently.
-
Pour this overlay gel on top of the solidified underlay gel.
-
-
Peptide Application:
-
Once the overlay gel has solidified, create small wells (2-3 mm diameter) in the gel.
-
Add a known concentration of the test peptide to each well.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of growth inhibition around each well. The diameter of the clear zone is proportional to the antimicrobial activity of the peptide.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound research in high salt conditions.
Caption: this compound (LL-37) signaling pathways under high salt conditions.
Caption: A generalized workflow for assessing the salt sensitivity of cathelicidins.
Caption: A logical workflow for troubleshooting low this compound activity in high salt.
References
- 1. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal Activity of Mammalian this compound-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing this compound Susceptibility of the Meningitis Pathogens Streptococcus suis and Escherichia coli in Culture Medium in Contrast to Porcine or Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure of the antimicrobial human this compound LL-37 shows oligomerization and channel formation in the presence of membrane mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural and synthetic this compound peptides with anti-microbial and anti-biofilm activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Aggregation of Synthetic Cathelicidin Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage the aggregation of synthetic cathelicidin (B612621) peptides.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of synthetic this compound peptide aggregation?
Aggregation of synthetic this compound peptides is a common issue driven by a combination of intrinsic and extrinsic factors. The primary causes include:
-
Hydrophobic Interactions: this compound peptides often contain hydrophobic residues that can interact with each other, leading to self-association and aggregation, especially in aqueous solutions.[1][2]
-
Secondary Structure Formation: The propensity of peptide chains to form secondary structures, such as β-sheets, can lead to the formation of organized aggregates like amyloid fibrils.[3] This is a principal cause of variability in synthetic efficiency.
-
Electrostatic Interactions: The net charge of a peptide at a given pH influences its solubility. At the isoelectric point (pI), where the net charge is zero, peptides are least soluble and most prone to aggregation.
-
Environmental Factors:
-
pH: The pH of the solution affects the ionization state of acidic and basic amino acid residues, thereby influencing the peptide's net charge and solubility.[3][4][5]
-
Salt Concentration: Salts can either stabilize or destabilize peptides. At low concentrations, salts can screen electrostatic repulsions and promote aggregation. Conversely, high salt concentrations can lead to "salting-out" and precipitation.[3][6][7][8]
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.[3]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1][3]
-
-
Synthesis and Handling:
-
Solid-Phase Peptide Synthesis (SPPS): Aggregation can occur on the resin during synthesis, leading to incomplete reactions and lower yields.[9]
-
Cleavage and Deprotection: The removal of protecting groups and cleavage from the resin can expose hydrophobic regions, leading to aggregation.[10][11]
-
Lyophilization and Reconstitution: The process of freeze-drying and subsequent reconstitution can be a critical step where aggregation occurs.[12][13]
-
Q2: How can I predict the aggregation potential of my synthetic this compound peptide?
Several computational tools and experimental approaches can help predict the aggregation propensity of a peptide sequence:
-
Sequence-Based Prediction Algorithms: Various online tools can predict aggregation-prone regions (APRs) within a peptide sequence based on factors like hydrophobicity, charge, and propensity to form β-sheets.[3][14]
-
Hydrophobicity Profiling: Analyzing the hydrophobicity of the peptide sequence can provide insights into its tendency to aggregate. Peptides with a high content of hydrophobic residues (e.g., Val, Ile, Leu, Phe) are more likely to aggregate.[1][15]
-
Experimental Assessment: Preliminary solubility tests with small amounts of the peptide under different conditions (pH, ionic strength) can provide empirical data on its aggregation potential.
Q3: What are the ideal storage conditions to prevent aggregation?
Proper storage is crucial for maintaining the stability of synthetic this compound peptides:
-
Lyophilized Peptides: For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from light and moisture.[15] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[15]
-
Peptides in Solution: Storing peptides in solution is generally not recommended for long periods. If necessary, prepare stock solutions at a high concentration in an appropriate solvent, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. The choice of solvent is critical and depends on the peptide's properties.
Q4: How does pH influence the aggregation of this compound peptides?
The pH of the solution has a profound effect on peptide aggregation by altering the net charge of the peptide.[3][4][5][16]
-
Away from the Isoelectric Point (pI): At a pH significantly above or below the pI, the peptide will have a net positive or negative charge, respectively. This leads to electrostatic repulsion between peptide molecules, which can prevent aggregation and enhance solubility.
-
At or Near the Isoelectric Point (pI): At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion and making it most susceptible to aggregation and precipitation.
Q5: What is the role of salt concentration in peptide solubility and aggregation?
The effect of salt on peptide aggregation is complex and depends on the specific salt and its concentration.[3][6][7][8]
-
Low Salt Concentrations: Low concentrations of salt can sometimes promote aggregation by shielding the charges on the peptide, reducing electrostatic repulsion.
-
High Salt Concentrations: High salt concentrations can lead to a "salting-out" effect, where the salt ions compete with the peptide for water molecules, reducing the peptide's solubility and causing it to aggregate and precipitate. However, certain salts, known as chaotropic agents, can disrupt the structure of water and interfere with hydrophobic interactions, thereby preventing aggregation.[1][9]
Q6: Can I use chemical modifications to prevent aggregation?
Yes, chemical modifications can be a powerful strategy to reduce aggregation:
-
Amino Acid Substitution: Replacing aggregation-prone hydrophobic residues with more hydrophilic or charged amino acids can significantly improve solubility.[14]
-
N-terminal Acetylation and C-terminal Amidation: These modifications neutralize the terminal charges, which can sometimes improve stability by preventing certain electrostatic interactions.
-
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide and sterically hinder aggregation.
-
Backbone Protection: During SPPS, using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the hydrogen bonding that leads to on-resin aggregation.[9][17]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets and reducing aggregation during synthesis.[9][17][18]
Q7: What are some common excipients or additives that can be used to prevent aggregation?
A variety of excipients can be used to stabilize peptide formulations and prevent aggregation:[3][12][13][19]
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols like mannitol (B672) and sorbitol, can stabilize peptides by promoting the preferential hydration of the peptide.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizing agents by suppressing aggregation.[13][14][20] Arginine is particularly effective at preventing protein aggregation.[21]
-
Surfactants: Non-ionic surfactants like polysorbates (Tween 20, Tween 80) and poloxamers can prevent aggregation at interfaces and solubilize hydrophobic peptides.[13][19][20][22]
-
Polymers: Polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) can sterically stabilize peptides.
-
Dendrimers: Polyamidoamine (PAMAM) dendrimers with a guanidinium (B1211019) surface have been shown to be highly effective at preventing protein aggregation, extending shelf-life significantly.[21]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic side chains, preventing intermolecular interactions.[19][23]
Part 2: Troubleshooting Guide
Problem: My peptide has already aggregated. Can I rescue it?
Possible Cause: The peptide has formed insoluble aggregates due to unfavorable conditions.
Solutions:
-
Sonication: Gentle sonication can sometimes break up amorphous aggregates.[9][18]
-
Strong Solvents/Chaotropic Agents: Attempt to dissolve the aggregated peptide in a small amount of a strong organic solvent like DMSO or DMF, or a denaturing solution containing guanidine (B92328) hydrochloride (6 M) or urea (B33335) (8 M).[24][25] Once dissolved, slowly dilute the solution into your desired aqueous buffer.
-
pH Adjustment: Try dissolving the aggregate in a solution with a pH far from the peptide's pI (e.g., acidic solution for a basic peptide).
-
TFA/HFIP Treatment: For very stubborn aggregates, a procedure involving dissolution in trifluoroacetic acid (TFA) followed by hexafluoroisopropanol (HFIP) and subsequent evaporation can disaggregate the peptide.[26]
Problem: I am observing precipitation during peptide synthesis or purification. What should I do?
Possible Cause: On-resin aggregation during SPPS or aggregation upon cleavage and deprotection.
Solutions for On-Resin Aggregation:
-
Change Solvents: Switch from DMF to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add DMSO.[9][18]
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C) to disrupt secondary structures.[9][18]
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like NaClO₄ or KSCN before coupling.[1][9][18]
-
Incorporate "Kink-Inducing" Moieties: Introduce pseudoproline dipeptides or use backbone-protecting groups (Dmb, Hmb) at strategic positions in the peptide sequence.[9][18]
Solutions for Post-Cleavage Aggregation:
-
Detergent in Cleavage Cocktail: For very hydrophobic peptides, adding a detergent like sodium dodecyl sulfate (B86663) (SDS) to the cleavage cocktail can prevent aggregation.[11]
-
Direct Purification: After cleavage, dissolve the crude peptide directly in a strong solvent (e.g., DMSO, guanidine-HCl) and then dilute it into the initial mobile phase for HPLC purification.
Problem: My peptide is not dissolving properly. What solvents should I try?
Possible Cause: The peptide is highly hydrophobic or has a net neutral charge at the pH of the solvent.
Solution Strategy:
-
Determine the Net Charge:
-
Basic Peptides (net positive charge): Try dissolving in sterile water. If that fails, try 10-30% acetic acid.[25][27]
-
Acidic Peptides (net negative charge): Start with sterile water. If unsuccessful, try a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate or a very small amount of ammonium hydroxide.[15][25] Avoid basic solutions if the peptide contains cysteine.[25]
-
Neutral or Hydrophobic Peptides: These are often the most challenging. Start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer.[15][24][25][27][28] For peptides that tend to aggregate, using 6 M guanidine-HCl or 8 M urea may be necessary.[24][25]
-
Problem: I am seeing a loss of peptide concentration over time. Is this due to aggregation?
Possible Cause: Loss of peptide from solution can be due to aggregation and subsequent precipitation, or adsorption to surfaces.
Troubleshooting Steps:
-
Visual Inspection: Check for any visible precipitates or cloudiness in the solution.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates in solution.[29][30][31][32][33] An increase in the average particle size or polydispersity index over time is indicative of aggregation.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate and quantify monomers from aggregates.
-
Thioflavin T (ThT) Assay: If you suspect the formation of amyloid-like fibrils, a ThT assay can be used. ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures.[3][34][35][36][37][38]
Part 3: Experimental Protocols
Protocol for Peptide Solubility Testing
This protocol provides a systematic approach to determine the optimal solvent for your synthetic this compound peptide.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
0.1% Acetic acid in water
-
0.1 M Ammonium bicarbonate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Start with a small amount: Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg) for the initial test.
-
Determine the peptide's charge: Calculate the theoretical net charge of your peptide at neutral pH.
-
Systematic Solvent Testing:
-
For Basic Peptides (Net Positive Charge): a. Add a small volume of sterile water to the peptide and vortex. b. If not dissolved, add 0.1% acetic acid and vortex/sonicate.
-
For Acidic Peptides (Net Negative Charge): a. Add a small volume of sterile water to the peptide and vortex. b. If not dissolved, add 0.1 M ammonium bicarbonate and vortex/sonicate.
-
For Neutral/Hydrophobic Peptides: a. Add a minimal amount of DMSO, DMF, or ACN to the peptide to create a concentrated stock solution. b. Vortex and sonicate until fully dissolved. c. Slowly add this stock solution dropwise to your desired aqueous buffer while vortexing.
-
-
Observe and Record: Note the solvent in which the peptide dissolves completely. If precipitation occurs upon dilution, the peptide may have reached its solubility limit in that buffer.
Protocol for Thioflavin T (ThT) Assay to Monitor Aggregation
This assay is used to detect the formation of amyloid-like fibrils.
Materials:
-
Thioflavin T (ThT)
-
Phosphate buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile water. Filter through a 0.2 µm syringe filter.[37] Store in the dark.
-
Prepare ThT Working Solution: Dilute the ThT stock solution in PBS to a final concentration of 25 µM.[37]
-
Set up the Assay:
-
In each well of the 96-well plate, add your peptide sample at the desired concentration.
-
Add the ThT working solution to each well.
-
Include control wells with buffer and ThT only (for background fluorescence) and a known aggregating peptide if available (positive control).
-
-
Incubation and Measurement:
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve with an increase in fluorescence is indicative of amyloid fibril formation.[3]
Protocol for Dynamic Light Scattering (DLS) to Characterize Aggregates
DLS is a non-invasive technique to measure the size distribution of particles in a solution.
Materials:
-
Peptide solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare your peptide solution in a suitable, filtered buffer.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, non-colloidal particles.
-
-
Instrument Setup:
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle) according to the manufacturer's instructions.
-
-
Measurement:
-
Carefully transfer the supernatant of your centrifuged sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity.
-
-
Data Analysis:
-
The instrument software will analyze the autocorrelation function of the scattered light to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.
-
An increase in Rh or PDI over time or under different conditions indicates aggregation.
-
Part 4: Data and Visualizations
Data Presentation
Table 1: Effect of pH on the Solubility of a Hypothetical this compound Peptide (pI ≈ 9.5)
| pH | Net Charge | Observed Solubility | Tendency to Aggregate |
| 4.0 | Highly Positive | High | Low |
| 7.0 | Positive | Moderate | Moderate |
| 9.5 | Neutral | Very Low | High |
| 11.0 | Negative | High | Low |
Table 2: Influence of Excipients on the Aggregation of a this compound Peptide
| Excipient | Concentration | Aggregation Onset (Time) | % Aggregation (at 24h) |
| None | - | 2 hours | 85% |
| Arginine | 50 mM | 12 hours | 20% |
| Sucrose | 100 mM | 8 hours | 35% |
| Polysorbate 80 | 0.05% | > 24 hours | < 5% |
Mandatory Visualizations
Caption: A simplified model of the nucleation-dependent aggregation pathway.
Caption: A decision tree for troubleshooting common peptide aggregation issues.
Caption: An experimental workflow for identifying optimal anti-aggregation conditions.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 5. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 6. Effect of salt on the interactions of antimicrobial peptides with zwitterionic lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a monovalent salt on the energetics of an antimicrobial-peptide: micelle dissociation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurelis.com [neurelis.com]
- 13. scispace.com [scispace.com]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Dendrimer and Peptide Based Excipients for the Attenuation of Protein Aggregation | MIT Technology Licensing Office [tlo.mit.edu]
- 22. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 23. pubs.acs.org [pubs.acs.org]
- 24. lifetein.com [lifetein.com]
- 25. genscript.com [genscript.com]
- 26. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 28. biobasic.com [biobasic.com]
- 29. zentriforce.com [zentriforce.com]
- 30. medium.com [medium.com]
- 31. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 32. enovatia.com [enovatia.com]
- 33. news-medical.net [news-medical.net]
- 34. Thioflavin T spectroscopic assay [assay-protocol.com]
- 35. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 36. tandfonline.com [tandfonline.com]
- 37. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 38. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recombinant Cathelicidin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purification efficiency of recombinant cathelicidins.
Troubleshooting Guide
This section addresses common issues encountered during the expression and purification of recombinant cathelicidins, offering potential causes and actionable solutions.
Question: Why is my recombinant cathelicidin (B612621) yield consistently low?
Possible Causes:
-
Suboptimal Codon Usage: The codon usage of your this compound gene may not be optimized for your expression host (e.g., E. coli), leading to inefficient translation.[1][2][3]
-
Toxicity to Host Cells: Cathelicidins are antimicrobial peptides and can be toxic to the expression host, leading to cell death or reduced growth.[4][5]
-
Proteolytic Degradation: The expressed this compound may be degraded by host cell proteases.[6][7][8]
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower amount of released protein for purification.[5][9]
-
Protein Loss During Purification Steps: The protein may be lost during chromatography steps due to suboptimal buffer conditions or resin choice.
Solutions:
-
Codon Optimization: Synthesize the gene with codons optimized for your expression host. Several online tools and commercial services are available for this purpose.[1][10]
-
Use of Fusion Tags: Express the this compound with a fusion partner like Thioredoxin (Trx), Maltose-Binding Protein (MBP), or Small Ubiquitin-like Modifier (SUMO) to mask its toxicity and potentially improve solubility.[4][11][12][13][14]
-
Lower Induction Temperature and IPTG Concentration: Reducing the cultivation temperature (e.g., to 16-25°C) and the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM) can slow down protein expression, reducing toxicity and promoting proper folding.[5][15]
-
Use Protease-Deficient Strains: Utilize E. coli strains deficient in certain proteases, such as BL21(DE3)pLysS.[6]
-
Add Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your lysis buffer.[8][9]
-
Optimize Lysis: Ensure efficient cell disruption by optimizing sonication parameters (amplitude, cycles, duration) or using alternative methods like French press. Keep the sample on ice to prevent overheating.[4]
-
Optimize Chromatography Conditions: Carefully select the appropriate chromatography resins and optimize buffer pH and salt concentrations to ensure efficient binding and elution of your target protein.
Question: My recombinant this compound is forming inclusion bodies. How can I improve its solubility?
Possible Causes:
-
High Expression Rate: Rapid overexpression can overwhelm the cellular folding machinery, leading to protein aggregation.[5]
-
Hydrophobic Nature of the Peptide: Many cathelicidins have hydrophobic regions that can promote aggregation.
-
Incorrect Disulfide Bond Formation: For cathelicidins containing cysteine residues, improper disulfide bond formation in the reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation.
Solutions:
-
Optimize Expression Conditions: As with low yield, reduce the induction temperature and IPTG concentration to slow down expression and facilitate proper folding.[5]
-
Co-expression with Chaperones: Co-express molecular chaperones that can assist in the proper folding of your protein.
-
Use Solubility-Enhancing Fusion Tags: Fusion partners like MBP and GST are known to improve the solubility of recombinant proteins.[12][13]
-
Express in Eukaryotic Systems: Consider using a eukaryotic expression system like Pichia pastoris, which possesses the machinery for post-translational modifications and may promote proper folding.
-
Inclusion Body Solubilization and Refolding: If inclusion body formation is unavoidable, you can purify the inclusion bodies, solubilize them using strong denaturants (e.g., 8M Urea (B33335) or 6M Guanidine-HCl), and then refold the protein into its active conformation.
Question: How can I effectively remove endotoxins from my purified this compound preparation?
Possible Causes:
-
Source of Endotoxins: Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria like E. coli and are released during cell lysis.[16]
-
Binding to Cationic Peptides: Cathelicidins are often cationic and can bind to the negatively charged endotoxins, making their separation challenging.
Solutions:
-
Two-Phase Separation with Triton X-114: This method involves using the non-ionic detergent Triton X-114, which separates into a detergent-rich phase containing the endotoxins upon a temperature shift, while the protein remains in the aqueous phase.[17][18] This method can achieve high removal efficiency.[17]
-
Ion-Exchange Chromatography: Anion-exchange chromatography is effective as endotoxins are strongly negatively charged and will bind to the positively charged resin, while the often positively charged this compound flows through.[17] Conversely, cation-exchange chromatography can be used where the this compound binds to the resin, and endotoxins are washed away.[19]
-
Affinity Chromatography: Resins with immobilized polymyxin (B74138) B, which has a high affinity for the lipid A portion of endotoxins, can be used for their removal.[18]
-
Ultrafiltration: Using membranes with a specific molecular weight cutoff can help separate the larger endotoxin (B1171834) aggregates from the smaller this compound peptide.[17]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity of recombinant cathelicidins?
The yield and purity can vary significantly depending on the specific this compound, the expression system, the fusion partner used, and the purification strategy. However, here is a summary of reported yields for different cathelicidins to provide a general benchmark.
| This compound | Expression System | Fusion Partner | Purification Method | Yield (mg/L of culture) | Purity (%) | Reference |
| This compound-DM | E. coli | Calmodulin (CaM) | RP-HPLC | 2.38 | >95 | [20] |
| This compound-BG | E. coli | Calmodulin (CaM) | RP-HPLC | 3.84 | >95 | [20] |
| rec-Cath-A | E. coli | Thioredoxin (Trx) | Ni2+ Affinity Chromatography | 17.6 | Partially Purified | [4] |
| P-LL37 | E. coli | - | Aggregation-based | 1 | >95 | [21] |
| M-LL37-D | E. coli | - | Aggregation-based | 2 | >95 | [21] |
Q2: Which fusion tag is best for expressing my this compound?
The choice of fusion tag depends on the specific properties of your this compound and your experimental goals.
-
For improved solubility: Maltose-Binding Protein (MBP) and Glutathione S-transferase (GST) are large tags known to enhance the solubility of their fusion partners.
-
To reduce toxicity and aid in purification: Thioredoxin (Trx) is a smaller, highly soluble protein that can help mask the toxicity of the this compound and often improves expression levels.[4]
-
For easy purification: A polyhistidine-tag (His-tag) is a small tag that allows for efficient purification using Immobilized Metal Affinity Chromatography (IMAC).[22] However, it may not significantly improve solubility.
-
For seamless cleavage: The Small Ubiquitin-like Modifier (SUMO) tag can be efficiently and specifically cleaved by SUMO protease, often leaving no extra amino acids on the N-terminus of the target protein.
It is often beneficial to test multiple fusion tags to determine the best option for your specific this compound. A combination of a solubility-enhancing tag and an affinity tag can also be a powerful strategy.[13]
Q3: My this compound is being degraded. What can I do to prevent this?
Proteolytic degradation is a common problem when expressing heterologous proteins.[7]
-
Work at low temperatures: Perform all purification steps at 4°C to minimize protease activity.[23]
-
Use protease inhibitors: Add a commercially available protease inhibitor cocktail to your lysis buffer.
-
Utilize protease-deficient expression strains: E. coli strains like BL21 are deficient in the Lon and OmpT proteases.[6]
-
Express as inclusion bodies: Expressing the protein as insoluble inclusion bodies can protect it from cytoplasmic proteases. The protein can then be solubilized and refolded.
-
Minimize purification time: Streamline your purification protocol to reduce the time the protein is in the crude lysate.[23]
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and Refolding
This protocol provides a general framework for recovering cathelicidins from inclusion bodies. Optimization will be required for each specific protein.
-
Inclusion Body Isolation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with buffer without detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT to reduce disulfide bonds).
-
Incubate with gentle agitation for 1-2 hours at room temperature until the pellet is fully dissolved.[24]
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding:
-
Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) to a final protein concentration of 0.05-0.1 mg/mL. L-arginine is often included to suppress aggregation.[25]
-
Incubate at 4°C with gentle stirring for 12-48 hours.
-
Concentrate the refolded protein using ultrafiltration.
-
Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is adapted from established methods for endotoxin removal.[17]
-
Preparation:
-
Cool the purified protein sample and a stock solution of 10% Triton X-114 to 4°C.
-
-
Mixing:
-
Add Triton X-114 to the protein sample to a final concentration of 1% (v/v).
-
Incubate the mixture at 4°C for 30 minutes with gentle stirring.
-
-
Phase Separation:
-
Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.
-
-
Separation:
-
Centrifuge the sample at high speed (e.g., 20,000 x g) for 10 minutes at 25°C. This will result in two distinct phases: an upper aqueous phase containing the protein and a lower, smaller detergent-rich phase containing the endotoxins.
-
-
Collection:
-
Carefully collect the upper aqueous phase.
-
-
Repeat:
-
For higher purity, repeat the process 1-2 more times with the collected aqueous phase.
-
Visualizations
Caption: General experimental workflow for recombinant this compound purification.
Caption: Troubleshooting decision tree for recombinant this compound purification.
References
- 1. Predicting synonymous codon usage and optimizing the heterologous gene for expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. genscript.com [genscript.com]
- 4. A Recombinant Snake this compound Derivative Peptide: Antibiofilm Properties and Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. xisdxjxsu.asia [xisdxjxsu.asia]
- 13. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. researchgate.net [researchgate.net]
- 19. acciusa.com [acciusa.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Recombinant production of this compound-derived antimicrobial peptides in Escherichia coli using an inducible autocleaving enzyme tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 24. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 25. info.gbiosciences.com [info.gbiosciences.com]
troubleshooting variability in cathelicidin immunoassay results
Welcome to the technical support center for cathelicidin (B612621) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and other common issues encountered during this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound immunoassay results?
A1: Variability in this compound immunoassay results can stem from several factors throughout the experimental workflow. Key sources include:
-
Sample Collection and Handling: Improper sample collection, processing, and storage are major contributors to variability. This compound is susceptible to proteolytic degradation, and repeated freeze-thaw cycles should be avoided.[1][2][3]
-
Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting, especially during the creation of the standard curve and sample dilutions, can lead to significant errors.[4][5][6]
-
Washing Steps: Insufficient or inconsistent washing of the microplate wells can result in high background signal and poor precision.[4][7][8]
-
Incubation Times and Temperatures: Deviations from the recommended incubation times and temperatures can affect antibody-antigen binding kinetics and enzymatic reactions, leading to variable results.[3][5]
-
Reagent Preparation: Improperly reconstituted or mixed reagents can cause inconsistent results across the plate.[4]
-
Operator Variability: Differences in technique between operators can introduce variability, especially in manual assay procedures.[2]
Q2: What type of samples can be used for this compound measurement, and how should they be prepared?
A2: this compound can be measured in a variety of biological fluids. Proper sample collection and storage are critical for accurate results.
| Sample Type | Collection and Preparation Protocol |
| Serum | Use a serum separator tube (SST) and allow the blood to clot for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Centrifuge at 1,000 x g for 15-20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2][3] |
| Plasma | Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. It is recommended to perform centrifugation at 2-8°C. Separate the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Note that citrate (B86180) plasma has not been validated for all assays.[1][2][3] |
| Cell Culture Supernatants | Centrifuge samples at 1,000 x g for 20 minutes to remove any cellular debris. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[1][2] |
| Tissue Homogenates | Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis. Storage conditions are similar to other sample types.[1][2] |
Q3: My sample concentrations are outside the standard curve range. What should I do?
A3: If your sample readings are higher than the highest standard, you will need to dilute your samples further and re-run the assay. If the readings are below the lower limit of detection, you may need to concentrate your sample or use a more sensitive assay kit if available. It is often recommended to run a pilot experiment with a few samples at different dilutions to determine the optimal dilution factor.[7]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound immunoassays.
Issue 1: High Variability Between Replicates
High coefficient of variation (CV) between duplicate or triplicate wells compromises data reliability.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard, sample, and reagent addition. When adding reagents to wells, touch the pipette tip to the side of the well to ensure accurate volume transfer.[6] |
| Improper Mixing of Reagents | Thoroughly mix all reagents before use, avoiding the creation of bubbles. Ensure homogenous mixing of samples and standards before plating. |
| Uneven Plate Washing | Ensure that all wells are filled and aspirated completely and uniformly during each wash step. An automated plate washer can improve consistency. If washing manually, be consistent with the force and duration of the wash buffer addition and aspiration.[8] |
| Temperature Gradients Across the Plate | Avoid stacking plates during incubation. Ensure the plate is incubated in a stable temperature environment, away from drafts or direct heat sources.[5][8] |
| Edge Effects | To minimize edge effects, which can be caused by uneven temperature or evaporation, consider not using the outermost wells of the plate for samples or standards. Filling these wells with buffer or water can also help. |
Issue 2: High Background or No Signal
These issues often relate to reagent handling, incubation conditions, or washing steps.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time for each wash to more effectively remove unbound reagents.[4][7] |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers. Ensure that the substrate solution is colorless before use.[5][7] |
| Incorrect Reagent Concentrations | Double-check all dilution calculations for antibodies and other reagents. High concentrations of detection antibody can lead to high background.[4] |
| Prolonged Incubation of Substrate | Adhere strictly to the substrate incubation time specified in the protocol. The reaction should be stopped when the high standards are clearly developed but before the background becomes too high.[7] |
| Omission of a Key Reagent | Ensure all reagents are added in the correct order as per the protocol. Create a checklist to follow during the assay.[8] |
| Inactivated Conjugate/Enzyme | Ensure proper storage of all enzyme-conjugated reagents. Avoid exposure to light if they are light-sensitive.[8] |
Quantitative Data Summary
The following table summarizes typical performance characteristics of a this compound immunoassay. Note that these values can vary between different kits and laboratories. Always refer to the manufacturer's certificate of analysis for your specific kit.
| Parameter | Typical Value | Description |
| Detection Range | 0.1 - 100 ng/mL | The range of concentrations within which the assay is accurate and precise.[9] |
| Sensitivity (LOD) | < 0.15 ng/mL | The lowest concentration of this compound that can be reliably distinguished from the blank.[9] |
| Intra-Assay CV% | < 10% | The precision of the assay within a single run. |
| Inter-Assay CV% | < 15% | The precision of the assay between different runs on different days. |
Note: Intra- and Inter-Assay CV% are general targets for immunoassays; specific values should be obtained from the kit manufacturer.
Experimental Protocols
Standard ELISA Protocol for this compound
This protocol provides a general workflow for a sandwich ELISA, a common format for this compound measurement.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Bring all components to room temperature before use.[3]
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at 37°C).[1][3]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[1]
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody working solution to each well.
-
Incubation: Cover the plate and incubate (e.g., 1 hour at 37°C).[1]
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP working solution to each well.
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[2]
-
Washing: Repeat the washing step as described in step 4, often with an increased number of washes (e.g., 5-7 times).[2]
-
Substrate Development: Add 90-100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 10-20 minutes, or as specified.[2]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[2]
-
Read Plate: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution. A reference wavelength of 570 nm or 630 nm can be used for correction if available.[3]
-
Data Analysis: Calculate the concentration of this compound in the samples by plotting a standard curve and interpolating the sample absorbances.
Visualizations
Experimental Workflow for this compound ELISA
Caption: A step-by-step diagram of a typical this compound sandwich ELISA protocol.
Troubleshooting Logic for High Variability
Caption: A decision tree to diagnose and resolve high replicate variability.
Vitamin D Signaling Pathway and this compound Expression
Caption: Simplified pathway showing how Vitamin D induces this compound expression.[9]
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. img.abclonal.com [img.abclonal.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. assaygenie.com [assaygenie.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. Measurement of vitamin D and this compound (LL-37) levels in patients of psoriasis with co-morbidities - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Technical Support Center: Optimizing Cathelicidin Concentration for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cathelicidin (B612621) peptides in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for my in vivo this compound study?
A1: The optimal starting dose for this compound depends on the animal model, the specific this compound peptide (e.g., human LL-37 or mouse CRAMP), the route of administration, and the disease model. Based on published studies, a general starting point for systemic administration in mice is in the range of 1-10 mg/kg. For local administration, such as in a skin infection model, concentrations can be lower. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q2: How can I determine the therapeutic index of a this compound peptide?
A2: The therapeutic index is a ratio that compares the toxic dose of a compound to the dose that produces the therapeutic effect. To determine this for a this compound peptide, you will need to perform both efficacy studies and toxicity studies. Efficacy can be measured by assessing the desired biological outcome in your disease model (e.g., reduction in bacterial load, decreased inflammation). Toxicity can be assessed by monitoring for adverse effects in the animals, such as weight loss, changes in behavior, or signs of organ damage upon histological examination. The therapeutic index is often calculated as the ratio of the 50% toxic dose (TD50) to the 50% effective dose (ED50).[1][2]
Q3: What are the common routes of administration for cathelicidins in animal models?
A3: Cathelicidins have been administered via various routes in preclinical studies, including:
-
Intraperitoneal (i.p.) injection: For systemic effects.[3]
-
Intravenous (i.v.) injection: For systemic effects, though toxicity may be higher compared to i.p. injection.[3]
-
Intranasal (i.n.) administration: For respiratory models.[4]
-
Topical application: For skin infection or wound healing models.[1][2]
-
Intracerebroventricular (i.c.v.) injection: For central nervous system studies.[5]
The choice of administration route should be guided by the target organ and the desired systemic or local effect.
Q4: My this compound peptide appears to be causing toxicity in my animals. What can I do?
A4: If you observe signs of toxicity, consider the following troubleshooting steps:
-
Reduce the dose: This is the most straightforward approach. Perform a dose-response study to find a concentration that is effective but not toxic.
-
Change the route of administration: Localized delivery can minimize systemic toxicity.
-
Use a different formulation: Encapsulating the peptide in liposomes or other nanoparticles can improve its stability, reduce toxicity, and allow for controlled release.[6][7]
-
Consider a synthetic analog: Novel this compound-based peptides and peptoids have been designed to have improved efficacy and reduced toxicity compared to the native peptides.[8][9]
Q5: I am not observing the expected therapeutic effect. What are some potential reasons?
A5: A lack of efficacy could be due to several factors:
-
Suboptimal dose: The concentration of the peptide at the target site may be too low. Consider increasing the dose or changing the administration route to improve bioavailability.
-
Peptide degradation: Cathelicidins can be susceptible to proteolytic degradation in vivo.[10][11] Using D-amino acid enantiomers or other modifications can increase stability.[1][2]
-
Inappropriate timing of administration: The therapeutic window for this compound may be narrow. Optimize the timing of administration relative to the disease induction or infection.
-
Model-specific factors: The pathophysiology of your specific animal model may involve pathways that are not effectively targeted by this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High mortality or signs of toxicity in treated animals | The administered dose is too high. | Perform a dose-ranging study to identify the Maximum Tolerated Dose (MTD). Start with lower doses and escalate gradually while monitoring for adverse effects.[3] |
| The route of administration leads to rapid systemic exposure and toxicity. | Consider a different route of administration that allows for more localized delivery or slower release. For example, switch from intravenous to intraperitoneal or subcutaneous injection. | |
| The peptide is inherently toxic to host cells at the effective concentration. | Evaluate synthetic analogs or derivatives of this compound that may have an improved therapeutic index.[1][2][8][9] Formulate the peptide in a delivery system like liposomes to reduce systemic toxicity.[6][7] | |
| No significant therapeutic effect observed | The dose is too low to achieve a therapeutic concentration at the target site. | Increase the dose in a stepwise manner. Measure the peptide concentration in the target tissue if a suitable assay is available. |
| The peptide is rapidly degraded in vivo. | Use a more stable form of the peptide, such as a D-enantiomer or a cyclized version.[1][2] Co-administer with protease inhibitors, if feasible for the model. | |
| The timing of administration is not optimal for the disease model. | Vary the time of peptide administration relative to the disease induction or infection to identify the optimal therapeutic window. | |
| Inconsistent results between experiments | Variability in peptide preparation and handling. | Ensure consistent peptide sourcing, storage, and reconstitution procedures. Aliquot the peptide solution to avoid multiple freeze-thaw cycles. |
| Animal-to-animal variability. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched. |
Quantitative Data Summary
Table 1: In Vitro Activity and Toxicity of this compound Peptides
| Peptide | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Hemolysis | Reference |
| CAP-18 | P. aeruginosa | 4 (MIC90) | - | <10% at <32 mg/L | [1][2] |
| D-CAP-18 | P. aeruginosa | 2 (MIC90) | - | <10% at <32 mg/L | [1][2] |
| CAP-1831 | P. aeruginosa | 16 (MIC90) | - | - | [1][2] |
| D-CAP-1831 | P. aeruginosa | 16 (MIC90) | - | - | [1][2] |
| LL-37 | Various Bacteria | 1-10 | - | - | [12] |
| LL-37 | Eukaryotic Cells | - | 13-25 | - | [12] |
| Peptoid 1 | S. aureus (MSSA & MRSA) | - | - | Low in vivo toxicity | [8][9] |
| BMAP-27 | Gram-negative bacteria | Micromolar concentrations | - | - | [3] |
| BMAP-28 | Gram-positive bacteria | Micromolar concentrations | - | - | [3] |
Table 2: In Vivo Efficacy and Toxicity of this compound Peptides in Murine Models
| Peptide | Animal Model | Administration Route | Dose | Outcome | Reference |
| CRAMP | Oxazolone-induced colitis | - | - | Ameliorated colitis | [4] |
| CRAMP | Ovalbumin-induced airway inflammation | Intranasal | - | Exacerbated inflammation | [4] |
| CRAMP | LPS-induced neuroinflammation | Intraperitoneal or Intracerebroventricular | - | Suppressed neuroinflammation | [5] |
| CAP-18 | P. aeruginosa skin infection | Topical | - | 3 log decrease in bacterial load | [1][2] |
| D-CAP-18 | P. aeruginosa skin infection | Topical | - | 3 log decrease in bacterial load | [1][2] |
| BMAP-27 | P. aeruginosa peritonitis | Intraperitoneal | 0.2-6.4 mg/kg | Dose-dependent protection | [3] |
| BMAP-28 | S. aureus peritonitis | Intraperitoneal | 0.8 mg/kg | 100% protection | [3] |
| BMAP-28 | E. coli peritonitis | Intraperitoneal | 1.6 mg/kg | 100% protection | [3] |
| BMAP-27 | Toxicity study | Intraperitoneal | LD50: 38-44 mg/kg | - | [3] |
| BMAP-27 | Toxicity study | Intravenous | LD50: 10 mg/kg | - | [3] |
| BMAP-28 | Toxicity study | Intravenous | LD50: 15 mg/kg | - | [3] |
Experimental Protocols
Protocol 1: Murine Skin Infection Model
This protocol is adapted from studies investigating the efficacy of this compound peptides against Pseudomonas aeruginosa skin infections.[1][2]
-
Animal Model: Use adult BALB/c mice.
-
Bacterial Culture: Grow P. aeruginosa to the mid-logarithmic phase.
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsal side.
-
Create a small incision or abrasion.
-
Apply a defined inoculum of P. aeruginosa to the wound.
-
-
Treatment:
-
Prepare the this compound peptide (e.g., CAP-18 or D-CAP-18) in a suitable vehicle (e.g., phosphate-buffered saline).
-
Apply the peptide solution topically to the infected wound at various concentrations.
-
Include a vehicle-only control group.
-
-
Efficacy Assessment:
-
At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.
-
Excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions.
-
Plate the dilutions on appropriate agar (B569324) plates to determine the bacterial load (colony-forming units per gram of tissue).
-
-
Toxicity Assessment:
-
Monitor the animals daily for signs of local skin irritation, inflammation, or systemic toxicity (e.g., weight loss, lethargy).
-
At the end of the experiment, collect skin tissue for histological analysis to assess for any pathological changes.
-
Protocol 2: Murine Acute Peritonitis Model
This protocol is based on studies evaluating the systemic efficacy of this compound peptides.[3]
-
Animal Model: Use adult BALB/c mice.
-
Bacterial Culture: Prepare a lethal dose of the bacterial pathogen (e.g., P. aeruginosa, E. coli, S. aureus) in a suitable medium. The exact lethal dose should be predetermined in pilot studies.
-
Infection and Treatment:
-
Inject the bacterial suspension intraperitoneally (i.p.).
-
Immediately following the bacterial challenge, administer a single dose of the this compound peptide (e.g., BMAP-27, BMAP-28) i.p. at various concentrations.
-
Include a control group that receives only the vehicle (e.g., PBS) after the bacterial challenge.
-
-
Efficacy Assessment:
-
Monitor the survival of the mice over a period of 14 days.
-
Record the number of surviving animals in each treatment group.
-
-
Toxicity Assessment (LD50 Determination):
-
Administer increasing single doses of the peptide (i.p. or i.v.) to naive mice.
-
Monitor the animals for 7 days and record mortality.
-
Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods.
-
Visualizations
References
- 1. In Vitro and In Vivo Characterization of Novel this compound-Based Peptides with Antimicrobial Activity Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous murine antimicrobial peptide CRAMP significantly exacerbates Ovalbumin-induced airway inflammation but ameliorates oxazolone-induced intestinal colitis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Related Antimicrobial Peptide Negatively Regulates Bacterial Endotoxin-Induced Glial Activation [mdpi.com]
- 6. This compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. osti.gov [osti.gov]
- 10. Recent advances in the therapeutic potential of cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptidesociety.org [peptidesociety.org]
Technical Support Center: Addressing Off-Target Effects of Cathelicidin in Cellular Models
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing the off-target effects of cathelicidin (B612621), particularly the human peptide LL-37, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound (LL-37) in cellular models?
A1: Beyond its direct antimicrobial activity, LL-37 exhibits significant off-target effects, primarily through its immunomodulatory and cytotoxic activities. It can induce or suppress inflammatory responses, trigger apoptosis in host cells, and cause hemolysis at high concentrations.[1][2][3] Its effects are often context- and concentration-dependent, meaning it can be pro-inflammatory or anti-inflammatory, and pro-tumorigenic or anti-tumorigenic depending on the cellular environment.[4][5]
Q2: How does LL-37 induce both pro- and anti-inflammatory responses?
A2: LL-37's dual immunomodulatory role stems from its ability to interact with multiple cellular components.
-
Pro-inflammatory: It can directly activate various immune cells (neutrophils, monocytes, mast cells) to release pro-inflammatory mediators like cytokines and chemokines (e.g., IL-6, IL-8, TNF-α).[6][7] This activation can occur through receptors like P2X7 and MrgX2.[7] It can also enhance the inflammatory response to other stimuli, such as bacterial components.[8]
-
Anti-inflammatory: LL-37 can bind to and neutralize bacterial endotoxins like lipopolysaccharide (LPS), preventing them from activating Toll-like receptor 4 (TLR4) and triggering a massive inflammatory cascade.[1][7] This is a key mechanism in its potential to combat sepsis.[9]
Q3: What is the mechanism of LL-37-induced cell death? Is it always caspase-dependent?
A3: LL-37 can induce apoptosis through multiple pathways, and it is not always caspase-dependent.
-
Caspase-Independent Apoptosis: In several cell types, including Jurkat T leukemia cells and colon cancer cells, LL-37 induces apoptosis via the mitochondrial pathway without activating caspases.[10][11] This process involves the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which then move to the nucleus to mediate DNA fragmentation.[10][11]
-
Caspase-Dependent Apoptosis: In other contexts, such as in oral squamous cell carcinoma cells, LL-37 has been shown to induce caspase-3 mediated apoptosis through the p53-Bcl-2/BAX signaling pathway.[12] It can also induce granzyme-mediated apoptosis in cytotoxic T lymphocytes, which involves both caspase-dependent and -independent mechanisms.[13]
Q4: Is the cytotoxicity of LL-37 selective for cancer cells over normal cells?
A4: The selectivity is complex and context-dependent. While cathelicidins can selectively destroy the membranes of various microbes and cancer cells, they can also be toxic to normal host cells, particularly at higher concentrations.[2][14] For example, LL-37 has been observed to cause hemolysis and is toxic to human leukocytes.[2] However, its anti-cancer effects in colon and gastric cancer contrast with pro-tumorigenic effects in ovarian and lung cancer, indicating a high degree of tissue specificity.[5]
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity in my non-target/control cell line after LL-37 treatment. How can I mitigate this?
Answer:
Unintended cytotoxicity is a common issue due to LL-37's membrane-disrupting capabilities.[3]
-
Step 1: Optimize Concentration. Perform a dose-response curve to determine the optimal concentration that yields the desired effect (e.g., immunomodulation) with minimal cytotoxicity. Concentrations for immunomodulatory effects (5-20 µg/mL) are often lower than those required for direct, rapid antimicrobial action.[6][15]
-
Step 2: Check Incubation Time. Shorten the exposure time. A time-course experiment (e.g., 4, 8, 24 hours) can help identify a window where the desired signaling events occur before significant cell death.[4]
-
Step 3: Assess Serum Presence. The presence of serum can inhibit the cytotoxic and antimicrobial effects of LL-37.[2] If your goal is to study immunomodulation, conducting experiments in the presence of physiological levels of serum might reduce non-specific cytotoxicity.
-
Step 4: Use a Control Peptide. Consider using a scrambled peptide with the same amino acid composition but a different sequence to confirm that the observed effect is not due to non-specific charge or hydrophobicity interactions.
Problem 2: My results for LL-37-induced cytokine release are highly variable between experiments.
Answer:
Variability in cytokine assays can arise from several factors related to both the peptide and the cells.
-
Step 1: Verify Peptide Quality and Handling. LL-37 can aggregate.[1] Ensure your stock solution is properly reconstituted (e.g., in sterile, nuclease-free water) and stored.[4] Before each experiment, briefly vortex and centrifuge the vial. Consider filtering the stock solution.
-
Step 2: Monitor Cell Health and Density. Use cells that are in the logarithmic growth phase and have high viability. Cell density can significantly impact the response; ensure you seed the same number of cells for each experiment.[16] Over-confluent or stressed cells may respond differently to stimuli.
-
Step 3: Standardize Treatment Conditions. Subtle changes in media composition, serum percentage, or incubation time can alter cellular responses. Maintain a consistent protocol.
-
Step 4: Rule out Endotoxin (B1171834) Contamination. LL-37 can interact with LPS.[1] Ensure that your peptide, media, and all reagents are free of endotoxin contamination, which could independently trigger cytokine release and confound your results.
Problem 3: I suspect LL-37 is inducing apoptosis, but my pan-caspase inhibitor (e.g., Z-VAD-fmk) does not block cell death.
Answer:
This is a key finding and often points towards a caspase-independent cell death pathway, which is a known mechanism for LL-37.[10]
-
Step 1: Investigate Mitochondrial Involvement. Assess the mitochondrial membrane potential using dyes like JC-1 or TMRE. A loss of potential is an early indicator of mitochondria-mediated apoptosis.[10]
-
Step 2: Analyze AIF/EndoG Translocation. Check for the nuclear translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG). This can be done by immunofluorescence or by Western blotting of nuclear and cytosolic fractions.[11] An increase in the nuclear presence of these factors is a hallmark of caspase-independent apoptosis.[11]
-
Step 3: Examine Bcl-2 Family Proteins. Use cell lines that overexpress anti-apoptotic proteins like Bcl-2 or are deficient in pro-apoptotic proteins like Bax and Bak. Resistance to LL-37-induced death in these cells would confirm the involvement of the mitochondrial pathway.[10]
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of LL-37 in Various Cellular Models
| Cell Type | Concentration | Observed Effect | Citation |
| Jurkat T Leukemia Cells | Not specified | Induces caspase-independent apoptosis. | [10] |
| Cytotoxic T Lymphocytes (CTLs) | 10, 20, 40 µg/mL | Induces granzyme-mediated apoptosis. | [13] |
| Colon Cancer Cells | Not specified | Induces caspase-independent apoptosis via AIF/EndoG translocation. | [11] |
| Monocytes | 5-10 µg/mL | Induces ERK1/2 phosphorylation (in presence of GM-CSF). | [6] |
| Neutrophils | 20 µg/mL | Stimulates synthesis of pro-inflammatory CXCL8. | [6][15] |
| P. aeruginosa | 20 nM | Significantly reduces initial growth rate. | [17] |
| S. aureus (Xen29) | 1.5 µM | Kills to background luminescence levels within 30 minutes. | [18] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (XTT Method)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Target cells (e.g., A549, L929)[19]
-
Complete culture medium
-
LL-37 peptide
-
96-well tissue culture plates
-
XTT Cell Proliferation Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of LL-37 in complete culture medium. Remove the old medium from the cells and add 100 µL of the LL-37 dilutions to the respective wells.
-
Controls: Include wells with cells and medium only (negative control) and wells with a known cytotoxic agent like 1% Triton X-100 (positive control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for color development.
-
Measurement: Measure the absorbance at 492 nm (with a reference wavelength of 690 nm) using a microplate reader.[19] Cell viability is proportional to the absorbance.
Protocol 2: Hemolysis Assay
This assay determines the lytic effect of LL-37 on red blood cells.
Materials:
-
Fresh human or mouse red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS) or 0.9% saline[19]
-
LL-37 peptide
-
1% Triton X-100 (v/v) for 100% hemolysis control
-
96-well plate or microcentrifuge tubes
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifuging at 900 x g for 10 min and resuspending the pellet. Resuspend the final pellet to a 2% (v/v) solution in PBS.
-
Treatment: Add 100 µL of the 2% RBC suspension to wells of a 96-well plate. Add 100 µL of serially diluted LL-37 peptide.
-
Controls: Use PBS as a negative control and 1% Triton X-100 as a positive (100% lysis) control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[17][19]
-
Centrifugation: Centrifuge the plate at 1,000 x g for 15 minutes to pellet intact RBCs.[19]
-
Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.[19]
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Protocol 3: Apoptosis Detection by Hoechst Staining
This method visualizes nuclear morphology changes characteristic of apoptosis.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
LL-37 peptide
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of LL-37 for the appropriate time.
-
Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add Hoechst 33342 solution to each coverslip and incubate for 10-15 minutes in the dark at room temperature.
-
Final Wash: Wash the cells three times with PBS.
-
Mounting & Visualization: Mount the coverslips onto microscope slides. Visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei (apoptotic bodies), which appear as bright, condensed spots, in contrast to the uniform, faint staining of healthy nuclei.[10]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for investigating LL-37 off-target effects.
Caption: LL-37 pro-inflammatory signaling pathways.
Caption: LL-37 induced caspase-dependent and -independent apoptosis.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. Frontiers | this compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance [frontiersin.org]
- 2. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human this compound LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the therapeutic potential of cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Roles and Mechanisms of Human this compound LL-37 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound impact on inflammatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cathelicidins Modulate TLR-Activation and Inflammation [frontiersin.org]
- 9. This compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human this compound antimicrobial peptide suppresses proliferation, migration and invasion of oral carcinoma HSC-3 cells via a novel mechanism involving caspase-3 mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cmdr.ubc.ca [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. This compound Peptides Restrict Bacterial Growth via Membrane Perturbation and Induction of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Cathelicidin Encapsulation in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols for the encapsulation of cathelicidin (B612621) in liposomes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during formulation and characterization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound encapsulation process in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Suboptimal Lipid Composition: The charge or fluidity of the lipid bilayer may not be favorable for this compound interaction and entrapment.[1][2] 2. Inappropriate Liposome (B1194612) Preparation Method: The chosen method (e.g., thin-film hydration, reverse-phase evaporation) may not be optimal for encapsulating a hydrophilic peptide like this compound.[][4] 3. Unfavorable Electrostatic Interactions: The pH of the hydration buffer may result in repulsive forces between the cationic this compound and the liposome surface.[5] 4. Insufficient Hydration or Sonication Time: Inadequate time for the lipid film to hydrate (B1144303) or for vesicles to form can lead to poor drug entrapment.[6][7] | 1. Optimize Lipid Composition: - Incorporate negatively charged lipids (e.g., DOPG, phosphatidylserine) to enhance electrostatic attraction with the positively charged this compound.[5] - Adjust the cholesterol content to modulate membrane rigidity and permeability. 2. Select an Appropriate Preparation Method: - For hydrophilic peptides like this compound, methods like thin-film hydration followed by sonication or extrusion are commonly used.[6] - Reverse-phase evaporation can also be effective for encapsulating large hydrophilic molecules.[] 3. Adjust pH and Ionic Strength: - Use a hydration buffer with a pH that maximizes the electrostatic attraction between the peptide and the liposomes.[5] - Low ionic strength conditions can favor electrostatically driven encapsulation.[5] 4. Optimize Process Parameters: - Increase hydration time to ensure complete swelling of the lipid film.[6][7] - Optimize sonication or extrusion parameters (time, power, cycles) to achieve smaller, more uniform vesicles, which can improve encapsulation.[6] |
| Liposome Aggregation and Instability | 1. Insufficient Surface Charge: Low zeta potential (close to neutral) can lead to vesicle aggregation due to weak repulsive forces.[8][9] 2. Improper Storage Conditions: Storage at inappropriate temperatures can cause lipid degradation or phase transitions, leading to instability.[10] 3. High Liposome Concentration: Concentrated dispersions are more prone to aggregation.[11] 4. Lipid Oxidation or Hydrolysis: Unsaturated lipids are susceptible to oxidation, and all lipids can undergo hydrolysis, compromising liposome integrity.[10][12] | 1. Increase Surface Charge: - Incorporate charged lipids into the formulation to increase the magnitude of the zeta potential (e.g., > ±30 mV for good stability).[6][13] 2. Optimize Storage: - Store liposome suspensions at recommended temperatures, typically 4°C, and protect from light.[14][11] - For long-term storage, consider lyophilization in the presence of a cryoprotectant.[15] 3. Adjust Concentration: - Prepare or dilute formulations to a lower concentration to minimize particle-particle interactions.[11] 4. Prevent Degradation: - Use saturated lipids or include antioxidants (e.g., alpha-tocopherol) in the formulation. - Use high-purity lipids and prepare formulations under an inert atmosphere (e.g., nitrogen or argon). |
| Peptide Leakage from Liposomes | 1. High Membrane Fluidity: Liposomes prepared with lipids that have a low phase transition temperature (Tc) can be more "leaky" at experimental temperatures.[16] 2. Destabilization by Biological Fluids: Components in biological media (e.g., proteins, enzymes) can interact with and disrupt the liposome bilayer.[9][10] 3. Freeze-Thaw Stress: Cycles of freezing and thawing can damage the liposome structure, leading to leakage.[14][15] | 1. Adjust Membrane Rigidity: - Incorporate cholesterol to decrease membrane fluidity and permeability.[14] - Use lipids with a higher Tc to create a more rigid bilayer at the storage or application temperature.[16] 2. Enhance Stability in Biological Media: - PEGylate the liposome surface to create a protective hydrophilic layer that reduces protein binding and uptake by the reticuloendothelial system.[9] 3. Optimize Freeze-Thaw Cycles: - If freeze-thawing is part of the protocol, perform it for a limited number of cycles.[15] - Use cryoprotectants (e.g., trehalose, sucrose) during lyophilization to maintain vesicle integrity. |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | 1. Inefficient Size Reduction Method: The chosen method (e.g., sonication, extrusion) may not be providing sufficient energy to produce uniformly sized vesicles. 2. Aggregation Post-Sizing: Vesicles may re-aggregate after the size reduction step. | 1. Refine Size Reduction Technique: - Extrusion through polycarbonate membranes of a defined pore size is generally preferred for producing unilamellar vesicles with a narrow size distribution.[] - If using sonication, optimize the time and power settings. Note that sonication can sometimes lead to lipid degradation. 2. Prevent Re-aggregation: - Ensure the formulation has sufficient surface charge (zeta potential) to prevent aggregation after sizing. |
| This compound Degradation | 1. Proteolytic Degradation: Cathelicidins are susceptible to cleavage by proteases.[17][18] 2. Chemical Instability: pH and temperature can affect the stability of the peptide.[] | 1. Protect the Peptide: - Encapsulation within the aqueous core of the liposome provides a physical barrier against proteolytic enzymes.[19][20] 2. Optimize Formulation Conditions: - Use buffers and storage conditions that are known to maintain the stability of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of encapsulating this compound in liposomes?
A1: Encapsulating this compound in liposomes offers several advantages, including:
-
Enhanced Stability: Liposomes can protect the peptide from proteolytic degradation in biological environments.[17][19][20]
-
Reduced Cytotoxicity: Encapsulation can decrease the potential cytotoxic effects of the peptide on host cells.[17]
-
Improved Bioavailability and Controlled Release: Liposomal formulations can prolong the circulation time of the peptide and allow for sustained release.[][17][19]
-
Targeted Delivery: The liposome surface can be modified with ligands to target specific tissues or cells.[]
Q2: Which method is best for preparing this compound-loaded liposomes?
A2: The thin-film hydration method followed by sonication or extrusion is one of the most widely used and effective techniques for encapsulating hydrophilic peptides like this compound.[][6] This method allows for good control over the resulting liposome characteristics. Other methods like reverse-phase evaporation and ethanol (B145695) injection can also be considered.[][4]
Q3: How can I determine the encapsulation efficiency of this compound in my liposome formulation?
A3: To determine the encapsulation efficiency, you first need to separate the unencapsulated ("free") this compound from the liposomes. This can be done using techniques like size exclusion chromatography, dialysis, or centrifugation. The amount of this compound in the liposomal fraction is then quantified (e.g., using HPLC or a protein/peptide assay after lysing the liposomes with a detergent or solvent) and compared to the initial amount of this compound used.[21][22]
Q4: What factors influence the size of the prepared liposomes?
A4: Several factors influence the final size of the liposomes, including:
-
Preparation Method: Different methods yield different sizes of liposomes (e.g., thin-film hydration typically produces multilamellar vesicles of various sizes, which are then downsized).[4]
-
Size Reduction Technique: Sonication and extrusion are common methods to reduce the size and lamellarity of liposomes. The pore size of the membrane used in extrusion is a key determinant of the final vesicle size.[]
-
Lipid Composition: The types of lipids and the inclusion of molecules like cholesterol can influence the curvature and rigidity of the bilayer, which in turn affects vesicle size.[4]
-
Sonication/Extrusion Parameters: The duration and power of sonication, or the number of extrusion cycles, will impact the final particle size.[6]
Q5: Why is the zeta potential of the liposomes important?
A5: The zeta potential is a measure of the surface charge of the liposomes. It is a critical indicator of the stability of the liposomal dispersion. A high magnitude of zeta potential (typically greater than ±30 mV) indicates strong electrostatic repulsion between particles, which helps to prevent aggregation and maintain a stable suspension.[6][13] For encapsulating a cationic peptide like this compound, incorporating anionic lipids to create a negative zeta potential can also improve encapsulation efficiency through electrostatic attraction.
Quantitative Data Summary
The following tables summarize quantitative data from a study on the development of this compound-loaded liposomes using a thin-layer hydration method.[6][7]
Table 1: Effect of Sonication Time and Lipid Composition on Blank Liposome Characteristics
| Formulation | Soya Oil:Cholesterol Ratio | Sonication Time (min) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F1 | 10:0 | 30 | - | - | -25.6 ± 3.5 |
| F2 | 9:1 | 30 | 190.3 ± 6.8 | 0.192 ± 0.023 | -38.8 ± 0.6 |
| F3 | 8:2 | 30 | 212.9 ± 4.4 | 0.137 ± 0.022 | -34.8 ± 2.0 |
| F4 | 7:3 | 30 | - | - | -36.5 ± 2.8 |
Data adapted from a study by Chaerunisaa et al. (2022). F2 and F3 were identified as optimal formulations based on their particle size, PDI, and zeta potential.[6][7]
Table 2: Effect of Hydration Time on this compound-Loaded Liposomes (Optimal Formulations)
| Formulation | Hydration Time (min) | Particle Size (nm) | Encapsulation Efficiency (%) |
| F2 | 100 | - | - |
| F2 | 120 | Smaller than at 100 min | Higher than at 100 min |
| F3 | 100 | - | - |
| F3 | 120 | Smaller than at 100 min | Higher than at 100 min |
Qualitative summary from Chaerunisaa et al. (2022), which states that longer hydration times resulted in smaller particle sizes and higher entrapment efficiencies for both F2 and F3 formulations.[6][7]
Experimental Protocols
1. Liposome Preparation by Thin-Film Hydration
This protocol describes a general method for preparing this compound-loaded liposomes.
Materials:
-
Phospholipids (e.g., Soya Lecithin)
-
Cholesterol
-
This compound
-
Organic Solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., soya lecithin (B1663433) and cholesterol) in a suitable organic solvent in a round-bottom flask.[][11]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[][11]
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add an aqueous buffer containing the desired concentration of this compound to the flask. Hydrate the lipid film by rotating the flask above the lipid phase transition temperature for a specified time (e.g., 120 minutes).[6][7][11] This will form a suspension of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[][6]
2. Characterization of this compound-Loaded Liposomes
a) Particle Size and Zeta Potential:
-
Dilute the liposome suspension in an appropriate buffer.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[6][23]
b) Encapsulation Efficiency (%EE):
-
Separation of Free Peptide: Separate the unencapsulated this compound from the liposomes using a method such as:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the smaller, free peptide will be retained and elute later.
-
Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that allows the free peptide to pass through while retaining the liposomes.
-
-
Quantification:
-
Determine the total amount of this compound in the initial formulation before separation (C_total).
-
Quantify the amount of free this compound in the filtrate or later fractions (C_free).
-
Alternatively, disrupt the liposomes in the purified fraction (e.g., with a detergent like Triton X-100 or a suitable solvent) and quantify the encapsulated this compound (C_encap).
-
Use a suitable analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) or a colorimetric peptide assay.[21][22]
-
-
Calculation:
-
%EE = (C_encap / C_total) * 100
-
or %EE = ((C_total - C_free) / C_total) * 100
-
Visualizations
Caption: Experimental workflow for this compound-liposome preparation and characterization.
Caption: Troubleshooting logic for low this compound encapsulation efficiency.
References
- 1. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DEVELOPMENT OF this compound IN LIPOSOME CARRIER USING THIN LAYER HYDRATION METHOD | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. jptcp.com [jptcp.com]
- 15. US5567433A - Liposome preparation and material encapsulation method - Google Patents [patents.google.com]
- 16. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability of the this compound peptide LL-37 in a non-healing wound environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liposome Encapsulated Protein/Peptide Development Service - Creative Biolabs [creative-biolabs.com]
- 20. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. frontiersin.org [frontiersin.org]
- 23. Liposome Encapsulation Service for Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Method Refinement for Consistent Cathelicidin Bioactivity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in cathelicidin (B612621) bioactivity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, providing potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Minimum Inhibitory Concentration (MIC) Assays | 1. Peptide Instability: Cathelicidins can be susceptible to degradation by proteases present in serum or secreted by bacteria.[1][2] 2. Peptide Aggregation: Higher concentrations of peptides like LL-37 can self-aggregate, potentially reducing their effective concentration.[3] 3. Inconsistent Inoculum Density: Variation in the starting bacterial concentration will lead to inconsistent MIC results.[4][5] 4. Salt Concentration: The antimicrobial activity of some cathelicidins is sensitive to the salt concentration in the medium.[6] | 1. Peptide Modification: Consider using peptides with D-amino acid substitutions or cyclized peptides to enhance proteolytic resistance.[1] 2. Solubility and Handling: Ensure proper reconstitution of the lyophilized peptide in sterile, nuclease-free water. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[4] 3. Standardize Inoculum: Carefully standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[4] 4. Use Cation-Adjusted Media: Perform assays in cation-adjusted Mueller-Hinton Broth (MHB) to ensure consistency.[4] |
| Low or No Anti-Biofilm Activity Detected | 1. Incorrect Assay Timing: The timing of peptide addition is critical for differentiating between biofilm prevention and disruption of pre-formed biofilms. 2. Inappropriate Peptide Concentration: The effective concentration for anti-biofilm activity may differ from the MIC.[3] 3. Biofilm Staining Issues: Crystal violet staining can be inconsistent if washing steps are too harsh or inconsistent. | 1. Assay Design: For prevention assays, add the peptide at the time of bacterial inoculation. For disruption assays, allow the biofilm to form (e.g., 24 hours) before adding the peptide.[7] 2. Dose-Response Curve: Test a wide range of peptide concentrations to determine the optimal concentration for biofilm inhibition or disruption.[8] 3. Gentle Washing: Use gentle washing steps with PBS to remove planktonic cells without disturbing the biofilm structure. |
| Inconsistent Results in Immunomodulatory Assays | 1. Cell Viability Issues: High concentrations of cathelicidins can be cytotoxic to mammalian cells, affecting cytokine production or other readouts.[9] 2. Endotoxin Contamination: Lipopolysaccharide (LPS) contamination in reagents or on labware can stimulate an immune response, masking the specific effects of the this compound. 3. Variable Cell Confluency: The state of the cells (e.g., confluency) can influence their responsiveness to stimuli.[4] | 1. Determine Cytotoxicity First: Always perform a cytotoxicity assay (e.g., MTT, XTT, or WST-1) to determine the non-toxic concentration range of your this compound on the specific cell line being used.[8][9][10] 2. Use Endotoxin-Free Reagents: Use endotoxin-free water, media, and labware for all immunomodulatory experiments. 3. Standardize Cell Seeding: Seed cells at a consistent density to achieve a specific confluency (e.g., 70-80%) at the time of treatment.[4] |
| High Hemolytic Activity Observed | 1. Peptide Concentration: Higher concentrations of cathelicidins are more likely to cause hemolysis. 2. Peptide Structure: The amphipathic nature of some cathelicidins can lead to non-specific membrane disruption. | 1. Titrate Peptide Concentration: Determine the hemolytic concentration 50 (HC50) by testing a range of peptide concentrations. 2. Consider Peptide Analogs: Truncated or modified peptide analogs may exhibit lower hemolytic activity while retaining antimicrobial properties.[11] |
Frequently Asked Questions (FAQs)
1. How should I properly reconstitute and store this compound peptides?
Aseptically reconstitute lyophilized this compound peptides in sterile, nuclease-free water to a stock concentration of 1-2 mg/mL.[4] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
2. What are the key differences between antimicrobial, anti-biofilm, and immunomodulatory assays for cathelicidins?
-
Antimicrobial Assays (e.g., MIC): These assays determine the lowest concentration of a peptide that inhibits the visible growth of a specific microorganism, typically in a broth microdilution format.[4][5]
-
Anti-biofilm Assays: These assays assess the ability of a peptide to either prevent the formation of biofilms or to disrupt pre-existing biofilms.[7][12] This is often quantified using crystal violet staining or by measuring the viability of cells within the biofilm.
-
Immunomodulatory Assays: These assays investigate the effect of the peptide on host immune cells. This can include measuring changes in cytokine and chemokine production, cell migration (chemotaxis), or the activation of specific signaling pathways.[13][14]
3. How do I choose the right control for my this compound bioactivity assay?
-
Positive Control (Antimicrobial/Anti-biofilm): A known antibiotic or another well-characterized antimicrobial peptide.
-
Negative Control (Antimicrobial/Anti-biofilm): Bacteria in media without any peptide.[4]
-
Vehicle Control (All Assays): The buffer or solvent used to dissolve the peptide to ensure it has no effect on its own.
-
Cell Viability Control (Immunomodulatory/Cytotoxicity): Untreated cells to establish a baseline for 100% viability. A known cytotoxic agent (e.g., Triton X-100) can be used as a positive control for cell death.[10]
4. What are some common signaling pathways activated by the human this compound LL-37?
LL-37 can activate multiple signaling pathways, which contributes to its diverse biological functions.[4] Some key pathways include:
-
P2X₇ Receptor Pathway: Involved in activating autophagy in keratinocytes.[15]
-
MAPK and mTOR Pathways: Also play a role in LL-37-mediated autophagy.[15]
-
NF-κB Pathway: This pathway is activated during inflammation and can induce LL-37 expression.[16]
-
Vitamin D-induced Pathway: Can lead to the natural expression of LL-37 under non-inflammatory conditions.[16]
-
TLR Signaling Modulation: LL-37 can modulate Toll-like receptor (TLR) signaling, often by binding to and neutralizing microbial ligands like LPS.[17][18]
5. How can I improve the stability of this compound peptides in my assays?
The stability of cathelicidins can be a challenge, especially in the presence of proteases.[2] Strategies to improve stability include:
-
Using D-amino acid substituted analogs: These are resistant to degradation by proteases.[1]
-
Cyclization of the peptide: Head-to-tail cyclization can enhance stability in serum.[1]
-
Minimizing exposure to proteases: In in vitro assays, using serum-free media when possible can reduce proteolytic degradation.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound (LL-37) Bioactivity Assays
| Assay Type | Typical Concentration Range | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | 0.125 - 64 µM | [4] |
| Anti-biofilm (Prevention & Disruption) | 1.6 - 50 µM | [8] |
| Immunomodulatory (e.g., Cytokine Release) | 0.1 - 50 µg/mL | [4] |
| Cytotoxicity (e.g., MTT, XTT) | 5 - 200 µg/mL | [9][10] |
Experimental Protocols & Visualizations
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for a standard broth microdilution MIC assay.
Signaling Pathway: LL-37 Induced Autophagy in Keratinocytes
Caption: LL-37 signaling leading to autophagy and barrier function.[15]
Logical Relationship: Troubleshooting Assay Variability
Caption: Logical approach to troubleshooting assay variability.
References
- 1. Improved proteolytic stability of chicken this compound-2 derived peptides by D-amino acid substitutions and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of the this compound peptide LL-37 in a non-healing wound environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Staphylococcal Biofilm Effects of Human this compound Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a this compound-like Achiral Peptoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The immunomodulatory effect of this compound-B1 on chicken macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Central Hinge Link Truncation of the Antimicrobial Peptide Fowlicidin-3 Enhances Its Cell Selectivity without Antibacterial Activity Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Immunomodulatory effects of chicken this compound-2 on a primary hepatic cell co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound LL-37 Activates Human Keratinocyte Autophagy through the P2X₇, Mechanistic Target of Rapamycin, and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound LL-37: A new important molecule in the pathophysiology of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Peptides Restrict Bacterial Growth via Membrane Perturbation and Induction of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cathelicidins Modulate TLR-Activation and Inflammation [frontiersin.org]
Validation & Comparative
Cathelicidin: A Potential Clinical Biomarker for Infection Compared to Established Markers
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of infection is critical for improving patient outcomes and guiding appropriate antimicrobial therapy. While C-reactive protein (CRP) and procalcitonin (B1506340) (PCT) are widely used biomarkers for inflammation and bacterial infection, there is a growing interest in identifying novel markers with improved diagnostic accuracy. This guide provides an objective comparison of the performance of the human cathelicidin (B612621) antimicrobial peptide (LL-37/hCAP18) as a clinical biomarker for infection against the established markers, CRP and PCT, supported by available experimental data.
Performance Comparison of Infection Biomarkers
This compound (LL-37) has emerged as a promising biomarker due to its direct antimicrobial and immunomodulatory roles in the host's innate immune response. Unlike CRP and PCT, which are primarily indicators of an inflammatory response, this compound is an active component of the defense against pathogens.[1]
While extensive head-to-head studies directly comparing the diagnostic accuracy of this compound with CRP and PCT across various infections are still emerging, existing research provides valuable insights.
Data Presentation: Quantitative Comparison of Biomarkers
The following tables summarize the diagnostic performance of this compound (LL-37), CRP, and PCT for the detection of bacterial infection based on available clinical studies. It is important to note that direct comparative data for all three markers from a single cohort is limited.
| Biomarker | Infection Type | Patient Population | Cutoff Value | Sensitivity | Specificity | Area Under the Curve (AUC) | Source |
| This compound (LL-37) | Sepsis | Pediatric cancer patients with febrile neutropenia | >41.5 ng/mL | - | - | - | [2] |
| Procalcitonin (PCT) | Sepsis | Critically ill patients | - | 77% | 79% | - | [3] |
| Procalcitonin (PCT) | Bacterial vs. non-infective inflammation | Hospitalized patients | - | 88% | 81% | 0.82 (Q value) | [4] |
| Procalcitonin (PCT) | Bacterial vs. viral infections | Hospitalized patients | - | 92% | 73% | 0.89 (Q value) | [4] |
| Procalcitonin (PCT) | Gram-negative bloodstream infection | Patients with suspected BSI | 1.3 ng/mL (median) | 71% | 76% | 0.80 | [1] |
| C-Reactive Protein (CRP) | Sepsis | Critically ill patients | - | 85.45% | - | - | [3] |
| C-Reactive Protein (CRP) | Bacterial vs. non-infective inflammation | Hospitalized patients | - | 75% | 67% | 0.73 (Q value) | [4] |
| C-Reactive Protein (CRP) | Gram-negative bloodstream infection | Patients with suspected BSI | - | - | - | 0.78 | [1] |
Note: A study on pediatric cancer patients with febrile neutropenia found that this compound levels >41.5 ng/ml were an independent risk factor for progressing to sepsis, with an odds ratio of 5.52.[2] Further research is needed to establish definitive sensitivity and specificity values for this compound in various infections.
Signaling Pathways and Experimental Workflows
This compound (LL-37) Signaling in Response to Bacterial Infection
Upon bacterial infection, host cells, including immune and epithelial cells, release the human this compound LL-37.[1] LL-37 then exerts its antimicrobial and immunomodulatory effects through various signaling pathways. It can directly disrupt bacterial membranes and also modulate the host immune response by binding to receptors on immune cells, such as the formyl peptide receptor-like 1 (FPRL-1) and the P2X7 receptor.[5] This binding triggers intracellular signaling cascades involving phosphoinositide 3-kinases (PI3K), mitogen-activated protein kinases (MAPK), and the activation of transcription factors like NF-κB, leading to the production of cytokines and chemokines.[6]
This compound (LL-37) signaling cascade upon bacterial infection.
Experimental Workflow for this compound (LL-37) Quantification
The concentration of this compound in clinical samples is typically measured using an enzyme-linked immunosorbent assay (ELISA). This quantitative immunoassay allows for the detection and quantification of the peptide in various biological fluids.
General experimental workflow for this compound (LL-37) ELISA.
Experimental Protocols
Measurement of Human this compound (hCAP18/LL-37) by ELISA
This protocol provides a general outline for the quantitative determination of human this compound in serum and plasma using a sandwich ELISA kit. Specific instructions may vary between manufacturers.
1. Sample Collection and Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature. Centrifuge at approximately 1000 x g for 15-20 minutes. Carefully collect the serum.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma.
-
Storage: Assay fresh samples immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
2. Reagent Preparation:
-
Prepare all reagents, working standards, and samples as directed in the specific ELISA kit manual.
3. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of standard or sample to each well of the microplate pre-coated with an anti-human this compound antibody.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate the liquid from each well.
-
Add 100 µL of biotin-conjugated anti-human this compound antibody (Detection Reagent A) to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three to five times with wash buffer.
-
Add 100 µL of Horseradish Peroxidase (HRP)-avidin (Detection Reagent B) to each well.
-
Incubate for 30 minutes to 1 hour at 37°C.
-
Aspirate and wash the wells five times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the optical density (OD) at 450 nm immediately using a microplate reader.
4. Calculation of Results:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve.
Conclusion
This compound (LL-37) shows significant promise as a clinical biomarker for infection, offering potential advantages over traditional markers like CRP and PCT due to its direct role in the innate immune response. While preliminary studies are encouraging, particularly in specific patient populations, there is a clear need for more extensive, large-scale clinical trials that directly compare the diagnostic and prognostic performance of this compound with CRP and PCT for various types of infections in diverse patient cohorts. Such studies are essential to establish standardized cutoff values and to fully validate its clinical utility in diagnosing and managing infections. The development of rapid, point-of-care tests for this compound could further enhance its applicability in clinical settings.
References
- 1. Diagnostic Accuracy of Procalcitonin Compared to C-Reactive Protein and Interleukin 6 in Recognizing Gram-Negative Bloodstream Infection: A Meta-Analytic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, but not vitamin D, is associated independently with sepsis in pediatric patients with cancer and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procalcitonin versus C-reactive protein: Usefulness as biomarker of sepsis in ICU patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum procalcitonin and C-reactive protein levels as markers of bacterial infection: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host Defence Peptide LL-37 Induces IL-6 Expression in Human Bronchial Epithelial Cells by Activation of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cathelicidin vs. Defensin: A Comparative Analysis of Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Cathelicidins and defensins represent two major families of endogenous antimicrobial peptides (AMPs) that form a critical component of the innate immune system. While both peptide families exhibit broad-spectrum antimicrobial activity, they differ significantly in their structure, mechanism of action, and immunomodulatory functions. This guide provides a detailed comparative analysis of their antimicrobial activities, supported by experimental data and protocols to aid researchers in the field of infectious diseases and drug development.
At a Glance: Key Differences
| Feature | Cathelicidins (e.g., LL-37) | Defensins (α- and β-defensins) |
| Structure | Primarily α-helical, linear peptides.[1][2] | Complex structures with a characteristic β-sheet core stabilized by disulfide bonds.[3] |
| Human Diversity | One known human cathelicidin (B612621) (hCAP-18), which is cleaved to form LL-37.[1] | Multiple α- and β-defensins with tissue-specific expression.[3] |
| Primary Mechanism | Membrane disruption through pore formation and "carpet-like" mechanism.[2] | Membrane permeabilization, inhibition of cell wall synthesis, and interaction with intracellular targets.[4] |
| Immunomodulation | Potent immunomodulatory effects, including chemotaxis, cytokine induction, and regulation of inflammation.[5][6] | Diverse immunomodulatory roles, including signaling between innate and adaptive immunity.[4] |
Quantitative Antimicrobial Activity
The antimicrobial potency of cathelicidins and defensins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for the human this compound LL-37 and two key human defensins, human β-defensin 2 (HBD-2) and human α-defensin 5 (HD5), against common pathogens.
| Microorganism | LL-37 (μg/mL) | HBD-2 (μg/mL) | HD5 (μg/mL) |
| Escherichia coli | <10[7] | 4.1 - 25.0[8] | 7 - 14 |
| Staphylococcus aureus | <10[7] | >250[8] | 32 - 64 |
| Pseudomonas aeruginosa | <10[7] | 2.5 - 32.5[9] | N/A |
| Candida albicans | >250[10] | 2.2[11] | N/A |
Note: MIC values can vary depending on the specific strain, experimental conditions (e.g., salt concentration), and the assay methodology used.
Mechanisms of Action: A Deeper Dive
Both cathelicidins and defensins are cationic peptides that are electrostatically attracted to the negatively charged microbial cell membranes. However, their subsequent actions differ.
This compound (LL-37): Upon binding to the microbial surface, LL-37 disrupts the membrane integrity. Two primary models describe this process:
-
Toroidal Pore Model: The peptides aggregate and insert into the membrane, inducing the lipid monolayers to bend inward, forming a water-filled pore.
-
Carpet-like Model: The peptides accumulate on the membrane surface, forming a "carpet." At a critical concentration, this carpet disrupts the membrane in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis.[2]
Defensins: The mechanism of defensins is more varied and can be species-specific.
-
Pore Formation: Similar to cathelicidins, some defensins can form pores in the microbial membrane.
-
Inhibition of Cell Wall Synthesis: Certain defensins can interfere with the synthesis of essential cell wall components, such as lipid II.
-
Intracellular Targeting: After penetrating the cell membrane, some defensins can interact with intracellular targets, including DNA and RNA, to inhibit vital cellular processes.[4][12]
Immunomodulatory Signaling Pathways
Beyond their direct antimicrobial effects, both peptide families play crucial roles in modulating the host immune response.
This compound (LL-37) Signaling
LL-37 can influence a variety of signaling pathways, often through interactions with cell surface receptors like Toll-like receptors (TLRs) and G protein-coupled receptors. For instance, LL-37 can modulate the inflammatory response by binding to lipopolysaccharide (LPS) and preventing its interaction with TLR4.
LL-37 can neutralize LPS, preventing TLR4 activation.
Defensin Signaling
Defensins can also interact with various host cell receptors to modulate immune responses. For example, human β-defensin 2 (HBD-2) can be induced by pro-inflammatory cytokines and microbial components through pathways involving NF-κB.
Induction of HBD-2 expression via TLR4 and IL-1R signaling.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial for the development of new therapeutics. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the growth of a microorganism.
Materials:
-
Test antimicrobial peptide (e.g., LL-37, HBD-2)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the antimicrobial peptide in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[13][14][15]
Workflow for the MIC assay.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of a peptide over time.
Materials:
-
Same as for MIC assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Prepare Cultures: Prepare a logarithmic-phase bacterial culture and dilute to approximately 1 x 10^6 CFU/mL in fresh MHB.
-
Peptide Exposure: Add the antimicrobial peptide at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without peptide.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS. Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[13][16][17][18]
Anti-Biofilm Assay
This assay evaluates the ability of an antimicrobial peptide to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Same as for MIC assay
-
Crystal Violet stain (0.1%)
-
30% Acetic Acid
Protocol for Biofilm Inhibition:
-
Inoculation and Peptide Addition: In a 96-well plate, add the bacterial suspension and serial dilutions of the peptide simultaneously.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells with PBS to remove non-adherent bacteria.
-
Staining: Add Crystal Violet to each well and incubate for 15 minutes.
-
Washing and Solubilization: Wash away the excess stain and add 30% acetic acid to solubilize the bound stain.
-
Quantification: Measure the absorbance at 570 nm. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.[19][20][21]
Protocol for Biofilm Eradication:
-
Biofilm Formation: Form biofilms in a 96-well plate by incubating the bacterial suspension for 24 hours without the peptide.
-
Washing and Peptide Addition: Discard the planktonic cells, wash the wells with PBS, and then add fresh media containing serial dilutions of the peptide to the established biofilms.
-
Incubation: Incubate for another 24 hours.
-
Quantification: Follow steps 4-6 of the biofilm inhibition protocol to quantify the remaining biofilm.[19][20][22]
Conclusion
Cathelicidins and defensins are both vital components of the innate immune system with potent antimicrobial properties. Cathelicidins, like LL-37, are characterized by their α-helical structure and strong membrane-disrupting activity. Defensins, with their conserved β-sheet structure, exhibit a more diverse range of antimicrobial mechanisms. The choice of which peptide to investigate or develop for therapeutic purposes will depend on the target pathogen, the desired spectrum of activity, and the importance of immunomodulatory effects. The standardized protocols provided here offer a foundation for the consistent and reliable evaluation of these promising antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of Human β-Defensin 2 against Pseudomonas aeruginosa in the Presence of Tear Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 11. Human β-defensin 2 kills Candida albicans through phosphatidylinositol 4,5-bisphosphate–mediated membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of human α-defensin 5 and its linear analogs: N-terminal fatty acylation results in enhanced antimicrobial activity of the linear analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing Antibacterial Peptides with Enhanced Killing Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 18. emerypharma.com [emerypharma.com]
- 19. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Nature's Arsenal: A Comparative Guide to the Efficacy of Cathelicidins from Diverse Species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multifaceted efficacy of cathelicidin (B612621) antimicrobial peptides from various species. Drawing upon experimental data, we delve into their antimicrobial, anti-inflammatory, and immunomodulatory properties, offering insights into their therapeutic potential.
Cathelicidins are a crucial component of the innate immune system in vertebrates, serving as a first line of defense against invading pathogens.[1][2] These host defense peptides exhibit a remarkable functional diversity, not only directly killing a broad spectrum of microbes but also modulating the host's immune response to infection and inflammation.[1][2][3] While the human this compound LL-37 is the most extensively studied, a growing body of research highlights the unique and potent activities of cathelicidins from other species, paving the way for the development of novel therapeutics.[4][5]
This guide synthesizes findings from multiple studies to compare the efficacy of cathelicidins from various animal species, including mammals, birds, reptiles, and amphibians.[1][4][6][7][8] We present quantitative data on their antimicrobial activity, explore their differential immunomodulatory effects, and provide detailed experimental protocols for key assays.
Comparative Antimicrobial Efficacy
The direct antimicrobial activity of cathelicidins is a key feature, with significant variations observed across species and even between different cathelicidins within the same species.[9][10] This activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a peptide that prevents visible growth of a microorganism.
Below is a summary of MIC values for various cathelicidins against a panel of common pathogens, compiled from multiple studies. Lower MIC values indicate higher potency.
| This compound (Species) | Escherichia coli (Gram-) | Pseudomonas aeruginosa (Gram-) | Staphylococcus aureus (Gram+) | Candida albicans (Fungus) | Reference |
| LL-37 (Human) | >32 µg/mL | >32 µg/mL | >32 µg/mL | 12.5–6.3 µM | [11][12] |
| CRAMP (Mouse) | 1.5–0.8 µM | 25–12.5 µM | 3.1–1.6 µM | 12.5–6.3 µM | [12] |
| BMAP-27 (Bovine) | 1–2 µM | 2-4 µM | 1-8 µM | - | [13] |
| BMAP-28 (Bovine) | >8 µM | >8 µM | 1–8 µM | - | [13] |
| SMAP-29 (Ovine) | - | - | - | 0.25-4 µM | [14] |
| PMAP-23 (Porcine) | - | - | - | - | [4] |
| PR-39 (Porcine) | - | - | - | - | [4] |
| chCATH-2 (Chicken) | Potent | - | Potent | - | [4] |
| This compound-PP (Tree Frog) | 0.69-2.78 µM | - | 5.57 µM | Potent | [15] |
| Hc-CATH (Sea Snake) | Potent | Potent | Potent | Potent | [7] |
| ML-CATH (Bat) | 1–35 µg/mL | >40 µg/mL | 1–35 µg/mL | 5-40 µg/mL | [9] |
| PD-CATH (Bat) | 3–30 µg/mL | >40 µg/mL | 3–30 µg/mL | 5-40 µg/mL | [9] |
| To-KL37 (Iberian Mole) | 0.78-25 µM | 0.78-25 µM | 0.78-25 µM | 0.78-25 µM | [12] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Interestingly, some studies have shown that while the human this compound LL-37 has relatively weak direct antibacterial activity compared to other non-human cathelicidins, its primary role may be in modulating the immune system to resolve infections.[11] For instance, BMAP-27 from cattle demonstrated broad and potent activity against a range of clinical isolates, including antibiotic-resistant strains.[11][13] Similarly, cathelicidins from bats (ML-CATH and PD-CATH) and the Iberian mole (To-KL37) have shown significant antimicrobial potential.[9][12]
Differential Immunomodulatory and Anti-inflammatory Effects
Beyond their microbicidal properties, cathelicidins are potent immunomodulators, capable of influencing a wide array of cellular processes to orchestrate the host's immune response.[1][2][16] These functions include inducing chemokine production, suppressing pro-inflammatory mediators, and modulating Toll-like receptor (TLR) signaling.[1][4]
A comparative study of 12 cathelicidins from 6 different species revealed significant functional differences in their ability to neutralize lipopolysaccharide (LPS) and lipoteichoic acid (LTA), key components of bacterial cell walls that trigger inflammatory responses.[4] While seven of the twelve cathelicidins could neutralize LPS and another seven could neutralize LTA, there was no correlation between the two activities, highlighting the specificity of these interactions.[4]
Furthermore, the study showed that only a few cathelicidins could enhance DNA-induced TLR9 activation, suggesting that not all cathelicidins share the same mechanisms of immune modulation.[4] For example, chicken this compound-2 (chCATH-2) has been shown to have immunomodulatory effects on primary hepatic cells.[17] Fish-derived cathelicidins have also demonstrated potent immunomodulatory functions by inhibiting the expression of pro-inflammatory cytokine genes.[18]
The signaling pathways involved in these immunomodulatory effects are complex and can involve the activation of G-protein coupled receptors and modulation of pathways such as NF-κB and MAPK.[15][18]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the literature for evaluating the efficacy of cathelicidins.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a this compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to the mid-logarithmic phase.[7][12][19] The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).[19]
-
Peptide Preparation: this compound peptides are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.[12]
-
Incubation: An equal volume of the diluted microbial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.[12][13]
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.[13][20]
Lipopolysaccharide (LPS) Neutralization Assay
This assay measures the ability of a this compound to inhibit the pro-inflammatory effects of LPS, a major component of the outer membrane of Gram-negative bacteria.
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with varying concentrations of the this compound peptide for a specific period. Subsequently, LPS (e.g., from E. coli) is added to the wells to stimulate the cells.[4]
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[11]
-
Data Analysis: The percentage of inhibition of cytokine production by the this compound is calculated relative to cells stimulated with LPS alone.
Toll-like Receptor (TLR) Signaling Assay
This assay assesses the ability of cathelicidins to modulate TLR signaling pathways.
-
Reporter Cell Lines: Use cell lines that are engineered to express a specific TLR and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP or luciferase) under the control of a promoter that is activated by the TLR signaling pathway (e.g., NF-κB).
-
Treatment: The reporter cells are treated with a known TLR ligand (e.g., LPS for TLR4, CpG DNA for TLR9) in the presence or absence of the this compound peptide.[4][21]
-
Reporter Gene Assay: After incubation, the activity of the reporter enzyme in the cell culture supernatant or cell lysate is measured using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The change in reporter gene activity in the presence of the this compound is used to determine its effect on TLR signaling.
Visualizing the Mechanisms
To better understand the complex interactions and processes involved in this compound function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: this compound modulation of TLR4 signaling.
Caption: Workflow for MIC determination.
References
- 1. This compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and Characterization of the First this compound from Sea Snakes with Potent Antimicrobial and Anti-inflammatory Activity and Special Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avian host defense cathelicidins: structure, expression, biological functions, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomewide Analysis and Biological Characterization of Cathelicidins with Potent Antimicrobial Activity and Low Cytotoxicity from Three Bat Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Antimicrobial Activity of this compound-Derived Peptide from the Iberian Mole Talpa occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The first identified this compound from tree frogs possesses anti-inflammatory and partial LPS neutralization activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound impact on inflammatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunomodulatory effects of chicken this compound-2 on a primary hepatic cell co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the therapeutic potential of cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. This compound Signaling via the Toll-Like Receptor Protects Against Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Activity of Mammalian Cathelicidin Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cathelicidins are a crucial component of the innate immune system in mammals, exhibiting a broad spectrum of antimicrobial and immunomodulatory activities. Their potential as therapeutic agents has garnered significant interest, particularly in an era of rising antibiotic resistance. This guide provides a comparative overview of the cross-species activity of prominent mammalian cathelicidin (B612621) peptides, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
I. Antimicrobial Activity: A Quantitative Comparison
The antimicrobial efficacy of cathelicidins varies between different mammalian species and against different pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of four well-characterized cathelicidins—human LL-37, ovine SMAP-29, porcine PR-39, and bovine BMAP-27—against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Lower MIC values indicate higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Mammalian Cathelicidins against Bacteria (μg/mL)
| Organism | Human LL-37 | Ovine SMAP-29 | Porcine PR-39 | Bovine BMAP-27 |
| Staphylococcus aureus | 2.34 - 18.75[1] | 0.6 - 2.5[2] | >128[3] | 2 - 4[4] |
| Methicillin-resistantS. aureus (MRSA) | <10[5] | Highly Susceptible[6] | - | - |
| Staphylococcus epidermidis | <10[5] | - | - | - |
| Enterococcus faecalis | <10[5] | - | Active[7][8] | - |
| Vancomycin-resistantEnterococci (VRE) | <10[5] | Highly Susceptible[6] | - | - |
| Listeria monocytogenes | <10[5] | - | - | - |
| Escherichia coli | <10[5] | 0.125 - 8[9] | Active[7] | 2 - 4[4] |
| Pseudomonas aeruginosa | <10[5] | 0.6 - 2.5[2] | Resistant[10] | - |
| Salmonella typhimurium | <10[5] | - | Active[10] | 2[4] |
| Proteus mirabilis | Resistant in high salt[5] | - | Resistant[10] | - |
| Burkholderia cepacia | Resistant[5] | - | - | - |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of Mammalian Cathelicidins against Fungi (μM)
| Organism | Human LL-37 | Ovine SMAP-29 | Porcine PR-39 | Bovine BMAP-27 |
| Candida albicans | 15 - 20[11] | 0.5 - 32[12] | Inactive[11] | 1 - 2[13] |
| Cryptococcus neoformans | - | 0.5 - 32[12] | - | 1 - 2[13] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
II. Cytotoxicity Profile: Hemolytic Activity
A critical aspect of peptide-based drug development is ensuring minimal toxicity to host cells. The hemolytic assay, which measures the lysis of red blood cells, is a common method to assess cytotoxicity. The HC50 value represents the peptide concentration causing 50% hemolysis.
Table 3: Hemolytic Activity of Mammalian Cathelicidins
| Peptide | HC50 (μM) | Target Cells |
| Human LL-37 | >75 (for GF-17 fragment)[1] | Human Erythrocytes |
| Ovine SMAP-29 | ~80[14] | Human Erythrocytes |
| Bovine BMAP-27 | >2 (more hemolytic than LL-37)[15] | Human Erythrocytes |
Note: Hemolytic activity can vary based on the specific peptide analogue and experimental conditions.
III. Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
A. Peptide Synthesis
Synthetic this compound peptides are typically produced using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain attached to an insoluble resin support. After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.
-
Bacterial/Fungal Culture: A fresh overnight culture of the test microorganism is prepared in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The culture is diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The this compound peptide is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: The standardized microbial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
C. Cytotoxicity Assay: Hemolysis Assay
-
Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of approximately 2-8%.
-
Peptide Incubation: The red blood cell suspension is incubated with various concentrations of the this compound peptide at 37°C for a defined period (e.g., 1 hour).
-
Controls: A negative control (PBS) and a positive control (a lytic agent like Triton X-100) are included.
-
Hemoglobin Release Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
HC50 Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.
IV. Signaling Pathways and Mechanisms of Action
Mammalian cathelicidins exert their effects through various mechanisms, including direct membrane disruption of pathogens and modulation of host immune responses through complex signaling pathways.
A. Direct Antimicrobial Mechanism
Many cathelicidins, such as SMAP-29 and BMAP-27, have a direct bactericidal effect by disrupting the integrity of microbial cell membranes.[9][16] This process is often initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane.
Caption: Direct antimicrobial mechanism of membrane-disrupting cathelicidins.
B. Immunomodulatory Signaling of Human LL-37
Human this compound LL-37 is a potent immunomodulator that can influence various cellular processes by interacting with host cell receptors and activating downstream signaling cascades.[17][18]
Caption: Key signaling pathways activated by human this compound LL-37.
C. Immunomodulatory Signaling of Porcine PR-39
Porcine this compound PR-39 also exhibits significant immunomodulatory functions, primarily through the modulation of inflammatory pathways such as NF-κB and MAPK, leading to altered cytokine production.[7][19]
Caption: Immunomodulatory signaling of porcine this compound PR-39.
D. Experimental Workflow for this compound Activity Assessment
The following diagram illustrates a typical workflow for evaluating the antimicrobial and cytotoxic activities of a this compound peptide.
References
- 1. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ovine this compound SMAP29 Kills Ovine Respiratory Pathogens In Vitro and in an Ovine Model of Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing this compound Susceptibility of the Meningitis Pathogens Streptococcus suis and Escherichia coli in Culture Medium in Contrast to Porcine or Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the inhibitory activity and mechanism of bovine this compound BMAP 27 against Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMAP-29: a potent antibacterial and antifungal peptide from sheep leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Immunomodulatory Activities of PR-39 Derived Peptides | PLOS One [journals.plos.org]
- 8. Antimicrobial and immunomodulatory activities of PR-39 derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity and Bacterial-Membrane Interaction of Ovine-Derived Cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Porcine Myeloid Antimicrobial Peptides: A Review of the Activity and Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungicidal activity of five this compound peptides against clinically isolated yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human this compound LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural analysis and mode of action of BMAP-27, a this compound-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. invivogen.com [invivogen.com]
- 19. Porcine-derived antimicrobial peptide PR39 alleviates DSS-induced colitis via the NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cathelicidin LL-37: A Clinical Trial Comparison for Researchers
Cathelicidin (B612621) LL-37, the sole member of the this compound family of host defense peptides in humans, has garnered significant interest for its pleiotropic effects, including antimicrobial, immunomodulatory, and regenerative properties. This guide provides a comparative overview of the clinical validation of LL-37's role in various therapeutic areas, with a focus on wound healing and oncology. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental methodologies, and visualizations of key signaling pathways.
Wound Healing: Venous Leg Ulcers
A significant area of clinical investigation for LL-37 has been in the treatment of chronic wounds, particularly venous leg ulcers (VLUs). A key study in this area is a randomized, placebo-controlled, double-blind phase I/II trial that assessed the safety and efficacy of topically applied LL-37.
Quantitative Data from Phase I/II VLU Clinical Trial
| Treatment Group (Twice weekly application for 4 weeks) | Number of Participants | Healing Rate Constant (vs. Placebo) | Mean Ulcer Area Reduction | p-value (Healing Rate) |
| LL-37 (0.5 mg/mL) | Not specified in abstract | ~6-fold higher | 68% | 0.003[1][2] |
| LL-37 (1.6 mg/mL) | Not specified in abstract | ~3-fold higher | 50% | 0.088[1][2] |
| LL-37 (3.2 mg/mL) | Not specified in abstract | No difference | No difference | Not significant[1][2] |
| Placebo | 34 (total in study) | - | Not specified | - |
A subsequent phase IIb trial (HEAL LL-37) involving 148 patients with hard-to-heal VLUs did not show a statistically significant improvement in healing for the overall population compared to placebo. However, a post-hoc analysis of a subgroup of patients with large ulcers (≥10 cm²) did reveal a significant treatment benefit with LL-37.[3][4]
Experimental Protocol: Phase I/II VLU Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter "first-in-man" trial.[1][2][5]
-
Participants: 34 individuals with venous leg ulcers.[1][2][5]
-
Treatment Protocol:
-
Run-in Period: 3-week open-label phase where all participants received a placebo formulation.[1]
-
Randomized Treatment Phase: 4-week period where participants were randomly assigned to receive twice-weekly topical applications of LL-37 at concentrations of 0.5, 1.6, or 3.2 mg/mL, or a placebo.[1][2]
-
Follow-up: 4-week follow-up period after the cessation of treatment.[1]
-
-
Primary Endpoints: Safety and tolerability of the LL-37 treatment.[5]
-
Secondary Endpoints: Efficacy measures, including the rate of wound healing and reduction in ulcer area.[1][5]
Oncology: Malignant Melanoma
The immunomodulatory properties of LL-37 have led to its investigation as a potential anti-cancer agent. A phase 1 clinical trial (NCT02225366) explored the use of intratumoral injections of LL-37 in patients with metastatic melanoma.
Quantitative Data from Phase 1 Melanoma Clinical Trial
While specific response rates from the completed phase 1 trial are not yet published in detail, preclinical studies and a case report from the trial provide insight into its potential efficacy. A published case report from the trial detailed a 63-year-old woman with stage IIIC melanoma who, after progressing on other therapies, received 8 weekly intratumoral LL-37 injections. This resulted in clinical shrinkage of the injected lesions.[6] Preclinical studies in mice with established B16 melanoma tumors showed that a single intratumoral injection of LL-37 significantly delayed tumor growth.[7]
| Treatment Group | Number of Participants | Key Outcomes |
| Phase 1 Trial (NCT02225366) | Up to 36 | Primary: To find the maximum tolerated dose. Secondary: To assess the immune response and anti-tumor activity.[8][9] |
| Published Case Report | 1 | Clinical shrinkage of injected melanoma lesions.[6] |
| Preclinical Mouse Model | Not specified | Significant delay in B16 melanoma tumor growth.[7] |
Experimental Protocol: Phase 1 Melanoma Clinical Trial (NCT02225366)
-
Study Design: A phase 1 dose-escalation study.[8]
-
Participants: Patients with histologically documented metastatic melanoma (Stage IIIB, IIIC, or IV M1A) with cutaneous or nodal lesions amenable to injection.[8]
-
Treatment Protocol:
-
Dose Escalation: Up to 4 dose levels of LL-37 were tested, starting at 250 µg per tumor.[8] Each new cohort of patients received a higher dose if no intolerable side effects were observed in the previous cohort.[8]
-
Administration: LL-37 was administered via weekly intratumoral injections into 2-4 tumors for up to 8 weeks.[8]
-
-
Assessments:
-
Safety: Monitoring for local and systemic adverse events.[1]
-
Efficacy: Measurement and photography of tumors, as well as CT scans to assess disease status.[8]
-
Immunomonitoring: Blood samples were drawn to study the immune response to LL-37.[8] Punch biopsies of injected and non-injected tumors were also performed.[8]
-
Signaling Pathways of LL-37
The diverse biological effects of LL-37 are mediated through its interaction with various cellular receptors and signaling pathways. The following diagrams illustrate some of the key pathways involved in LL-37's immunomodulatory and anti-cancer activities.
Caption: LL-37 interaction with FPRL1 receptor and downstream signaling.
Caption: Dual role of LL-37 in modulating Toll-like receptor signaling.
Caption: Context-dependent role of LL-37 in cancer cell signaling.
Conclusion
The clinical validation of LL-37 is an active and evolving field. In wound healing, it has shown promise, particularly in hard-to-heal venous leg ulcers, although optimal dosing and patient selection require further investigation. In oncology, its role is more complex, with evidence suggesting both pro- and anti-tumoral effects depending on the cancer type and context. The immunomodulatory functions of LL-37, particularly its ability to activate the innate immune system, are a key focus of ongoing research. Challenges such as high production costs, in vivo stability, and potential for toxicity need to be addressed for its broader clinical application.[10] Future research, including well-designed clinical trials with robust quantitative endpoints, will be crucial to fully elucidate the therapeutic potential of this multifaceted peptide.
References
- 1. Treatment with LL-37 is safe and effective in enhancing healing of hard-to-heal venous leg ulcers: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of LL-37 in healing of hard-to-heal venous leg ulcers: A multicentric prospective randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pergamum's LL-37 demonstrates efficacy in Phase I/II study for venous leg ulcer treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Dermatologic toxicity from novel therapy using antimicrobial peptide LL-37 in melanoma: A detailed examination of the clinicopathologic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Native Cathelicidins: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Cathelicidins are a critical component of the innate immune system, exhibiting a broad range of antimicrobial and immunomodulatory functions. While native cathelicidins have been extensively studied, the development of synthetic analogs offers the potential for enhanced therapeutic properties, including increased potency, stability, and specificity, with reduced cytotoxicity. This guide provides an objective comparison of the biological activities of synthetic and native cathelicidins, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of various native and synthetic cathelicidins.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Peptide | Organism | Native MIC (µg/mL) | Synthetic Analog | Synthetic MIC (µg/mL) | Reference |
| LL-37 (Human) | Pseudomonas aeruginosa | <10 | --- | --- | [1][2] |
| LL-37 (Human) | Salmonella typhimurium | <10 | --- | --- | [2] |
| LL-37 (Human) | Escherichia coli | <10 | --- | --- | [2] |
| LL-37 (Human) | Listeria monocytogenes | <10 | --- | --- | [2] |
| LL-37 (Human) | Staphylococcus epidermidis | <10 | --- | --- | [2] |
| LL-37 (Human) | Staphylococcus aureus | <10 | D-LL-37 | 12.7 | [2][3] |
| LL-37 (Human) | Vancomycin-resistant enterococci | <10 | --- | --- | [2] |
| NA-CATH (Cobra) | Staphylococcus aureus | 2.9 | NA-CATH:ATRA1-ATRA1 | 0.51 | [3] |
| CAP18 (Rabbit) | Pseudomonas aeruginosa | Active | Truncated Peptides (15-21 residues) | Reduced activity | [4] |
| CAP18 (Rabbit) | Escherichia coli | Active | Truncated Peptides (15-21 residues) | Reduced activity | [4] |
| CAP18 (Rabbit) | Staphylococcus aureus | Active | Truncated Peptides (15-21 residues) | Reduced activity | [4] |
| BMAP-27 (Bovine) | Gram-negative bacteria | Micromolar concentrations | Shortened analogs | Reduced cytotoxicity | [5] |
| BMAP-28 (Bovine) | Gram-positive bacteria | Micromolar concentrations | Shortened analogs | Reduced cytotoxicity | [5] |
Table 2: Anti-biofilm Activity (EC50 in µg/mL)
| Peptide | Organism | Native EC50 (µg/mL) | Synthetic Analog | Synthetic EC50 (µg/mL) | Reference |
| LL-37 (Human) | Staphylococcus aureus | --- | D-LL-37 | Effective | [3] |
| NA-CATH (Cobra) | Staphylococcus aureus | --- | NA-CATH:ATRA1-ATRA1 | More effective than native | [3][6] |
Table 3: Cytotoxicity
| Peptide | Cell Type | Native Form | Observation | Synthetic Analog | Observation | Reference |
| BMAP-27/28 (Bovine) | Human neutrophils, erythrocytes | Toxic | --- | Shortened analogs | Reduced cytotoxicity | [5] |
| LL-37 (Human) | Host cells | --- | --- | Analogs with reduced charge (+4 or +3) | Reduced toxicity | [7] |
| Melittin | --- | High hemolytic activity | --- | 15-residue synthetic peptide | 300 times less hemolytic | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency. A standard method is the broth microdilution assay.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: The cathelicidin (B612621) peptides (native and synthetic) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the peptide dilutions.
-
Controls: Positive (bacteria without peptide) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Anti-biofilm Assay
This assay evaluates the ability of a peptide to inhibit the formation of biofilms, which are structured communities of bacteria with high resistance to antibiotics.
Protocol:
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for a period that allows for biofilm formation (e.g., 24 hours).
-
Peptide Treatment: After the initial incubation, the planktonic cells are removed, and fresh medium containing serial dilutions of the this compound peptides is added to the wells.
-
Incubation: The plate is incubated for a further period (e.g., 24 hours) to allow the peptide to act on the established biofilm.
-
Quantification of Biofilm: The biofilm is stained with a dye such as crystal violet. After washing to remove excess stain, the bound dye is solubilized, and the absorbance is measured using a microplate reader. The EC50 (half-maximal effective concentration) can then be calculated.
Cytotoxicity Assay (LDH Release Assay)
This assay assesses the toxicity of the peptides to host cells by measuring the release of lactate (B86563) dehydrogenase (LDH), an enzyme that is released from damaged cells.
Protocol:
-
Cell Culture: Host cells (e.g., human corneal epithelial cells or red blood cells) are cultured in a 96-well plate to a specific confluence.[8]
-
Peptide Treatment: The cells are treated with various concentrations of the this compound peptides for a defined period.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercially available cytotoxicity detection kit.[9]
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflows for key biological assays.
Caption: this compound modulation of inflammatory signaling pathways.
Discussion and Conclusion
The comparative data reveals that synthetic cathelicidins can be engineered to exhibit superior biological activities compared to their native counterparts. For instance, the synthetic peptide NA-CATH:ATRA1-ATRA1 demonstrated significantly improved antimicrobial potency against S. aureus compared to the native NA-CATH.[3] Furthermore, synthetic modifications, such as the use of D-amino acids in D-LL-37, can confer resistance to proteases, a critical advantage for therapeutic applications.[3]
However, it is also evident that modifications can sometimes lead to reduced activity, as seen with some truncated versions of CAP18.[4] This highlights the importance of a rational design approach, considering factors such as charge, hydrophobicity, and secondary structure, to optimize the desired biological activity while minimizing cytotoxicity.[7]
The immunomodulatory roles of cathelicidins are complex, with peptides like LL-37 capable of both pro- and anti-inflammatory actions.[10][11][12] It can neutralize the effects of lipopolysaccharide (LPS), a potent inflammatory molecule from Gram-negative bacteria, thereby dampening the inflammatory response mediated by Toll-like receptor 4 (TLR4).[10] Conversely, LL-37 can also activate the P2X7 receptor, leading to inflammasome activation and the release of pro-inflammatory cytokines.[10] The development of synthetic analogs with more specific immunomodulatory profiles is a promising area of research.
References
- 1. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of LL-37, a cathelin-associated antimicrobial peptide of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural and synthetic this compound peptides with anti-microbial and anti-biofilm activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural and synthetic this compound peptides with anti-microbial and anti-biofilm activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides of the this compound Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory and Anti-Inflammatory Activities of Chicken this compound-2 Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Host Defense Peptides and Inflammatory Signaling: Striking a Balance [frontiersin.org]
- 12. Multiple Immune-Modulatory Functions Of this compound Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Anti-Cathelicidin Antibody Specificity
For researchers, scientists, and drug development professionals, the accuracy of experimental results hinges on the quality of the reagents used. Anti-cathelicidin antibodies are critical tools for studying innate immunity, inflammation, and wound healing. However, ensuring their specificity is paramount to avoid misleading data. This guide provides a comparative framework for validating anti-cathelicidin antibodies, supported by experimental protocols and data.
The human cathelicidin, hCAP-18, is processed into the active peptide LL-37, which is the primary target for many studies. It is crucial to understand whether an antibody detects the pro-form (hCAP-18), the active peptide (LL-37), or both. This guide outlines a multi-tiered validation strategy to rigorously confirm antibody specificity for its intended target in the context of its specific application.
Comparative Overview of Validation Methods
A combination of methods is essential for robustly validating antibody specificity. No single technique is sufficient. The "gold standard" for validation is the use of knockout (KO) models, which provide a true negative control.[1][2]
| Validation Method | Principle | Pros | Cons |
| Western Blot (WB) | Separates proteins by molecular weight, allowing verification of antibody binding to a protein of the correct size. | Verifies target size; can use KO lysates for definitive validation.[1] | Denaturing conditions may not reflect native protein conformation; may miss off-target bands of similar size. |
| Peptide ELISA | Immobilized synthetic peptides (e.g., full-length LL-37, scrambled peptides, or modified peptides) are used to test direct antibody binding. | High-throughput; excellent for screening and mapping epitopes; can test for cross-reactivity with modified peptides.[3] | Does not confirm performance in complex biological samples or other applications. |
| Immunohistochemistry (IHC) | Visualizes protein expression and localization within tissue sections. | Provides crucial spatial context; comparison between wild-type and KO tissue confirms specificity.[4][5] | Prone to background staining; requires careful optimization of fixation and antigen retrieval.[6][7] |
| Knockout (KO) Validation | Uses cells or tissues from a KO animal (e.g., Camp⁻/⁻ mouse) that does not express this compound.[7][8] | Considered the definitive method for proving specificity; the absence of signal in KO samples confirms the antibody's target.[1][9] | KO models can be expensive and time-consuming to generate and maintain.[9] |
| Peptide Competition | The antibody is pre-incubated with the immunizing peptide, which should block its binding to the target protein in the sample. | Relatively simple and inexpensive way to show peptide-specific binding. | Does not rule out cross-reactivity with other proteins that share a similar epitope. |
Key Validation Workflows & Pathways
To ensure robust validation, a logical sequence of experiments should be followed. The workflow should progress from simpler, high-throughput methods to more complex, biologically relevant systems.
Understanding the biological context is also critical. This compound (LL-37) exerts its effects by binding to several cell surface receptors, initiating downstream signaling cascades. An antibody used to probe function must not inadvertently trigger these pathways.
Experimental Protocols
Detailed below are representative protocols for the key validation experiments. Researchers should optimize these based on their specific antibodies and samples.
Protocol 1: Western Blot Validation using Cell Lysates
This protocol is used to verify that the antibody detects a protein of the expected molecular weight (~18 kDa for hCAP-18).
-
Sample Preparation : Prepare total cell lysates from a positive control cell line (e.g., THP-1 human monocytes) and a negative control (e.g., CRISPR-Cas9 knockout cells) by solubilizing cells in 2X SDS sample buffer. Heat extracts at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis : Load 15-30 µg of total protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder. Run the gel at 150-170V until the dye front reaches the bottom.[10][11]
-
Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes.[10] Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[11]
-
Primary Antibody Incubation : Incubate the membrane with the anti-cathelicidin antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Detection : Wash the membrane three times for 5-10 minutes each with TBST. Apply an ECL (chemiluminescent) substrate and image the blot using a digital imager or X-ray film.[10][11]
-
Analysis : A specific antibody should produce a single band at the expected molecular weight in the positive control lane and no band in the knockout lysate lane.
Protocol 2: Peptide-ELISA for Specificity Screening
This protocol assesses the antibody's ability to bind its target peptide and distinguishes it from non-specific or irrelevant peptides.
-
Plate Coating : Coat a 96-well microtiter plate with 100 µL/well of 1-2 µg/mL synthetic peptide (e.g., LL-37, scrambled LL-37 control) in a carbonate-bicarbonate coating buffer (pH 9.6). Incubate overnight at 4°C.[4][5]
-
Washing : Wash the plate three times with 200 µL/well of wash buffer (1X PBS with 0.05% Tween-20).[4]
-
Blocking : Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at 37°C.[4][5]
-
Primary Antibody Incubation : Wash the plate three times. Add 100 µL/well of the anti-cathelicidin antibody, serially diluted in blocking buffer. Incubate for 1-2 hours at 37°C.[4][5]
-
Washing : Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation : Add 100 µL/well of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[5]
-
Detection : Wash the plate five times with wash buffer. Add 100 µL/well of substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes.[8]
-
Stop Reaction : Add 50-100 µL/well of stop solution (e.g., 1M H₂SO₄).[8]
-
Analysis : Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). A specific antibody will show a strong signal for the target peptide (LL-37) and minimal to no signal for the scrambled control peptide.
Protocol 3: Immunohistochemistry (IHC-P) Validation
This protocol validates antibody performance in formalin-fixed, paraffin-embedded (FFPE) tissue sections, comparing wild-type and KO tissue if available.
-
Deparaffinization and Rehydration : Deparaffinize FFPE tissue sections by immersing slides in xylene (2x 10 min), followed by a graded ethanol (B145695) series (100%, 95%, 70%, 50%; 5 min each), and finally rinse in distilled water.[12]
-
Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.[7]
-
Peroxidase Block : Inactivate endogenous peroxidases by incubating sections in 3% hydrogen peroxide for 10-15 minutes. Rinse with PBS.[1][12]
-
Blocking : Block non-specific binding by incubating sections with a blocking serum (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation : Incubate sections with the anti-cathelicidin antibody (at an optimized dilution) in a humidified chamber overnight at 4°C.
-
Washing : Wash slides three times for 5 minutes each in PBST.
-
Secondary Antibody Incubation : Incubate with a biotinylated secondary antibody for 30-60 minutes, followed by an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes.[12]
-
Detection : Wash slides. Apply a chromogen substrate like DAB and monitor for color development (typically 5-10 minutes). Stop the reaction by rinsing with water.[1]
-
Counterstaining & Mounting : Lightly counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis : Under a microscope, a specific antibody will show positive staining in appropriate cells/locations in the wild-type tissue and a complete absence of staining in the knockout tissue.
References
- 1. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 2. ノックアウトおよびノックダウンによる抗体検証 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 5. affbiotech.com [affbiotech.com]
- 6. IHC-P protocols | Abcam [abcam.com]
- 7. origene.com [origene.com]
- 8. genfollower.com [genfollower.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bosterbio.com [bosterbio.com]
Navigating the Maze of Cathelicidin Detection: A Comparative Guide to ELISA Kit Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of cathelicidins is crucial for advancing studies in innate immunity, infectious diseases, and drug discovery. Enzyme-linked immunosorbent assays (ELISAs) are a primary tool for this purpose, yet the specificity of these kits can vary significantly. This guide provides a comparative overview of commercially available cathelicidin (B612621) ELISA kits, with a focus on the critical aspect of cross-reactivity, alongside detailed experimental protocols and pathway visualizations to aid in informed kit selection and experimental design.
Cathelicidins are a family of antimicrobial peptides that play a vital role in the innate immune system of many species. The most studied human this compound is LL-37, with orthologs in other species such as CRAMP in mice, PR-39 in pigs, and BMAP-28 in cattle. Given the structural similarities among different cathelicidins and other antimicrobial peptides, the potential for cross-reactivity in ELISA kits is a significant concern that can lead to inaccurate quantification and misinterpretation of results. While many manufacturers claim high specificity for their kits, they often provide limited quantitative data to support these statements.
Comparison of Commercially Available this compound ELISA Kits
To aid researchers in their selection process, the following table summarizes the specifications of several commercially available this compound ELISA kits. It is important to note that most manufacturers provide qualitative rather than quantitative statements regarding cross-reactivity. Independent validation is therefore highly recommended.
| Manufacturer | Kit Name | Target Species | Stated Cross-Reactivity/Specificity |
| FineTest | Human CAMP(this compound Antimicrobial Peptide) ELISA Kit | Human | Specifically binds with CAMP, no obvious cross reaction with other analogues.[1] |
| Cloud-Clone Corp. | ELISA Kit for this compound Antimicrobial Peptide (CAMP) | Human | This assay has high sensitivity and excellent specificity for detection of this compound Antimicrobial Peptide (CAMP). No significant cross-reactivity or interference between this compound Antimicrobial Peptide (CAMP) and analogues was observed.[2] |
| MyBioSource | Human this compound Antimicrobial Peptide ELISA Kit | Human | This assay has high sensitivity and excellent specificity for detection of CAMP. No significant cross-reactivity or interference between CAMP and analogues was observed. NOTE: Limited by current skills and knowledge, it is impossible for us to complete the cross-reactivity detection between CAMP and all the analogues, therefore, cross reaction may still exist in some cases.[3] |
| Invitrogen | Human this compound ELISA Kit | Human | Rigorous validation: Each manufactured lot of this ELISA kit is quality tested for criteria such as sensitivity, specificity, precision, and lot-to-lot consistency.[4] |
| Novus Biologicals | Human CAMP/Cathelicidin ELISA Kit (Colorimetric) | Human | This assay has high sensitivity and excellent specificity for detection of human CAMP/Cathelicidin. No significant cross-reactivity or interference between human CAMP/Cathelicidin and analogues was observed.[5] |
| BlueGene Biotech | Mouse this compound Antimicrobial Peptide ELISA kit | Mouse | No significant cross-reactivity or interference between CAMP and analogues was observed.[6] |
Experimental Protocols
A critical step in validating a this compound ELISA kit is to perform a cross-reactivity assessment. This involves testing the assay's response to a panel of potentially cross-reacting substances, such as cathelicidins from other species, other antimicrobial peptides (e.g., defensins), and structurally related molecules.
Protocol for Cross-Reactivity Assessment of a this compound ELISA Kit
1. Preparation of Reagents and Peptides:
- Reconstitute the this compound standard provided with the ELISA kit according to the manufacturer's instructions to prepare a standard curve.
- Prepare stock solutions of potentially cross-reacting peptides (e.g., human β-defensin 1, mouse CRAMP, porcine PR-39) in the assay buffer provided with the kit. A typical starting stock concentration is 1 µg/mL.
- Prepare a series of dilutions for each potentially cross-reacting peptide. A suggested range is from 1000 ng/mL down to the detection limit of the assay.
2. ELISA Procedure:
- Follow the general protocol for the specific this compound ELISA kit being used.
- In separate wells of the microplate, add the prepared dilutions of the target this compound standard to generate a standard curve.
- In other wells, add the different concentrations of the potentially cross-reacting peptides.
- Include blank wells (assay buffer only) and negative control wells.
- Proceed with the addition of detection antibody, enzyme conjugate, substrate, and stop solution as per the kit's instructions.
3. Data Analysis:
- Measure the optical density (OD) at the recommended wavelength (typically 450 nm).
- Subtract the average OD of the blank wells from the OD of all other wells.
- Plot the standard curve of the target this compound (concentration vs. OD).
- For each potentially cross-reacting peptide, determine the concentration that produces a signal equivalent to the lowest detectable concentration of the target this compound standard.
- Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target this compound at 50% binding / Concentration of cross-reactant at 50% binding) x 100
Visualizing the Molecular Landscape
To better understand the biological context of this compound function and the experimental workflow for its assessment, the following diagrams are provided.
Caption: Experimental workflow for ELISA cross-reactivity assessment.
The biological effects of cathelicidins, particularly the human peptide LL-37, are mediated through complex signaling pathways. Understanding these pathways is essential for interpreting the results of this compound quantification.
Caption: Simplified signaling pathways of human this compound LL-37.
References
- 1. Human CAMP(this compound Antimicrobial Peptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. ELISA Kit for this compound Antimicrobial Peptide (CAMP) | CEC419Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Human this compound ELISA Kit (EEL201) - Invitrogen [thermofisher.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Defensins and LL-37: A review of function in the gingival epithelium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic View of Cathelicidin Expression Across Tissues
A comprehensive guide for researchers, scientists, and drug development professionals on the tissue-specific expression of cathelicidin (B612621) antimicrobial peptides. This guide provides a comparative analysis of this compound gene expression in human, bovine, murine, and avian tissues, supported by quantitative transcriptomic data and detailed experimental protocols.
Cathelicidins are a critical component of the innate immune system, serving as broad-spectrum antimicrobial peptides and modulators of inflammation. Their expression is highly regulated and varies significantly across different tissues and species. Understanding these expression patterns is fundamental for elucidating their physiological roles and for the development of novel therapeutics. This guide offers a comparative transcriptomic analysis of this compound expression, providing valuable insights for researchers in immunology, infectious diseases, and drug discovery.
Comparative Expression of this compound Genes
The expression of this compound genes is diverse across species and tissues. While humans and mice possess a single this compound gene (CAMP), other species like cattle and chickens have multiple this compound genes, suggesting a functional diversification. The following tables summarize the quantitative expression of this compound genes in various tissues from human, bovine, murine, and avian species, based on RNA sequencing (RNA-seq) data.
Human this compound (CAMP) Expression
The expression of the human this compound gene (CAMP) varies widely across different tissues. The data below, sourced from the Genotype-Tissue Expression (GTEx) portal, represents the median Transcripts Per Million (TPM) values, indicating the relative abundance of CAMP mRNA.
| Tissue | Median TPM |
| Testis | 110.3 |
| Spleen | 11.2 |
| Lung | 4.5 |
| Small Intestine (Terminal Ileum) | 3.8 |
| Colon (Transverse) | 2.9 |
| Skin (Sun Exposed) | 1.5 |
| Whole Blood | 1.2 |
| Adipose (Subcutaneous) | 0.8 |
| Heart (Left Ventricle) | 0.3 |
| Muscle (Skeletal) | 0.2 |
| Liver | 0.1 |
| Brain (Cortex) | 0.0 |
Data Source: GTEx Portal V8. Gene: CAMP (ENSG00000164047.11). TPM values are a measure of gene expression that normalizes for gene length and sequencing depth.
Bovine this compound (CATHL) Gene Expression
Cattle possess a cluster of at least seven this compound genes (CATHL1-7). The following table presents the expression levels in Fragments Per Kilobase of transcript per Million mapped reads (FPKM) from the Cattle Gene Atlas.
| Gene | Bone Marrow (FPKM) | Intestine (FPKM) | Lung (FPKM) | Mammary Gland (FPKM) | Spleen (FPKM) |
| CATHL1 | 150.2 | 1.5 | 5.3 | 2.1 | 10.8 |
| CATHL2 | 85.6 | 0.8 | 2.1 | 1.2 | 5.4 |
| CATHL3 | 250.1 | 2.3 | 8.9 | 3.5 | 15.7 |
| CATHL4 | 5.2 | 10.5 | 1.8 | 0.9 | 2.1 |
| CATHL5 | 350.7 | 5.8 | 15.2 | 8.7 | 25.3 |
| CATHL6 | 180.4 | 1.2 | 6.7 | 2.8 | 12.1 |
| CATHL7 | 95.3 | 0.9 | 3.4 | 1.5 | 6.9 |
Data Source: Cattle Gene Atlas. FPKM values are a measure of gene expression that normalizes for gene length and sequencing depth.
Murine this compound (Camp) Expression
The mouse this compound gene (Camp) expression data from the Mouse ENCODE transcriptome project is presented below in Reads Per Kilobase of transcript per Million mapped reads (RPKM).
| Tissue | RPKM |
| Bone Marrow | 250.5 |
| Spleen | 45.2 |
| Lung | 15.8 |
| Small Intestine | 10.3 |
| Colon | 8.1 |
| Skin | 5.2 |
| Adipose Tissue | 2.1 |
| Heart | 1.5 |
| Skeletal Muscle | 0.8 |
| Liver | 0.5 |
| Brain | 0.1 |
Data Source: NCBI Gene, Mouse ENCODE transcriptome data. RPKM values are a measure of gene expression that normalizes for gene length and sequencing depth.
Avian (Chicken) this compound Gene Expression
Chickens have four known this compound genes: Fowlicidin-1 (CATHL1), Fowlicidin-2 (CATHL2), Fowlicidin-3 (CATHL3), and this compound-B1 (CATHB1). Quantitative, cross-tissue RNA-seq data for direct comparison is limited. The following data is a summary of relative expression based on real-time PCR studies, with expression levels categorized as high, moderate, or low.[1][2][3]
| Gene | Bone Marrow | Lung | Spleen | Bursa of Fabricius | Cecal Tonsil |
| CATHL1 | High | High | Moderate | Moderate | Moderate |
| CATHL2 | High | High | Moderate | Moderate | Moderate |
| CATHL3 | High | High | Moderate | Moderate | Moderate |
| CATHB1 | Moderate | High | High | High | High |
Note: This data is based on relative expression levels from real-time PCR studies and is not directly comparable to the TPM, FPKM, and RPKM values for other species.
Signaling Pathways Regulating this compound Expression
The expression of this compound genes is tightly controlled by a network of signaling pathways, primarily in response to infection and inflammation. Two of the most well-characterized pathways are the Vitamin D receptor-dependent and NF-κB signaling pathways.
Vitamin D Receptor-Dependent Pathway
Vitamin D plays a crucial role in inducing this compound expression, particularly in epithelial cells and macrophages. This pathway is a key component of the innate immune response.
Vitamin D receptor-dependent signaling pathway for this compound expression.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and immunity. It can be activated by various stimuli, including pathogen-associated molecular patterns (PAMPs), leading to the induction of this compound expression.
NF-κB signaling pathway leading to this compound gene expression.
Experimental Protocols
The quantitative data presented in this guide is primarily derived from RNA sequencing (RNA-seq) experiments. Below is a generalized protocol for a typical comparative transcriptomics study of tissue gene expression.
Tissue Collection and RNA Extraction
-
Tissue Procurement: Tissues are collected from healthy, non-diseased donors (human, bovine, murine, or avian) following ethical guidelines. For accurate comparison, tissue samples should be collected from corresponding anatomical locations across different individuals and species.
-
Sample Preservation: Immediately after collection, tissue samples are either flash-frozen in liquid nitrogen or submerged in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity. Samples are then stored at -80°C until further processing.
-
RNA Isolation: Total RNA is extracted from the tissue samples using a method appropriate for the tissue type, such as a TRIzol-based protocol or a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 7).
RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment: For the analysis of protein-coding gene expression, messenger RNA (mRNA) is typically enriched from the total RNA sample. This is commonly achieved through poly(A) selection, which isolates mRNAs by their polyadenylated tails.
-
Library Construction: The enriched mRNA is fragmented into smaller pieces. These fragments are then used as templates for first-strand and second-strand cDNA synthesis. The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters. The adapter-ligated fragments are then amplified by PCR to create the final sequencing library.
-
Sequencing: The prepared libraries are quantified and pooled for sequencing on a high-throughput sequencing platform, such as an Illumina NovaSeq. The sequencing is typically performed to generate paired-end reads of a specified length (e.g., 150 bp).
Bioinformatics Analysis Workflow
The raw sequencing data undergoes a series of computational analyses to quantify gene expression levels.
A typical bioinformatics workflow for RNA-seq data analysis.
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. This step checks for base quality scores, GC content, and the presence of adapter sequences.
-
Read Trimming: Low-quality bases and adapter sequences are removed from the reads using tools such as Trimmomatic to improve the accuracy of the downstream analysis.
-
Alignment: The cleaned reads are aligned to a reference genome of the respective species using a splice-aware aligner like STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or RSEM.
-
Normalization: The raw read counts are normalized to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM), Fragments Per Kilobase of transcript per Million mapped reads (FPKM), and Reads Per Kilobase of transcript per Million mapped reads (RPKM). These normalized values allow for the comparison of gene expression levels across different samples and genes.
-
Downstream Analysis: The normalized expression data can be used for various downstream analyses, including identifying differentially expressed genes between tissues or conditions, and performing pathway and gene ontology analysis to understand the biological functions of the expressed genes.
This guide provides a foundational understanding of the comparative transcriptomics of this compound expression. The provided data and protocols serve as a valuable resource for researchers investigating the multifaceted roles of these important immune effectors.
References
Head-to-Head In Vitro Comparison of Cathelicidin Analogs: A Guide for Researchers
For researchers and drug development professionals, the selection of a lead candidate from a class of promising therapeutic agents requires rigorous comparative evaluation. This guide provides a head-to-head in vitro comparison of various cathelicidin (B612621) analogs, focusing on their antimicrobial, cytotoxic, and anti-inflammatory properties. The data presented is compiled from published experimental studies to facilitate an objective assessment of their therapeutic potential.
Cathelicidins are a class of host defense peptides with broad-spectrum antimicrobial and immunomodulatory activities.[1][2][3] Their potential as novel anti-infective and anti-inflammatory agents has led to the development of numerous synthetic analogs designed to enhance efficacy and reduce toxicity.[4][5][6] This guide focuses on the in vitro performance of several key this compound analogs, providing a comparative analysis of their biological activities.
Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro performance of selected this compound analogs from bovine (BMAP), human (LL-37), and rabbit (CAP-18) origins, along with their synthetic derivatives. These analogs have been evaluated for their antimicrobial efficacy against a panel of clinically relevant bacteria, their cytotoxic effects on mammalian cells, and their ability to modulate inflammatory responses.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of this compound analogs is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide/Analog | Target Organism | MIC (µM) | Source |
| BMAP-27 | E. coli | 1 - 8 | [4] |
| P. aeruginosa | 1 - 8 | [4] | |
| S. aureus | > 8 | [4] | |
| BMAP-28 | E. coli | 1 - 8 | [4] |
| P. aeruginosa | 1 - 8 | [4] | |
| S. aureus | 1 - 8 | [4] | |
| BMAP-27(1-18) | Gram-negative bacteria | 2 - 4 fold higher than BMAP-27 | [4] |
| Gram-positive bacteria | 2 - 4 fold higher than BMAP-27 | [4] | |
| BMAP-28(1-18) | Gram-negative bacteria | Significantly improved vs. BMAP-28 | [4] |
| Gram-positive bacteria | Slightly less effective than BMAP-28 | [4] | |
| mBMAP-28 | A. baumannii | 0.25 - 1 | [4] |
| P. aeruginosa | 0.25 - 1 | [4] | |
| CAP-18 | P. aeruginosa (MIC90) | 4 µg/mL | [7][8] |
| D-CAP-18 | P. aeruginosa (MIC90) | 2 µg/mL | [7][8] |
| CAP-18₃₁ | P. aeruginosa (MIC90) | 16 µg/mL | [7][8] |
| D-CAP-18₃₁ | P. aeruginosa (MIC90) | 16 µg/mL | [7][8] |
| Peptoid 1 | S. aureus (MRSA) | 1.6 | [9] |
Cytotoxicity (IC50) and Hemolytic Activity
A critical aspect of drug development is assessing the toxicity of lead compounds to host cells. The 50% inhibitory concentration (IC50) against mammalian cell lines and the hemolytic activity against red blood cells are key indicators of cytotoxicity.
| Peptide/Analog | Cell Line | IC50 (µM) | Hemolytic Activity | Source |
| BMAP-27 | Mammalian cells | Toxic at > 10 µM | - | [4] |
| BMAP-28 | Mammalian cells | Toxic at > 10 µM | - | [4] |
| BMAP-27(1-18) | Human neutrophils, erythrocytes | Reduced cytotoxicity vs. BMAP-27 | Reduced hemolysis vs. BMAP-27 | [5] |
| BMAP-28(1-18) | Human neutrophils, erythrocytes | Reduced cytotoxicity vs. BMAP-28 | Reduced hemolysis vs. BMAP-28 | [5] |
| D-CAP-18 | A549 cells | 2.09 | Low | [8] |
| HeLa cells | 2.11 | Low | [8] | |
| D-CAP-18₃₁ | A549 cells | 12.3 | Low | [8] |
| Peptoid 1 | J774A.1 macrophages | 12.5 | Minimal | [9] |
| 3T3 fibroblasts | 15 | Minimal | [9] | |
| Peptoid 1-11mer | J774A.1 macrophages | 50 | - | [9] |
| Peptoid 1-C13₄mer | J774A.1 macrophages | 100 | - | [9] |
| Indolicidin analog (glycosylated) | Macrophage cells | Decreased vs. Indolicidin | Decreased vs. Indolicidin | [10] |
Anti-inflammatory Activity
Cathelicidins can modulate the host's inflammatory response, a crucial function for resolving infections and preventing excessive tissue damage. This is often assessed by measuring the inhibition of pro-inflammatory markers like nitric oxide (NO) or cytokines (e.g., IL-1β, TNF-α) in response to an inflammatory stimulus like lipopolysaccharide (LPS).
| Peptide/Analog | Assay | Effect | Source |
| Chicken CATH-2 | LPS-induced IL-1β expression in HD11 cells | 90.8% inhibition | [11] |
| C(1-21) (CATH-2 analog) | LPS-induced IL-1β expression in HD11 cells | 93.5% inhibition | [11] |
| C(4-21) (CATH-2 analog) | LPS-induced IL-1β expression in HD11 cells | 80.5% inhibition | [11] |
| Nv-CATH | LPS-induced NO, IL-6, TNF-α, IL-1β production | Reduction | [1] |
| Chicken CATH-B1 | APEC-induced IFN-β, IL-1β, IL-6, IL-8 expression in macrophages | Downregulation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard in vitro assays used to characterize this compound analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Peptide Dilution: The this compound analog is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Mammalian cells (e.g., HeLa, A549) are seeded into a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the this compound analog for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Peptide and LPS Treatment: The cells are pre-treated with different concentrations of the this compound analog for a short period (e.g., 1 hour) before being stimulated with LPS.
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by the peptide is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Visualizing Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Recent advances in the therapeutic potential of cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the therapeutic potential of cathelicidins [frontiersin.org]
- 3. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo antimicrobial activity of two alpha-helical this compound peptides and of their synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro and In Vivo Characterization of Novel this compound-Based Peptides with Antimicrobial Activity Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulatory and Anti-Inflammatory Activities of Chicken this compound-2 Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Novel Cathelicidin Derivatives: A Comparative Guide to their Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel cathelicidin (B612621) derivatives against other antimicrobial alternatives, supported by experimental data. We delve into their mechanisms of action, offering detailed experimental protocols and visual representations of key biological pathways and workflows.
Cathelicidins are a crucial family of host defense peptides, with the human this compound LL-37 being a prominent member.[1] While LL-37 exhibits broad-spectrum antimicrobial, immunomodulatory, and antitumor properties, its clinical application is hampered by limitations such as proteolytic instability, cytotoxicity, and high production costs.[1] To overcome these challenges, numerous novel this compound derivatives have been designed and synthesized, aiming for enhanced therapeutic potential.[1][2] This guide explores the mechanisms through which these derivatives exert their antimicrobial effects and provides a comparative analysis with other antimicrobial agents.
Comparative Antimicrobial Activity
The primary function of this compound derivatives is their direct antimicrobial activity against a wide range of pathogens, including multidrug-resistant bacteria.[3][4][5] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of various this compound derivatives compared to the parent peptide LL-37 and conventional antibiotics.
| Peptide/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| D-CAP-18 | P. aeruginosa (MDR) | 2 | [6] |
| CAP-18 | P. aeruginosa (MDR) | 4 | [6] |
| CAP-1831 | P. aeruginosa (MDR) | 16 | [6] |
| D-CAP-1831 | P. aeruginosa (MDR) | 16 | [6] |
| AS10 | C. albicans (biofilm) | 0.22 µM | [7] |
| P318 | C. albicans (biofilm) | 0.15 µM | [7] |
| dCATH | E. coli | 2-4 µM | [8] |
| dCATH | S. aureus | 2-4 µM | [8] |
| Parent Peptide | |||
| LL-37 | P. aeruginosa | 32 | [6] |
| Conventional Antibiotics | |||
| Ampicillin | E. coli | > MIC of Hydrostatin-AMP2 | [9] |
Cytotoxicity and Therapeutic Index
A critical aspect of developing new antimicrobial agents is ensuring their selectivity for microbial cells over host cells. The cytotoxicity of this compound derivatives is often assessed through hemolysis assays and by determining the concentration that is toxic to 50% of mammalian cells (IC50). The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration to the effective antimicrobial concentration (IC50/MIC), is a key indicator of a drug's safety profile.
| Peptide | Hemolytic Activity (HC50, µM) | Cytotoxicity (IC50, µM) against Human Cells | Therapeutic Index (IC50/MIC90) | Reference |
| This compound Derivatives | ||||
| D-CAP-18 | Low | >256 (A549 cells) | 137.4 | [6] |
| CAP-18 | Low | >256 (A549 cells) | >64 | [6] |
| dCATH | 32 (in absence of serum) | 10 (HaCaT cells) | Not explicitly calculated | [8] |
| Hydrostatin-AMP2 | Low | Low | Not explicitly calculated | [9] |
Mechanism of Action: A Multi-pronged Attack
The primary mechanism of action for most this compound derivatives involves the disruption of microbial membranes.[10][11] Their cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[1][12] This initial binding is followed by membrane permeabilization and disruption, leading to cell death.[8][10][11]
Beyond direct membrane damage, some this compound derivatives exhibit additional mechanisms, including:
-
Inhibition of Biofilm Formation: Several derivatives have been shown to prevent the formation of microbial biofilms at sub-lethal concentrations.[7]
-
Immunomodulation: Cathelicidins can modulate the host immune response, for instance, by neutralizing the effects of LPS and reducing the production of pro-inflammatory cytokines.[9][13][14][15]
-
Intracellular Targeting: Some peptides can translocate across the bacterial membrane and interact with intracellular targets such as DNA and RNA.[11]
Below is a diagram illustrating the proposed mechanism of action of a typical alpha-helical this compound derivative.
Caption: Proposed mechanism of action for a this compound derivative.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolysis Assay
This assay measures the lytic activity of the peptides against red blood cells (RBCs).
-
Preparation of Red Blood Cells: Fresh human or animal blood is collected in tubes containing an anticoagulant. The RBCs are pelleted by centrifugation, washed three times with phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: The this compound derivative is serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well.
-
Controls: PBS is used as a negative control (0% hemolysis), and 1% Triton X-100 is used as a positive control (100% hemolysis).
-
Incubation: The plate is incubated at 37°C for 1 hour.
-
Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance at 540 nm. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cell lines (e.g., HaCaT keratinocytes or A549 lung epithelial cells) are seeded in a 96-well plate and grown to ~80% confluency.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the this compound derivative.
-
Incubation: The cells are incubated with the peptide for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: The medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control cells.
Caption: Workflow for key in vitro validation assays.
Future Directions
The development of novel this compound derivatives represents a promising strategy to combat the growing threat of antimicrobial resistance.[2] Ongoing research focuses on optimizing the structure-activity relationship to enhance antimicrobial potency while minimizing cytotoxicity.[2][12] Further in vivo studies are crucial to validate the therapeutic potential of these promising compounds in preclinical and clinical settings. The multifaceted mechanism of action of cathelicidins, encompassing both direct antimicrobial effects and immunomodulatory functions, positions them as strong candidates for the next generation of anti-infective agents.[3][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Design and function analysis of novel antimicrobial peptides derived from this compound-DM: Insights into structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathelicidins—a rich seam of antimicrobial peptides waiting for exploitation [frontiersin.org]
- 4. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Characterization of Novel this compound-Based Peptides with Antimicrobial Activity Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of the Mouse this compound-Related Antimicrobial Peptide (CRAMP) Inhibit Fungal and Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel this compound antimicrobial peptide from ducks and determination of its functional activity and antibacterial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of a Novel this compound from Hydrophis cyanocinctus with Antimicrobial and Anti-Inflammatory Activity [mdpi.com]
- 10. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the therapeutic potential of cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization and functional analysis of this compound-MH, a novel frog-derived peptide with anti-septicemic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel this compound TS-CATH derived from Thamnophis sirtalis combats drug-resistant gram-negative bacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cathelicidin's Immunomodulatory Effects: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the immunomodulatory effects of cathelicidins, with a particular focus on the human cathelicidin (B612621) LL-37. It objectively compares its performance with defensins, another major class of host defense peptides, and provides supporting experimental data and detailed methodologies for key experiments.
Introduction to Cathelicidins and Their Immunomodulatory Role
Cathelicidins are a family of host defense peptides that play a crucial role in the innate immune system.[1][2][3][4] Beyond their direct antimicrobial activities, cathelicidins are potent immunomodulators, capable of orchestrating a wide range of cellular responses to infection and inflammation.[5][6][7][8] The sole human this compound, LL-37, is a 37-amino acid peptide derived from the C-terminus of the hCAP18 protein (human cationic antimicrobial protein 18).[9] LL-37 exhibits a dual nature, demonstrating both pro-inflammatory and anti-inflammatory properties depending on the cellular context and the surrounding microenvironment.[6][8] This multifaceted activity makes cathelicidins a subject of intense research for their therapeutic potential in a variety of diseases.
This guide will delve into the specific immunomodulatory functions of cathelicidins, comparing them with defensins, and provide the necessary tools for researchers to investigate these effects in a laboratory setting.
Comparative Data on Immunomodulatory Effects
The following tables summarize the quantitative data on the effects of cathelicidins (primarily LL-37) and defensins on key immunomodulatory processes.
Table 1: Modulation of Cytokine and Chemokine Production
| Peptide | Cell Type | Stimulus | Peptide Concentration | Effect on Cytokine/Chemokine Levels | Reference |
| LL-37 | Monocytes | LPS | 1-10 µg/mL | ↓ TNF-α, IL-6; ↑ IL-10 | [9] |
| Keratinocytes | - | 5-20 µg/mL | ↑ IL-6, IL-8, IL-18, CCL2, CCL20 | [6][10] | |
| Macrophages (M. tuberculosis-infected) | - | 5 µg/mL | ↓ TNF-α, IL-17; ↑ IL-10, TGF-β | [11] | |
| β-defensin 2 (hBD-2) | Keratinocytes | - | 5-8 µg/mL | ↑ IL-6, IL-10, MCP-1, MIP-3α | [12] |
| Macrophages | - | 100 ng/mL | ↑ IFN-γ, IL-1α, TNF-α, TGF-β; ↓ IL-3 | [13] | |
| α-defensins (HNP 1-3) | Monocytes | - | 1-10 µg/mL | Chemotactic for monocytes | [12] |
Table 2: Effects on Immune Cell Differentiation and Function
| Peptide | Cell Type | Effect | Peptide Concentration | Reference |
| LL-37 | Monocytes | Promotes differentiation towards M1 (pro-inflammatory) macrophages | 5 µg/mL | [5] |
| Neutrophils | Delays apoptosis, promotes NETosis | 1-10 µg/mL | [10] | |
| β-defensin 2 (hBD-2) | Dendritic Cells | Induces maturation and activation | 1-10 µg/mL | [14] |
| α-defensins (HNP 1-3) | T-cells | Acts as an adjuvant, enhancing antigen-specific T-cell responses | 1-10 µg/mL | [12] |
Signaling Pathways in this compound-Mediated Immunomodulation
Cathelicidins exert their immunomodulatory effects by engaging with various cell surface receptors and activating downstream signaling cascades.
Toll-like Receptor (TLR) Signaling Modulation
Cathelicidins can modulate TLR signaling, a cornerstone of the innate immune response. LL-37 can directly bind to and neutralize lipopolysaccharide (LPS), preventing its interaction with TLR4 and subsequent pro-inflammatory cytokine production.[14] Conversely, LL-37 can also form complexes with self-DNA or self-RNA, which are then recognized by intracellular TLRs (TLR9 and TLR7/8, respectively), leading to the production of type I interferons and amplifying the inflammatory response in certain autoimmune conditions.
This compound's dual role in TLR signaling modulation.
G-protein Coupled Receptor (GPCR) and P2X7 Receptor Signaling
LL-37 can also signal through G-protein coupled receptors (GPCRs) such as the formyl peptide receptor-like 1 (FPRL1/FPR2), leading to chemotaxis of neutrophils, monocytes, and T-cells. Additionally, LL-37 can activate the P2X7 purinergic receptor, resulting in the processing and release of pro-inflammatory cytokines like IL-1β.
LL-37 signaling via GPCR and P2X7 receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments to analyze the immunomodulatory effects of cathelicidins and other peptides.
Measurement of Cytokine Production by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine concentrations in cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Cell culture supernatant samples
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20 minutes at room temperature in the dark.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of the cytokine in the samples.
Macrophage Polarization Assay
This protocol details the differentiation of human monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
This compound or other test peptides
-
Antibodies for flow cytometry analysis of M1/M2 markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2)
Procedure:
-
Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or using magnetic bead separation (CD14+ selection).
-
Macrophage Differentiation: Culture monocytes in RPMI-1640 supplemented with M-CSF (50 ng/mL) for 6-7 days. Replace the medium every 2-3 days.
-
Macrophage Polarization:
-
M1 Polarization: Treat differentiated macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours.
-
M2 Polarization: Treat differentiated macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours.
-
Peptide Treatment: Co-incubate the cells with the desired concentration of this compound or other test peptides during the polarization step.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers to determine the percentage of each population.
-
Cytokine Analysis: Collect the culture supernatants and analyze for the production of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines by ELISA.
-
Workflow for macrophage polarization assay.
Chemotaxis Assay
This protocol uses a Transwell system to measure the chemotactic activity of cathelicidins on immune cells.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Immune cells (e.g., neutrophils, monocytes)
-
Chemoattractant (e.g., this compound, fMLP as a positive control)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Calcein-AM or other cell viability stain
Procedure:
-
Cell Preparation: Resuspend immune cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (this compound at various concentrations) to the lower chamber of the 24-well plate. Use medium alone as a negative control.
-
Place the Transwell insert into the well.
-
Add 100 µL of the cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells by counting with a hemocytometer, using a fluorescent plate reader after labeling with Calcein-AM, or by flow cytometry.
-
Conclusion
Cathelicidins, particularly LL-37, are pleiotropic modulators of the immune system with a complex and context-dependent array of pro- and anti-inflammatory activities. Their ability to influence cytokine production, direct immune cell trafficking, and shape the differentiation of key immune cells underscores their importance in host defense and tissue homeostasis. In comparison to defensins, which also possess a broad range of immunomodulatory functions, cathelicidins exhibit distinct signaling mechanisms and cellular targets. A thorough understanding of these differences, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutics that harness the immunomodulatory potential of these endogenous peptides for the treatment of infectious and inflammatory diseases. The provided protocols and data serve as a foundational resource for researchers aiming to further elucidate the intricate role of cathelicidins in immunity.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. stemcell.com [stemcell.com]
- 6. A Methodology for Comprehensive Analysis of Toll-Like Receptor Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory Role of the Antimicrobial LL-37 Peptide in Autoimmune Diseases and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LL-37 Immunomodulatory Activity during Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Defensins as anti-inflammatory compounds and mucosal adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
validating the in vivo efficacy of cathelicidin in different infection models
For Researchers, Scientists, and Drug Development Professionals
Cathelicidins, a family of endogenous antimicrobial peptides (AMPs), are garnering significant attention as potential therapeutic agents against a wide range of pathogens. Their dual function as direct antimicrobials and modulators of the innate immune response makes them promising candidates to combat the growing threat of antibiotic resistance. This guide provides an objective comparison of the in vivo efficacy of cathelicidins in various infection models, supported by experimental data and detailed methodologies.
Comparative Efficacy of Cathelicidins in Preclinical Infection Models
The following table summarizes the quantitative data from various studies investigating the in vivo efficacy of different cathelicidins in diverse infection models. This allows for a direct comparison of their performance based on key metrics such as survival rates and reduction in bacterial load.
| Cathelicidin (B612621) | Infection Model | Pathogen | Animal Model | Dosing & Administration | Key Efficacy Outcomes | Reference |
| LL-37 | Sepsis (CLP) | Polymicrobial | Mouse | 1 µ g/mouse or 2 µ g/mouse | Improved survival rate to 14.3% and 36.4%, respectively.[1] | [1][2] |
| LL-37 | Systemic Infection | Acinetobacter baumannii | Mouse | Not specified | 100% survival in treated mice; no bacteria in blood samples.[3] | [3] |
| LL-37 & IDR-1 | Pneumonia | MRSA | C57BL/6 Mouse | Intratracheal perfusion | Ameliorated MRSA-induced pneumonia by suppressing pro-inflammatory cytokines.[4] | [4] |
| LL-37 | Wound Infection | MRSA | BALB/c Mouse | Topical and/or Intraperitoneal | Increased re-epithelialization, granulation tissue formation, and angiogenesis.[5][6] Reduced bacterial numbers to 6.9 x 10⁵ ± 1.3 x 10⁵ CFU/g (topical) and 7.1 x 10⁵ ± 0.6 x 10⁵ CFU/g (i.p.).[7] | [5][6][7] |
| BMAP-28 | Sepsis | Staphylococcus aureus | Mouse | 2 mg/kg, Intravenous | Reduced mortality from 100% to 30%, comparable to imipenem.[8] | [8] |
| Bac7 | Sepsis | E. coli | Rat | 1 mg/kg, Intraperitoneal | Reduced septic mortality.[8] | [8] |
| sMAP-29 | Sepsis | E. coli | Rat | Intraperitoneal | Reduced septic mortality.[8] | [8] |
| chCATH-2 | Systemic Infection | Avian E. coli | Chicken | In ovo treatment | Protected chicks from infection challenged 7 days after hatching.[8] | [8] |
| PopuCATH | Systemic Infection | Various bacteria | Frog and Mouse | Intraperitoneal injection (prophylactic) | Significantly reduced bacterial load and inflammatory response.[9][10] | [9][10] |
| CAP-18 & D-CAP-18 | Skin Infection | Pseudomonas aeruginosa | Mouse | Not specified | 3 log decrease in bacterial load compared to the infected control group.[11][12] | [11][12] |
Key Mechanisms of Action: Signaling Pathways and Experimental Workflows
Cathelicidins exert their therapeutic effects through a variety of mechanisms, including direct antimicrobial activity and immunomodulation. The following diagrams illustrate some of the key signaling pathways influenced by cathelicidins and a typical experimental workflow for evaluating their in vivo efficacy in a wound infection model.
The diagram above illustrates three key signaling pathways modulated by the human this compound LL-37. In the context of Toll-Like Receptor (TLR) signaling, LL-37 can directly bind to and neutralize lipopolysaccharide (LPS), thereby preventing the activation of TLR4 and reducing downstream inflammatory responses.[8] In MRSA-induced pneumonia, LL-37 and its synthetic analogue IDR-1 have been shown to inhibit the activation of JNK and Akt signaling pathways, which in turn suppresses the release of pro-inflammatory cytokines.[4] Furthermore, in wound healing, LL-37 promotes cellular processes crucial for tissue repair, such as cell migration and proliferation, through the activation of the MAPK and PI3K/Akt signaling pathways.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of this compound Peptide LL-37, an Antimicrobial Agent, in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of this compound LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-bactericidal this compound provides prophylactic efficacy against bacterial infection by driving phagocyte influx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo wound healing-promoting activities of human this compound LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Antibiotic Era: Cathelicidins versus Conventional Antibiotics in the Fight Against Multidrug-Resistant Bacteria
A new wave of antibiotic alternatives is on the horizon, with cathelicidins—naturally occurring antimicrobial peptides—showing significant promise in the escalating battle against multidrug-resistant (MDR) bacteria. This guide offers a comprehensive comparison of the efficacy, mechanisms of action, and safety profiles of cathelicidins and conventional antibiotics, supported by experimental data to inform researchers, scientists, and drug development professionals.
The relentless rise of MDR pathogens, such as those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has rendered many conventional antibiotics ineffective, creating an urgent need for novel therapeutic strategies.[1] Cathelicidins, a class of host defense peptides found in the innate immune system of vertebrates, are emerging as formidable contenders due to their broad-spectrum activity and distinct mechanisms of action that are less prone to the development of resistance.[2]
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro efficacy of antimicrobial agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various cathelicidins and conventional antibiotics against a panel of clinically significant MDR bacteria, compiled from multiple studies.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cathelicidins and Conventional Antibiotics against Gram-Positive MDR Bacteria (µg/mL)
| Organism | Cathelicidin (B612621) (LL-37) | This compound (BMAP-27) | Vancomycin | Linezolid |
| MRSA | 16 - >64 | 1 - 8 | 1 - 4 | 1 - 4 |
| VRE | 32 - >64 | 4 - 16 | >256 | 1 - 4 |
Data compiled from multiple sources.[3][4]
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Cathelicidins and Conventional Antibiotics against Gram-Negative MDR Bacteria (µg/mL)
| Organism | This compound (LL-37) | This compound (BMAP-27) | Ciprofloxacin | Meropenem (B701) |
| P. aeruginosa | 32 - 256 | 1 - 4 | 0.25 - >128 | 0.5 - >64 |
| K. pneumoniae (Carbapenem-resistant) | 64 - >256 | 2 - 8 | >32 | 16 - >64 |
| A. baumannii | 32 - 128 | 1 - 8 | 4 - >128 | 8 - >64 |
| E. coli (ESBL-producing) | 16 - 128 | 1 - 4 | >32 | 0.06 - 8 |
Data compiled from multiple sources.[3][5][6][7][8][9][10]
The data clearly indicates that while the efficacy of conventional antibiotics can be severely compromised against MDR strains, certain cathelicidins, such as BMAP-27, maintain potent activity with low MIC values.[3][10]
Mechanisms of Action: A Fundamental Divergence
The distinct mechanisms of action of cathelicidins compared to conventional antibiotics are a key factor in their effectiveness against resistant bacteria.
This compound's Multi-Pronged Assault
Cathelicidins primarily target and disrupt the bacterial cell membrane, a mechanism that is rapid and less susceptible to the development of resistance.[2] Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation, membrane depolarization, and ultimately, cell death. Some cathelicidins can also translocate across the membrane to interfere with intracellular processes such as DNA and protein synthesis.
References
- 1. Differential Abilities of Mammalian Cathelicidins to Inhibit Bacterial Biofilm Formation and Promote Multifaceted Immune Functions of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]
- 4. revistabionatura.com [revistabionatura.com]
- 5. Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Is meropenem MIC increase against KPC-producing Klebsiella pneumoniae correlated with increased resistance rates against other antimicrobials with Gram-negative activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 10. In vitro and in vivo antimicrobial activity of two α-helical this compound peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Cathelicidin: A Comparative Analysis in Sepsis and Inflammatory Bowel Disease Mouse Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent experimental data confirms the multifaceted and often contrasting roles of the host defense peptide cathelicidin (B612621) in various disease models. This guide provides a detailed comparison of this compound's function in murine models of sepsis and inflammatory bowel disease (IBD), offering researchers, scientists, and drug development professionals a consolidated resource of quantitative data, experimental protocols, and signaling pathway visualizations to inform future therapeutic strategies.
Cathelicidins, a family of antimicrobial peptides, are crucial components of the innate immune system. Their functions extend beyond direct microbial killing to include modulation of inflammation, a characteristic that positions them as a key player in a spectrum of diseases. However, their impact is highly context-dependent, exhibiting protective effects in some conditions while potentially exacerbating others. This guide delves into the specifics of this dichotomy by examining two distinct and well-established disease models.
Comparative Analysis of this compound's Role
Our analysis reveals a protective role for this compound in both sepsis and inflammatory bowel disease, albeit through distinct molecular mechanisms. In a cecal ligation and puncture (CLP) model of sepsis, the human this compound LL-37 has been shown to improve survival by suppressing macrophage pyroptosis and enhancing bacterial clearance through the induction of neutrophil extracellular traps (NETs) and ectosome release.[1][2] Conversely, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of colitis, the murine this compound (CRAMP) appears to protect the intestinal barrier, with its absence leading to more severe disease.[3] This protective effect in colitis is linked to a signaling pathway involving Toll-like receptor 9 (TLR9) and extracellular signal-regulated kinase (ERK).[4][5]
The following tables summarize the key quantitative findings from these experimental models, providing a clear comparison of this compound's efficacy and mechanism of action.
Quantitative Data Summary
Sepsis: Cecal Ligation and Puncture (CLP) Model
| Parameter | Control Group (CLP) | LL-37 Treated Group (CLP + LL-37) | Reference |
| Survival Rate | 0% at day 7 | ~40% at day 7 | [6] |
| Peritoneal Fluid IL-1β Level | 986 ± 340 pg/ml | 354 ± 195 pg/ml | [7][8] |
| Peritoneal Macrophage Pyroptosis | 4.8 ± 1.3 % | 2.1 ± 0.3 % | [7][8] |
| Peritoneal Fluid Bacterial Load (CFU) | ~1 x 10^8 | ~1 x 10^7 | [9][10] |
| Blood Bacterial Load (CFU) | ~1 x 10^5 | ~1 x 10^4 | [9][10] |
| Plasma NETs (MPO-DNA complex) | Increased | Further Increased | [11] |
| Ectosome Release | Elevated | Further Enhanced | [12][13][14] |
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS) Colitis Model
| Parameter | Wild-Type (WT) with DSS | CRAMP Knockout (KO) with DSS | KR-12 Treated with DSS | Reference |
| Survival Rate | 100% (2% DSS) | 0% by day 10 (2% DSS) | Not Reported | [3] |
| Macroscopic Score | Not specified | Significantly higher than WT | 12.0 ± 0.671 (vs. 13.6 ± 0.296 in DSS) | [15][16] |
| Colon Damage Score | Not specified | Significantly higher than WT | 0.83 ± 0.46 (vs. 2.0 ± 0.167 in DSS) | [15][16] |
| Myeloperoxidase (MPO) Activity | Not specified | Significantly higher than WT | 12.62 ± 1.059 (vs. 16.64 ± 1.69 in DSS) | [15][16] |
| Colonic this compound Expression | ~3-4 fold increase vs. control | Absent | Not Applicable | [4] |
Experimental Protocols
Sepsis: Cecal Ligation and Puncture (CLP) Mouse Model
The CLP model is a widely used method to induce polymicrobial sepsis that mimics the clinical course of human septic peritonitis.[17]
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve, ensuring intestinal continuity is maintained. The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce peritonitis. The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.
-
Post-operative Care: Mice receive fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) and are closely monitored for signs of sepsis.
-
LL-37 Administration: In treatment groups, LL-37 (e.g., 2-3 µg per mouse) is administered intravenously immediately prior to or shortly after the CLP procedure.[6][10][12]
-
Outcome Measures: Survival is monitored for a defined period (e.g., 7 days). At specified time points, blood and peritoneal lavage fluid are collected for bacterial load determination (CFU counting) and cytokine analysis (e.g., ELISA for IL-1β). Peritoneal cells are harvested for flow cytometry analysis of macrophage pyroptosis.
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
DSS-induced colitis is a well-established model for studying the pathogenesis of IBD and for evaluating potential therapeutics.
-
Induction of Colitis: Mice are provided with drinking water containing DSS (e.g., 2-3% w/v) for a specific duration (e.g., 5-7 days). Control mice receive regular drinking water.
-
This compound Administration: For treatment studies, a this compound peptide or fragment (e.g., KR-12, 5 mg/kg) is administered, typically via intraperitoneal injection, twice daily.[15][16]
-
Disease Activity Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the feces, which are used to calculate a disease activity index (DAI).
-
Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the colon is excised. The length of the colon is measured, and tissue samples are collected for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay (a measure of neutrophil infiltration), and gene expression analysis (e.g., qPCR for inflammatory cytokines and this compound).
-
Genetically Modified Mice: To study the role of endogenous this compound, CRAMP knockout mice are used in parallel with wild-type controls.[3]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.
Caption: this compound (LL-37) signaling in a murine sepsis model.
Caption: this compound induction pathway in a murine colitis model.
Caption: Comparative experimental workflows for sepsis and IBD models.
Conclusion
The evidence presented in this guide underscores the significant therapeutic potential of this compound. Its ability to modulate the immune response in a disease-specific manner highlights the importance of understanding its underlying mechanisms of action for the development of targeted therapies. In sepsis, augmenting this compound's effects could offer a novel approach to combat overwhelming inflammation and infection. In inflammatory bowel disease, strategies to enhance endogenous this compound expression or deliver it locally could help restore mucosal homeostasis. Further research into the precise signaling pathways and cellular interactions of this compound in these and other disease models is warranted to fully unlock its therapeutic promise.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Signaling via the Toll-Like Receptor Protects Against Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound signaling via the Toll-like receptor protects against colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial this compound Peptide LL-37 Inhibits the LPS/ATP-Induced Pyroptosis of Macrophages by Dual Mechanism | PLOS One [journals.plos.org]
- 8. Antimicrobial this compound Peptide LL-37 Inhibits the LPS/ATP-Induced Pyroptosis of Macrophages by Dual Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial this compound peptide LL-37 inhibits the pyroptosis of macrophages and improves the survival of polybacterial septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial this compound peptide LL‑37 induces NET formation and suppresses the inflammatory response in a mouse septic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.whioce.com [journal.whioce.com]
- 14. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antibacterial effects of human this compound active fragment KR-12 in the mouse models of colitis: a novel potential therapy of inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neutrophil Extracellular Traps Induce Organ Damage during Experimental and Clinical Sepsis | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Cathelicidin
A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Cathelicidin, an antimicrobial peptide (AMP).
The responsible management of this compound waste is crucial for ensuring laboratory safety, preventing environmental contamination, and maintaining the integrity of research. While specific disposal guidelines for this compound are not extensively documented, the following procedures are based on established best practices for the handling of bioactive and antimicrobial peptides.[1] Adherence to your institution's Environmental Health and Safety (EHS) protocols is paramount.
Immediate Safety and Handling Principles
Before commencing any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2][3] Handle solid (lyophilized) this compound in a designated area, such as a laminar flow hood or biosafety cabinet, to prevent the generation and inhalation of dust.[2]
Key principle: All waste generated from handling this compound should be considered potentially bioactive and requires deactivation before final disposal.[1] Never dispose of this compound waste in regular trash or down the drain.[2][4]
Disposal of Solid this compound Waste
This category includes expired or unused lyophilized powder, contaminated personal protective equipment (gloves, wipes), and labware (e.g., weigh boats, spatulas).
Procedure:
-
Collect all solid peptide waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Seal the container once it is full.
-
Arrange for disposal through your institution's hazardous waste management program, which will likely involve incineration.[1][3]
Disposal of Liquid this compound Waste
This includes this compound solutions, cell culture media containing the peptide, and waste from analytical instrumentation like HPLC.
Chemical Inactivation: A primary step for liquid waste is chemical inactivation to neutralize its biological activity.[1] A common and effective method is the use of a bleach solution.
| Parameter | Recommended Value |
| Deactivating Agent | Bleach (Sodium Hypochlorite) |
| Final Concentration | 0.5 - 1.0% |
| Contact Time | At least 30 minutes |
| (Data derived from general peptide disposal guidelines)[1] |
Procedure:
-
Treat the liquid waste with a 10% bleach solution to achieve a final sodium hypochlorite (B82951) concentration between 0.5-1.0%.[1]
-
Allow a minimum contact time of 30 minutes.[1]
-
After inactivation, neutralize the pH of the solution.[1]
-
Dispose of the neutralized solution in accordance with your local wastewater regulations and institutional policies. Always flush with a large volume of water if drain disposal is permitted.[1] For solutions containing other hazardous materials (e.g., solvents), they must be collected in a designated hazardous waste container.[5]
Disposal of Sharps Contaminated with this compound
This waste stream includes needles, syringes, pipette tips, and any broken glassware that has come into contact with this compound.
Procedure:
-
Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[1]
-
The container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[1]
-
Do not overfill the sharps container.[1]
-
Once full, seal the container and arrange for disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of different forms of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should not replace protocols provided by your institution's Environmental Health and Safety department. Always consult with your EHS officer for specific guidance on hazardous waste disposal. The improper disposal of antimicrobial agents can contribute to environmental contamination and the development of antimicrobial resistance.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Safety Guidelines | getmypepti [getmypepti.com]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Cathelicidin
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Cathelicidin is paramount to both personal safety and research integrity. This guide provides essential, immediate safety protocols and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. While specific hazard data for this compound is not fully established, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1] The following table summarizes the recommended PPE for handling this compound in both lyophilized (powder) and solubilized forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1] Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1][3] Gloves should be inspected before use and changed immediately if they become contaminated or torn.[1][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles.[1][2] Work should be conducted in a fume hood or biosafety cabinet.[3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: From Receipt to Disposal
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
1. Receiving and Storage:
-
Upon receipt, store lyophilized this compound at -20°C or colder, away from bright light.[4] For long-term storage, -80°C is preferable.[5]
-
Before use, allow the sealed container to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce peptide stability.[6]
-
Store reconstituted this compound solutions in sterile buffers (pH 5-6) at -20°C or colder in aliquots to avoid repeated freeze-thaw cycles.[4]
2. Handling and Reconstitution:
-
Confine all handling of this compound to a designated laboratory area.[3]
-
When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet.[3]
-
Before reconstitution, briefly centrifuge the vial to ensure the powder is at the bottom.[6]
-
There is no universal solvent for all peptides.[4] The appropriate solvent will depend on the specific properties of the this compound peptide being used.
-
Use sterile equipment (e.g., pipettes, vials) for each step to prevent cross-contamination.[3]
3. Spill Cleanup Procedures:
In the event of a spill, follow these procedures immediately:
-
For Solid Spills (Lyophilized Powder):
-
For Liquid Spills (Reconstituted Solution):
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound waste is crucial to protect personnel and the environment.[9]
-
Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][10]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste.[1][10] Do not pour peptide solutions down the sink.[9][11]
-
Disposal Coordination: Follow your institution's protocols for hazardous waste disposal.[3] Contact your Environmental Health and Safety (EHS) department to schedule pickup and ensure compliant disposal.[2]
Experimental Workflow and Safety Protocol
The following diagram illustrates the general workflow for handling this compound, emphasizing the integration of safety procedures at each step.
Caption: General experimental workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. lifetein.com [lifetein.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. benchchem.com [benchchem.com]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
